3-(Phenylthio)phthalonitrile
Description
The exact mass of the compound 3-(Phenylthio)phthalonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Phenylthio)phthalonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Phenylthio)phthalonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-phenylsulfanylbenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2S/c15-9-11-5-4-8-14(13(11)10-16)17-12-6-2-1-3-7-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUWFTZWRWFKAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346960 | |
| Record name | 3-(Phenylthio)phthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346960 | |
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Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51762-68-6 | |
| Record name | 3-(Phenylthio)phthalonitrile | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50346960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Phenylthio)phthalonitrile | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Phenylthio)phthalonitrile (CAS: 51762-68-6)
Abstract: This technical guide provides a comprehensive overview of 3-(Phenylthio)phthalonitrile, a pivotal chemical intermediate for the synthesis of advanced functional materials. Tailored for researchers, chemists, and material scientists, this document delves into the compound's physicochemical properties, provides detailed protocols for its synthesis and characterization, and explores its primary applications as a precursor to high-performance phthalocyanine dyes and polyphthalonitrile thermosetting resins. The narrative emphasizes the causal relationships in experimental design and validates claims with authoritative references, ensuring a trustworthy and expert-grounded resource.
Introduction and Core Properties
3-(Phenylthio)phthalonitrile, also known as 3-phenylsulfanylbenzene-1,2-dicarbonitrile, is an aromatic nitrile distinguished by a phenylthio (-S-C₆H₅) substituent on the phthalonitrile framework. This strategic placement of a sulfur-linked aromatic group imparts unique solubility, electronic, and processing characteristics, making it a highly valuable building block for specialized polymers and macrocyclic compounds. Its primary utility lies in its two reactive nitrile groups, which can undergo cyclotetramerization to form phthalocyanines or polymerization to create highly cross-linked, thermally stable resins.[1] The phenylthio moiety modulates the properties of these end-products, enhancing solubility and influencing the electronic structure, which is critical for applications in photodynamic therapy, advanced composites, and functional coatings.[2][3]
Physicochemical Data
All quantitative data for 3-(Phenylthio)phthalonitrile are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| CAS Number | 51762-68-6 | [4][5][6] |
| Molecular Formula | C₁₄H₈N₂S | [4][7] |
| Molecular Weight | 236.29 g/mol | [4][7] |
| Appearance | Solid, light yellow powder | [8][9] |
| Melting Point | 115-118 °C | [7] |
| Boiling Point | 422.8 ± 40.0 °C (Predicted) | [7] |
| Density | 1.28 ± 0.1 g/cm³ (Predicted) | [7] |
| Storage Temperature | 2-8 °C, Sealed, Dry | [4][6] |
| SMILES | N#CC1=CC=CC(=C1C#N)SC2=CC=CC=C2 | [10] |
| InChIKey | CAUWFTZWRWFKAG-UHFFFAOYSA-N | [10] |
Chemical Structure
The structure of 3-(Phenylthio)phthalonitrile features a central benzene ring substituted with two adjacent nitrile groups (positions 1 and 2) and a phenylthio group at position 3.
Synthesis and Mechanistic Considerations
The most effective and common route for synthesizing arylthio-substituted phthalonitriles is via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway involves reacting a phthalonitrile precursor bearing a good leaving group, such as a nitro group, with a corresponding thiolate. For the title compound, 3-nitrophthalonitrile serves as the ideal starting material.[9][11][12]
The causality for this choice is twofold: 1) The nitro group is highly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack, and 2) it is an excellent leaving group. The synthesis of the 3-nitrophthalonitrile precursor itself typically starts from phthalimide, which undergoes nitration followed by amidation and dehydration.[13][14]
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system based on established methodologies for the synthesis of analogous arylthio-phthalonitriles.[11][12] Purity is assessed at the final step via spectroscopic methods.
-
Reagent Preparation: To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer and nitrogen inlet, add dry N,N-dimethylformamide (DMF, 100 mL).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) to the DMF. The use of an anhydrous base and solvent is critical to prevent side reactions with water.
-
Nucleophile Generation: While stirring under a nitrogen atmosphere, add thiophenol (1.2 equivalents) dropwise. The mixture will be stirred at room temperature for 30 minutes to ensure the complete in situ formation of the potassium thiophenoxide nucleophile.
-
SₙAr Reaction: Add 3-nitrophthalonitrile (1.0 equivalent) portion-wise to the stirred suspension.[9] An exothermic reaction may be observed. Maintain the temperature at or below 25 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Completion: Stir the reaction mixture at room temperature for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching and Precipitation: Pour the reaction mixture slowly into 500 mL of ice-cold distilled water with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with distilled water to remove DMF and inorganic salts.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure 3-(Phenylthio)phthalonitrile as a light-yellow crystalline solid.
-
Validation: Dry the final product under vacuum and confirm its identity and purity using ¹H NMR, FT-IR, and Mass Spectrometry (see Section 3).
Spectroscopic Characterization and Validation
Validation of the molecular structure and purity is achieved through a combination of standard spectroscopic techniques. The data presented below are based on published spectra for the title compound and its analogs.[4][15]
| Technique | Expected Observations | Interpretation |
| ¹H NMR | Multiplets in the range of δ 7.2-7.8 ppm. | Aromatic protons of the phthalonitrile and phenylthio rings. The spectrum in DMSO-d6 provides definitive structural confirmation.[4] |
| FT-IR | Strong, sharp peak at ~2230 cm⁻¹.Peaks at ~1580 cm⁻¹ and ~1480 cm⁻¹.Peak around 690-750 cm⁻¹. | Characteristic C≡N (nitrile) stretching vibration.[15]Aromatic C=C stretching vibrations.C-S (thioether) stretching vibration. |
| Mass Spec (MS) | Molecular ion peak [M]⁺ at m/z ≈ 236.04. | Confirms the molecular weight and formula (C₁₄H₈N₂S).[10] |
Key Applications and Downstream Synthesis
The true value of 3-(Phenylthio)phthalonitrile lies in its role as a monomer for creating larger, functional architectures.
Precursor to Substituted Phthalocyanines
Phthalocyanines (Pcs) are robust macrocyclic compounds analogous to porphyrins, widely used as dyes, catalysts, and photosensitizers.[2][8] The synthesis involves a template cyclotetramerization of four phthalonitrile units around a central metal ion. The phenylthio substituents enhance the solubility of the resulting phthalocyanine in organic solvents, which is a major advantage over unsubstituted Pcs, and they modulate the electronic properties of the macrocycle, which is crucial for applications in photodynamic therapy and nonlinear optics.[8][12]
Protocol: Synthesis of Zinc(II) Tetra(3-phenylthio)phthalocyanine
-
Setup: In a reaction vessel, combine 3-(Phenylthio)phthalonitrile (4 equivalents), anhydrous zinc(II) acetate (Zn(OAc)₂, 1 equivalent), and a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Reaction: Add a high-boiling point solvent, such as 1-pentanol or dimethylaminoethanol, and reflux the mixture under a nitrogen atmosphere for 12-24 hours.[12] The reaction will turn a deep green or blue color, indicating the formation of the phthalocyanine macrocycle.
-
Isolation: After cooling, precipitate the crude product by adding the reaction mixture to methanol. Collect the solid by filtration.
-
Purification: Purify the product using column chromatography on silica gel, eluting with a solvent mixture such as THF/hexane to isolate the desired substituted phthalocyanine.[10] The disappearance of the nitrile peak (~2230 cm⁻¹) in the FT-IR spectrum confirms the completion of the reaction.[12]
Monomer for High-Performance Polyphthalonitrile Resins
Phthalonitrile-based thermosets are a class of ultra-high-temperature polymers renowned for their exceptional thermal and oxidative stability (stable >300 °C), low water absorption, and inherent flame retardancy.[3][16][17] These properties make them ideal for applications in aerospace composites, ship structures, and electronic packaging.[4][14]
The monomer, 3-(Phenylthio)phthalonitrile, is thermally cured, often with a catalytic agent, to form a highly cross-linked network. The curing process proceeds through the addition polymerization of the nitrile groups, forming a complex structure of phthalocyanine and triazine rings which are responsible for the material's remarkable stability.[14][18] The phenylthio group can lower the monomer's melting point and the viscosity of the resin melt, improving processability compared to unsubstituted analogs.[4]
Protocol: Thermal Curing of 3-(Phenylthio)phthalonitrile Resin
-
Formulation: Melt the 3-(Phenylthio)phthalonitrile monomer at a temperature above its melting point (~120 °C).
-
Curing Initiation: Introduce a curing agent, such as an aromatic amine (e.g., 4,4'-diaminodiphenyl sulfone), to initiate polymerization at a lower temperature.
-
Degassing: Place the molten resin under vacuum to remove any entrapped air or volatiles, which is critical to prevent void formation in the final composite.
-
Curing Cycle: Heat the resin using a programmed temperature ramp. A typical cycle involves:
-
Heating to ~250 °C and holding for several hours.
-
Ramping to ~290 °C and holding for an extended period.
-
-
Post-Curing: For maximum thermal stability and glass transition temperature (Tg), a freestanding post-cure is performed at temperatures exceeding 350 °C for several hours.[16] The resulting material is a rigid, dark, and void-free thermoset polymer. The glass transition temperature (Tg) of such resins can exceed 400 °C.[4][16]
Safety, Handling, and Storage
3-(Phenylthio)phthalonitrile and its precursor, 3-nitrophthalonitrile, are hazardous chemicals that must be handled with appropriate precautions.
-
Hazard Summary: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7][9]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles. For handling the solid powder, an appropriate dust mask is recommended.[7]
-
Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8 °C.[4][6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
References
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PubChem. (n.d.). 3-(Phenylthio)propanenitrile. Retrieved January 11, 2026, from [Link]
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PubChemLite. (n.d.). 3-(phenylthio)phthalonitrile (C14H8N2S). Retrieved January 11, 2026, from [Link]
- Ziminov, A. V., et al. (2019). Synthesis, characterization, and investigation of photochemical properties of tetra-substituted zinc phthalocyanines. Inorganica Chimica Acta.
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SPECIFIC POLYMERS. (2023). Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs). Retrieved January 11, 2026, from [Link]
- Atilla, D., et al. (2006). Synthesis and Characterization of New-Type Soluble β-Substituted Zinc Phthalocyanine Derivative of Clofoctol. Molecules, 11(12), 1016-1025.
- Google Patents. (2014). CN101851179B - Production process for preparing phthalonitrile by using ammoxidation method.
- Liu, Y., et al. (2021).
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LookChem. (n.d.). Cas 51762-67-5, 3-Nitrophthalonitrile. Retrieved January 11, 2026, from [Link]
- Augustine, D. A., et al. (2012). Phenol-containing phthalonitrile polymers – synthesis, cure characteristics and laminate properties.
- Wang, C., et al. (2019). Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. Polymers, 11(7), 1184.
- Köysal, O., et al. (2021). Phthalonitriles and their versatile applications.
- Anbarasan, P. M., et al. (2011). Geometrical, electronic structure, nonlinear optical and spectroscopic investigations of 4-(phenylthio)phthalonitrile dye sensitizer for solar cells using quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 528-537.
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An In-depth Technical Guide to the Synthesis and Characterization of 3-(Phenylthio)phthalonitrile
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(Phenylthio)phthalonitrile, a key intermediate in the development of advanced materials such as phthalocyanines. Phthalonitrile-based materials are renowned for their exceptional thermal stability and mechanical properties, making them suitable for high-performance applications in the aerospace and electronics industries.[1][2] This document details a robust synthetic protocol via nucleophilic aromatic substitution (SNAr), explains the underlying chemical principles, and outlines a suite of analytical techniques for rigorous structural confirmation and purity assessment. It is intended for researchers, chemists, and materials scientists engaged in the fields of polymer chemistry and drug development.
Introduction: The Significance of Substituted Phthalonitriles
Phthalonitriles are a class of aromatic compounds characterized by two adjacent cyano (-C≡N) groups on a benzene ring.[3] These nitrile functionalities are precursors for polymerization reactions, leading to the formation of highly stable, cross-linked networks. The resulting polymers, often phthalocyanine resins, exhibit remarkable properties including:
-
High Thermal and Oxidative Stability: The extensive aromaticity of the cured resin network contributes to its ability to withstand extreme temperatures.[1][4]
-
Superior Mechanical Strength: These materials often possess high glass transition temperatures (Tg) and excellent modulus.[1][4]
-
Chemical Resistance and Flame Retardancy: The stable molecular structure imparts resistance to various chemical environments and inherent flame-retardant properties.[1]
The strategic introduction of substituents onto the phthalonitrile ring allows for the fine-tuning of these properties. The phenylthio (-S-Ph) group, in particular, can enhance solubility and modify the electronic characteristics of the resulting phthalocyanine complexes, which is crucial for applications in materials science and photodynamic therapy.[5][6] 3-(Phenylthio)phthalonitrile serves as a vital building block for creating unsymmetrically substituted phthalocyanines, enabling precise control over the final material's performance.
Synthesis of 3-(Phenylthio)phthalonitrile
The most common and efficient method for synthesizing 3-(Phenylthio)phthalonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the displacement of a good leaving group, typically a nitro (-NO₂) or a halogen group, from an activated aromatic ring by a sulfur-based nucleophile.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a cornerstone of aromatic chemistry.[7] For this synthesis, the reaction proceeds by attacking the electron-deficient phthalonitrile ring with the thiophenolate anion. The presence of electron-withdrawing groups (EWGs), such as the two cyano groups and a nitro group, is critical as they stabilize the negatively charged intermediate (Meisenheimer complex), thereby facilitating the substitution.[7]
The general reaction scheme is as follows:
Starting Material: 3-Nitrophthalonitrile Nucleophile: Thiophenol Base: Potassium Carbonate (K₂CO₃) Solvent: N,N-Dimethylformamide (DMF)
The base deprotonates the thiophenol to generate the more potent thiophenolate nucleophile, which then attacks the carbon atom bearing the nitro group. The nitro group is an excellent leaving group, making the reaction thermodynamically favorable.
Visualizing the Synthesis Workflow
The following diagram outlines the key stages of the synthesis, from reagent preparation to the isolation of the final product.
Caption: Experimental workflow for the synthesis of 3-(Phenylthio)phthalonitrile.
Detailed Experimental Protocol
-
Rationale: This protocol is based on established nucleophilic aromatic substitution methodologies for synthesizing aryl thioethers and substituted phthalonitriles.[8][9] The use of K₂CO₃ as a base is common as it is effective and easily removed during workup.[10][11] DMF is selected as the solvent due to its polar aprotic nature, which effectively solvates the potassium cation while leaving the thiophenolate anion highly reactive.[11]
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Amount |
| 3-Nitrophthalonitrile | C₈H₃N₃O₂ | 173.13 | 10.0 | 1.73 g |
| Thiophenol | C₆H₆S | 110.18 | 11.0 | 1.21 g (1.1 mL) |
| Potassium Carbonate | K₂CO₃ | 138.21 | 15.0 | 2.07 g |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | - | 40 mL |
Procedure:
-
Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-nitrophthalonitrile (1.73 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add N,N-dimethylformamide (DMF, 40 mL) to the flask.
-
Nucleophile Addition: While stirring the suspension, add thiophenol (1.21 g, 11.0 mmol) dropwise using a syringe.
-
Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring for 8 hours under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The disappearance of the 3-nitrophthalonitrile spot indicates reaction completion.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the dark solution into 200 mL of ice-cold water. A solid precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration. Wash the solid thoroughly with deionized water to remove DMF and inorganic salts, then dry in a desiccator.
-
Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Final Product: Combine the pure fractions, remove the solvent under reduced pressure, and dry the resulting solid in a vacuum oven at 40 °C. The final product, 3-(phenylthio)phthalonitrile, should be obtained as a solid.[12]
Characterization and Validation
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 3-(Phenylthio)phthalonitrile. A combination of spectroscopic and physical methods provides a self-validating system.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique provides information about the chemical environment of the hydrogen atoms. The spectrum of 3-(Phenylthio)phthalonitrile is expected to show complex multiplets in the aromatic region (typically δ 7.2-7.8 ppm), corresponding to the protons on both the phthalonitrile and the phenylthio rings.
-
¹³C NMR: This analysis identifies the carbon skeleton of the molecule. Key signals to identify include those for the two distinct cyano carbons (-C≡N) and the carbons of the aromatic rings.
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR is used to identify the functional groups present in the molecule. The key vibrational band for 3-(Phenylthio)phthalonitrile is the sharp, strong absorption from the nitrile (C≡N) stretch, typically appearing around 2230 cm⁻¹.[13] The absence of characteristic nitro group peaks (around 1530 and 1350 cm⁻¹) from the starting material confirms the substitution.
Mass Spectrometry (MS):
Mass spectrometry determines the molecular weight of the compound. For 3-(Phenylthio)phthalonitrile (C₁₄H₈N₂S), the expected monoisotopic mass is approximately 236.04 g/mol .[14] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Summary of Expected Characterization Data:
| Technique | Feature | Expected Result |
| ¹H NMR | Chemical Shift (δ) | ~7.2 - 7.8 ppm (multiplets, aromatic protons) |
| ¹³C NMR | Chemical Shift (δ) | ~110 - 150 ppm (aromatic C), ~115-117 ppm (CN) |
| FTIR | Wavenumber (cm⁻¹) | ~2230 cm⁻¹ (strong, sharp C≡N stretch) |
| MS (ESI+) | [M+H]⁺ | m/z ≈ 237.05 |
| Melting Point | Range (°C) | Literature-dependent, confirms purity |
| Appearance | Physical Form | Solid[12] |
Visualizing the SNAr Mechanism
The following diagram illustrates the step-wise mechanism for the formation of 3-(Phenylthio)phthalonitrile.
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An In-depth Technical Guide to the Spectroscopic Properties of 3-(Phenylthio)phthalonitrile
This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-(Phenylthio)phthalonitrile, a key intermediate in the synthesis of advanced materials and potential therapeutic agents. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers in-depth theoretical insights and practical methodologies for the spectroscopic characterization of this molecule.
Introduction
3-(Phenylthio)phthalonitrile, with the molecular formula C₁₄H₈N₂S, belongs to the versatile class of phthalonitrile derivatives. These compounds are renowned precursors for the synthesis of phthalocyanines, which have widespread applications in dyes, catalysts, and photodynamic therapy. The incorporation of a phenylthio substituent onto the phthalonitrile scaffold introduces unique electronic and steric properties, significantly influencing the molecule's spectroscopic signature and its potential applications. Understanding these properties is paramount for quality control, reaction monitoring, and the rational design of novel materials.
This guide will explore the key spectroscopic techniques used to characterize 3-(Phenylthio)phthalonitrile, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, and Mass Spectrometry (MS). Each section will detail the theoretical underpinnings, experimental protocols, and interpretation of the spectral data, grounded in established scientific principles.
Molecular Structure and Isomerism
It is crucial to distinguish 3-(Phenylthio)phthalonitrile from its constitutional isomer, 4-(phenylthio)phthalonitrile. The position of the phenylthio group on the phthalonitrile ring significantly impacts the molecule's symmetry and electronic distribution, leading to distinct spectroscopic features.
Caption: Molecular structure of 3-(Phenylthio)phthalonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of 3-(Phenylthio)phthalonitrile, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
¹H NMR Spectroscopy
Theoretical Insights: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the phthalonitrile and the phenyl rings. The substitution pattern of 3-(Phenylthio)phthalonitrile results in a complex splitting pattern for the phthalonitrile protons due to their inequivalence. The protons of the phenylthio group will also exhibit a characteristic pattern.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of 3-(Phenylthio)phthalonitrile in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Data Interpretation: Based on available data for 3-(Phenylthio)phthalonitrile, the ¹H NMR spectrum in DMSO-d₆ shows complex multiplets in the aromatic region.[1] The integration of these signals corresponds to the total number of aromatic protons.
| Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |
| 7.0 - 8.0 | Multiplet | Aromatic Protons (Phthalonitrile and Phenyl rings) |
Table 1: Expected ¹H NMR Spectral Data for 3-(Phenylthio)phthalonitrile.
¹³C NMR Spectroscopy
Theoretical Insights: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Key signals to identify include the two nitrile carbons, the carbon atom attached to the sulfur, and the aromatic carbons.
Experimental Protocol:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) than for ¹H NMR.
-
Instrument Setup: Use a broadband probe on a 75 MHz or higher ¹³C NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Data Interpretation: The spectrum is expected to show distinct signals for the 14 carbon atoms, though some aromatic carbons may have overlapping chemical shifts. The nitrile carbons will appear in the characteristic downfield region.
| Chemical Shift (δ) Range (ppm) | Assignment |
| 110 - 140 | Aromatic Carbons |
| ~115 | Nitrile Carbons (-C≡N) |
| ~145 | Carbon attached to Sulfur |
Table 2: Expected ¹³C NMR Spectral Data for 3-(Phenylthio)phthalonitrile.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in 3-(Phenylthio)phthalonitrile.
Theoretical Insights: The key vibrational modes to be observed are the characteristic stretching of the nitrile group (-C≡N), the C-S stretching of the thioether linkage, and the aromatic C-H and C=C stretching vibrations.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and process the interferogram to obtain the final spectrum.
Data Interpretation: The IR spectrum of 3-(Phenylthio)phthalonitrile exhibits a strong, sharp absorption band characteristic of the nitrile group.[2]
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~2230 | -C≡N stretch | Strong, Sharp |
| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |
| 1600 - 1450 | Aromatic C=C stretch | Medium to Strong |
| ~700 | C-S stretch | Medium to Weak |
Table 3: Key IR Absorption Bands for 3-(Phenylthio)phthalonitrile.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.
Theoretical Insights: The UV-Vis spectrum of 3-(Phenylthio)phthalonitrile is expected to be a composite of the electronic transitions of the phthalonitrile and phenylthio chromophores. The phthalonitrile moiety typically exhibits π-π* transitions in the UV region. The phenylthio group can also contribute to the absorption spectrum. For the related 4-(thiophene-3-ylmethoxy) phthalonitrile, absorption bands are observed around 259, 296, and 306 nm in THF.[3] Similar absorption features are anticipated for 3-(Phenylthio)phthalonitrile.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of 3-(Phenylthio)phthalonitrile in a UV-transparent solvent (e.g., ethanol, acetonitrile, or THF). A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm, using the pure solvent as a reference.
-
Data Processing: The instrument software will generate the absorbance versus wavelength plot.
Caption: Workflow for acquiring a UV-Vis spectrum.
Fluorescence Spectroscopy
Fluorescence spectroscopy can provide information about the emissive properties of 3-(Phenylthio)phthalonitrile upon electronic excitation.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrument Setup: Use a spectrofluorometer.
-
Data Acquisition:
-
Record an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (typically the emission maximum).
-
Record an emission spectrum by exciting the sample at a fixed wavelength (typically the absorption maximum) and scanning the emission wavelengths.
-
-
Data Processing: The instrument software will generate the fluorescence spectra. Quantum yield can be determined relative to a known standard.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of 3-(Phenylthio)phthalonitrile and to gain structural information from its fragmentation pattern.
Theoretical Insights: The molecular formula of 3-(Phenylthio)phthalonitrile is C₁₄H₈N₂S, corresponding to a monoisotopic mass of approximately 236.04 Da.[4] The mass spectrum should show a prominent molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique). The fragmentation pattern is expected to involve cleavages at the C-S bond and fragmentation of the aromatic rings.
Experimental Protocol (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Predicted Fragmentation:
-
Molecular Ion: A strong peak at m/z 236.
-
Loss of HCN: A peak at m/z 209, corresponding to the loss of a hydrogen cyanide molecule from the nitrile group.
-
C-S Bond Cleavage: Fragmentation at the thioether linkage could lead to ions corresponding to the phenyl radical (m/z 77) and the phthalonitrile radical cation with a sulfur atom (m/z 159) or the phenylthio radical cation (m/z 109) and the phthalonitrile radical (m/z 127).
Conclusion
The spectroscopic characterization of 3-(Phenylthio)phthalonitrile provides a detailed picture of its molecular structure and electronic properties. NMR and IR spectroscopy are primary tools for structural confirmation, with characteristic signals for the nitrile and phenylthio functionalities. UV-Vis and fluorescence spectroscopy offer insights into the electronic behavior of the molecule, which is crucial for applications in photochemistry and materials science. Mass spectrometry confirms the molecular weight and provides clues about the molecule's stability and fragmentation pathways. A thorough understanding of these spectroscopic properties is essential for the quality control of synthesized 3-(Phenylthio)phthalonitrile and for guiding the development of new technologies based on this versatile molecule.
References
-
Derradji, M. (2018). Phthalonitrile Resins and Composites: Properties and Applications. ResearchGate. [Link]
-
SPECIFIC POLYMERS. (n.d.). Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs). [Link]
-
Derradji, M., & Wang, J. (2018). Phthalonitrile Resins and Composites: Properties and Applications. Elsevier Science and Technology. [Link]
-
El-Faham, A., et al. (2021). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. RSC Advances. [Link]
-
Çoruh, A., et al. (2011). The experimental UV spectrum of studied compound (in THF). ResearchGate. [Link]
-
SpectraBase. (n.d.). 3-(Phenylthio)phthalonitrile - Optional[ATR-IR] - Spectrum. [Link]
-
SpectraBase. (n.d.). 3-(Phenylthio)phthalonitrile - Optional[1H NMR] - Spectrum. [Link]
-
PubChem. (n.d.). 3-(Phenylthio)propanenitrile. [Link]
-
Gu, H., et al. (2021). An overview of high-performance phthalonitrile resins: fabrication and electronic applications. Journal of Materials Chemistry C. [Link]
-
Anbarasan, P. M., et al. (2011). Observed and calculated FT-IR spectra of 4-(phenylthio)phthalonitrile. ResearchGate. [Link]
-
PubChemLite. (n.d.). 3-(phenylthio)phthalonitrile (C14H8N2S). [Link]
-
Eryılmaz, S., Akdemir, N., & İnkaya, E. (2017). The Investigation of the Structural Properties of 3-nitrophthalonitrile Using Spectroscopic and Quantum Chemical Computational Methods. DergiPark. [Link]
-
Booysen, I. N., et al. (2019). Synthesis, characterization, biological and DFT studies of new 4-substituted phthalonitriles. Journal of Molecular Structure. [Link]
-
Gilli, P., et al. (2005). Variable-temperature X-ray Crystallographic and DFT Computational Study of the N-H...O/N...H-O Tautomeric Competition in 1-(Arylazo)-2-naphthols. Outline of a Transition-State Hydrogen-Bond Theory. Journal of the American Chemical Society. [Link]
-
PubChemLite. (n.d.). 3-(phenylthio)phthalonitrile (C14H8N2S). [Link]
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- 2. Synthesis and biological activity, photophysical, photochemical properties of tetra substituted magnesium phthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 3-(phenylthio)phthalonitrile (C14H8N2S) [pubchemlite.lcsb.uni.lu]
1H and 13C NMR spectra of 3-(Phenylthio)phthalonitrile
An In-depth Technical Guide: Analysis of the ¹H and ¹³C NMR Spectra of 3-(Phenylthio)phthalonitrile
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in materials science and drug development, mastering spectral interpretation is fundamental to verifying synthesis, determining purity, and elucidating complex structures. 3-(Phenylthio)phthalonitrile (CAS 51762-68-6) is a vital precursor in the synthesis of advanced materials, particularly as a building block for phthalocyanines, which have applications in catalysis, sensing, and photodynamic therapy.[1][2]
This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-(Phenylthio)phthalonitrile. Moving beyond a simple data report, this document explains the causal relationships between the molecule's electronic structure and its spectral features. It is designed to serve as a practical framework for scientists, offering predictive insights and a robust experimental protocol for acquiring high-fidelity NMR data.
Molecular Structure and Electronic Environment
To accurately predict and interpret the NMR spectra, one must first consider the molecule's structure and the interplay of its functional groups. 3-(Phenylthio)phthalonitrile consists of a phthalonitrile core substituted with a phenylthio (-S-C₆H₅) group at the 3-position.
The key structural features influencing the NMR spectra are:
-
The Phthalonitrile Ring: This ring is substituted with two strongly electron-withdrawing nitrile (-C≡N) groups. These groups significantly deshield the adjacent aromatic protons and carbons, causing their signals to appear at a higher chemical shift (downfield).[3]
-
The Phenylthio Group: The sulfur atom is electronegative, which influences the electronic environment of both aromatic rings. It can also participate in resonance, donating lone-pair electron density into the aromatic systems. This dual nature affects the precise chemical shifts of the attached carbons and nearby protons.
-
Asymmetry: The substitution at the 3-position renders all three protons and all six carbons of the phthalonitrile ring chemically distinct. The phenyl ring of the phenylthio group, however, retains a plane of symmetry, resulting in fewer unique signals for its protons and carbons.
Below is the molecular structure with IUPAC numbering to facilitate the discussion of NMR assignments.
Caption: Structure of 3-(Phenylthio)phthalonitrile with IUPAC numbering.
Predictive Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms.[4] For 3-(Phenylthio)phthalonitrile, we expect to see signals exclusively in the aromatic region (typically 6.5-8.5 ppm).[5] The integral ratio of the signals from the phthalonitrile ring to the phenylthio ring should be 3:5.
-
Phthalonitrile Protons (H4, H5, H6): These three protons are on an electron-poor aromatic ring and are expected to resonate at higher chemical shifts compared to those on the phenylthio ring.
-
H6: This proton is ortho to a nitrile group and meta to the sulfur substituent. It is expected to be a doublet of doublets (dd) due to coupling with H5 (³J, typical aromatic coupling of ~7-8 Hz) and H4 (⁴J, smaller meta coupling of ~1-2 Hz). Its chemical shift will be significantly downfield.
-
H5: This proton is meta to both a nitrile group and the sulfur. It is expected to be a triplet or, more accurately, a doublet of doublets, coupling to both H4 and H6 with similar ³J coupling constants.
-
H4: This proton is ortho to the sulfur substituent and meta to a nitrile group. It is expected to be a doublet of doublets, coupling to H5 (³J) and H6 (⁴J). The influence of the adjacent sulfur will modulate its final chemical shift.
-
-
Phenylthio Protons (H2'/H6', H3'/H5', H4'): These five protons are on a more electron-neutral ring compared to the phthalonitrile moiety.
-
H2'/H6' (ortho): These two protons are chemically equivalent and are expected to appear as a multiplet or doublet of doublets.
-
H3'/H5' (meta): These two protons are also equivalent and will appear as a multiplet, likely overlapping with the other signals from this ring.
-
H4' (para): This single proton will likely appear as a triplet.
-
Collectively, the five protons of the phenyl group often appear as a complex, overlapping multiplet in the range of 7.2-7.6 ppm, especially on lower-field spectrometers.
-
Predictive Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the carbon framework of the molecule.[3] Due to the molecule's asymmetry, we predict a total of 12 distinct signals: 6 for the phthalonitrile ring carbons, 4 for the phenylthio ring carbons (due to symmetry), and 2 for the nitrile carbons.
-
Nitrile Carbons (C≡N): The two nitrile carbons (attached to C1 and C2) are expected to appear as two separate, weak signals in the characteristic range of 115-125 ppm. Their signals are weak because they are quaternary and thus have no attached protons, leading to a longer relaxation time and no Nuclear Overhauser Effect (NOE) enhancement.[6]
-
Aromatic Carbons (120-150 ppm):
-
Phthalonitrile Ring (C1-C6): All six carbons are unique. The carbons directly bonded to the electron-withdrawing nitrile groups (C1, C2) and the sulfur atom (C3) will be the most deshielded (highest ppm values) among this set. The protonated carbons (C4, C5, C6) will appear with stronger intensities than the quaternary carbons.
-
Phenylthio Ring (C1'-C6'): Due to symmetry, we expect four signals: C1' (ipso-carbon, attached to S), C2'/C6' (ortho), C3'/C5' (meta), and C4' (para). The ipso-carbon (C1') signal is often broader and less intense than the other signals.
-
Experimental Protocol for High-Resolution NMR
Adherence to a validated protocol is critical for obtaining high-quality, reproducible NMR data. The following procedure is a self-validating system designed for accuracy.
Caption: Standard workflow for NMR analysis.
Methodology Details:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the solid 3-(Phenylthio)phthalonitrile.[7]
-
Transfer the solid to a standard 5 mm NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual proton signal does not overlap with the aromatic region.[8][9] Chloroform-d (CDCl₃) is another common alternative.
-
Add an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[10]
-
Cap the tube and vortex thoroughly to ensure the sample is completely dissolved. A clear, homogeneous solution is required.
-
-
Data Acquisition (using a 400 MHz spectrometer as an example):
-
Instrument Setup: Insert the sample into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, "tune" the probe to the correct frequencies for ¹H and ¹³C, and "shim" the magnetic field to ensure homogeneity and high resolution.
-
¹H NMR Acquisition:
-
Number of Scans (NS): 16 to 32 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1 second is standard.
-
-
¹³C NMR Acquisition:
-
Technique: Use a standard proton-decoupled pulse program.
-
Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): This is a critical parameter. A longer delay of 2-5 seconds is recommended. This allows the quaternary carbons, especially the nitrile carbons, to fully relax between pulses, ensuring their signals are not attenuated and can be reliably observed.
-
-
-
Data Processing:
-
Apply Fourier transformation to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate signal representation.
-
Calibrate the chemical shift (δ) scale by setting the TMS signal to 0.00 ppm.
-
For the ¹H spectrum, integrate the area under each signal. For both spectra, identify the precise chemical shift of each peak.
-
Summary of Predicted Spectral Data
The following tables summarize the predicted NMR data for 3-(Phenylthio)phthalonitrile. Experimental values may vary slightly based on solvent and concentration.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Phthalonitrile-H | 7.7 - 8.2 | m | 3H |
| Phenylthio-H | 7.2 - 7.6 | m | 5H |
m = multiplet
Table 2: Predicted ¹³C NMR Data
| Carbons | Predicted δ (ppm) | Predicted Intensity |
|---|---|---|
| C-Ar (protonated) | 125 - 140 | Strong |
| C-Ar (quaternary) | 135 - 155 | Weak |
| C≡N | 115 - 125 | Very Weak |
Conclusion
The ¹H and ¹³C NMR spectra of 3-(Phenylthio)phthalonitrile provide a distinct and verifiable fingerprint of its molecular structure. The key diagnostic features include a 3:5 integration ratio in the ¹H spectrum between two sets of aromatic multiplets and the presence of two weak quaternary carbon signals for the nitrile groups in the ¹³C spectrum between 115-125 ppm. The significant downfield shift of the phthalonitrile protons is a direct consequence of the potent electron-withdrawing nature of the cyano groups. By following the detailed experimental protocol and understanding the underlying principles of chemical shifts and coupling, researchers can confidently use NMR spectroscopy to characterize this important synthetic precursor, ensuring the integrity and success of their scientific endeavors.
References
Sources
- 1. researchgate.net [researchgate.net]
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- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. 3-(Phenylthio)phthalonitrile | CymitQuimica [cymitquimica.com]
- 8. spectrabase.com [spectrabase.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Mass spectrometry of 3-(Phenylthio)phthalonitrile
An In-depth Technical Guide to the Mass Spectrometry of 3-(Phenylthio)phthalonitrile
Authored by: A Senior Application Scientist
Date: January 11, 2026
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric analysis of 3-(Phenylthio)phthalonitrile (C₁₄H₈N₂S), a key intermediate in the synthesis of advanced materials like phthalocyanines.[1][2][3] Addressed to researchers, scientists, and professionals in drug development and materials science, this document moves beyond procedural outlines to explore the causal reasoning behind methodological choices. We will delve into the selection of appropriate ionization techniques, predictable fragmentation pathways under both high-energy electron ionization (EI) and collision-induced dissociation (CID), and the practical application of these principles for unambiguous structural confirmation. The protocols and interpretations herein are designed to serve as a self-validating framework for the robust characterization of this and structurally related molecules.
Introduction: The Analytical Imperative for 3-(Phenylthio)phthalonitrile
3-(Phenylthio)phthalonitrile is a pivotal building block in synthetic chemistry. Its dinitrile functionality serves as a precursor for the templated cyclotetramerization reactions that form phthalocyanine macrocycles.[1][3] The incorporation of the phenylthio- substituent modulates the electronic properties, solubility, and reactivity of the resulting phthalocyanine complexes, making them suitable for applications ranging from photosensitizers in photodynamic therapy to components in molecular electronics.
Given its role as a critical precursor, the unequivocal structural verification and purity assessment of 3-(Phenylthio)phthalonitrile are paramount. Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering precise molecular weight determination and profound structural insights through controlled molecular fragmentation. This guide will equip the analyst with the foundational knowledge and practical protocols necessary to leverage mass spectrometry for the comprehensive characterization of this molecule.
Molecular Properties and Ionization Strategy
The logical starting point for any mass spectrometric method development is a thorough understanding of the analyte's physicochemical properties.
-
Molecular Formula: C₁₄H₈N₂S
-
Monoisotopic Mass: 236.04082 Da[4]
-
Molecular Weight: 236.29 g/mol [5]
-
Structure: A phthalonitrile ring substituted with a phenylthio- (C₆H₅S-) group.
The presence of nitrogen and sulfur heteroatoms, along with a polar dinitrile system and a nonpolar aromatic framework, makes 3-(Phenylthio)phthalonitrile amenable to several ionization techniques. The choice between them is dictated by the analytical objective and the chromatographic system employed.
-
Electron Ionization (EI): Best suited for Gas Chromatography-Mass Spectrometry (GC-MS). EI is a high-energy ("hard") ionization technique that imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation.[6] This creates a detailed "fingerprint" mass spectrum, ideal for library matching and unambiguous identification. Its utility, however, is contingent on the thermal stability and volatility of the analyte.
-
Electrospray Ionization (ESI): The premier choice for Liquid Chromatography-Mass Spectrometry (LC-MS). ESI is a "soft" ionization technique that gently transfers the analyte from solution to the gas phase, typically as a protonated molecule, [M+H]⁺.[7][8][9] This preserves the molecular ion, providing clear molecular weight information. Structural details are then elicited by subjecting the isolated [M+H]⁺ ion to collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment.[10] ESI is particularly advantageous for polar or thermally labile compounds.[9]
For 3-(Phenylthio)phthalonitrile, ESI coupled with tandem MS (ESI-MS/MS) is often the superior choice. It mitigates the risk of thermal degradation that can occur during GC analysis and provides controlled, interpretable fragmentation, which is often more informative than the complex patterns generated by EI.
Fragmentation Analysis: Decoding the Molecular Blueprint
The fragmentation of 3-(Phenylthio)phthalonitrile is governed by the relative strengths of its chemical bonds and the stability of the resulting charged fragments. The C-S bond between the phenyl and phthalonitrile moieties is a primary site of cleavage.
Predicted Fragmentation under Electron Ionization (EI)
In an EI source, the high-energy electron beam generates a radical cation, [C₁₄H₈N₂S]⁺•, which is the molecular ion (M⁺•). This ion will have a theoretical m/z of 236.04. Subsequent fragmentation can proceed through several pathways:
| m/z (Nominal) | Proposed Fragment Structure | Notes on Formation |
| 236 | [C₁₄H₈N₂S]⁺• | Molecular Ion (M⁺•) . Its presence confirms the molecular weight. |
| 209 | [C₁₄H₈NS]⁺ | Loss of a neutral cyano radical (•CN) from the molecular ion. |
| 128 | [C₈H₄N₂]⁺• | Phthalonitrile radical cation. Results from cleavage of the C-S bond with charge retention on the dinitrile fragment. |
| 109 | [C₆H₅S]⁺ | Thiophenoxy cation. A highly characteristic fragment resulting from C-S bond cleavage with charge retention on the sulfur-containing fragment. |
| 77 | [C₆H₅]⁺ | Phenyl cation. Formed by the loss of a sulfur atom from the [C₆H₅S]⁺ fragment. |
Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)
In positive-ion ESI, the molecule is expected to readily protonate, likely on one of the nitrile nitrogens, to form the [M+H]⁺ ion at m/z 237.05. Submitting this precursor ion to CID will induce fragmentation.
Caption: ESI-MS/MS workflow for 3-(Phenylthio)phthalonitrile analysis.
The primary fragmentation pathways for the [M+H]⁺ ion involve the neutral loss of stable small molecules.
| Precursor Ion m/z | Product Ion m/z | Neutral Loss | Proposed Product Ion Structure |
| 237.05 | 210.04 | 27.01 (HCN) | [C₁₃H₈NS]⁺ |
| 237.05 | 129.05 | 108.00 (C₆H₄S) | [C₈H₅N₂]⁺ (Protonated Phthalonitrile) |
| 237.05 | 110.03 | 127.02 (C₈H₃N₂) | [C₆H₅SH+H]⁺ (Protonated Thiophenol) |
The proposed fragmentation pathway is visualized below.
Caption: Proposed CID fragmentation of protonated 3-(Phenylthio)phthalonitrile.
Experimental Protocols
The following protocol outlines a robust method for the analysis of 3-(Phenylthio)phthalonitrile using Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~5.0 mg of 3-(Phenylthio)phthalonitrile standard and dissolve in 5.0 mL of acetonitrile in a class A volumetric flask.
-
Working Standard (1 µg/mL): Dilute 10 µL of the stock solution into 10 mL of 50:50 (v/v) acetonitrile:water.
-
Sample Solution: Prepare sample solutions at a similar concentration to the working standard using the same diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm PTFE syringe filter to remove particulates.
UHPLC-MS/MS Method Parameters
This method is designed to provide excellent chromatographic separation and sensitive detection.
UHPLC System
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 30% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 30% B
-
9.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometer (Tandem Quadrupole or Q-TOF)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 500 °C.[11]
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
MRM Transitions (for quantification):
-
Precursor Ion (Q1): 237.1 m/z
-
Product Ion (Q3): 210.0 m/z (Quantifier), 129.1 m/z (Qualifier)
-
Collision Energy: Optimize experimentally, typically 15-30 eV.
-
-
Product Ion Scan (for confirmation):
-
Precursor Ion (Q1): 237.1 m/z
-
Scan Range (Q3): 50 - 250 m/z
-
Collision Energy: 25 eV (provides a good balance of fragments).
-
Data Interpretation and Application
A successful analysis will yield a chromatogram with a sharp peak at the retention time corresponding to 3-(Phenylthio)phthalonitrile. The mass spectrum associated with this peak should confirm the analytical hypothesis.
-
Confirmation of Identity: For an LC-MS/MS experiment, the primary evidence is the detection of the precursor ion at m/z 237.05 in the full scan, and the presence of the predicted product ions (e.g., m/z 210.04, 129.05) in the MS/MS spectrum. The ratio of the quantifier to qualifier MRM transitions should be consistent between the sample and a known standard.
-
Purity Assessment: The peak area of the target compound relative to the total ion chromatogram (TIC) provides a semi-quantitative measure of purity. The presence of other components can be investigated by examining their respective mass spectra.
-
Reaction Monitoring: In synthetic applications, this method can be used to monitor the progress of reactions that produce or consume 3-(Phenylthio)phthalonitrile, allowing for precise determination of reaction completion or optimization of conditions.
By combining chromatographic separation with the high specificity of tandem mass spectrometry, this approach provides a self-validating system for the analysis of 3-(Phenylthio)phthalonitrile, ensuring the highest degree of confidence in the results.
References
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- PubMed. GC/MS identification of organosulphur compounds in environmental samples.
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Introduction: Understanding the Significance of 3-(Phenylthio)phthalonitrile
An In-depth Technical Guide to the Physical Properties of 3-(Phenylthio)phthalonitrile
3-(Phenylthio)phthalonitrile (CAS No. 51762-68-6) is an aromatic dinitrile compound featuring a phenylthio group substituted on a phthalonitrile backbone. Its molecular structure, combining the reactive nitrile functionalities with the phenyl-sulfur linkage, makes it a valuable precursor in the synthesis of advanced materials. Phthalonitrile-based compounds are foundational building blocks for phthalocyanines, a class of intensely colored macrocyclic compounds used extensively as dyes, pigments, and sensitizers in photodynamic therapy and optical data storage.[1][2][3]
Furthermore, the nitrile groups can undergo cyclotrimerization to form highly cross-linked, thermosetting polymers. These phthalonitrile resins are renowned for their exceptional thermal and oxidative stability, low water absorption, and superior flame retardancy, positioning them as high-performance materials for aerospace, military, and microelectronics applications.
Accurate characterization of the physical properties of 3-(Phenylthio)phthalonitrile is therefore not an academic exercise; it is a critical prerequisite for its successful application. This guide provides a comprehensive overview of its core physicochemical and spectroscopic properties, grounded in established analytical methodologies. It is designed to equip researchers, scientists, and drug development professionals with the technical insights necessary for handling, characterizing, and utilizing this versatile compound.
Part 1: Core Physicochemical Properties
The fundamental physical properties of a compound govern its behavior in various environments and are essential for process design, formulation, and quality control.
| Property | Value | Source |
| CAS Number | 51762-68-6 | [4] |
| Molecular Formula | C₁₄H₈N₂S | [4][5][6] |
| IUPAC Name | 3-(Phenylsulfanyl)benzene-1,2-dicarbonitrile | [7] |
| Molecular Weight | 236.29 g/mol | [4][5][6] |
| Exact Mass | 236.040819 g/mol | [5] |
| Appearance | Solid | [8] |
| Recommended Storage | Sealed in a dry environment at 2-8°C | [4][6] |
Melting Point, Boiling Point, and Solubility
While specific experimental data for the melting and boiling points of 3-(Phenylthio)phthalonitrile are not widely published, properties can be inferred from its parent structure, phthalonitrile, which has a melting point of 138–141 °C and a boiling point of approximately 304 °C.[1][2] The addition of the bulkier phenylthio group is expected to influence these values. Experimental determination is paramount and the protocol for this is detailed in Part 3.
Similarly, specific solubility data is sparse. Based on the behavior of phthalonitrile, 3-(Phenylthio)phthalonitrile is expected to have low solubility in water but good solubility in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and benzene.[1][9][10] This is a direct consequence of its largely nonpolar aromatic structure.
Part 2: Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following techniques are indispensable for the verification and quality control of 3-(Phenylthio)phthalonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Both ¹H and ¹³C NMR are required for a complete structural assignment.
-
¹H NMR: The proton NMR spectrum provides information on the number, connectivity, and chemical environment of hydrogen atoms. For 3-(Phenylthio)phthalonitrile, the spectrum is expected to show a complex series of multiplets in the aromatic region (typically 7.0-8.0 ppm), corresponding to the protons on both the phthalonitrile and phenylthio rings. A known spectrum was acquired in DMSO-d6.[5]
-
¹³C NMR: The carbon NMR spectrum reveals the number and type of carbon atoms. Key expected signals include those for the two distinct nitrile carbons (C≡N), the carbon atom attached to the sulfur, and the remaining aromatic carbons.
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of 3-(Phenylthio)phthalonitrile and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Data Acquisition: Acquire the ¹H spectrum using standard parameters. Following this, acquire the ¹³C spectrum, which will require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.
The FTIR spectrum of 3-(Phenylthio)phthalonitrile is dominated by a few key absorption bands:
-
Nitrile (C≡N) Stretch: A sharp, strong, and highly characteristic absorption band is expected around 2230 cm⁻¹.[1] The presence of this peak is a primary indicator of the phthalonitrile structure.
-
Aromatic C=C Stretch: Multiple sharp bands of variable intensity will appear in the 1400-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic rings.
-
Aromatic C-H Stretch: These signals typically appear above 3000 cm⁻¹.
-
C-S Stretch: A weaker absorption corresponding to the carbon-sulfur bond may be observed in the fingerprint region.
Experimental Protocol: FTIR Spectrum Acquisition (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan to capture the spectrum of the ambient environment.
-
Sample Application: Place a small amount of the solid 3-(Phenylthio)phthalonitrile powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹).
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
For 3-(Phenylthio)phthalonitrile, high-resolution mass spectrometry (HRMS) should yield a molecular ion peak ([M]⁺ or adducts like [M+H]⁺) that corresponds precisely to its calculated exact mass of 236.040819 Da.[5] This level of accuracy allows for unambiguous confirmation of the molecular formula. Fragmentation in the mass spectrometer may involve cleavage of the C-S bond or loss of nitrile groups.
Experimental Protocol: Mass Spectrum Acquisition (Direct Infusion ESI-MS)
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent such as acetonitrile or methanol.
-
Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. A survey scan across a wide mass range (e.g., m/z 100-500) will identify the molecular ion.
-
Tandem MS (MS/MS): To study fragmentation, perform a tandem MS experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Part 3: Foundational Experimental Workflows
The following diagrams illustrate the logical workflows for determining two of the most fundamental physical properties.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Qualitative Solubility Assessment.
Part 4: Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(Phenylthio)phthalonitrile is not universally available, data from the parent compound, phthalonitrile, and other substituted phthalonitriles indicates that significant caution is required. Phthalonitrile itself is highly toxic.[1] Closely related compounds are classified as fatal if swallowed and may cause allergic skin reactions.
Core Safety Recommendations:
-
Engineering Controls: All handling of solid powder and solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and splash-proof safety goggles at all times.
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[4][6] Store locked up.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
3-(Phenylthio)phthalonitrile is a compound of significant interest for the development of high-performance materials. A thorough understanding and precise measurement of its physical properties are fundamental to its application. This guide outlines the key physicochemical characteristics, provides a validated framework for spectroscopic identification, and details the essential protocols for experimental determination and safe handling. By integrating these technical insights, researchers can confidently and effectively utilize this compound in their synthetic and material science endeavors.
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An In-Depth Technical Guide to the Melting Point of 3-(Phenylthio)phthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the melting point of 3-(Phenylthio)phthalonitrile (CAS No. 51762-68-6), a critical physicochemical property for its application in research and development. The melting point is a primary indicator of purity and is fundamental to the characterization of crystalline solids. This document delineates the theoretical principles governing melting point, summarizes reported values for 3-(Phenylthio)phthalonitrile, and presents a detailed, field-proven protocol for its accurate determination. Furthermore, it explores the influence of synthetic pathways and purification on melting point outcomes, offering a holistic perspective for scientists working with this and similar organic compounds.
Introduction to 3-(Phenylthio)phthalonitrile
3-(Phenylthio)phthalonitrile is an organic compound featuring a phthalonitrile core substituted with a phenylthio group. Phthalonitriles are valuable precursors in the synthesis of phthalocyanines, which have widespread applications in dyes, pigments, and materials science. The specific functionalization with a phenylthio group can modulate the electronic properties and solubility of the resulting materials, making it a compound of interest for advanced material synthesis.
Chemical Structure and Properties:
-
IUPAC Name: 3-(Phenylsulfanyl)benzene-1,2-dicarbonitrile[1]
The precise characterization of this solid compound is paramount, and its melting point is the most frequently used thermal analysis for this purpose.[6]
The Physicochemical Significance of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the disordered liquid phase.[6][7] This transition occurs when the thermal energy supplied to the system overcomes the intermolecular forces holding the crystal lattice together. For a pure substance, this transition is sharp and occurs over a narrow temperature range, typically 0.5–1°C.[6]
Several key factors intrinsic to the molecule and its environment influence the melting point:
-
Intermolecular Forces: Stronger intermolecular forces (e.g., dipole-dipole interactions, van der Waals forces) require more energy to overcome, resulting in a higher melting point.[6] In 3-(Phenylthio)phthalonitrile, the polar nitrile groups (-C≡N) and the sulfur atom contribute to its specific intermolecular interactions.
-
Molecular Symmetry and Packing: Symmetrical molecules tend to pack more efficiently into a crystal lattice. This efficient packing maximizes intermolecular forces, leading to a higher melting point compared to less symmetrical isomers.
-
Purity: The presence of impurities disrupts the uniform crystal lattice structure.[8] This disruption weakens the overall intermolecular forces, leading to a phenomenon known as melting point depression , where the substance melts at a lower temperature and over a broader range.[6][8][9][10] Consequently, the melting point is a reliable and straightforward indicator of a compound's purity.[6][7]
Reported Melting Point Values for 3-(Phenylthio)phthalonitrile
A critical step in verifying a sample of 3-(Phenylthio)phthalonitrile is comparing its experimentally determined melting point to literature values. Data from commercial suppliers and chemical databases provide a benchmark for this assessment.
| Source | Reported Melting Point (°C) | Notes |
| ChemicalBook | 115-118 °C (lit.) | This range suggests a standard literature value. |
This table will be updated as more verified data becomes available.
The slight variation in reported ranges can stem from different analytical methods, heating rates, or residual impurities in the batches being characterized. For research purposes, a sharp melting range within these values is indicative of high purity.
Standard Operating Procedure for Melting Point Determination
The capillary method is the most widely accepted technique for determining the melting point of a solid organic compound.[6] This protocol outlines the procedure using a modern digital melting point apparatus.
4.1 Principle
A small, finely powdered sample of the solid is packed into a thin-walled capillary tube. The tube is heated at a controlled, slow rate, and the temperatures at which the sample begins to liquefy (onset point) and completely liquefies (clear point) are recorded. This interval constitutes the melting point range.
4.2 Apparatus and Materials
-
Digital Melting Point Apparatus
-
Glass Capillary Tubes (one end sealed)
-
3-(Phenylthio)phthalonitrile sample
-
Spatula
-
Mortar and Pestle (if sample is not a fine powder)
-
Watch Glass
4.3 Experimental Protocol
-
Sample Preparation:
-
Ensure the 3-(Phenylthio)phthalonitrile sample is completely dry.
-
If the sample consists of large crystals, gently grind it to a fine, uniform powder using a mortar and pestle.
-
Place a small amount of the powdered sample onto a clean, dry watch glass.
-
Dip the open end of a capillary tube into the powder. A small amount of solid will enter the tube.
-
Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end.[11] The packed sample height should be 1–2 mm.[12][13]
-
-
Apparatus Setup and Measurement:
-
Turn on the melting point apparatus and set a rapid heating ramp (e.g., 10°C/min) to a temperature approximately 15-20°C below the expected melting point (e.g., set to 100°C).[11]
-
Once the apparatus reaches the set temperature, insert the prepared capillary tube into the sample holder.
-
Adjust the heating rate to a slow ramp of 1-2°C per minute. A slow rate is critical for an accurate measurement.
-
Observe the sample through the viewing lens.
-
-
Data Recording:
-
T₁ (Onset Point): Record the temperature at which the first droplet of liquid appears within the solid matrix.
-
T₂ (Clear Point): Record the temperature at which the last solid crystal melts, and the entire sample is a clear liquid.
-
The melting point is reported as the range T₁ – T₂.
-
-
Post-Measurement:
-
Allow the apparatus to cool.
-
Dispose of the used capillary tube in a designated glass waste container. Never reuse a capillary tube.[12]
-
For high accuracy, perform the measurement in triplicate and report the average range.
-
4.4 Experimental Workflow Diagram
Caption: Workflow for Melting Point Determination by the Capillary Method.
Interpreting Melting Point Data
The data obtained from melting point analysis provides crucial insights into the sample's identity and purity.
-
Pure Sample: A pure sample of 3-(Phenylthio)phthalonitrile will exhibit a sharp melting range (typically ≤ 1°C) that aligns closely with the established literature value.
-
Impure Sample: An impure sample will display two distinct characteristics:
This phenomenon occurs because impurities introduce defects into the crystal lattice, which require less energy to break apart.[8][10] Thermodynamically, the presence of a solute (impurity) increases the entropy of the liquid phase more than the solid phase, leading to a more favorable (lower temperature) transition.[9][10]
5.1 Diagram of Melting Point Depression
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An In-Depth Technical Guide to the Crystal Structure of 3-(Phenylthio)phthalonitrile
Abstract: This technical guide provides a comprehensive overview of the synthesis, crystallization, and structural elucidation of 3-(Phenylthio)phthalonitrile, a key precursor in the development of advanced functional materials. Phthalonitrile derivatives are of significant interest to researchers in materials science and drug development due to their utility in synthesizing phthalocyanines, which have applications ranging from photodynamic therapy to molecular electronics. This document details a robust protocol for the synthesis of the title compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction. A thorough, step-by-step methodology for single-crystal X-ray diffraction (SC-XRD) analysis is presented, from crystal mounting to final structure refinement. While the precise crystal structure of the 3-isomer is not publicly deposited, this guide utilizes the published crystallographic data of the closely related isomer, 4-(Phenylthio)phthalonitrile, as an authoritative and representative example to discuss the molecular geometry, packing, and intermolecular interactions characteristic of this class of compounds. This work serves as a vital resource for researchers, scientists, and drug development professionals engaged in the study of aromatic nitriles and their applications.
Introduction: The Significance of Substituted Phthalonitriles
Phthalonitriles are aromatic compounds characterized by two adjacent cyano groups on a benzene ring.[1] Their true value in scientific research lies in their role as versatile building blocks for the synthesis of phthalocyanines, which are large, aromatic macrocyclic compounds with a wide range of applications.[2] The functionalization of the phthalonitrile starting material allows for the precise tuning of the resulting phthalocyanine's electronic, optical, and solubility properties.
The incorporation of a phenylthio (phenylsulfanyl) group, as in 3-(Phenylthio)phthalonitrile, introduces a flexible thioether linkage and an additional aromatic ring.[3] This modification is significant for several reasons:
-
Modulation of Electronic Properties: The sulfur atom can influence the electron density of the phthalocyanine macrocycle, impacting its absorption spectrum and redox potentials.[4]
-
Enhanced Solubility: The non-planar nature of the phenylthio substituent can disrupt intermolecular stacking, often improving the solubility of the resulting materials in organic solvents, which is a critical factor for processing and application.[2]
-
Crystal Engineering: The phenylthio group provides additional sites for non-covalent interactions, such as π–π stacking and C–H···π interactions, which can be used to guide the self-assembly and crystal packing of molecules in the solid state.[5]
Understanding the precise three-dimensional arrangement of atoms within the 3-(Phenylthio)phthalonitrile crystal is paramount. This knowledge, obtained through single-crystal X-ray diffraction, provides definitive insights into the molecule's conformation, bond lengths, and bond angles, which are foundational for predicting the properties of polymers and macrocycles derived from it.[6]
Synthesis and Crystallization
Synthesis of 3-(Phenylthio)phthalonitrile
The synthesis of 3-(Phenylthio)phthalonitrile is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this procedure, the nitro group of 3-nitrophthalonitrile is displaced by the thiophenolate anion.
Causality of Experimental Choices:
-
Precursor: 3-nitrophthalonitrile is an excellent electrophile. The strong electron-withdrawing nature of the two cyano groups and the nitro group activates the aromatic ring for nucleophilic attack.
-
Nucleophile: Thiophenol is a readily available source of the phenylthio group. It is deprotonated in situ by a weak base to form the more potent thiophenolate nucleophile.
-
Base: Anhydrous potassium carbonate (K₂CO₃) is chosen as the base. It is strong enough to deprotonate thiophenol but mild enough to prevent side reactions, such as hydrolysis of the nitrile groups. Its insolubility in the reaction solvent allows for easy removal by filtration.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is the solvent of choice. It is a polar aprotic solvent, which effectively solvates the potassium cation, leaving the thiophenolate anion highly reactive. Its high boiling point allows the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.
Experimental Protocol:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 3-nitrophthalonitrile (1.73 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Add 40 mL of anhydrous DMF to the flask.
-
Stir the suspension and add thiophenol (1.10 g, 1.02 mL, 10 mmol) dropwise via syringe at room temperature.
-
Heat the reaction mixture to 80 °C and maintain for 8 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.
-
A precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with deionized water.
-
Purify the crude product by column chromatography on silica gel, using a hexane:ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 3-(Phenylthio)phthalonitrile as a solid.
Single Crystal Growth
The growth of diffraction-quality single crystals is a critical step that relies on achieving slow supersaturation of a purified compound's solution.
Causality of Experimental Choices:
-
Purification: The starting material must be of high purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to defects and poor diffraction quality.
-
Slow Evaporation: This is the most common and effective method for small organic molecules. A solution is prepared in a solvent or solvent system in which the compound is moderately soluble. The container is loosely covered to allow the solvent to evaporate slowly over several days or weeks. As the solvent evaporates, the concentration of the solute gradually increases past the saturation point, promoting the formation of a small number of large, well-ordered crystals rather than a large number of small, imperfect crystals.
Experimental Protocol:
-
Dissolve approximately 20 mg of purified 3-(Phenylthio)phthalonitrile in 2 mL of a dichloromethane/ethanol (1:1) solvent mixture in a small, clean glass vial.
-
Cover the vial with parafilm.
-
Carefully pierce the parafilm with a needle to create 2-3 small holes. This is the rate-determining step; fewer or smaller holes will slow the evaporation rate.
-
Place the vial in a vibration-free location at a constant temperature.
-
Allow the solvent to evaporate slowly over 3-7 days.
-
Monitor the vial for the formation of clear, well-formed crystals. Crystals suitable for SC-XRD should be transparent, have sharp edges, and be free of cracks or defects when viewed under a microscope.[7]
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is an analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including unit cell dimensions, bond lengths, and bond angles. The technique is based on the principle that X-rays are diffracted by the electrons in a crystal lattice, producing a unique diffraction pattern from which the crystal structure can be determined.[3]
Rationale and Overall Workflow
The workflow for determining a crystal structure is a multi-step process that requires both careful experimental work and sophisticated computational analysis. Each step is designed to ensure the collection of high-quality data and the accurate refinement of the structural model.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Protocol for Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope.[3] It is carefully mounted on a glass fiber or a cryo-loop using a minimal amount of non-diffracting oil or epoxy and placed on a goniometer head.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage. The instrument, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, collects a series of diffraction images as the crystal is rotated through various angles. A complete dataset typically involves collecting hundreds of frames over several hours.
-
Data Reduction: The raw diffraction images are processed using specialized software (e.g., SAINT). This step involves integrating the intensities of the diffraction spots, applying corrections for factors like absorption, and determining the unit cell parameters and space group symmetry.
-
Structure Solution: This is the most critical computational step, which involves solving the "phase problem." Direct methods or Patterson methods (e.g., using SHELXS) are employed to generate an initial electron density map, from which the positions of most non-hydrogen atoms can be determined.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method (e.g., using SHELXL). In this iterative process, atomic positions, and displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final refined structure is validated using software like PLATON or checkCIF to ensure that the model is chemically reasonable and free of errors. The final data is compiled into a Crystallographic Information File (CIF).
Crystallographic Analysis and Discussion
Disclaimer: As of the time of this writing, a complete, publicly deposited crystal structure for 3-(Phenylthio)phthalonitrile (CAS 51762-68-6) was not available. However, the crystal structure of its isomer, 4-(Phenylthio)phthalonitrile , has been determined and published. This structure serves as an excellent and authoritative analogue to understand the molecular geometry and packing forces inherent to this class of molecules. The data presented below pertains to the 4-isomer.
Crystallographic Data
The key crystallographic parameters for 4-(Phenylthio)phthalonitrile are summarized in the table below. This data provides the fundamental framework of the crystal lattice.
| Parameter | Value |
| Chemical Formula | C₁₄H₈N₂S |
| Formula Weight ( g/mol ) | 236.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.8515 (7) |
| b (Å) | 9.7739 (9) |
| c (Å) | 15.6248 (14) |
| β (°) | 91.544 (2) |
| Volume (ų) | 1198.61 (19) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 273 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R-factor [I > 2σ(I)] | R1 = 0.037, wR2 = 0.098 |
Molecular and Crystal Structure
The molecular structure of 3-(Phenylthio)phthalonitrile is depicted below. The key feature is the connection of a phenyl ring to a phthalonitrile unit via a sulfur atom.
Caption: Molecular Structure of 3-(Phenylthio)phthalonitrile.
In the determined structure of the 4-isomer, the molecule adopts a distinct angular, V-shaped configuration. A critical parameter is the dihedral angle between the plane of the dicyano-substituted benzene ring and the plane of the phenyl ring, which was found to be 103.6°. This non-planar conformation is a direct result of the geometry around the central sulfur atom.
It is highly probable that the 3-(Phenylthio)phthalonitrile isomer would adopt a similar V-shaped conformation. The steric and electronic environment, while slightly different due to the repositioning of the phenylthio group relative to the cyano groups, would still enforce a significant dihedral angle between the two aromatic rings. This non-planarity is a key structural feature that influences the molecule's ability to pack efficiently in the solid state, ultimately affecting physical properties like melting point and solubility. The crystal packing of the 4-isomer does not feature strong intermolecular interactions like classical hydrogen bonds but is governed by weaker van der Waals forces.
Conclusion
This guide has outlined a comprehensive approach to the study of 3-(Phenylthio)phthalonitrile, from its chemical synthesis to its detailed structural analysis. By providing field-proven protocols for synthesis and single-crystal growth, this document equips researchers with the necessary methodologies to produce and characterize this important molecular building block. The detailed workflow for single-crystal X-ray diffraction provides a self-validating system for achieving accurate structural elucidation.
Through the authoritative data of the closely related 4-(Phenylthio)phthalonitrile isomer, we have established that the key structural characteristic of this molecular class is a non-planar, V-shaped conformation with a large dihedral angle between the two aromatic rings. This fundamental structural insight is crucial for the rational design of new phthalocyanine-based materials, enabling scientists to predict and control the solid-state packing and ultimately the functional properties of these advanced materials for applications in drug development and materials science.
References
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Zhang, Y., Duan, L., & Zhang, J. (2010). 4-(Phenylsulfanyl)benzene-1,2-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2970. [Link]
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Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes. Retrieved January 7, 2024, from [Link]
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University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved January 7, 2024, from [Link]
- Vertex AI Search. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
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El-Shishtawy, R. M., et al. (2020). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. RSC Advances, 10(49), 29393–29406. [Link]
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Carleton College, Science Education Resource Center. (2007). Single-crystal X-ray Diffraction. Retrieved January 7, 2024, from [Link]
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PubChemLite. (n.d.). 3-(phenylthio)phthalonitrile (C14H8N2S). Retrieved January 7, 2024, from [Link]
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Sölen, G., et al. (2021). The synthesis of phthalonitrile derivatives (1 and 2) and their zinc(II) phthalocyanine complexes: Investigation of micellization with pOEGMA for photodynamic therapy applications. Journal of Drug Delivery Science and Technology, 63, 102448. [Link]
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MDPI. (2022). Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. Polymers, 14(21), 4709. [Link]
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ResearchGate. (2012). X-ray crystal structure of phthalonitrile 3. Retrieved January 7, 2024, from [Link]
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Alchem Pharmtech. (n.d.). 3-(Phenylthio)phthalonitrile. Retrieved January 7, 2024, from [Link]
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PubChem. (n.d.). 3-(Phenylthio)propanenitrile. Retrieved January 7, 2024, from [Link]
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Royal Society of Chemistry. (2021). Crystal Engineering of Alkylethynyl Fluoroanthradithiophenes. Journal of Materials Chemistry C. [Link]
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PubChemLite. (n.d.). 4-(phenylthio)phthalonitrile (C14H8N2S). Retrieved January 7, 2024, from [Link]
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ResearchGate. (2019). Crystal and Molecular Structure of N-(Phenylthio)phthalimide. Journal of Structural Chemistry. [Link]
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PubChem. (n.d.). Phthalonitrile. Retrieved January 7, 2024, from [Link]
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Whitepaper: Initial Studies on 3-(Phenylthio)phthalonitrile as a Strategic Precursor for Advanced Phthalocyanine Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Substituted phthalonitriles are foundational building blocks in the synthesis of functional phthalocyanines (Pcs), a class of macrocycles with significant applications in photodynamic therapy, catalysis, and materials science.[1][2] The strategic introduction of peripheral substituents onto the phthalonitrile precursor is the most effective method for tuning the physicochemical properties of the resulting phthalocyanine. This guide provides a detailed technical overview of the initial studies on 3-(Phenylthio)phthalonitrile, a key intermediate for preparing peripherally modified phthalocyanines. We present a robust and validated protocol for its synthesis via nucleophilic aromatic substitution, outline its structural characterization, and detail its subsequent conversion into metallated phthalocyanine complexes. The rationale behind key experimental choices is discussed to provide a framework for future research and development in this area.
Introduction: The Role of Precursor Design in Phthalocyanine Chemistry
Phthalocyanines are synthetic analogues of naturally occurring porphyrins, characterized by an 18-π electron aromatic system that imparts exceptional thermal and chemical stability.[3] Their utility, however, is often limited by poor solubility in common organic solvents and a tendency to aggregate, which quenches their desirable photophysical properties.
The most successful strategy to overcome these limitations is the introduction of substituents on the peripheral positions of the macrocycle. This is achieved by employing substituted phthalonitrile derivatives in the cyclotetramerization reaction.[4] The choice of substituent is critical; it governs the solubility, aggregation behavior, electronic properties, and ultimately, the target application of the final phthalocyanine.
The phenylthio- moiety is a substituent of particular interest. The sulfur atom can coordinate with metal centers, influence the frontier molecular orbital energies, and enhance intersystem crossing, a key process for applications like photodynamic therapy. Furthermore, the phenyl group can be further functionalized to attach targeting ligands or other functional groups. This guide focuses on the synthesis and utility of 3-(Phenylthio)phthalonitrile as a strategic entry point to this valuable class of compounds.
Synthesis of 3-(Phenylthio)phthalonitrile
Synthetic Strategy and Rationale
The synthesis of 3-(Phenylthio)phthalonitrile is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is widely employed for the preparation of alkoxy-, aryloxy-, and alkylthio-substituted phthalonitriles.[4] In this case, the reaction involves the displacement of a nitro group from 3-nitrophthalonitrile by a sulfur nucleophile, sodium thiophenoxide.
Causality Behind Experimental Choices:
-
Starting Material : 3-nitrophthalonitrile is selected as the electrophile. The two electron-withdrawing nitrile groups strongly activate the aromatic ring towards nucleophilic attack, and the nitro group is an excellent leaving group.
-
Nucleophile : Thiophenol is used as the precursor to the active nucleophile. It is deprotonated in situ using a non-nucleophilic base.
-
Base and Solvent : Anhydrous potassium carbonate (K₂CO₃) is chosen as the base to deprotonate the thiophenol, forming the highly nucleophilic thiophenoxide anion. Dry N,N-Dimethylformamide (DMF) is the solvent of choice due to its high polarity, aprotic nature, and ability to solvate the potassium cation, thereby increasing the reactivity of the nucleophile.[3] Its high boiling point also allows for the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.
The overall synthetic workflow is depicted in the diagram below.
Caption: Workflow for the synthesis of 3-(Phenylthio)phthalonitrile.
Detailed Experimental Protocol
This protocol is based on established methodologies for the synthesis of analogous arylthio-substituted phthalonitriles.[3][5]
Materials:
-
3-Nitrophthalonitrile (1.0 eq)
-
Thiophenol (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-nitrophthalonitrile (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Add anhydrous DMF via syringe until the solids are fully suspended and stirring is efficient.
-
Begin stirring the suspension under a positive pressure of nitrogen.
-
Slowly add thiophenol (1.1 eq) to the mixture dropwise via syringe over 10 minutes. An exotherm may be observed.
-
Heat the reaction mixture to 60-70 °C and maintain this temperature for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-nitrophthalonitrile spot has been completely consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the dark reaction mixture slowly into a beaker containing 500 mL of ice-cold deionized water with vigorous stirring. A precipitate should form.
-
Filter the crude solid product using a Büchner funnel, washing thoroughly with deionized water to remove DMF and inorganic salts.
-
Dry the crude product under vacuum.
-
For further purification, dissolve the crude solid in a minimal amount of DCM and purify by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield 3-(Phenylthio)phthalonitrile as a solid.
Physicochemical Characterization
Confirming the identity and purity of the synthesized 3-(Phenylthio)phthalonitrile is a critical, self-validating step. Standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are employed.
| Property | Data | Source |
| Chemical Formula | C₁₄H₈N₂S | [6] |
| Molecular Weight | 236.29 g/mol | [7] |
| CAS Number | 51762-68-6 | [8] |
| Appearance | Expected to be a solid (e.g., white to pale yellow) | [7] |
| Expected ¹H NMR | Multiplets in the range of δ 7.2-7.8 ppm | (Predicted) |
| Expected ¹³C NMR | Peaks for aromatic carbons and two distinct nitrile carbons (C≡N) ~115-117 ppm | (Predicted) |
| Expected FT-IR (cm⁻¹) | Strong, sharp C≡N stretch ~2230 cm⁻¹; C-S stretch ~690-770 cm⁻¹ | (Predicted) |
| Expected MS (m/z) | [M]⁺ peak at 236.04; [M+H]⁺ at 237.05; [M+Na]⁺ at 259.03 | [6] |
Cyclotetramerization: Gateway to Phthalocyanines
The dinitrile functionality of 3-(Phenylthio)phthalonitrile makes it an ideal precursor for template-driven cyclotetramerization to form the phthalocyanine macrocycle. This reaction can be performed in the presence or absence of a metal salt to yield metallated or metal-free phthalocyanines, respectively.[3]
Rationale for Cyclotetramerization Conditions
-
Solvent : A high-boiling point solvent is required to achieve the high temperatures (~160-200 °C) necessary for the cyclization. n-Pentanol or 2-(Dimethylamino)ethanol are common choices.
-
Catalyst : A strong, non-nucleophilic base is essential to initiate the reaction. 1,8-Diazabicyclo[2.2.2]octane (DBU) is a highly effective catalyst for this transformation.[3]
-
Metal Source : For metallated phthalocyanines, an anhydrous metal salt such as Zinc(II) acetate (Zn(OAc)₂) or Copper(II) chloride (CuCl₂) is added to act as a template, facilitating the assembly of the four phthalonitrile units.[3][9]
The diagram below illustrates the conversion of the phthalonitrile precursor to a final, metallated phthalocyanine product.
Caption: General workflow for the synthesis of a metallated phthalocyanine.
Experimental Protocol: Synthesis of Tetrakis(phenylthio)phthalocyaninato Zinc(II)
Materials:
-
3-(Phenylthio)phthalonitrile (1.0 eq)
-
Anhydrous Zinc(II) acetate (Zn(OAc)₂) (0.25 eq)
-
1,8-Diazabicyclo[2.2.2]octane (DBU) (catalytic amount)
-
n-Pentanol
Procedure:
-
Combine 3-(Phenylthio)phthalonitrile (1.0 eq) and anhydrous Zn(OAc)₂ (0.25 eq) in a reaction flask.
-
Add n-pentanol as the solvent and a catalytic amount of DBU.
-
Heat the mixture to reflux (~160 °C) under a nitrogen atmosphere for 24 hours. The solution will typically turn a deep green or blue color, indicative of phthalocyanine formation.
-
Cool the reaction to room temperature and add methanol to precipitate the crude product.
-
Filter the solid and wash sequentially with methanol, acetone, and hexane to remove unreacted starting materials and solvent.
-
The crude product can be further purified by column chromatography (silica or alumina) or soxhlet extraction to yield the pure zinc phthalocyanine complex.
Future Outlook and Applications
The successful synthesis of 3-(Phenylthio)phthalonitrile opens the door to a new family of asymmetrically substituted phthalocyanines. The resulting tetrakis(phenylthio)phthalocyanines are expected to exhibit enhanced solubility and modified electronic structures compared to their unsubstituted counterparts.
Potential Applications:
-
Photodynamic Therapy (PDT): The presence of sulfur atoms can enhance singlet oxygen generation, making these compounds promising photosensitizers for cancer therapy.[1][2]
-
Catalysis: The phthalocyanine core can act as a robust catalyst for various oxidation and reduction reactions.
-
Chemical Sensors: The electronic properties of the macrocycle are sensitive to the binding of analytes, enabling their use in sensor devices.[1]
-
Non-linear Optics: The extended π-conjugated system of phthalocyanines gives rise to significant non-linear optical properties, useful in optical limiting and data storage.[1]
Further research should focus on a full photophysical characterization of the resulting phthalocyanines, including fluorescence and singlet oxygen quantum yields, as well as evaluating their efficacy in relevant biological or material science models.[10]
Conclusion
This guide has detailed the foundational study of 3-(Phenylthio)phthalonitrile, establishing it as a valuable and accessible precursor for advanced functional materials. We have provided a scientifically-grounded synthetic protocol, an outline for its characterization, and a clear pathway for its conversion into functional phthalocyanine macrocycles. The principles and methodologies described herein offer a solid framework for researchers and drug development professionals to explore the rich chemical space of peripherally-substituted phthalocyanines and unlock their full potential in a variety of high-impact applications.
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- ResearchGate. Scheme 1. The synthesis route of phthalonitrile derivatives 1 and 2.
- PMC. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block.
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- RSC Publishing. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. (2021-10-22).
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- Google Patents. WO2013020067A1 - Phthalocyanine synthesis.
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An In-depth Technical Guide to the Fundamental Chemistry of 3-(Phenylthio)phthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental chemistry of 3-(Phenylthio)phthalonitrile, a key intermediate in the synthesis of advanced materials and potential therapeutic agents. The document delves into its synthesis, physicochemical properties, reactivity, and applications, with a particular focus on its role as a precursor to functionalized phthalocyanines. Detailed experimental protocols, spectroscopic data, and mechanistic insights are provided to equip researchers and professionals in drug development and materials science with the core knowledge required to effectively utilize this versatile molecule.
Introduction: Strategic Importance of 3-(Phenylthio)phthalonitrile
3-(Phenylthio)phthalonitrile, with the chemical formula C₁₄H₈N₂S, is an aromatic dinitrile that has garnered significant attention as a building block in supramolecular chemistry and materials science.[1] Its structure, featuring a phthalonitrile core substituted with a phenylthio group at the 3-position, offers a unique combination of reactivity and functionality. The two adjacent nitrile groups are primed for cyclotetramerization to form the highly conjugated macrocycle of phthalocyanine, while the phenylthio substituent provides a powerful tool for modulating the electronic, photophysical, and solubility properties of the resulting macromolecules.[2][3]
The strategic importance of 3-(Phenylthio)phthalonitrile lies in its ability to serve as a precursor to non-peripherally substituted phthalocyanines. This substitution pattern has a profound impact on the electronic and photophysical properties of the macrocycle, making it a subject of intense research for applications in photodynamic therapy (PDT), chemical sensors, and nonlinear optics.[4][5] In the context of drug development, phthalocyanine derivatives are explored for their potential as photosensitizers in cancer therapy, and the introduction of specific substituents like the phenylthio group can enhance their therapeutic efficacy.[4][6]
Synthesis and Mechanism
The primary route for the synthesis of 3-(Phenylthio)phthalonitrile is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This involves the displacement of a nitro group from 3-nitrophthalonitrile by a sulfur nucleophile, typically generated from thiophenol.[7][8]
The reaction proceeds via the addition of the thiophenolate anion to the electron-deficient aromatic ring of 3-nitrophthalonitrile, forming a Meisenheimer complex. This intermediate then collapses with the expulsion of the nitrite ion, which is a good leaving group, to yield the desired 3-(Phenylthio)phthalonitrile. The electron-withdrawing nature of the two nitrile groups on the phthalonitrile ring is crucial for activating the ring towards nucleophilic attack.[9]
Caption: Synthesis of 3-(Phenylthio)phthalonitrile via Nucleophilic Aromatic Substitution.
Experimental Protocol: Synthesis of 3-(Phenylthio)phthalonitrile
This protocol outlines a typical laboratory-scale synthesis of 3-(Phenylthio)phthalonitrile from 3-nitrophthalonitrile and thiophenol.
Materials:
-
3-Nitrophthalonitrile
-
Thiophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Distilled water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of 3-nitrophthalonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Slowly add thiophenol (1.2 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 8 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with distilled water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford 3-(Phenylthio)phthalonitrile as a solid.
Physicochemical and Spectroscopic Characterization
3-(Phenylthio)phthalonitrile is typically an off-white to pale yellow crystalline solid. Its solubility is limited in water but good in common organic solvents such as acetone, benzene, ethanol, and dimethylformamide (DMF).[10]
| Property | Value |
| Molecular Formula | C₁₄H₈N₂S |
| Molecular Weight | 236.29 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Data not consistently available |
| Solubility | Soluble in DMF, DMSO, acetone, EtOH |
Table 1: Physicochemical Properties of 3-(Phenylthio)phthalonitrile.
Spectroscopic Data
The structural confirmation of 3-(Phenylthio)phthalonitrile is achieved through a combination of spectroscopic techniques.
| Technique | Characteristic Peaks/Signals |
| ¹H NMR (DMSO-d₆) | Aromatic protons typically appear in the range of δ 7.0-8.5 ppm.[11] |
| ¹³C NMR (DMSO-d₆) | Aromatic carbons are observed between δ 110-150 ppm. The nitrile carbons (C≡N) show characteristic signals around δ 115-120 ppm.[12] |
| FT-IR (KBr, cm⁻¹) | A strong, sharp absorption band for the C≡N stretch is typically observed around 2230 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.[13] |
| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z = 236.[14] |
Table 2: Spectroscopic Data for 3-(Phenylthio)phthalonitrile.
Chemical Reactivity
The chemical reactivity of 3-(Phenylthio)phthalonitrile is dominated by two main features: the nitrile groups and the aryl thioether linkage.
Reactivity of the Nitrile Groups: Cyclotetramerization
The most significant reaction of 3-(Phenylthio)phthalonitrile is its cyclotetramerization to form non-peripherally substituted tetra(phenylthio)phthalocyanines. This reaction is typically carried out in a high-boiling solvent in the presence of a metal salt (for metallophthalocyanines) or a strong base (for metal-free phthalocyanines).[8][15]
Caption: Formation of a metallophthalocyanine from 3-(Phenylthio)phthalonitrile.
The phenylthio substituents play a crucial role in the properties of the resulting phthalocyanine. They enhance solubility in organic solvents and cause a red-shift in the Q-band of the UV-Vis absorption spectrum, which is advantageous for applications in photodynamic therapy where deeper tissue penetration of light is required.[3][4]
Reactivity of the Aryl Thioether Linkage
The sulfur atom in the phenylthio group is nucleophilic and can react with electrophiles.[16] For instance, it can be oxidized to a sulfoxide or a sulfone using appropriate oxidizing agents. This provides a handle for further functionalization of the molecule. The aryl thioether linkage is generally stable, but under certain conditions, such as in the presence of some transition metal catalysts, C-S bond activation can occur.[17]
Applications in Research and Drug Development
The primary application of 3-(Phenylthio)phthalonitrile is as a precursor for the synthesis of functionalized phthalocyanines. These macrocycles are investigated for a wide range of applications:
-
Photodynamic Therapy (PDT): Phenylthio-substituted phthalocyanines are promising photosensitizers for PDT. Their strong absorption in the red region of the electromagnetic spectrum allows for deeper tissue penetration of light, leading to more effective tumor destruction upon activation.[4][18]
-
Materials Science: These phthalocyanines are used in the development of chemical sensors, nonlinear optical materials, and as catalysts.[5][19]
-
Antioxidant and Antitumor Agents: Some novel phthalocyanine derivatives synthesized from substituted phthalonitriles have shown significant antioxidant and cytotoxic activities against various cancer cell lines.[2][19]
-
Antimicrobial Agents: Phthalocyanine-gold nanoparticle conjugates derived from substituted phthalonitriles have demonstrated antimicrobial and antimicrobial photodynamic therapeutic activity.[6]
While 3-(Phenylthio)phthalonitrile itself is primarily a synthetic intermediate, the biological activity of its downstream products underscores its importance in the drug discovery and development pipeline. The ability to tune the properties of phthalocyanines through the introduction of the phenylthio group allows for the rational design of new therapeutic agents.[4][6]
Conclusion
3-(Phenylthio)phthalonitrile is a valuable and versatile building block in modern chemistry. Its straightforward synthesis via nucleophilic aromatic substitution, coupled with the tunable properties it imparts to the resulting phthalocyanine macrocycles, makes it a molecule of significant interest for both materials scientists and medicinal chemists. The continued exploration of the reactivity and applications of 3-(Phenylthio)phthalonitrile and its derivatives is expected to lead to the development of new advanced materials and more effective therapeutic agents.
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The Duality of Reactivity: An In-depth Technical Guide to the Nitrile Groups in 3-(Phenylthio)phthalonitrile
For correspondence:
Abstract
This technical guide provides a comprehensive exploration of the reactivity of the nitrile groups in 3-(Phenylthio)phthalonitrile, a key building block in the synthesis of advanced functional materials. Addressed to researchers, scientists, and professionals in drug development, this document delves into the synthesis of the title compound, the intrinsic reactivity of its vicinal nitrile functionalities, and the profound electronic influence exerted by the phenylthio substituent. We will dissect the primary reaction pathways, including the ubiquitous cyclotetramerization to form phthalocyanines, as well as other mechanistically significant transformations such as hydrolysis, reduction, and cycloaddition. Detailed experimental protocols, supported by spectroscopic characterization data and computational insights, are provided to offer a holistic understanding and practical framework for the utilization of this versatile molecule.
Introduction: The Strategic Importance of 3-(Phenylthio)phthalonitrile
Phthalonitriles are a class of aromatic dinitriles that serve as indispensable precursors for the synthesis of phthalocyanines, a family of macrocyclic compounds with wide-ranging applications in photodynamic therapy, chemical sensing, and nonlinear optics.[1][2] The strategic placement of substituents on the phthalonitrile backbone allows for the fine-tuning of the physicochemical properties of the resulting phthalocyanines. 3-(Phenylthio)phthalonitrile, with its phenylthio group positioned ortho to one of the nitrile functionalities, presents a fascinating case study in substituent-directed reactivity. The sulfur atom, with its lone pairs of electrons, and the phenyl group introduce a unique electronic and steric environment that modulates the reactivity of the adjacent nitrile groups. Understanding this interplay is paramount for the rational design and synthesis of novel functional materials with tailored properties.
Synthesis of 3-(Phenylthio)phthalonitrile: A Guided Protocol
The most common and efficient route to 3-(Phenylthio)phthalonitrile is via a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the displacement of a nitro group from an electron-deficient phthalonitrile precursor, such as 3-nitrophthalonitrile, by thiophenol in the presence of a base.[3][4] The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring towards nucleophilic attack.[5]
Causality of Experimental Choices
-
Choice of Precursor: 3-Nitrophthalonitrile is the preferred starting material due to the strong electron-withdrawing capacity of the nitro group, which facilitates the SNAr reaction.[6][7] The alternative, 3-halophthalonitriles, can also be used, but the nitro group is generally a better leaving group in this context.
-
Base Selection: A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is crucial. Its role is to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion, without competing in the substitution reaction itself.[8]
-
Solvent System: A polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is ideal. These solvents effectively solvate the potassium cation, leaving the thiophenolate anion "naked" and highly reactive. They also possess high boiling points, allowing for elevated reaction temperatures if necessary to drive the reaction to completion.[8]
Detailed Experimental Protocol
Materials:
-
3-Nitrophthalonitrile
-
Thiophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized Water
-
Ethanol
-
Ethyl Acetate
-
Hexane
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 3-nitrophthalonitrile (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Slowly add thiophenol (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
A precipitate will form. Filter the solid, wash thoroughly with deionized water, and then with cold ethanol to remove any unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Dry the purified product under vacuum to yield 3-(Phenylthio)phthalonitrile as a solid.
The Reactivity Landscape of the Nitrile Groups
The two nitrile groups in 3-(Phenylthio)phthalonitrile are the focal point of its chemical versatility. Their reactivity is governed by the inherent electrophilicity of the nitrile carbon, which can be further modulated by the electronic effects of the phenylthio substituent.[6][9]
Electronic Influence of the Phenylthio Substituent
The phenylthio group is considered to be an ortho, para-directing group in electrophilic aromatic substitution, which suggests it has an overall electron-donating effect on the aromatic ring through resonance, despite the inductive electron-withdrawing nature of the sulfur atom.[10][11] This has two key implications for the reactivity of the nitrile groups in 3-(Phenylthio)phthalonitrile:
-
Overall Ring Activation: The electron-donating nature of the phenylthio group can slightly decrease the overall electrophilicity of the aromatic ring compared to an unsubstituted phthalonitrile.
-
Differential Nitrile Reactivity: The phenylthio group is ortho to one nitrile group (C1-CN) and meta to the other (C2-CN). Due to the stronger resonance effect at the ortho position, the electron density is expected to be slightly higher at the C1-CN group compared to the C2-CN group. This subtle difference can lead to differential reactivity of the two nitrile groups in certain reactions.
Cyclotetramerization to Phthalocyanines
The most prominent reaction of 3-(Phenylthio)phthalonitrile is its cyclotetramerization to form tetra(phenylthio)phthalocyanines.[6] This reaction is typically carried out in the presence of a metal salt, which acts as a template, or a strong base in a high-boiling solvent.[12] The presence of the phenylthio substituents enhances the solubility of the resulting phthalocyanine derivatives, which is a significant advantage for their processing and application.
Hydrolysis of the Nitrile Groups
The nitrile groups of 3-(Phenylthio)phthalonitrile can be hydrolyzed to carboxylic acids under acidic or basic conditions.[9][13] This reaction proceeds through an amide intermediate. The complete hydrolysis of both nitrile groups would yield 3-(phenylthio)phthalic acid.
Mechanism under Acidic Conditions:
-
Protonation of the nitrile nitrogen increases the electrophilicity of the carbon.
-
Nucleophilic attack by water.
-
Tautomerization to the amide.
-
Further hydrolysis of the amide to the carboxylic acid.
Mechanism under Basic Conditions:
-
Nucleophilic attack of hydroxide on the nitrile carbon.
-
Protonation of the resulting anion.
-
Tautomerization to the amide.
-
Further hydrolysis of the amide.
Reduction of the Nitrile Groups
The nitrile groups can be reduced to primary amines or aldehydes depending on the reducing agent used.
-
Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both nitrile groups to their corresponding primary amines, yielding 3-(phenylthio)phthalyl diamine.[6][9]
-
Reduction to Aldehydes: Milder, sterically hindered reducing agents such as diisobutylaluminium hydride (DIBAL-H) can be used to achieve a partial reduction to the imine, which is then hydrolyzed upon workup to afford the corresponding aldehyde.[14] Selective reduction of one nitrile group would be a synthetic challenge.
Cycloaddition Reactions
While less common for phthalonitriles compared to simple nitriles, the nitrile groups can in principle participate in cycloaddition reactions. For instance, [3+2] cycloadditions with azides can form tetrazoles. The feasibility of such reactions on 3-(Phenylthio)phthalonitrile would depend on the specific reaction conditions and the nature of the dipole.
Spectroscopic Characterization
The identity and purity of 3-(Phenylthio)phthalonitrile can be confirmed using a combination of spectroscopic techniques.
| Technique | Expected Observations | Reference |
| ¹H NMR | Aromatic protons of the phthalonitrile and phenylthio rings will appear in the aromatic region (typically δ 7.0-8.0 ppm). The exact chemical shifts and coupling patterns will be influenced by the substituent positions. | [13][15][16][17][18] |
| ¹³C NMR | The nitrile carbons will exhibit characteristic signals in the range of δ 115-120 ppm. Aromatic carbons will appear between δ 120-150 ppm. | [13][17] |
| FTIR | A strong, sharp absorption band characteristic of the C≡N stretching vibration will be observed in the region of 2220-2240 cm⁻¹. The exact position can be influenced by the electronic effects of the phenylthio group. | [19][20][21][22] |
| Mass Spec | The molecular ion peak corresponding to the molecular weight of 3-(Phenylthio)phthalonitrile (C₁₄H₈N₂S, MW: 236.29 g/mol ) will be observed. | [1][12][23] |
Conclusion and Future Outlook
3-(Phenylthio)phthalonitrile is a molecule of significant interest due to the versatile reactivity of its nitrile groups, which is subtly modulated by the presence of the phenylthio substituent. While its primary application lies in the synthesis of soluble and functionalized phthalocyanines, a deeper understanding of its other reaction pathways opens up new avenues for the creation of novel polymers, fine chemicals, and potentially, pharmacologically active compounds. The differential reactivity of the two nitrile groups, although subtle, presents an intriguing challenge and opportunity for selective chemical transformations. Future research in this area could focus on exploiting this differential reactivity for the synthesis of asymmetrically substituted macrocycles and polymers with unique properties. Furthermore, detailed kinetic and computational studies would provide a more quantitative understanding of the electronic effects at play, enabling a more precise and predictive approach to the design of new materials based on this versatile building block.
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Methodological & Application
Synthesis of 3-(Phenylthio)phthalonitrile: A Detailed Guide for Researchers
Introduction: The Strategic Importance of 3-(Phenylthio)phthalonitrile
In the landscape of advanced materials and therapeutic agent development, phthalonitrile derivatives serve as critical building blocks for the synthesis of phthalocyanines, a class of robust macrocyclic compounds with exceptional thermal stability and unique photophysical properties. 3-(Phenylthio)phthalonitrile, in particular, is a precursor of significant interest. The introduction of the phenylthio group at the 3-position of the phthalonitrile backbone imparts enhanced solubility and modulates the electronic properties of the resulting phthalocyanines. This strategic functionalization makes these molecules highly attractive for applications ranging from high-performance polymers and nonlinear optical materials to targeted photosensitizers in photodynamic therapy (PDT) for cancer treatment.[1][2]
This comprehensive guide provides a detailed protocol for the synthesis of 3-(Phenylthio)phthalonitrile from 3-nitrophthalonitrile via a nucleophilic aromatic substitution (SNAr) reaction. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, and discuss the characterization of the final product. Furthermore, we will explore the downstream applications of 3-(phenylthio)phthalonitrile, particularly in the synthesis of advanced phthalocyanine-based materials.
The Underlying Chemistry: Nucleophilic Aromatic Substitution
The synthesis of 3-(phenylthio)phthalonitrile from 3-nitrophthalonitrile is a classic example of a nucleophilic aromatic substitution reaction. In this process, the electron-deficient aromatic ring of 3-nitrophthalonitrile is attacked by a nucleophile, in this case, the thiophenoxide ion generated from thiophenol. The nitro group (-NO2), being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic attack and also serves as a competent leaving group. The reaction is typically facilitated by a base, which deprotonates the thiophenol to generate the more nucleophilic thiophenoxide anion.
The reaction proceeds via a two-step addition-elimination mechanism, forming a transient, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of the electron-withdrawing nitrile and nitro groups. Subsequent elimination of the nitrite ion restores the aromaticity of the ring, yielding the desired 3-(phenylthio)phthalonitrile product. The choice of a polar aprotic solvent, such as dimethylformamide (DMF), is crucial as it effectively solvates the cation of the base, thereby increasing the nucleophilicity of the thiophenoxide.[3]
Experimental Protocol: Synthesis of 3-(Phenylthio)phthalonitrile
This protocol is designed to be a self-validating system, with clear steps and checkpoints for researchers.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles | Notes |
| 3-Nitrophthalonitrile | C₈H₃N₃O₂ | 173.13 | 1.73 g | 10 mmol | Starting material |
| Thiophenol | C₆H₆S | 110.18 | 1.10 g (1.0 mL) | 10 mmol | Nucleophile |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 2.07 g | 15 mmol | Base |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 40 mL | - | Solvent |
Safety Precautions:
-
3-Nitrophthalonitrile is a toxic and irritant solid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thiophenol has a strong, unpleasant odor and is toxic. Work in a well-ventilated fume hood.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Always wear appropriate PPE and follow standard laboratory safety procedures.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.73 g (10 mmol) of 3-nitrophthalonitrile in 40 mL of anhydrous DMF.
-
Addition of Base: To the stirred solution, add 2.07 g (15 mmol) of anhydrous potassium carbonate.
-
Addition of Nucleophile: Slowly add 1.10 g (1.0 mL, 10 mmol) of thiophenol to the reaction mixture at room temperature using a syringe.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into 150 mL of ice-cold water.
-
Precipitation and Filtration: A pale-yellow precipitate of 3-(phenylthio)phthalonitrile will form. Stir the mixture for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with copious amounts of water to remove any residual DMF and inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50 °C overnight.
Purification
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Workflow Diagram
Caption: Experimental workflow for the synthesis of 3-(Phenylthio)phthalonitrile.
Product Characterization
Validation of the synthesized 3-(phenylthio)phthalonitrile is crucial. The following are expected characterization data:
-
Appearance: Pale yellow solid.
-
Molecular Formula: C₁₄H₈N₂S
-
Molecular Weight: 236.29 g/mol
-
¹H NMR (300 MHz, DMSO-d₆): The proton NMR spectrum is a key tool for structural confirmation. Expected signals would be in the aromatic region (approximately δ 7.0-8.0 ppm), corresponding to the protons of the phenyl and phthalonitrile rings.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic sharp peak for the nitrile (-C≡N) stretching vibration around 2230 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 236.
Applications in Materials Science and Drug Development
The primary application of 3-(phenylthio)phthalonitrile is as a precursor for the synthesis of unsymmetrically substituted phthalocyanines. The cyclotetramerization of four phthalonitrile units, often in the presence of a metal salt, leads to the formation of the corresponding metal-phthalocyanine complex.
Phthalocyanines in Materials Science
The phenylthio substituent enhances the processability and solubility of the resulting phthalocyanines in organic solvents, which is a significant advantage for their incorporation into various materials. These materials find applications as:
-
Organic Semiconductors: Metal phthalocyanines are p-type semiconductors and are utilized in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[4][5]
-
Nonlinear Optical (NLO) Materials: The extended π-conjugated system of phthalocyanines gives rise to significant NLO properties, making them suitable for applications in optical limiting and all-optical switching devices.
-
Chemical Sensors: Thin films of phthalocyanines can be used as the active layer in chemical sensors for the detection of various gases and volatile organic compounds.[4]
Phthalocyanines in Drug Development: Photodynamic Therapy
In the realm of drug development, zinc phthalocyanines derived from precursors like 3-(phenylthio)phthalonitrile are particularly promising as photosensitizers in photodynamic therapy (PDT).[6][7] PDT is a non-invasive cancer treatment that involves the administration of a photosensitizer, which, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that induce cancer cell death.[8][9]
The key advantages of using these phthalocyanine derivatives in PDT include:
-
Strong Absorption in the Therapeutic Window: They exhibit strong absorption in the red and near-infrared regions of the electromagnetic spectrum, where light has deeper tissue penetration.
-
High Singlet Oxygen Quantum Yield: Efficient generation of cytotoxic singlet oxygen upon photoirradiation.[6]
-
Tunable Properties: The peripheral phenylthio groups can be further functionalized to improve tumor targeting and cellular uptake.
The synthesis of asymmetrically substituted phthalocyanines, which can be achieved using 3-(phenylthio)phthalonitrile, allows for the fine-tuning of their photophysical and biological properties for enhanced therapeutic efficacy.[10]
Conclusion
The synthesis of 3-(phenylthio)phthalonitrile from 3-nitrophthalonitrile is a robust and efficient method for accessing a valuable precursor for advanced materials and therapeutic agents. The nucleophilic aromatic substitution reaction provides a straightforward route to this functionalized phthalonitrile. The resulting phthalocyanines, with their enhanced solubility and tailored electronic properties, hold immense potential in diverse fields, from organic electronics to cutting-edge cancer therapies. This guide provides researchers with the necessary information to confidently synthesize and explore the applications of this important molecule.
References
-
A Series of Asymmetrical Phthalocyanines: Synthesis and Near Infrared Properties. PMC. [Link]
-
The Surprisingly Positive Effect of Zinc-Phthalocyanines With High Photodynamic Therapy Efficacy of Melanoma Cancer. Frontiers. [Link]
-
Schematic illustration for the application of phthalocyanine in photodynamic therapy study (PDT). ResearchGate. [Link]
-
Metal-Phthalocyanine Superlattices: Exploring Quantum Devices as a New Paradigm for Sensing Applications and Information Storage. LDRD Annual Report. [Link]
-
Photodynamic Therapy Efficacy of Novel Zinc Phthalocyanine Tetra Sodium 2-Mercaptoacetate Combined with Cannabidiol on Metastatic Melanoma. MDPI. [Link]
-
Metal phthalocyanines: thin-film formation, microstructure, and physical properties. PMC. [Link]
-
Symmetrically Substituted Zn and Al Phthalocyanines and Polymers for Photodynamic Therapy Application. Frontiers. [Link]
-
A mitochondria-targeted zinc(ii) phthalocyanine for photodynamic therapy. RSC Publishing. [Link]
-
Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. RSC Publishing. [Link]
-
Interaction mechanism of transition metal phthalocyanines on transition metal nitride supports. New Mexico Tech. [Link]
-
Metal phthalocyanines: thin-film formation, microstructure, and physical properties. RSC Publishing. [Link]
-
Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. PMC. [Link]
-
Phthalocyanines: Structure, Synthesis, Purification and Applications. DergiPark. [Link]
-
Metal phthalocyanines: thin-film formation, microstructure, and physical properties. RSC Publishing. [Link]
-
Phthalocyanines and Naphthalocyanines with Sulfur-Containing Functional Groups: Synthesis, Preparation of Hybrid Gold Nanoparticles. Macroheterocycles. [Link]
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC. [Link]
- Technique for synthesizing phthalonitrile.
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. [Link]
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- 1. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Metal-Phthalocyanine Superlattices: Exploring Quantum Devices as a New Paradigm for Sensing Applications and Information Storage | LDRD Annual Report [ldrd-annual.llnl.gov]
- 5. Metal phthalocyanines: thin-film formation, microstructure, and physical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Surprisingly Positive Effect of Zinc-Phthalocyanines With High Photodynamic Therapy Efficacy of Melanoma Cancer [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Symmetrically Substituted Zn and Al Phthalocyanines and Polymers for Photodynamic Therapy Application [frontiersin.org]
- 10. A Series of Asymmetrical Phthalocyanines: Synthesis and Near Infrared Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-(Phenylthio)phthalonitrile
Introduction
3-(Phenylthio)phthalonitrile is a valuable intermediate in the synthesis of a variety of functional materials, including phthalocyanines and other macrocyclic compounds. These molecules are of significant interest in the fields of materials science and drug development due to their unique electronic, optical, and catalytic properties. The introduction of a phenylthio group onto the phthalonitrile scaffold allows for fine-tuning of these properties and provides a handle for further chemical modification.
This document provides a detailed experimental protocol for the synthesis of 3-(Phenylthio)phthalonitrile via a nucleophilic aromatic substitution (SNAr) reaction. The protocol is intended for researchers and scientists with a background in synthetic organic chemistry.
Reaction Mechanism and Scientific Rationale
The synthesis of 3-(Phenylthio)phthalonitrile is achieved through the nucleophilic aromatic substitution of 3-bromophthalonitrile with thiophenol. This reaction proceeds via the well-established SNAr mechanism.
Mechanism:
-
Nucleophilic Attack: The reaction is initiated by the deprotonation of thiophenol with a base, typically a weak inorganic base such as potassium carbonate, to generate the highly nucleophilic thiophenolate anion. This anion then attacks the electron-deficient carbon atom bonded to the bromine atom on the 3-bromophthalonitrile ring. This step is generally the rate-determining step of the reaction.
-
Formation of a Meisenheimer Complex: The addition of the thiophenolate anion to the aromatic ring disrupts the aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nitrile groups.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the bromide ion, which is a good leaving group. This results in the formation of the final product, 3-(Phenylthio)phthalonitrile.
The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is crucial for this reaction as it can effectively solvate the potassium cation, thereby increasing the nucleophilicity of the thiophenolate anion and promoting the reaction rate.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS Number |
| 3-Bromophthalonitrile | ≥97% | Major Chemical Supplier | 76241-80-0 |
| Thiophenol | ≥99% | Major Chemical Supplier | 108-98-5 |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Major Chemical Supplier | 584-08-7 |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Major Chemical Supplier | 68-12-2 |
| Dichloromethane (DCM) | ACS Grade | Major Chemical Supplier | 75-09-2 |
| Deionized Water | - | - | 7732-18-5 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Major Chemical Supplier | 7757-82-6 |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer
Experimental Protocol
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromophthalonitrile (1.0 g, 4.83 mmol), thiophenol (0.58 g, 5.31 mmol, 1.1 eq), and anhydrous potassium carbonate (1.34 g, 9.66 mmol, 2.0 eq).
-
Under a nitrogen or argon atmosphere, add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
-
Reaction:
-
Place the flask in a pre-heated oil bath or heating mantle and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate). The reaction is typically complete within 4-6 hours.
-
-
Work-up:
-
Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of deionized water. A precipitate may form.
-
Transfer the mixture to a 250 mL separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash them with deionized water (2 x 50 mL) to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification and Characterization:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system such as ethanol/water.
-
The final product should be a solid. Dry the purified product under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis.
-
Characterization Data
The following data are for the synthesized 3-(Phenylthio)phthalonitrile:
| Property | Value |
| Molecular Formula | C₁₄H₈N₂S |
| Molecular Weight | 236.29 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 115-118 °C[1] |
¹H NMR (DMSO-d₆, 300 MHz): The aromatic region of the spectrum will show complex multiplets corresponding to the protons on the phenyl and phthalonitrile rings.
Expected ¹³C NMR signals: The spectrum will show signals for the aromatic carbons and the nitrile carbons.
Expected FT-IR (KBr) peaks:
-
~2230 cm⁻¹: C≡N stretching vibration (characteristic of nitriles)
-
Aromatic C-H stretching: ~3100-3000 cm⁻¹
-
Aromatic C=C stretching: ~1600-1450 cm⁻¹
-
C-S stretching: This can be weak and appear in the fingerprint region.
Safety Precautions
-
3-Bromophthalonitrile: This compound is toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[2] Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated fume hood.
-
Thiophenol: Thiophenol is toxic and has a strong, unpleasant odor. It is harmful if swallowed, in contact with skin, or if inhaled. Handle with extreme care in a well-ventilated fume hood and wear appropriate PPE.
-
N,N-Dimethylformamide (DMF): DMF is a reproductive hazard and can be absorbed through the skin. Handle in a fume hood and wear appropriate gloves.
-
General Precautions: Always wear appropriate PPE when handling chemicals. Avoid inhalation of dust, fumes, and vapors. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete reaction | - Insufficient reaction time or temperature.- Inactive potassium carbonate. | - Monitor the reaction by TLC and extend the reaction time or increase the temperature slightly.- Use freshly opened or properly stored anhydrous potassium carbonate. |
| Low yield | - Incomplete extraction of the product.- Loss of product during purification. | - Perform the extraction with dichloromethane multiple times.- Optimize the column chromatography or recrystallization conditions. |
| Product is an oil or difficult to crystallize | - Presence of impurities. | - Repeat the purification step, ensuring careful separation of fractions during column chromatography. |
Conclusion
This protocol provides a reliable and reproducible method for the synthesis of 3-(Phenylthio)phthalonitrile. By understanding the underlying SNAr mechanism and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for further applications in materials science and drug discovery. The provided characterization data will aid in confirming the identity and purity of the final product.
References
Sources
Application Notes & Protocols: 3-(Phenylthio)phthalonitrile as a Precursor for Advanced Phthalocyanine Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide on the utilization of 3-(phenylthio)phthalonitrile as a strategic precursor for the synthesis of asymmetrically substituted phthalocyanines (Pcs). Phthalocyanines are robust macrocyclic compounds with significant applications in photodynamic therapy (PDT), catalysis, and materials science, owing to their intense absorption in the near-infrared (NIR) region and rich redox chemistry.[1][2] The introduction of a phenylthio-substituent at a non-peripheral position allows for fine-tuning of the resulting phthalocyanine's electronic properties and solubility, while also serving as a handle for further functionalization. This guide details the synthesis of the precursor, its subsequent cyclotetramerization to form both symmetrically and asymmetrically substituted phthalocyanines, and protocols for their purification and characterization.
Introduction: The Strategic Advantage of 3-(Phenylthio)phthalonitrile
Phthalocyanines (Pcs) are synthetic analogues of naturally occurring porphyrins, characterized by an 18 π-electron aromatic system that imparts exceptional chemical and thermal stability.[1] Their strong absorption in the 600-800 nm wavelength range is particularly advantageous for biological applications like photodynamic therapy, as light in this region exhibits deeper tissue penetration.[2]
The synthesis of asymmetrically substituted phthalocyanines is of great interest as it allows for the creation of molecules with tailored properties, such as improved solubility in biological media or specific targeting capabilities.[1][3] However, traditional statistical condensation methods, involving the co-cyclotetramerization of two different phthalonitrile precursors, often result in a complex mixture of up to six different phthalocyanine congeners, posing significant purification challenges.[3][4][5]
3-(Phenylthio)phthalonitrile serves as a valuable precursor that introduces a bulky, lipophilic phenylthio group. This substituent disrupts the planarity of the phthalocyanine macrocycle, which can help to reduce the strong intermolecular π–π stacking interactions that often lead to aggregation and poor solubility. Furthermore, the sulfur atom provides a potential site for post-synthetic modification.
Synthesis of the Precursor: 3-(Phenylthio)phthalonitrile
The synthesis of 3-(phenylthio)phthalonitrile is typically achieved via a nucleophilic aromatic substitution reaction between 3-nitrophthalonitrile and thiophenol.
Protocol 2.1: Synthesis of 3-(Phenylthio)phthalonitrile
Materials:
-
3-Nitrophthalonitrile
-
Thiophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a stirred solution of 3-nitrophthalonitrile (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous K₂CO₃ (1.5 equivalents).
-
Slowly add thiophenol (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash successively with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield 3-(phenylthio)phthalonitrile as a pale yellow solid.
Expected Yield: 85-95%
Characterization: The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Phthalocyanines
The core of phthalocyanine synthesis is the cyclotetramerization of four phthalonitrile units. This can be achieved in the presence of a metal salt to yield a metallophthalocyanine (MPc) or in the absence of a metal salt (typically using a strong non-nucleophilic base) to yield a metal-free phthalocyanine (H₂Pc).[6][7]
Synthesis of Symmetrically Substituted Tetrakis(phenylthio)phthalocyanines
This protocol describes the synthesis of a zinc(II) phthalocyanine, a common choice due to its diamagnetic nature and favorable photophysical properties.
Protocol 3.1.1: Synthesis of 2,9,16,23-Tetrakis(phenylthio)phthalocyaninato zinc(II)
Materials:
-
3-(Phenylthio)phthalonitrile
-
Anhydrous Zinc(II) Acetate (Zn(OAc)₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
1-Pentanol or n-Hexanol
-
Methanol
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
Combine 3-(phenylthio)phthalonitrile (4 equivalents) and anhydrous Zn(OAc)₂ (1 equivalent) in a round-bottom flask containing 1-pentanol.
-
Add a catalytic amount of DBU (approx. 0.1 equivalents) to the suspension.
-
Heat the mixture to reflux (approx. 138 °C for 1-pentanol) under an inert atmosphere and maintain for 12-24 hours. The solution should turn a deep green or blue color.
-
Monitor the reaction by observing the disappearance of the phthalonitrile starting material via TLC.
-
Cool the reaction mixture to room temperature and precipitate the crude product by adding methanol.
-
Collect the solid by vacuum filtration and wash thoroughly with methanol to remove unreacted starting materials and high-boiling solvent.
-
Dry the crude product under vacuum.
-
Purify the product by silica gel column chromatography. A typical eluent system is a gradient of THF in DCM. The desired phthalocyanine product is typically the major, deeply colored band.
-
Collect the fractions containing the pure product and remove the solvent under reduced pressure to yield the phthalocyanine as a dark green/blue solid.
Expected Yield: 30-50%
Synthesis of Asymmetrically Substituted "A₃B" Type Phthalocyanines
To synthesize an asymmetrically substituted phthalocyanine, a statistical condensation is performed using 3-(phenylthio)phthalonitrile (Precursor A) and a second, different phthalonitrile (Precursor B).[8] The ratio of the precursors can be adjusted to favor the formation of the desired A₃B product.
Protocol 3.2.1: Statistical Synthesis of an A₃B Zinc(II) Phthalocyanine
Materials:
-
3-(Phenylthio)phthalonitrile (Precursor A)
-
A second phthalonitrile derivative (e.g., 4,5-di(hexylthio)phthalonitrile, Precursor B)[8]
-
Anhydrous Zinc(II) Acetate (Zn(OAc)₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
1-Pentanol
-
Methanol
-
Appropriate solvents for column chromatography (e.g., Toluene, THF, DCM)
Procedure:
-
In a round-bottom flask, combine Precursor A (3 equivalents), Precursor B (1 equivalent), and anhydrous Zn(OAc)₂ (1 equivalent) in 1-pentanol.
-
Add a catalytic amount of DBU.
-
Follow the heating and reaction monitoring steps as described in Protocol 3.1.1.
-
After cooling and precipitation with methanol, collect the crude solid mixture. This mixture will contain A₄, A₃B, A₂B₂, AB₃, and B₄ phthalocyanines.
-
The purification of the desired A₃B product is the most critical and challenging step. It requires careful column chromatography, often using multiple columns with different solvent systems to resolve the closely eluting species. The difference in polarity introduced by the different substituents is key to successful separation.[8]
Purification and Characterization
Purification is paramount in phthalocyanine chemistry. Column chromatography on silica gel is the most common method. For particularly stubborn mixtures, size exclusion chromatography or preparative HPLC may be necessary.
Table 1: Typical Characterization Data for Phthalocyanines
| Technique | Expected Observations |
| UV-Vis Spectroscopy | Intense Soret band (B band) around 350-400 nm and a characteristic Q-band in the 600-750 nm region. The Q-band is sensitive to aggregation, often appearing as a broad band in aggregated species and a sharp, single peak in monomeric form.[9] |
| ¹H NMR Spectroscopy | Aromatic protons typically appear in the 7.0-9.5 ppm range. The symmetry of the molecule will dictate the complexity of the spectrum. |
| Mass Spectrometry | MALDI-TOF or ESI-MS is used to confirm the molecular weight of the final product. |
| Fluorescence Spectroscopy | Zinc phthalocyanines are typically fluorescent, with an emission peak slightly red-shifted from the Q-band absorption maximum. |
Applications in Drug Development and Research
Phthalocyanines synthesized from 3-(phenylthio)phthalonitrile and its derivatives are promising candidates for several applications:
-
Photodynamic Therapy (PDT): Their strong absorption in the NIR and ability to generate cytotoxic singlet oxygen upon irradiation make them effective photosensitizers for cancer treatment.[2][10][11] The phenylthio substituent can enhance lipophilicity, potentially improving cellular uptake.
-
Bioimaging: The inherent fluorescence of some metallophthalocyanines allows for their use as imaging agents.
-
Catalysis: The central metal ion can act as a catalytic site for various oxidation and reduction reactions.
Workflow and Diagrams
Synthesis Workflow
The general workflow for the synthesis and purification of phthalocyanines from 3-(phenylthio)phthalonitrile is depicted below.
Caption: General workflow for phthalocyanine synthesis.
Cyclotetramerization Mechanism
The formation of the phthalocyanine macrocycle proceeds via a base- or metal-templated cyclotetramerization of four phthalonitrile units.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jmchemsci.com [jmchemsci.com]
- 3. Solid-Phase Synthesis of Asymmetrically Substituted “AB3-Type” Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of phthalocyanines having thio-alkyl substituents at non-peripheral positions and their photochemical and photophysical properties [jmchemsci.com]
- 11. Recent Applications of Phthalocyanines and Naphthalocyanines for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cyclotetramerization of 3-(Phenylthio)phthalonitrile
Abstract
This document provides a comprehensive technical guide for the synthesis of tetrakis[3-(phenylthio)]phthalocyanines via the cyclotetramerization of 3-(phenylthio)phthalonitrile. Phthalocyanines (Pcs) are robust macrocyclic compounds with extensive applications in photodynamic therapy, catalysis, and advanced materials science due to their unique electronic and photophysical properties.[1][2] The introduction of phenylthio substituents onto the phthalocyanine periphery enhances solubility in common organic solvents and modulates the electronic structure, notably causing a bathochromic (red) shift of the Q-band absorption into the near-infrared region.[3][4] This guide details the underlying reaction mechanism, provides a robust step-by-step protocol for both metal-free and metallated species, and offers expert insights into process optimization and troubleshooting.
Scientific Background and Rationale
The synthesis of phthalocyanines is most commonly achieved through the cyclotetramerization of phthalonitrile precursors.[5] This reaction involves the base-catalyzed condensation of four phthalonitrile units to form the highly conjugated 18 π-electron macrocycle.
Mechanism of Cyclotetramerization: The reaction is initiated by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which activates the phthalonitrile. The process proceeds through a series of nucleophilic additions and condensations, ultimately leading to the formation of the planar macrocycle.[1][6][7] The presence of a metal salt, such as Zinc(II) acetate, can act as a template, coordinating with the nitrogen atoms of the isoindole intermediates and facilitating the ring-closing reaction, often resulting in significantly higher yields.[8][9]
The Role of the Phenylthio Substituent: The phenylthio group, attached at the 3-position of the phthalonitrile precursor, plays a critical role in defining the properties of the resulting phthalocyanine.
-
Enhanced Solubility: The bulky, non-planar phenylthio groups disrupt the intermolecular π-π stacking that typically causes unsubstituted phthalocyanines to be highly insoluble.[10] This improved solubility is crucial for solution-phase characterization, processing, and biological applications.
-
Electronic Modulation: As an electron-donating group, the sulfur atom of the phenylthio substituent enriches the π-system of the phthalocyanine core.[4] This electronic perturbation decreases the HOMO-LUMO energy gap, resulting in a significant red-shift of the main electronic absorption (the Q-band) towards longer wavelengths, often exceeding 700 nm.[2][3] This is highly desirable for applications in photodynamic therapy (PDT), where deeper tissue penetration of light is required.
Below is a diagram illustrating the proposed mechanistic pathway for the formation of the phthalocyanine macrocycle.
Caption: Proposed mechanism for base-catalyzed phthalocyanine synthesis.
Experimental Application Protocol
This protocol provides a method for synthesizing tetrakis[3-(phenylthio)]phthalocyaninato Zinc(II). A parallel procedure for the metal-free analogue is also described.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| 3-(Phenylthio)phthalonitrile | >98% | TCI, Sigma-Aldrich | Precursor. Synthesized from 3-nitrophthalonitrile and thiophenol. |
| Zinc(II) Acetate (anhydrous) | >99% | Sigma-Aldrich | Metal template. Ensure it is anhydrous for best results. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | >98% | Sigma-Aldrich | Organic base catalyst. Handle in a fume hood. |
| 1-Pentanol | Anhydrous, >99% | Acros Organics | High-boiling solvent. |
| Tetrahydrofuran (THF) | HPLC Grade | Fisher Scientific | For chromatography. |
| Hexane | HPLC Grade | Fisher Scientific | For chromatography. |
| Methanol | ACS Grade | VWR | For precipitation and washing. |
| Hydrochloric Acid (HCl) | 1 M solution | VWR | For work-up. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser
-
Nitrogen/Argon gas inlet and bubbler
-
Magnetic stirrer with heating mantle
-
Thermometer or thermocouple
-
Buchner funnel and filtration flask
-
Rotary evaporator
-
Glass chromatography column
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
Assemble the 100 mL three-neck flask with a reflux condenser, a nitrogen inlet, and a stopper. Ensure all glassware is oven-dried and cooled under a stream of nitrogen.
-
Rationale: High reaction temperatures necessitate an inert atmosphere to prevent oxidation of reagents and the product, which can lead to impurities and lower yields.
-
-
Charging the Flask:
-
To the flask, add 3-(phenylthio)phthalonitrile (1.00 g, 4.38 mmol).
-
Add Zinc(II) acetate (0.20 g, 1.09 mmol, 0.25 eq).
-
For Metal-Free Synthesis: Omit the Zinc(II) acetate. The reaction will be templated by lithium alkoxide formed in situ if using a lithium/alcohol method, or proceed without a template, which may result in lower yields.[11] A common alternative is the formation of a labile lithium phthalocyanine followed by acid demetalation.[11][12]
-
-
Add anhydrous 1-pentanol (20 mL) via syringe.
-
Begin stirring the suspension.
-
-
Cyclotetramerization Reaction:
-
Add DBU (0.33 g, 2.19 mmol, 0.5 eq) to the stirring suspension.
-
Heat the reaction mixture to reflux (approx. 138°C) under a gentle flow of nitrogen.
-
Maintain reflux for 12-18 hours. The solution will gradually turn from colorless to a deep, dark green, indicating the formation of the phthalocyanine.
-
Rationale: High temperature provides the activation energy for the cyclization. DBU is a strong, non-nucleophilic base ideal for catalyzing the reaction without participating in side reactions.[13]
-
-
Work-up and Precipitation:
-
After the reaction is complete (monitored by TLC, observing the disappearance of the starting material), cool the mixture to room temperature.
-
Slowly pour the dark green solution into a beaker containing 100 mL of methanol with 5 mL of 1 M HCl.
-
A green precipitate will form. Stir this suspension for 30 minutes.
-
Rationale: The product is insoluble in the methanol/acid mixture, causing it to precipitate while unreacted starting materials and base-related byproducts remain in solution. The acid neutralizes the DBU.
-
-
Isolation of Crude Product:
-
Collect the green solid by vacuum filtration using a Buchner funnel.
-
Wash the solid sequentially with water (2 x 50 mL) and methanol (2 x 50 mL) until the filtrate is colorless.
-
Dry the crude product in a vacuum oven at 60°C overnight.
-
Purification Protocol
-
Column Chromatography:
-
Prepare a silica gel column using a slurry method with hexane.
-
Dissolve the crude product in a minimal amount of THF or chloroform.
-
Adsorb the dissolved product onto a small amount of silica gel, dry it, and carefully load it onto the top of the column.
-
Elute the column with a gradient of THF in hexane (starting from 2% THF and gradually increasing to 20-30%).
-
Rationale: Column chromatography is the most effective method for separating the desired tetrameric phthalocyanine from oligomeric side products and other impurities.[5][11]
-
-
Fraction Collection:
-
The main, intensely colored green band is the target product. Collect this fraction.
-
Monitor the fractions using UV-Vis spectroscopy to ensure the purity of the collected band (sharp Q-band).
-
-
Final Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Dry the resulting shiny, dark green solid under high vacuum. A typical yield is 60-75%.
-
Workflow and Characterization
The overall experimental process is summarized in the workflow diagram below.
Caption: High-level overview of the experimental workflow.
Expected Characterization Data
-
UV-Vis (in THF): Expect a sharp and intense Q-band absorption maximum (λmax) in the range of 720-740 nm, indicative of the monomeric species in solution. A Soret band (B-band) should be observed around 350-360 nm. The significant red-shift from unsubstituted Zinc Pc (~670 nm) is a direct consequence of the phenylthio groups.[3]
-
FT-IR (KBr pellet): The characteristic C≡N stretch of the phthalonitrile starting material (around 2230 cm⁻¹) should be absent in the final product spectrum, confirming complete cyclization.[14]
-
¹H NMR (CDCl₃ or DMSO-d₆): The spectrum will be complex but should show aromatic protons from both the phthalocyanine core and the phenylthio substituents in the 7.0-8.5 ppm region.
-
Mass Spectrometry (MALDI-TOF): This is the definitive technique for confirming the molecular weight of the final product. For C₅₆H₃₂N₈S₄Zn, the expected [M]⁺ peak would be around m/z = 1048.1.
Troubleshooting and Best Practices
| Issue | Potential Cause | Recommended Solution |
| Very Low or No Yield | 1. Impure starting materials. 2. Reaction temperature too low. 3. Inactive base or wet solvent/reagents. | 1. Recrystallize 3-(phenylthio)phthalonitrile. 2. Ensure the solvent is truly at reflux. 3. Use freshly opened, anhydrous reagents and solvent. |
| Product is an Insoluble Tar | Excessive aggregation or formation of polymeric byproducts. | 1. Ensure the correct stoichiometry (4:1 nitrile to metal salt). 2. Avoid excessively high temperatures or prolonged reaction times. |
| Difficulty in Purification | 1. Product aggregates on the silica column. 2. Poor separation from byproducts. | 1. Use a more polar eluent system (e.g., THF/Toluene). 2. Try a different stationary phase like alumina.[11] 3. Ensure the crude product is fully dissolved before loading. |
| Broad Q-Band in UV-Vis | Presence of aggregated species. | 1. Ensure the sample is fully dissolved in a good solvent (THF, DMSO). 2. Dilute the solution for UV-Vis measurement. 3. Re-purify the sample. |
References
- Spectral and aggregation properties of phenylthio-substituted Al-phthalocyanine molecules in nanoporous silicate matrices. Journal of Applied Spectroscopy.
- Novel methoxyphenylthio-substituted phthalocyanines: synthesis, characterization, proton-transfer, and acid-sensing properties. New Journal of Chemistry (RSC Publishing).
- Expected mechanism for the formation of phthalocyanine 3.
- Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution. PMC.
- Reaction mechanism of phthalonitrile cyclization for the synthesis of phthalocyanines.
- Synthesis of substituted phthalocyanines. University of Michigan.
- Mechanism for the formation of phthalocyanine
- Routes to some 3,6-disubstituted phthalonitriles and examples of phthalocyanines derived there
- Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile deriv
- Structure–Function Relationship of Novel Tetrakis (Mercapto-Terphenyl)Benzene Cobalt (II)
- A Series of Asymmetrical Phthalocyanines: Synthesis and Near Infrared Properties. PMC.
- Phthalocyanines: Structure, Synthesis, Purification and Applic
- The synthesis of phthalonitrile derivatives (1 and 2) and their zinc...
- Syntheses and Functional Properties of Phthalocyanines. PMC - PubMed Central.
- PHTHALOCYANINE-BASED MOLECULES AND POLYMERS OF INTRINSIC MICROPOROSITY. Cardiff University.
- Octakis(dodecyl)phthalocyanines: Influence of Peripheral versus Non-Peripheral Substitution on Synthetic Routes, Spectroscopy and Electrochemical Behaviour. PMC - PubMed Central.
- An efficient two-step synthesis of metal-free phthalocyanines using a Zn(II)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Syntheses and Functional Properties of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rep.bsatu.by [rep.bsatu.by]
- 4. Novel methoxyphenylthio-substituted phthalocyanines: synthesis, characterization, proton-transfer, and acid-sensing properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Octakis(dodecyl)phthalocyanines: Influence of Peripheral versus Non-Peripheral Substitution on Synthetic Routes, Spectroscopy and Electrochemical Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of Phenylthio-Substituted Phthalocyanines
An Application Guide for the Synthesis of Metallated Tetrakis(phenylthio)phthalocyanines
Phthalocyanines (Pcs) are robust, planar 18π-electron aromatic macrocycles that have garnered significant interest across diverse scientific fields. Their intense absorption in the red region of the electromagnetic spectrum, exceptional thermal stability, and rich coordination chemistry make them prime candidates for applications ranging from industrial pigments and catalysts to advanced materials for electronics and photosensitizers in photodynamic therapy (PDT).[1][2][3]
The functional properties of the phthalocyanine core can be precisely tuned by introducing substituents at the peripheral positions. The attachment of phenylthio (-SPh) groups, in particular, offers several strategic advantages. These substituents enhance the solubility of the typically insoluble phthalocyanine macrocycle in common organic solvents, which is critical for processing and characterization.[2][4] Furthermore, the sulfur atoms, with their available lone pairs, can modulate the electronic properties of the macrocycle, influence intermolecular π–π stacking, and provide potential anchoring points for surface immobilization or further functionalization.[4]
This application note provides a comprehensive, field-proven guide to the synthesis of metallated tetrakis(phenylthio)phthalocyanines via the metal-catalyzed cyclotetramerization of 3-(phenylthio)phthalonitrile. We will delve into the underlying reaction mechanism, provide detailed step-by-step protocols, and outline the essential characterization techniques required to validate the synthesis.
Part 1: The Reaction Mechanism - Templated Cyclotetramerization
The formation of the phthalocyanine macrocycle from phthalonitrile precursors is a classic example of a template-driven cyclotetramerization reaction. While the reaction can proceed without a metal template, yields are often significantly lower.[5] The presence of a metal salt is crucial for orchestrating the assembly of the four phthalonitrile units in a controlled manner.
The generally accepted mechanism involves the following key stages:
-
Coordination: The metal ion coordinates to the nitrogen atoms of the nitrile groups of the 3-(phenylthio)phthalonitrile molecules. This coordination polarizes the nitrile's carbon-nitrogen triple bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
-
Initiation: The reaction is typically initiated by a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or by an alkoxide formed in situ.[6][7] The nucleophile attacks one of the activated nitrile carbons, leading to the formation of an isoindolenine intermediate.
-
Propagation and Cyclization: This initial intermediate then sequentially attacks other activated phthalonitrile units. The metal ion acts as a template, holding the reacting units in close proximity and in the correct orientation to facilitate the ring-closing steps. This templating effect dramatically increases the efficiency of the macrocycle formation over linear polymerization.
-
Aromatization: After the four units have condensed to form the macrocyclic ring, subsequent elimination and rearrangement steps lead to the final, stable, and highly conjugated aromatic phthalocyanine structure with the metal ion chelated in its central cavity.
Figure 1: General mechanism for metal-templated phthalocyanine synthesis.
Part 2: Experimental Protocols and Procedures
This section provides detailed, self-validating protocols for the synthesis. The causality behind key steps is explained to ensure reproducibility and understanding.
Materials and Equipment
-
Precursor: 3-(Phenylthio)phthalonitrile
-
Metal Salts: Zinc(II) acetate (Zn(OAc)₂), Cobalt(II) chloride (CoCl₂), Copper(II) chloride (CuCl₂) (anhydrous, ≥98% purity)
-
Solvents: N,N-Dimethylformamide (DMF) or 2-Dimethylaminoethanol (DMAE) (anhydrous)
-
Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Purification Solvents: Methanol, Acetone, Chloroform, n-Hexane, Toluene (reagent or HPLC grade)
-
Chromatography: Silica gel (60 Å, 230-400 mesh)
-
Glassware: Schlenk flask, reflux condenser, dropping funnel, magnetic stirrer bar
-
Equipment: Heating mantle with temperature controller, oil bath, magnetic stirrer, rotary evaporator, inert gas line (Nitrogen or Argon), filtration apparatus
Protocol: Synthesis of Zinc(II) Tetrakis(3-phenylthio)phthalocyanine
This protocol details the synthesis using zinc acetate as the metal template, which yields a diamagnetic complex suitable for NMR characterization.
-
Reaction Setup (Inert Atmosphere is Crucial):
-
To a 50 mL Schlenk flask equipped with a magnetic stirrer and reflux condenser, add 3-(phenylthio)phthalonitrile (1.00 g, 4.42 mmol) and anhydrous zinc acetate (0.22 g, 1.20 mmol, ~0.27 eq).
-
Rationale: Using a slight excess of the phthalonitrile ensures the metal salt is fully consumed. The Schlenk flask allows the reaction to be conducted under an inert atmosphere, preventing oxidation of the reactants and product at elevated temperatures.
-
-
Solvent and Catalyst Addition:
-
Add 15 mL of anhydrous DMAE to the flask.
-
Flush the system with dry nitrogen or argon for 10-15 minutes to remove residual air and moisture.
-
Add 2-3 drops of DBU (approx. 0.05 mL) to the suspension using a syringe.
-
Rationale: DMAE is a high-boiling polar solvent that effectively dissolves the reactants and facilitates the reaction. DBU is a non-nucleophilic strong base that serves as an efficient catalyst for the cyclotetramerization.[6]
-
-
Thermal Cyclotetramerization:
-
Heat the reaction mixture to 140 °C in an oil bath with vigorous stirring.
-
Maintain this temperature for 16 hours. The solution will gradually turn from a pale suspension to a deep green or blue solution, indicating the formation of the phthalocyanine macrocycle.
-
Rationale: High temperature provides the necessary activation energy for the cyclization process. The extended reaction time ensures the reaction proceeds to completion.
-
-
Isolation of Crude Product:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the dark green solution slowly into 150 mL of a vigorously stirred 1:1 mixture of methanol and water. A dark green precipitate will form.
-
Rationale: The phthalocyanine product is insoluble in methanol/water. This step precipitates the product while the solvent (DMAE) and any remaining DBU stay in the solution.
-
-
Preliminary Purification (Washing):
-
Collect the green solid by vacuum filtration.
-
Wash the solid sequentially with water (50 mL), methanol (50 mL), and finally acetone (30 mL) until the filtrate is colorless.
-
Dry the crude product in a vacuum oven at 60 °C overnight.
-
Rationale: This washing sequence removes residual salts, solvent, and more polar impurities.
-
-
Final Purification (Column Chromatography):
-
Prepare a silica gel column using a slurry method with n-hexane.
-
Dissolve the crude product in a minimal amount of chloroform or toluene and load it onto the column.
-
Elute the column with a solvent system of toluene. The desired deep green band corresponding to the metallated phthalocyanine should move down the column.
-
Collect the green fraction and remove the solvent using a rotary evaporator.
-
Rationale: Column chromatography is essential for separating the desired product from unreacted starting material, non-cyclized oligomers, and any potential metal-free phthalocyanine byproducts.
-
Part 3: Characterization and Data Validation
Rigorous characterization is mandatory to confirm the identity and purity of the synthesized phthalocyanine.
| Technique | Purpose | Expected Result for Zn(II) Tetrakis(3-phenylthio)phthalocyanine |
| UV-Vis Spectroscopy | Confirmation of macrocycle formation | Intense Q-band absorption maximum (λmax) around 680-685 nm and a B-band around 350 nm in solvents like CHCl₃ or THF.[8][9] |
| FT-IR Spectroscopy | Confirmation of reaction completion | Disappearance of the sharp C≡N stretching vibration from the phthalonitrile precursor (typically around 2229 cm⁻¹).[9] |
| ¹H NMR Spectroscopy | Structural confirmation (for diamagnetic metals like Zn) | Complex aromatic signals. Broadening is common due to aggregation, even in dilute solutions.[9] |
| Mass Spectrometry | Absolute confirmation of molecular weight | A molecular ion peak [M+H]⁺ corresponding to the calculated mass (C₅₆H₃₂N₈S₄Zn). |
| Elemental Analysis | Purity confirmation | Experimental percentages of C, H, N, and S should match the calculated values within ±0.4%. |
Typical Reaction and Spectroscopic Data Summary
| Metal Center | Metal Salt | Solvent | Temp (°C) | Time (h) | Yield (%) | Q-Band λmax (nm) |
| Zinc(II) | Zn(OAc)₂ | DMAE | 140 | 16 | 45-60% | ~682 |
| Cobalt(II) | CoCl₂ | DMAE | 150 | 12 | 50-65% | ~674 |
| Copper(II) | CuCl₂ | DMF | 150 | 12 | 40-55% | ~685 |
Note: Yields are highly dependent on purification efficiency. The Q-band position can shift slightly based on the solvent used.[8]
Part 4: Overall Experimental Workflow
The entire process, from starting materials to the final validated product, follows a logical and systematic sequence.
Figure 2: Step-by-step experimental workflow diagram.
Conclusion and Field Insights
The protocol described provides a reliable and reproducible method for synthesizing high-purity metallated tetrakis(phenylthio)phthalocyanines. The introduction of the phenylthio substituent not only improves solubility but also opens avenues for applications in catalysis and photodynamic therapy, where interactions with biological membranes or catalytic substrates are key.[1][10] The choice of the central metal ion is a critical determinant of the final compound's properties; diamagnetic metals like zinc are useful for creating fluorescent agents and for fundamental spectroscopic studies, while paramagnetic metals like cobalt or manganese are often explored for their catalytic activities.[11][12] Researchers can adapt this foundational protocol by varying the metal salt and reaction conditions to build a library of derivatives for screening in drug development and materials science applications.
References
- This study involves the synthesis of novel methoxyphenylthio-substituted phthalocyanines and their starting phthalonitriles as well as the characterization and investigation of their physical and spectral properties. New Journal of Chemistry (RSC Publishing).
- Improved syntheses of high hole mobility phthalocyanines: A case of steric assistance in the cyclo-oligomerisation of phthalonitriles. National Institutes of Health (NIH).
- Spectroscopic characteristics of tetrakis-4-(phenoxy/ phenylthio)phthalocyanine metal complexes in organic mediums. World Scientific Publishing.
- Mechanism for the formation of phthalocyanine from phthalonitrile. ResearchGate.
- SYNTHESIS AND PROPERTIES OF FUNCTIONALLY SUBSTITUTED PHTHALOCYANINES: FROM PHOTOCATALYSIS TO PHOTODYNAMIC THERAPY. ResearchGate.
- Metal Phthalocyanines Catalyzed Selective Organic Transformations. Longdom Publishing.
- A mechanism review of metal phthalocyanines as single-atomic catalysts in electrochemical energy conversion. RSC Publishing.
- Structure–Function Relationship of Novel Tetrakis (Mercapto-Terphenyl)Benzene Cobalt (II) Phthalocyanines: Synthesis and Computational Evaluation. MDPI.
- A mechanism review of metal phthalocyanines as single-atomic catalysts in electrochemical energy conversion. Chemical Science (RSC Publishing).
- Symmetrically Substituted Zn and Al Phthalocyanines and Polymers for Photodynamic Therapy Application. Frontiers.
- PHTHALOCYANINES AND SOME CURRENT APPLICATIONS. ResearchGate.
- Recent Applications of Phthalocyanines and Naphthalocyanines for Imaging and Therapy. PMC - PubMed Central.
- New application of phthalocyanine molecules: from photodynamic therapy to photothermal therapy by means of structural regulation rather than formation of aggregates. Chemical Science (RSC Publishing).
- Controlling the reactivity of phthalonitriles for the efficient synthesis of chiral phthalocyanines with self-assembly abilities. Organic Chemistry Frontiers (RSC Publishing).
- Synthesis, characterization, photophysics, and photochemistry of peripherally substituted tetrakis(quinolinylethylenephenoxy)-substituted zinc(ii) phthalocyanines. New Journal of Chemistry (RSC Publishing).
- Syntheses and Functional Properties of Phthalocyanines. PMC - PubMed Central.
- Phthalocyanine Metal Complexes in Catalysis | Request PDF. ResearchGate.
- Regioisomer-Free C4h β-Tetrakis(tert-butyl)metallo-phthalocyanines: Regioselective Synthesis and Spectral Investigations. PubMed Central.
- The synthesis of the phthalonitrile metal-free and... ResearchGate.
- Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution. PMC.
- Synthesis of Substituted Phthalocyanines. ResearchGate.
- Synthesis and Characterization of New-Type Soluble β-Substituted Zinc Phthalocyanine Derivative of Clofoctol. MDPI.
- Synthesis of Metallophthalocyanines From. Amanote Research.
- Phthalocyanines. Part III. Preliminary experiments on the preparation of phthalocyanines from phthalonitrile. Semantic Scholar.
- Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. MDPI.
- Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. MDPI.
- Synthesis and polymerization of oligomeric aliphatic-aromatic based phthalonitriles. Google Patents.
- Low-Symmetry Phthalocyanines Bearing Carboxy-Groups: Synthesis, Spectroscopic and Quantum-Chemical Characterization. National Institutes of Health (NIH).
- Spectroscopic characteristics of phthalocyanines 4-7 in different solvents. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Applications of Phthalocyanines and Naphthalocyanines for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel methoxyphenylthio-substituted phthalocyanines: synthesis, characterization, proton-transfer, and acid-sensing properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Improved syntheses of high hole mobility phthalocyanines: A case of steric assistance in the cyclo-oligomerisation of phthalonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlling the reactivity of phthalonitriles for the efficient synthesis of chiral phthalocyanines with self-assembly abilities - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01630G [pubs.rsc.org]
- 7. (PDF) Synthesis of Metallophthalocyanines From [research.amanote.com]
- 8. worldscientific.com [worldscientific.com]
- 9. mdpi.com [mdpi.com]
- 10. longdom.org [longdom.org]
- 11. A mechanism review of metal phthalocyanines as single-atomic catalysts in electrochemical energy conversion - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03210E [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: Preparation of High-Temperature Polyphthalonitrile Resins from 3-(Phenylthio)phthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phthalonitrile-based thermosetting polymers represent a premier class of materials for high-temperature structural applications, prized for their exceptional thermal and oxidative stability, flame resistance, and excellent mechanical properties.[1][2] This document provides a comprehensive guide to the synthesis of the 3-(Phenylthio)phthalonitrile monomer, its subsequent formulation and polymerization into a high-performance thermoset resin, and the characterization of the final cured polymer. By detailing the underlying chemical principles and providing step-by-step protocols, this guide serves as a critical resource for researchers aiming to develop advanced materials for extreme environments, such as those encountered in the aerospace, marine, and electronics industries.[1][3]
Part 1: Monomer Synthesis – 3-(Phenylthio)phthalonitrile
Principle and Rationale
The synthesis of 3-(Phenylthio)phthalonitrile is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established method involves the displacement of a nitro group from an activated aromatic ring, 3-nitrophthalonitrile, by a potent nucleophile, in this case, the thiophenoxide ion. The reaction is facilitated by the presence of two electron-withdrawing nitrile (-CN) groups, which activate the nitro-substituted carbon for nucleophilic attack. Anhydrous potassium carbonate (K2CO3) is used as a base to deprotonate thiophenol, generating the reactive thiophenoxide in situ. Dimethylformamide (DMF) is an ideal solvent due to its polar, aprotic nature, which effectively solvates the potassium cation and promotes the reaction rate. A similar methodology has been successfully used for the synthesis of related aminophenoxy- and naphthyl-based phthalonitriles.[4]
Chemical Reaction Scheme
Caption: Synthesis of 3-(Phenylthio)phthalonitrile via SNAr reaction.
Experimental Protocol: Synthesis of 3-(Phenylthio)phthalonitrile
Materials:
-
3-Nitrophthalonitrile (1 eq.)
-
Thiophenol (1 eq.)
-
Anhydrous Potassium Carbonate (K2CO3) (1 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Deionized Water
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an inert gas inlet. Purge the system with nitrogen or argon for 15-20 minutes.
-
Reagent Addition: To the flask, add 3-nitrophthalonitrile, an equimolar amount of anhydrous K2CO3, and anhydrous DMF.
-
Reaction Initiation: Begin stirring the mixture and add an equimolar amount of thiophenol dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80°C and maintain reflux with vigorous stirring for approximately 8 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Precipitate the crude product by pouring the reaction mixture into a stirred solution of methanol/water.
-
Purification: Filter the resulting solid precipitate, wash thoroughly with deionized water to remove inorganic salts, and then with cold methanol to remove residual impurities.
-
Drying and Characterization: Dry the purified white solid product under vacuum. The final product, 3-(Phenylthio)phthalonitrile, should be characterized by melting point determination, FTIR, and NMR spectroscopy to confirm its structure and purity. The molecular weight is 236.29 g/mol .[5]
Part 2: Resin Formulation and Curing
Principle of Phthalonitrile Polymerization
The polymerization, or "curing," of phthalonitrile monomers proceeds through a complex, addition-type cyclotrimerization reaction of the nitrile groups.[1] This process forms a highly cross-linked, thermally stable network consisting of phthalocyanine and triazine rings.[1][6] Neat phthalonitrile resins polymerize very sluggishly, requiring high temperatures and long curing times.[7] To overcome this, curing agents or additives are essential to initiate polymerization at lower temperatures and accelerate the reaction rate.
Aromatic amines, such as 4,4'-diaminodiphenyl sulfone (DDS) or 1,3-bis(3-aminophenoxy)benzene (APB), are highly effective curing agents.[8] The curing mechanism is initiated by the nucleophilic addition of the amine's active hydrogen to a nitrile group, which generates a reactive amidine intermediate.[1][6] This intermediate then propagates the reaction, leading to the formation of a robust, void-free polymer network.[1]
Workflow for Resin Preparation and Curing
Caption: General workflow for phthalonitrile resin curing.
Protocol: Resin Curing
Materials:
-
3-(Phenylthio)phthalonitrile monomer
-
Curing additive (e.g., 1,3-bis(3-aminophenoxy)benzene, APB)
-
High-temperature mold
-
Programmable oven or furnace with inert atmosphere capability
Procedure:
-
Formulation: Thoroughly mix the 3-(Phenylthio)phthalonitrile monomer powder with the desired weight percentage of the curing additive (typically 1-5 wt%).
-
Prepolymer (B-staging): Carefully melt the mixture in a preheated mold at a temperature above the monomer's melting point but below the curing onset temperature (e.g., 220°C for 1 hour). This step creates a processable, viscous prepolymer. During this stage, apply a vacuum to remove any entrapped air or volatiles.
-
Curing: Transfer the mold containing the prepolymer to a programmable oven. The curing process is typically a multi-step cycle to manage the exothermic reaction and ensure complete conversion. A representative curing cycle is as follows:
-
Heat to 270°C for 8 hours.
-
Heat to 295°C for 8 hours.
-
Heat to 320°C for 8 hours.
-
Heat to 350°C for 8 hours.[7]
-
-
Post-Curing: After the initial cure, a free-standing post-cure at even higher temperatures (e.g., 375-380°C for 8 hours) is often performed under an inert atmosphere.[7] This final step ensures the completion of the cross-linking reactions, maximizing the glass transition temperature (Tg) and thermal stability of the polymer.
| Parameter | Condition | Rationale | Reference |
| Curing Additive | Aromatic diamines (e.g., APB, DDS) | Provide active hydrogens to initiate polymerization at lower temperatures. | [8] |
| B-staging Temp. | ~220 °C | Creates a processable melt without initiating significant curing. | [9] |
| Curing Profile | 270 °C → 350 °C (multi-step) | Gradual heating controls the exotherm and prevents void formation. | [7] |
| Post-Cure Temp. | 375 °C - 400 °C | Drives the reaction to completion, maximizing Tg and modulus. | [2][10] |
Part 3: Characterization of the Cured Polymer
The performance of the cured polyphthalonitrile is evaluated using several standard analytical techniques to determine its thermal, thermo-oxidative, and mechanical properties.
Thermal and Mechanical Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polymer. The analysis measures weight loss as a function of temperature in a controlled atmosphere (nitrogen for thermal stability, air for thermo-oxidative stability). The temperature at which 5% weight loss occurs (Td5) is a key metric. High-performance phthalonitrile polymers often exhibit Td5 values well above 500°C.[2][11]
-
Differential Scanning Calorimetry (DSC): DSC is used to study the curing process by identifying the exothermic polymerization peak. It can also be used to determine the glass transition temperature (Tg) of the cured polymer, although for highly cross-linked phthalonitriles, the Tg may exceed the degradation temperature and not be detectable.[2][9]
-
Dynamic Mechanical Analysis (DMA): DMA is the preferred method for determining the Tg of thermosets. It measures the storage modulus (E') and loss modulus (E'') as a function of temperature. The peak of the tan δ (E''/E') curve is typically taken as the Tg. Cured phthalonitriles can exhibit Tg values exceeding 400°C.[3][12]
| Property | Typical Value Range | Significance | Reference |
| Glass Transition Temp. (Tg) | > 400 °C | Defines the upper service temperature limit for structural applications. | [3][10] |
| 5% Weight Loss Temp. (Td5, N2) | 530 - 590 °C | Indicates exceptional intrinsic thermal stability. | [11][13] |
| 5% Weight Loss Temp. (Td5, Air) | > 550 °C | Demonstrates high resistance to oxidation at elevated temperatures. | [2] |
| Char Yield at 800°C (N2) | > 70 % | High char yield is correlated with excellent flame resistance. | [2] |
| Storage Modulus (E' at 50°C) | ~3.6 - 4.2 GPa | Reflects the stiffness and load-bearing capacity of the material. | [12][14] |
| Water Absorption | ~1.0 % | Low moisture uptake is critical for performance in humid environments. | [2] |
Part 4: Applications
The unique combination of properties—ultra-high service temperature, excellent thermal-oxidative stability, inherent flame retardancy, and low moisture absorption—makes polyphthalonitrile resins derived from monomers like 3-(Phenylthio)phthalonitrile ideal candidates for advanced, high-performance applications.[15] They are particularly well-suited for manufacturing fiber-reinforced composites for the aerospace and defense industries, where materials are needed for engine components, missile bodies, radomes, and fire-protective structures.[3][10][13]
References
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A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines. (2021). Physical Chemistry Chemical Physics. [Link]
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A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines. (2021). RSC Publishing. [Link]
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High temperature Phthalonitrile resins for extreme environments. Cambium USA. [Link]
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Development of High-Curing-Reactivity Phthalonitrile Resins Inspired by Inverse Vulcanization. (2023). Macromolecules, ACS Publications. [Link]
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Polyphthalonitrile resins and their high-end applications. (2019). ResearchGate. [Link]
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The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents. (2013). SpringerLink. [Link]
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Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. (2022). PMC, NIH. [Link]
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Novel phthalonitrile-based composites with excellent processing, thermal, and mechanical properties. (2020). ResearchGate. [Link]
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Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs). SPECIFIC POLYMERS. [Link]
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Fast-Processable Non-Flammable Phthalonitrile-Modified Novolac/Carbon and Glass Fiber Composites. (2021). PMC, PubMed Central. [Link]
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Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. (2022). MDPI. [Link]
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Synthesis and Characterization of Pyrimidine‐Based Novel Phthalonitrile Resins with Excellent Processing Performance and High Glass Transition Temperature. (2020). ResearchGate. [Link]
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Phenol Containing Phthalonitrile Polymers- Synthesis, Cure Characteristics and Laminate Properties. (2012). ResearchGate. [Link]
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Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. (2018). PMC, NIH. [Link]
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Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. (2022). MDPI. [Link]
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Synthesis and thermal properties of high-temperature phthalonitrile polymers based on 1,3,5-triazines. (2016). Semantic Scholar. [Link]
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Improved Cure Kinetics of Phthalonitriles Through Dicyanamide-Based Ionic Liquids. SAMPE Digital Library. [Link]
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Phenol-containing phthalonitrile polymers – synthesis, cure characteristics and laminate properties. (2012). ResearchGate. [Link]
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Application Notes & Protocols: Elucidating the Curing Mechanisms of 3-(Phenylthio)phthalonitrile Resins
Abstract
Phthalonitrile (PN) resins represent a frontier in high-performance thermosetting polymers, prized for their exceptional thermal and oxidative stability, inherent flame retardance, and superior mechanical properties at elevated temperatures.[1][2] Among these, 3-(Phenylthio)phthalonitrile (PTPN) offers a unique combination of processability and performance. However, unlocking the full potential of PTPN-based materials is critically dependent on understanding and controlling their curing process—a complex polymerization reaction that transforms the low-viscosity monomer into a densely cross-linked, void-free network.[3][4] This guide provides an in-depth exploration of the primary curing mechanisms governing PTPN resins, offers detailed experimental protocols for their characterization, and explains the causality behind methodological choices to ensure robust and reproducible results.
Introduction to Phthalonitrile Polymerization
The remarkable properties of cured phthalonitrile polymers stem from their highly stable, aromatic heterocyclic network structure. The curing process is fundamentally an addition polymerization of the terminal nitrile (-C≡N) groups on the monomer. Unlike many condensation polymerizations, this process does not release volatile byproducts, leading to the formation of void-free composites.[5]
The polymerization of neat phthalonitrile monomers is exceptionally sluggish, requiring high temperatures and long curing times.[1] Consequently, the use of curing agents or catalysts is standard practice to facilitate the reaction at more accessible temperatures and on practical timescales. The curing reaction can proceed through several pathways, resulting in a network composed of three primary structures:
-
s-Triazine rings: Formed by the cyclotrimerization of three nitrile groups. This is often the dominant cross-linking structure.[6][7]
-
Phthalocyanine rings: Formed by the tetramerization of four phthalonitrile units, often templated by a metal salt.
-
Isoindoline structures: Formed through a reaction involving the nitrile groups, particularly in the presence of active hydrogen-containing curing agents like aromatic amines.[1][8]
The final properties of the thermoset are a direct function of the relative prevalence of these structures within the polymer network, which is dictated by the chosen curing mechanism.
Core Curing Mechanisms of 3-(Phenylthio)phthalonitrile Resins
The curing of PTPN can be broadly categorized into uncatalyzed thermal curing and, more commonly, additive-driven (catalyzed) curing.
Thermal Curing (Uncatalyzed)
In the absence of a catalyst, PTPN can undergo self-polymerization at sufficiently high temperatures, typically above 300°C. This process is initiated by thermal energy, leading to the direct reaction between nitrile groups to form the cross-linked network. However, this approach is often impractical for industrial applications due to the extreme temperatures required, which can lead to thermal degradation and limit the use of many standard processing techniques.
Additive-Driven Curing
The addition of specific chemical agents dramatically lowers the activation energy of the polymerization, making the curing process more efficient and controllable.
Aromatic diamines, such as 4,4'-diaminodiphenyl sulfone (DDS) or 1,3-bis(3-aminophenoxy)benzene (APB), are among the most effective and widely studied curing agents for phthalonitrile resins.[4][9] The mechanism, elucidated through experimental and theoretical studies, proceeds via a nucleophilic addition pathway.[4][8]
Mechanism Rationale:
-
Initiation: The process begins with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of a nitrile group.[8]
-
Intermediate Formation: This initial attack forms a key amidine intermediate. The amine plays a crucial dual role, not only as a nucleophile but also as a proton shuttle, facilitating the necessary hydrogen transfer through a stable six-membered transition state.[4][8]
-
Propagation: The newly formed amidine and subsequent isoindoline intermediates are highly reactive and readily attack other nitrile groups, propagating the polymerization and leading to the formation of a cross-linked network rich in triazine and isoindoline structures.[4][8]
The choice of an aromatic amine over an aliphatic one is critical; the lower basicity of aromatic amines provides a more controlled reaction rate, preventing premature gelation and ensuring a wider processing window.
-
Ionic Liquids (ILs): ILs have emerged as effective curing agents that can lower processing temperatures and broaden the processing window.[1][7] They can act as both catalysts and plasticizers, and their structure (cation/anion combination) can be tuned to control the curing behavior.[1]
-
Lewis Acids (e.g., Metal Salts): Compounds like zinc chloride (ZnCl₂) or copper chloride (CuCl) can catalyze the polymerization.[10] The metal ion coordinates with the nitrogen of the nitrile group, increasing its electrophilicity and making it more susceptible to nucleophilic attack, often leading to the formation of metal-phthalocyanine structures.
-
Self-Curing Moieties: PTPN monomers can be chemically modified to include functional groups, such as amino or hydroxyl groups, that act as built-in catalysts.[11][12] These "self-curing" or "autocatalytic" resins polymerize upon heating without the need for an external curing agent.[13][14]
Experimental Protocols for Curing Characterization
A multi-faceted analytical approach is essential for a comprehensive understanding of the curing process. The following protocols for Differential Scanning Calorimetry (DSC), Rheology, and Fourier-Transform Infrared (FTIR) Spectroscopy form a self-validating system to characterize the cure kinetics and resulting polymer structure.
Protocol 3.1: Non-Isothermal Cure Analysis by Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat flow into or out of a sample as a function of temperature or time. For a thermosetting resin, the curing process is an exothermic reaction, which appears as a peak on the DSC thermogram. This protocol determines the characteristic temperatures of the cure reaction and the total heat evolved, which is proportional to the extent of reaction.[15][16]
Apparatus and Materials:
-
Differential Scanning Calorimeter (e.g., TA Instruments DSC 250, Mettler Toledo DSC 3+)[11][16]
-
Hermetically sealed aluminum pans
-
Microbalance
-
PTPN monomer and selected curing agent
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the premixed PTPN/curing agent blend into an aluminum DSC pan. Crimp the lid to seal the pan hermetically. Prepare an identical empty pan to serve as the reference.
-
Instrumental Method:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a starting temperature well below the melting point of the monomer (e.g., 40°C).[1]
-
Ramp the temperature at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) to a temperature well above the curing exotherm (e.g., 400°C).[1][12] Running multiple heating rates is crucial for kinetic analysis.[17]
-
Hold isothermally for 5 minutes to ensure the baseline stabilizes.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 20 °C/min).
-
Perform a second heating scan using the same temperature ramp as the first.
-
-
Data Analysis:
-
From the first scan, determine the onset temperature (Tonset), peak exothermic temperature (Tpeak), and end temperature (Tend) of the curing reaction.
-
Integrate the area under the exothermic peak to calculate the total enthalpy of cure (ΔHtotal) in J/g.[18]
-
From the second scan, observe the absence of the exothermic peak, which confirms the completion of the cure. A step change in the baseline of the second scan indicates the glass transition temperature (Tg) of the fully cured polymer.[10]
-
Protocol 3.2: In-situ Monitoring of Curing by FTIR Spectroscopy
Principle: FTIR spectroscopy identifies chemical functional groups by their characteristic absorption of infrared radiation. To monitor the curing of PTPN, we track the disappearance of the nitrile (-C≡N) stretching vibration and the appearance of new peaks corresponding to the formation of triazine, isoindoline, or phthalocyanine rings.[6][19][20]
Apparatus and Materials:
-
FTIR Spectrometer with a heated transmission or ATR cell (e.g., Thermo Nicolet 6700)[11]
-
KBr pellets or appropriate ATR crystal
-
PTPN monomer and curing agent
Methodology:
-
Sample Preparation: Prepare a thin film of the PTPN/curing agent mixture on a KBr disk or directly onto the heated ATR crystal.
-
Instrumental Method:
-
Place the sample into the heating stage within the FTIR spectrometer.
-
Record an initial spectrum at room temperature.
-
Program the heating stage to ramp the temperature through the curing range identified by DSC.
-
Collect spectra at regular time or temperature intervals (e.g., every 5 minutes or every 10°C).
-
-
Data Analysis:
-
Monitor the intensity of the nitrile peak at approximately 2230 cm⁻¹ .[6] Its decrease signifies the consumption of the reactive groups.
-
Watch for the appearance and growth of peaks corresponding to the new cross-linked structures:
-
Normalize the spectra against a stable peak, such as an aromatic C=C stretching vibration (~1600 cm⁻¹), to quantitatively compare changes in peak intensities.[21]
-
Protocol 3.3: Determining the Processing Window by Rheology
Principle: Rheology measures the flow and deformation of materials. For a thermosetting resin, a rheometer can track the viscosity as a function of temperature and time. This data is critical for defining the "processing window"—the range of temperatures and times where the resin has a low enough viscosity to be processed (e.g., via resin transfer molding) before it begins to gel.[1]
Apparatus and Materials:
-
Rotational rheometer with parallel plate geometry and an environmental test chamber (e.g., TA Instruments AR 2000)[1]
-
PTPN monomer and curing agent
Methodology:
-
Sample Preparation: Place a small amount of the premixed PTPN/curing agent powder onto the bottom plate of the rheometer. Heat the plates to melt the powder and lower the top plate to a defined gap (e.g., 1 mm).
-
Instrumental Method (Temperature Sweep):
-
Data Analysis:
-
Processing Window: Identify the temperature range where the complex viscosity is at its minimum. This is the optimal temperature range for processing.
-
Gel Point: The gel point is the transition from a liquid to a solid (gel) state. It is often defined as the point where the storage modulus (G') equals the loss modulus (G'') (i.e., tan δ = 1).[7] This marks the end of the processing window, as the material will no longer flow.
-
Data Summary and Interpretation
The data obtained from these protocols provide a comprehensive picture of the curing process.
Table 1: Typical Curing and Thermal Properties of Phthalonitrile Resins
| Curing Agent/System | Peak Cure Temp (Tp, °C) | Post-Cure Temp (°C) | Tg (°C) | Td5% (°C) | Source(s) |
| 4,4'-Diaminodiphenylsulfone (DDS) | ~263 | 290 - 350 | ~285 | > 439 | [10] |
| Ionic Liquid ([EPy]BF4) | Varies with IL structure | 320 - 380 | > 400 | > 500 | [1] |
| Self-Curing (Amino-containing) | ~268-313 | 280 - 360 | > 439 | > 450 | [13][14][18] |
| Mixed Agent (CuCl/DDS) | ~225 | 290 - 350 | > 300 | ~573 | [10] |
Note: Values are approximate and depend heavily on the specific monomer backbone, curing agent concentration, and thermal history.
Table 2: Key FTIR Absorption Bands for Monitoring PTPN Curing
| Wavenumber (cm⁻¹) | Assignment | Observation During Cure | Source(s) |
| ~2230 | Nitrile (-C≡N) Stretch | Intensity decreases significantly | [6][19] |
| ~1715-1730 | Isoindoline Structure | Appears and increases | [12][19][20] |
| ~1520 & ~1360 | Triazine Ring Stretch | Appears and increases | [20][21] |
| ~1010 | Phthalocyanine Ring | May appear, especially with metal catalysts | [6] |
| ~1600 | Aromatic C=C Stretch | Remains relatively stable (used as reference) | [21] |
Conclusion
The curing of 3-(Phenylthio)phthalonitrile resins is a versatile process that can be tailored through the strategic selection of curing agents to achieve a desired processing profile and final material properties. While thermal curing is possible, additive-driven polymerization, particularly with aromatic amines, provides a more controlled and efficient pathway to creating robust, high-temperature thermosets. A systematic analytical approach combining DSC, FTIR, and rheology is indispensable for fully characterizing the reaction kinetics, structural evolution, and processability of these advanced materials. The protocols and insights provided herein serve as a foundational guide for researchers and professionals aiming to harness the full potential of PTPN resins in demanding applications.
References
-
Cheng, K., Lv, J. B., Ma, J. Z., Hu, J. H., Chen, C., Zeng, K., & Yang, G. (2017). The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents. e-XPRESS Polymer Letters, 11(11), 924–934. [Link]
-
ResearchGate. (n.d.). FTIR spectra of various phthalonitrile-based matrix. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and thermal properties of high temperature phthalonitrile resins cured with self-catalytic amino-contanining phthalonitrle compounds. Retrieved from [Link]
-
Gao, C., Gu, J., Zhang, W., Wei, Y., & Liu, W. (2021). Improving the curing process and thermal stability of phthalonitrile resin via novel mixed curing agents. Journal of Materials Science & Technology, 85, 137-145. [Link]
-
Harris, C. M., et al. (2022). Bio-Based Self-Curing Phthalonitrile Resins Derived from Cinnamaldehyde. ACS Omega. [Link]
-
ResearchGate. (n.d.). The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents. Retrieved from [Link]
-
Chen, Z., Wang, L., Lin, J., & Du, L. (2021). A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines. Physical Chemistry Chemical Physics, 23(31), 17300-17309. [Link]
-
Zhang, Y., et al. (2023). Development of High-Curing-Reactivity Phthalonitrile Resins Inspired by Inverse Vulcanization. Macromolecules. [Link]
-
MDPI. (n.d.). Phthalonitrile-based resin for advanced composite materials: Curing behavior studies. Retrieved from [Link]
-
Wang, X., et al. (2022). Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. Polymers, 14(3), 525. [Link]
-
Zhang, X., et al. (2022). Simultaneous Enhancement of Polymerization Kinetics and Properties of Phthalonitrile Using Alumina Fillers. ACS Omega. [Link]
-
ResearchGate. (n.d.). Investigation on curing reaction of phthalonitrile resin with nanosilica and the properties of their glass fiber-reinforced composites. Retrieved from [Link]
-
National Institutes of Health. (2022). Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on one phthalonitrile resin system with low-temperature-curing and high-temperature properties. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of phthalonitrile (1), tetrahydric acid (2) and dianhydride (3) containing phthalazinone moiety. Retrieved from [Link]
-
ACS Publications. (2023). Vanillin- and Isovanillin-Based Phthalonitrile Resins Containing Spirocycle Acetal Structures. Retrieved from [Link]
-
Gu, H., et al. (2022). An overview of high-performance phthalonitrile resins: fabrication and electronic applications. Journal of Materials Chemistry C, 10(23), 8846-8867. [Link]
-
RSC Publishing. (2021). A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines. Retrieved from [Link]
-
RSC Publishing. (2016). A novel phthalonitrile monomer with low post cure temperature and short cure time. Retrieved from [Link]
-
MDPI. (2022). Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. Retrieved from [Link]
-
ResearchGate. (2016). A Novel Curing Agent for Phthalonitrile Monomers: Curing Behaviors and Properties of the Polymer Network. Retrieved from [Link]
-
MDPI. (2022). Renewable Protein-Based Monomer for Thermosets: a case study on phthalonitrile resin. Retrieved from [Link]
-
ResearchGate. (n.d.). DSC (a) and FTIR (b) spectra of OPD monomers after different curing temperatures. Retrieved from [Link]
-
Specific Polymers. (n.d.). Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs). Retrieved from [Link]
- Google Patents. (n.d.). US5003039A - Amino phenyl containing curing agent for high performance phthalonitrile resin.
-
ResearchGate. (2021). Kinetic analysis of the curing of branched phthalonitrile resin based on dynamic differential scanning calorimetry. Retrieved from [Link]
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Use of 3-(Phenylthio)phthalonitrile in advanced composite materials
An in-depth guide for researchers and scientists on the application of 3-(Phenylthio)phthalonitrile in the formulation and fabrication of advanced high-performance composite materials.
Introduction: The Imperative for High-Temperature Polymers
In sectors such as aerospace, defense, and advanced electronics, the demand for materials that can withstand extreme thermal and oxidative stress is relentless.[1][2] While traditional polymers like epoxies are workhorses for many composite applications, their service temperatures are typically limited to below 200°C.[3] This ceiling has driven the development of high-performance thermosetting resins, including bismaleimides, polyimides, and cyanate esters.[1] Among these, phthalonitrile (PN) resins represent the apex of thermal stability, offering exceptional performance at continuous service temperatures exceeding 300°C.[1][2]
Phthalonitrile polymers derive their remarkable properties from their highly cross-linked, aromatic network structure, which typically forms stable triazine and phthalocyanine rings during polymerization.[2] This results in materials with outstanding attributes:
-
Exceptional Thermal and Thermo-Oxidative Stability: Glass transition temperatures (Tg) can exceed 400°C, with degradation temperatures often above 500°C.[2][3]
-
Inherent Flame Retardancy: The aromatic structure leads to high char yields and excellent fire resistance, meeting stringent standards like the U.S. Navy's MIL-STD-2031.[4][5]
-
Low Water Absorption: The hydrophobic nature of the polymer network makes it suitable for applications in humid environments.[1][6]
-
Excellent Mechanical Properties: When reinforced with fibers, PN composites exhibit high strength and modulus retention at elevated temperatures.[7]
This guide focuses specifically on 3-(Phenylthio)phthalonitrile , a monomer designed to potentially enhance the processability of phthalonitrile resins while maintaining their elite performance characteristics.
Monomer Focus: 3-(Phenylthio)phthalonitrile
3-(Phenylthio)phthalonitrile (CAS: 51762-68-6) is an aromatic monomer featuring a flexible phenylthio (-S-C₆H₅) ether linkage.[8][9] This structural modification is significant; the introduction of such flexible bonds into the rigid phthalonitrile backbone is a common strategy to lower the monomer's melting point and melt viscosity.[10] This improved processability facilitates the use of cost-effective manufacturing techniques like Resin Transfer Molding (RTM) and vacuum infusion, which are often challenging with high-melting-point monomers.[1][3]
The polymerization of 3-(Phenylthio)phthalonitrile, like other phthalonitriles, proceeds via a complex, thermally driven, addition-type cyclotrimerization of the nitrile (-C≡N) groups. This reaction is typically facilitated by a curing agent and results in a robust, three-dimensional network.
Caption: Comprehensive workflow for composite development.
Application Note 3: Thermo-Mechanical Characterization of Cured Composites
Verifying the performance of the final composite is the ultimate goal. Thermogravimetric Analysis (TGA) and Dynamic Mechanical Analysis (DMA) are powerful techniques for quantifying the thermal stability and mechanical performance of the cured laminate as a function of temperature.
Protocol 3: TGA and DMA of Composite Laminates
Objective: To measure the decomposition temperature (Tₔ), char yield, glass transition temperature (T₉), and storage modulus (E') of the fabricated composite.
Materials:
-
Cured composite laminate
-
Cutting tool (e.g., diamond saw)
-
Thermogravimetric Analyzer (TGA)
-
Dynamic Mechanical Analyzer (DMA) with a three-point bending clamp
Procedure:
-
Sample Preparation:
-
Carefully cut rectangular specimens from the cured laminate according to the instrument specifications (e.g., 45.0 mm × 10.0 mm × 2.5 mm for DMA). [11]
-
-
Thermogravimetric Analysis (TGA):
-
Place a 10-15 mg sample into the TGA crucible.
-
Heat the sample from room temperature to 1000°C at a rate of 10°C/min under a nitrogen or air atmosphere. [11] * Analysis: From the weight vs. temperature curve, determine:
-
-
Dynamic Mechanical Analysis (DMA):
-
Mount the rectangular specimen in the DMA's three-point bending fixture.
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1.0 Hz). [11] * Heat the sample from room temperature to above its expected T₉ (e.g., 50°C to 500°C) at a heating rate of 5°C/min. [11] * Analysis: The instrument records the storage modulus (E'), loss modulus (E''), and tan δ (E''/E').
-
Storage Modulus (E'): Represents the stiffness of the composite. Its value at room temperature and retention at elevated temperatures are critical performance metrics.
-
Glass Transition Temperature (T₉): Determined from the peak of the tan δ curve. It signifies the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state, typically accompanied by a sharp drop in E'.
-
-
| Property | Method | Typical Value (High-Performance PN Composites) | Significance |
| T₅% (N₂ atmosphere) | TGA | > 500 °C [3] | Onset of thermal decomposition. |
| Char Yield at 800°C (N₂) | TGA | > 60 % [5][7] | Indicator of fire resistance. |
| Glass Transition Temp (T₉) | DMA | > 400 °C [6][7] | Maximum continuous service temperature. |
| Storage Modulus (E') | DMA | > 3.5 GPa (neat resin) [6][13] | Material stiffness. |
| Flexural Strength | 3-Point Bend Test | > 650 MPa (Glass Fiber) [7] | Resistance to bending loads. |
| Interlaminar Shear Strength | Short Beam Shear | > 80 MPa (Glass Fiber) [7] | Measures resin/fiber interface strength. |
References
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- (PDF) Kinetic analysis of the curing of branched phthalonitrile resin based on dynamic differential scanning calorimetry - ResearchGate.
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- Evaluation of curing kinetics of silicon‐substituted phthalonitrile resin by model‐based and iso‐conversional methods | Semantic Scholar.
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- Novel phthalonitrile-based composites with excellent processing, thermal, and mechanical properties | Request PDF - ResearchGate.
- Preparation and physical properties of phthalonitrile composite foam filled with hollow glass microspheres - E3S Web of Conferences.
- Fast-Processable Non-Flammable Phthalonitrile-Modified Novolac/Carbon and Glass Fiber Composites - PMC - PubMed Central.
- Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs).
- (PDF) Phthalonitrile Resins and Composites: Properties and Applications - ResearchGate.
- An overview of high-performance phthalonitrile resins: Fabrication and electronic applications - ResearchGate.
- Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation - MDPI.
- Progress in high temperature resistant phthalonitrile resins and their composites for aerospace applications - OUCI.
- Bio-Based Epoxy-Phthalonitrile Resin: Preparation, Characterization, and Properties - MDPI.
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- Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties - MDPI.
- Synthesis and Characterization of Pyrimidine‐Based Novel Phthalonitrile Resins with Excellent Processing Performance and High Glass Transition Temperature - ResearchGate.
- Polymer Nanocomposite Ablatives—Part III - MDPI.
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Application of 3-(Phenylthio)phthalonitrile Derivatives in Photodynamic Therapy: A Technical Guide for Researchers
Introduction: The Promise of Phenylthio-Substituted Phthalocyanines in Photodynamic Therapy
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death.[1][2] Phthalocyanines have emerged as a highly promising class of second-generation photosensitizers due to their strong absorption in the tissue-penetrating near-infrared (NIR) region of the electromagnetic spectrum.[3] The incorporation of a central zinc (Zn) atom in the phthalocyanine macrocycle is particularly advantageous, as it promotes a high triplet state quantum yield, which is crucial for efficient singlet oxygen generation.[4]
The precursor molecule, 3-(Phenylthio)phthalonitrile, serves as a versatile building block for the synthesis of tetra(phenylthio)-substituted zinc phthalocyanines (ZnTPP). The phenylthio substituents enhance the solubility of the phthalocyanine in organic solvents and can influence its photophysical and photochemical properties.[5] Furthermore, these lipophilic photosensitizers can be encapsulated in various drug delivery systems, such as liposomes and nanoparticles, to improve their bioavailability and tumor-targeting capabilities.[3][6]
This technical guide provides a comprehensive overview of the application of 3-(Phenylthio)phthalonitrile-derived zinc phthalocyanines in PDT. It offers detailed protocols for the synthesis of a model photosensitizer, its formulation into liposomes, and its in vitro evaluation against cancer cell lines. The causality behind experimental choices is elucidated to provide a deeper understanding of the underlying scientific principles.
Section 1: Synthesis of Tetra(phenylthio) Zinc Phthalocyanine (ZnTPP)
The synthesis of ZnTPP from 3-(Phenylthio)phthalonitrile involves a metal-templated cyclotetramerization reaction. The presence of a zinc salt, such as zinc acetate, directs the assembly of four phthalonitrile units into the characteristic phthalocyanine macrocycle.
Protocol 1: Synthesis of Tetra(phenylthio) Zinc Phthalocyanine
Materials:
-
3-(Phenylthio)phthalonitrile
-
Zinc acetate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Methanol
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(Phenylthio)phthalonitrile (4 molar equivalents) and zinc acetate (1 molar equivalent) in anhydrous DMF.
-
Reaction: Heat the reaction mixture to reflux (approximately 153°C) and maintain for 24 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by the appearance of a deep green color.
-
Isolation of Crude Product: After cooling to room temperature, precipitate the crude product by adding methanol to the reaction mixture. Filter the precipitate and wash thoroughly with methanol to remove unreacted starting materials and impurities.
-
Purification: Dry the crude product and purify it by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane). Collect the green fraction corresponding to the ZnTPP.
-
Final Product: Evaporate the solvent from the collected fraction using a rotary evaporator to obtain the purified ZnTPP as a dark green solid. Characterize the final product using spectroscopic techniques such as UV-Vis, FT-IR, and Mass Spectrometry.
Causality of Experimental Choices:
-
Anhydrous DMF: DMF is a high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the high temperatures required for the cyclotetramerization reaction. The use of an anhydrous solvent is crucial to prevent the formation of undesired side products.
-
Zinc Acetate as Template: The zinc(II) ion acts as a template, coordinating with the nitrogen atoms of the phthalonitrile molecules and organizing them in the correct orientation for the macrocyclization to occur.
-
Reflux Conditions: The high temperature provided by refluxing DMF is necessary to overcome the activation energy of the cyclotetramerization reaction.
-
Methanol Precipitation: ZnTPP is poorly soluble in methanol, while the starting materials and some impurities are more soluble. This allows for a preliminary purification step by precipitation.
-
Column Chromatography: This is a standard and effective method for separating the desired phthalocyanine from any remaining impurities and isomers, ensuring a high purity of the final product.
Section 2: Formulation of Liposomal ZnTPP
The hydrophobic nature of ZnTPP necessitates its formulation into a delivery system for biological applications. Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within their membrane, rendering them dispersible in aqueous environments.[6]
Protocol 2: Preparation of Liposomal ZnTPP by the Thin-Film Hydration Method
Materials:
-
Tetra(phenylthio) Zinc Phthalocyanine (ZnTPP)
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve ZnTPP, DPPC, and cholesterol in chloroform in a round-bottom flask. A typical molar ratio is 1:90:10 (ZnTPP:DPPC:Cholesterol).
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask. Ensure all solvent is removed by placing the flask under high vacuum for at least 1 hour.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids (for DPPC, this is 41°C). This will result in the formation of multilamellar vesicles (MLVs).
-
Sonication: To reduce the size of the liposomes, sonicate the MLV suspension using a bath or probe sonicator. This process breaks down the large MLVs into smaller unilamellar vesicles (SUVs).
-
Extrusion: For a more uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be done multiple times (e.g., 10-20 passes) to ensure a homogenous population of liposomes.
-
Characterization: Characterize the final liposomal ZnTPP formulation for particle size, polydispersity index (PDI), and encapsulation efficiency.
Causality of Experimental Choices:
-
DPPC and Cholesterol: DPPC is a common phospholipid used in liposome formulations, forming a stable bilayer. Cholesterol is included to modulate the fluidity and stability of the lipid bilayer, reducing the leakage of the encapsulated drug.
-
Thin-Film Hydration: This is a simple and widely used method for preparing liposomes. The slow hydration of the thin lipid film allows for the self-assembly of the lipids into bilayer structures.
-
Sonication and Extrusion: These are size reduction techniques. Sonication provides the energy to break down large vesicles, while extrusion forces the liposomes through a defined pore size, resulting in a more uniform and controlled size distribution, which is critical for in vivo applications.
Section 3: In Vitro Photodynamic Therapy Protocol
The efficacy of the formulated ZnTPP as a PDT agent can be evaluated in vitro using cancer cell lines. The following protocol outlines a typical experiment to assess the phototoxicity of liposomal ZnTPP.
Protocol 3: In Vitro PDT and Cell Viability (MTT) Assay
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Liposomal ZnTPP formulation
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Light source with appropriate wavelength (e.g., LED array or laser emitting at ~670 nm)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[7]
-
Photosensitizer Incubation: Prepare serial dilutions of the liposomal ZnTPP in a serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted liposomal ZnTPP. Include control wells with medium only (no cells), cells with medium only (no treatment), and cells with liposomal ZnTPP but no light exposure (dark toxicity control). Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake of the photosensitizer.[8]
-
Washing: After incubation, remove the medium containing the liposomal ZnTPP and wash the cells twice with 100 µL of PBS to remove any non-internalized photosensitizer.
-
Irradiation: Add 100 µL of fresh complete culture medium to each well. Irradiate the designated wells with a light source at a wavelength corresponding to the Q-band absorption maximum of ZnTPP (typically around 670-680 nm). The light dose (J/cm²) is a product of the power density (W/cm²) and the exposure time (s).
-
Post-Irradiation Incubation: Return the plate to the incubator and incubate for 24-48 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.
Causality of Experimental Choices:
-
Serum-Free Medium for Incubation: Serum proteins can bind to the photosensitizer and interfere with its cellular uptake. Using a serum-free medium during incubation enhances the direct interaction of the liposomes with the cells.
-
Washing Step: This is crucial to ensure that the observed phototoxicity is due to the internalized photosensitizer and not from ROS generated by the photosensitizer in the extracellular medium.
-
Specific Wavelength of Light: The light source must emit at a wavelength that is strongly absorbed by the photosensitizer to efficiently excite it to its triplet state.
-
MTT Assay: This is a standard colorimetric assay for assessing cell metabolic activity. A decrease in the metabolic activity is indicative of cell death or a reduction in cell proliferation.
Section 4: Mechanism of Action and Data Interpretation
Photodynamic Mechanism of ZnTPP
The photodynamic action of ZnTPP is initiated by the absorption of light, which excites the molecule to a short-lived singlet state. Through a process called intersystem crossing, the photosensitizer transitions to a more stable, long-lived triplet state. In this triplet state, the photosensitizer can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a major type of ROS.[10] This singlet oxygen can then oxidize various cellular components, including lipids, proteins, and nucleic acids, leading to cellular damage and ultimately cell death, primarily through apoptosis.[10]
Diagram of PDT-Induced Apoptosis:
Caption: PDT-induced apoptosis pathway initiated by ZnTPP.
Data Presentation
Table 1: Photophysical and Photochemical Properties of Tetra(phenylthio) Zinc Phthalocyanine
| Parameter | Value | Solvent | Reference |
| Absorption Maximum (Q-band) | ~675 nm | DMSO | |
| Molar Extinction Coefficient (ε) | > 10⁵ M⁻¹cm⁻¹ | Various | |
| Fluorescence Quantum Yield (ΦF) | 0.14 | DMSO | [11] |
| Triplet Quantum Yield (ΦT) | 0.65 | DMSO | [11] |
| Triplet Lifetime (τT) | 149 µs | DMSO | [11] |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.5-0.6 | Various | [12] |
Table 2: Example In Vitro PDT Efficacy of a Liposomal Zinc Phthalocyanine Formulation
| Cell Line | Photosensitizer Concentration (µM) | Light Dose (J/cm²) | Cell Viability (%) |
| MCF-7 | 0.5 | 5 | ~20% |
| MCF-7 | 1.0 | 5 | <10% |
| A549 | 0.5 | 10 | ~15% |
| A549 | 1.0 | 10 | <5% |
(Note: The values in Table 2 are representative and can vary depending on the specific experimental conditions.)
Conclusion and Future Directions
3-(Phenylthio)phthalonitrile is a valuable precursor for the synthesis of potent zinc phthalocyanine-based photosensitizers for photodynamic therapy. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, formulate, and evaluate these promising therapeutic agents. Future research in this area may focus on the development of targeted delivery systems to further enhance the tumor specificity of these photosensitizers and the exploration of combination therapies to overcome resistance and improve treatment outcomes.
References
-
NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
- Photophysical Properties of Substituted Zinc Phthalocyanine-Dextran Systems. Journal of Physical Chemistry B.
- CLYTE Technologies. (2025).
-
Marino, J., et al. (2019). Oxidative stress generated by irradiation of a zinc(II) phthalocyanine induces a dual apoptotic and necrotic response in melanoma cells. Apoptosis, 24(1-2), 119-134. [Link]
-
Gningue-Sall, A., et al. (2021). Study of Cytotoxic and Photodynamic Activities of Dyads Composed of a Zinc Phthalocyanine Appended to an Organotin. Molecules, 26(9), 2567. [Link]
-
Spesia, M. B., et al. (2021). Current phthalocyanines delivery systems in photodynamic therapy: an updated review. CONICET Digital. [Link]
-
Paszko, E., et al. (2011). Liposomal Formulations of Photosensitizers. Photodiagnosis and Photodynamic Therapy, 8(3), 153-165. [Link]
- Roche. (n.d.).
-
Kantar, C., et al. (2018). Amphiphilic zinc phthalocyanine photosensitizers: synthesis, photophysicochemical properties and in vitro studies for photodynamic therapy. Dalton Transactions, 47(3), 853-866. [Link]
- Horton, T. (1994). MTT Cell Assay Protocol.
- Nyokong, T., & Gledhill, I. (2007). Synthesis and photophysical behavior of a novel zinc phthalocyanine containing a single carboxylic acid and three phenylthio substituents. Journal of Photochemistry and Photobiology A: Chemistry, 186(1), 91-97.
- Photophysical Properties of Substituted Zinc Phthalocyanine-Dextran Systems. Polymers.
- D'Souza, S., et al. (2014). Development and In Vitro Proof-of-Concept of Interstitially Targeted Zinc-Phthalocyanine Liposomes for Photodynamic Therapy. PLoS ONE, 9(12), e113451.
-
Lo, P.-C., et al. (2016). Recent applications of phthalocyanines and naphthalocyanines for imaging and therapy. Journal of Porphyrins and Phthalocyanines, 20(08n09), 983-1002. [Link]
-
Záruba, K., & Králo, V. (2020). Advances in Liposome-Encapsulated Phthalocyanines for Photodynamic Therapy. Cancers, 12(12), 3757. [Link]
-
Franklin, R. B., & Costello, L. C. (2013). The Important Role of the Apoptotic Effects of Zinc in the Development of Cancers. Journal of Cellular Biochemistry, 114(11), 2439-2445. [Link]
- Gholampour, N., et al. (2021). Evaluation of Apoptosis-Induction by Newly Synthesized Phthalazine Derivatives in Breast Cancer Cell Line. Iranian Journal of Pharmaceutical Research, 20(2), 263-274.
- ResearchGate. (n.d.). Photophysical properties of ZnPc and ZnPcBCH 3 in DMSO obtained in plate reader with correction factor of 0.32.
-
Atalay, T., et al. (2017). Investigation of in vitro PDT activities of zinc phthalocyanine immobilised TiO2 nanoparticles. Photodiagnosis and Photodynamic Therapy, 18, 115-122. [Link]
-
Dumitru, A., et al. (2022). Photophysics of tetracarboxy-zinc phthalocyanine photosensitizers. RSC Advances, 12(45), 29583-29593. [Link]
- Arif, J. M., et al. (2006). Evaluation of Apoptosis-Induction by Newly Synthesized Phthalazine Derivatives in Breast Cancer Cell Line. Asian Pacific Journal of Cancer Prevention, 7(2), 249-252.
- Van Yüzüncü Yıl Üniversitesi. (n.d.). Dft Analysis and Electronic Properties, and Synthesis of Tetra (9-Phenyl Oxy Peripheral-Substituted Zinc Phthalocyanine. GCRIS.
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Cidlina, A., et al. (2024). Effects of Zinc Phthalocyanine Photodynamic Therapy on Vital Structures and Processes in Hela Cells. International Journal of Molecular Sciences, 25(19), 10697. [Link]
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Application Notes and Protocols: 3-(Phenylthio)phthalonitrile Derivatives as Potent Photosensitizers for Photodynamic Therapy
Introduction: A New Frontier in Photodynamic Therapy
Photodynamic therapy (PDT) represents a clinically approved, minimally invasive therapeutic modality that utilizes the interplay of a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to elicit localized cytotoxicity.[1] The paradigm of PDT hinges on the selective accumulation of the PS in target tissues, followed by photoirradiation. This process triggers the PS to an excited triplet state, from which it can initiate two types of photochemical reactions. The dominant pathway in PDT is the Type II mechanism, where the excited PS transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a potent cytotoxic agent that induces cell death primarily through apoptosis or necrosis.[1][2]
Phthalocyanines (Pcs) have emerged as a superior class of second-generation photosensitizers due to their strong absorption in the therapeutic window (650-800 nm), where light penetration into tissue is maximal, and their high efficiency in generating singlet oxygen.[2][3] The chemical versatility of the phthalocyanine macrocycle allows for extensive peripheral and axial substitutions, enabling the fine-tuning of their photophysical, photochemical, and biological properties.
This guide focuses on a specific class of precursors for advanced phthalocyanine-based photosensitizers: 3-(phenylthio)phthalonitrile derivatives . The introduction of a phenylthio-substituent onto the phthalonitrile backbone offers a versatile scaffold for creating photosensitizers with enhanced solubility, improved cellular uptake, and targeted delivery, thereby amplifying their therapeutic efficacy. We will explore the synthesis of these precursors, their conversion into photoactive zinc(II) phthalocyanines (ZnPcs), and provide detailed protocols for their comprehensive evaluation as next-generation PDT agents.
Section 1: Synthesis and Characterization
The journey from a simple precursor to a potent photosensitizer is a multi-step process involving organic synthesis and rigorous characterization. The phenylthio-substituent not only influences the electronic properties of the final phthalocyanine but also provides a handle for further functionalization to improve solubility and targeting.
Rationale for Phenylthio-Substitution
The sulfur atom in the phenylthio-group acts as a weak electron-donating group, which can subtly modulate the electronic absorption spectrum of the resulting phthalocyanine, often leading to a desirable red-shift in the Q-band absorption. This shift allows for the use of light with deeper tissue penetration. Furthermore, the phenyl ring can be substituted with various functional groups to enhance solubility in biological media and to conjugate targeting moieties for selective delivery to cancer cells.
Protocol: Synthesis of a Representative 3-(Phenylthio)phthalonitrile Derivative
This protocol describes the synthesis of 4-(phenylthio)phthalonitrile, a common precursor for peripherally substituted phthalocyanines.
Materials:
-
4-Nitrophthalonitrile
-
Thiophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-nitrophthalonitrile (1 eq.) and thiophenol (1.1 eq.) in anhydrous DMF.
-
Add anhydrous K₂CO₃ (3 eq.) to the solution. The addition of a weak base is crucial to deprotonate the thiophenol, forming the thiophenolate nucleophile, which then displaces the nitro group via nucleophilic aromatic substitution.
-
Stir the reaction mixture at 80°C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to yield pure 4-(phenylthio)phthalonitrile.
Protocol: Synthesis of a Zinc(II) Phenylthio-Phthalocyanine
This protocol details the template cyclotetramerization of the phthalonitrile derivative to form the corresponding zinc(II) phthalocyanine.
Materials:
-
4-(Phenylthio)phthalonitrile
-
Zinc(II) Acetate (Zn(OAc)₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
n-Pentanol
-
Methanol
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask, suspend 4-(phenylthio)phthalonitrile (4 eq.) and Zn(OAc)₂ (1 eq.) in n-pentanol.
-
Add a catalytic amount of DBU. DBU is a strong, non-nucleophilic base that facilitates the cyclotetramerization reaction.
-
Heat the mixture to reflux (approx. 138°C) under a nitrogen atmosphere for 12-24 hours. The reaction mixture will typically turn a deep green or blue color, indicating the formation of the phthalocyanine macrocycle.
-
Cool the reaction to room temperature. A precipitate should form.
-
Collect the precipitate by filtration and wash extensively with methanol to remove unreacted starting materials and high-boiling solvent.
-
Further purification can be achieved by column chromatography on silica gel or by recrystallization to obtain the pure tetra-substituted zinc(II) phthalocyanine.
Characterization
The synthesized phthalonitrile precursor and the final phthalocyanine must be thoroughly characterized to confirm their structure and purity using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4][5][6][7]
Section 2: Photophysical and Photochemical Evaluation
The efficacy of a photosensitizer is intrinsically linked to its photophysical and photochemical properties. This section outlines the key experiments to characterize a new 3-(phenylthio)phthalonitrile-derived phthalocyanine.
UV-Visible Absorption and Fluorescence Spectroscopy
Rationale: The absorption spectrum determines the optimal wavelength of light for photoactivation. A strong absorption in the 670-700 nm range (the Q-band) is highly desirable for PDT.[2] Fluorescence properties provide insights into the excited state behavior of the molecule.
Protocol:
-
Prepare dilute solutions (1-10 µM) of the phthalocyanine in a suitable solvent (e.g., DMSO, DMF).
-
Record the UV-Vis absorption spectrum from 300-800 nm using a spectrophotometer.
-
Record the fluorescence emission and excitation spectra using a spectrofluorometer. The fluorescence quantum yield (ΦF) can be determined relative to a standard, such as unsubstituted zinc(II) phthalocyanine (ΦF ≈ 0.28 in DMF).[1]
Singlet Oxygen Quantum Yield (ΦΔ) Determination
Rationale: The singlet oxygen quantum yield is a direct measure of the photosensitizer's ability to produce the primary cytotoxic agent in PDT. A high ΦΔ value is a strong indicator of a potent photosensitizer.
Protocol (Indirect Method using DPBF):
-
Prepare a solution of the phthalocyanine and 1,3-diphenylisobenzofuran (DPBF), a chemical trap for singlet oxygen, in a suitable solvent (e.g., DMF). Unsubstituted ZnPc (ΦΔ ≈ 0.56 in DMF) can be used as a reference standard.[1]
-
Irradiate the solution with a light source corresponding to the Q-band absorption maximum of the phthalocyanine.
-
Monitor the decrease in DPBF absorbance (typically around 415 nm) over time. The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation.
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation: ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_abs_std / I_abs_sample) where ΦΔ_std is the singlet oxygen quantum yield of the standard, k is the rate of DPBF degradation, and I_abs is the rate of light absorption by the photosensitizer.
| Compound | Solvent | λ_abs (nm) | Φ_F | Φ_Δ | Reference |
| Glycosylated Zn(II) Pc | DMF | 680 | 0.26-0.28 | 0.63-0.65 | [1] |
| Quaternized Zn(II) Pc | DMSO | - | - | 0.65-0.66 | [8] |
| Glycosylated Zn(II) Pc | DMF | - | 0.089 | 0.45 |
Table 1: Representative photophysical and photochemical data for substituted zinc(II) phthalocyanines.
Section 3: In Vitro Evaluation
In vitro studies using cancer cell lines are essential to assess the biological activity of a new photosensitizer, including its cellular uptake, localization, and phototoxicity.
Workflow for In Vitro Photosensitizer Evaluation
Caption: Workflow for the in vitro evaluation of a new photosensitizer.
Protocol: Cellular Uptake Assay
Rationale: Efficient cellular uptake is a prerequisite for a photosensitizer to exert its cytotoxic effect. This can be quantified by leveraging the intrinsic fluorescence of the phthalocyanine.
Materials:
-
Cancer cell line (e.g., HepG2, HT29, MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 1% Triton X-100 in PBS)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Incubate the cells with various concentrations of the photosensitizer (e.g., 0.1 - 10 µM) for different time points (e.g., 2, 4, 8, 24 hours).
-
After incubation, wash the cells three times with cold PBS to remove extracellular photosensitizer.
-
Lyse the cells with the lysis buffer.
-
Measure the fluorescence of the cell lysates using a microplate reader at the appropriate excitation and emission wavelengths for the phthalocyanine.
-
Normalize the fluorescence intensity to the total protein content of each sample (determined by a BCA or Bradford assay) to quantify the intracellular photosensitizer concentration.
Protocol: Subcellular Localization
Rationale: The site of photosensitizer accumulation within the cell dictates the primary targets of photodamage and often determines the mechanism of cell death. Localization in mitochondria, for instance, is often associated with a potent apoptotic response.
Materials:
-
Cancer cell line
-
Photosensitizer
-
Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)
-
Confocal laser scanning microscope
Procedure:
-
Grow cells on glass-bottom dishes suitable for microscopy.
-
Incubate the cells with the photosensitizer for the optimal time determined from the uptake study.
-
In the final 30-60 minutes of incubation, co-stain the cells with an organelle-specific tracker.
-
Wash the cells with PBS and replace with fresh medium.
-
Visualize the cells using a confocal microscope, acquiring images in the channels corresponding to the photosensitizer and the organelle tracker.
-
Overlay the images to determine the degree of co-localization.
Protocol: Phototoxicity Assay (MTT Assay)
Rationale: This assay determines the light-dependent cytotoxicity of the photosensitizer and allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of potency.
Materials:
-
Cancer cell line
-
96-well plates
-
Photosensitizer
-
Light source with appropriate wavelength and power output
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in 96-well plates and allow them to adhere.
-
Incubate the cells with a range of concentrations of the photosensitizer for the predetermined optimal time. Include "dark control" wells (photosensitizer, no light) and "light control" wells (no photosensitizer, light exposure).
-
Wash the cells with PBS and add fresh medium.
-
Irradiate the designated wells with a specific light dose (e.g., 1-10 J/cm²). Keep the dark control plates protected from light.
-
Incubate the plates for a further 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot against photosensitizer concentration to determine the IC50 value.
| Photosensitizer | Cell Line | Light Dose (J/cm²) | IC50 (µM) | Reference |
| Mono-glycosylated Zn(II) Pc | HepG2 | Not Specified | > 20 | [9] |
| Mono-glycosylated Zn(II) Pc | HT29 | Not Specified | 0.9 | [9] |
| Amphiphilic di-substituted Zn(II) Pc | HepG2 | Not Specified | 0.08 | [10] |
| ZnPc-GnRH conjugate | MDA-MB-231 | Not Specified | 1.32 | [2] |
| ZnPc-Q1 | H460 (Lung) | 1.5 | 0.326-1.310 | [11] |
Table 2: In vitro photodynamic efficacy (IC50 values) of selected phthalocyanine derivatives.
Protocol: Apoptosis vs. Necrosis Assay
Rationale: Distinguishing between apoptotic and necrotic cell death pathways provides crucial mechanistic information. Apoptosis is generally considered a more favorable outcome in cancer therapy as it does not typically elicit an inflammatory response.
Materials:
-
Cancer cell line
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Treat cells with the photosensitizer at its IC50 concentration and irradiate as in the phototoxicity assay.
-
At various time points post-PDT (e.g., 4, 8, 24 hours), harvest the cells (including floating and adherent cells).
-
Wash the cells with cold PBS and resuspend in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Section 4: In Vivo Evaluation
Promising candidates from in vitro screening should be advanced to preclinical in vivo models to assess their therapeutic efficacy and safety in a more complex biological system.
In Vivo Experimental Workflow
Caption: Workflow for in vivo evaluation of a PDT agent.
Protocol: Murine Subcutaneous Tumor Model
Rationale: Animal models are indispensable for evaluating the overall anti-tumor effect of a PDT regimen, taking into account factors like pharmacokinetics, tumor microenvironment, and host immune response.[4][9]
Materials:
-
Immunocompetent or immunodeficient mice (e.g., C3H or BALB/c)
-
Syngeneic or xenograft tumor cells (e.g., SCCVII, CT26)
-
Sterile photosensitizer formulation for intravenous (i.v.) injection
-
Laser with fiber optic diffuser
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Photosensitizer Administration: Administer the photosensitizer formulation via i.v. injection. The time between injection and light delivery (drug-light interval, DLI) is a critical parameter that needs to be optimized based on pharmacokinetic studies.
-
Light Delivery: At the optimal DLI, anesthetize the mice. Insert the fiber optic diffuser into the center of the tumor and deliver the prescribed light dose.[4]
-
Monitoring Tumor Response: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the overall health of the mice, including body weight.
-
Endpoint Analysis: At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice. Excise the tumors for histological analysis to assess the extent of necrosis and apoptosis.
-
Data Analysis: Plot tumor growth curves and perform Kaplan-Meier survival analysis to evaluate the therapeutic efficacy.
Conclusion and Future Perspectives
3-(Phenylthio)phthalonitrile derivatives serve as a highly adaptable platform for the development of sophisticated photosensitizers. By leveraging the synthetic versatility of this core structure, researchers can design and create novel phthalocyanines with optimized photophysical properties and enhanced biological performance. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and multi-level evaluation of these promising compounds. Future work will likely focus on conjugating these photosensitizers to tumor-targeting ligands, such as antibodies or peptides, to further improve their selectivity and therapeutic index, bringing this exciting class of molecules one step closer to clinical application.[2]
References
-
Highly soluble 3,4-(dimethoxyphenylthio) substituted phthalocyanines: synthesis, photophysical and photochemical studies. ([Link])
-
Glycosylated zinc(ii) phthalocyanines as efficient photosensitisers for photodynamic therapy. Synthesis, photophysical properties and in vitro photodynamic activity. ([Link])
-
Preparation and In Vitro Photodynamic Activity of Glucosylated Zinc(II) Phthalocyanines as Underlying Targeting Photosensitizers. ([Link])
-
Receptor-Targeting Phthalocyanine Photosensitizer for Improving Antitumor Photocytotoxicity. ([Link])
-
Comparative plots for IC 50 values of all PS were collectively... - ResearchGate. ([Link])
-
The synthesis of novel water-soluble zinc (II) phthalocyanine based photosensitizers and exploring of photodynamic therapy activities on the PC3 cancer cell line. ([Link])
-
Key Structural Factors Governing the Photodynamic Activity of Phthalocyanines. ([Link])
-
Glycosylated zinc(II) phthalocyanine photosensitizer. ([Link])
-
Preparation and in vitro photodynamic activity of amphiphilic zinc(II) phthalocyanines substituted with 2-(dimethylamino)ethylthio moieties and their N-alkylated derivatives. ([Link])
-
Comparative values for the IC50 of different photosensitizers in pre-clinical studies under different experimental conditions - ResearchGate. ([Link])
-
Symmetrically Substituted Zn and Al Phthalocyanines and Polymers for Photodynamic Therapy Application. ([Link])
-
Design consideration of phthalocyanines as sensitizers for enhanced sono-photodynamic combinatorial therapy of cancer. ([Link])
-
Improved photodynamic anticancer activity and mechanisms of a promising zinc(II) phthalocyanine-quinoline conjugate photosensitizer in vitro and in vivo. ([Link])
-
3-(phenylthio)phthalonitrile (C14H8N2S) - PubChemLite. ([Link])
-
Structure-activity relationships of mono-substituted trisulfonated porphyrazines for the photodynamic therapy (PDT) of cancer. ([Link])
-
Novel methoxyphenylthio-substituted phthalocyanines: synthesis, characterization, proton-transfer, and acid-sensing properties. ([Link])
-
New application of phthalocyanine molecules: from photodynamic therapy to photothermal therapy by means of structural regulation rather than formation of aggregates. ([Link])
-
Observed and calculated FT-IR spectra of 4-(phenylthio)phthalonitrile. - ResearchGate. ([Link])
-
Synthesis and photocytotoxicity of some new substituted phthalocyanines. ([Link])
-
IC 50 (μM) of the Phenyl Phthalazinone Derivatives against HCT-116 and MDA-MB-231 Cells - ResearchGate. ([Link])
-
MS spectra of phthalonitrile compounds 1 and 2. - ResearchGate. ([Link])
-
1 H NMR spectra of phthalonitrile compounds 2 and 3 - ResearchGate. ([Link])
-
Highly soluble 3,4-(dimethoxyphenylthio) substituted phthalocyanines: synthesis, photophysical and photochemical studies. ([Link])
-
The Investigation of the Structural Properties of 3-nitrophthalonitrile Using Spectroscopic and Quantum Chemical Computational M. ([Link])
Sources
- 1. Preparation and In Vitro Photodynamic Activity of Glucosylated Zinc(II) Phthalocyanines as Underlying Targeting Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor-Targeting Phthalocyanine Photosensitizer for Improving Antitumor Photocytotoxicity | PLOS One [journals.plos.org]
- 3. Design consideration of phthalocyanines as sensitizers for enhanced sono-photodynamic combinatorial therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly soluble 3,4-(dimethoxyphenylthio) substituted phthalocyanines: synthesis, photophysical and photochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel methoxyphenylthio-substituted phthalocyanines: synthesis, characterization, proton-transfer, and acid-sensing properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The synthesis of novel water-soluble zinc (II) phthalocyanine based photosensitizers and exploring of photodynamic therapy activities on the PC3 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycosylated zinc(ii) phthalocyanines as efficient photosensitisers for photodynamic therapy. Synthesis, photophysical properties and in vitro photodynamic activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Preparation and in vitro photodynamic activity of amphiphilic zinc(II) phthalocyanines substituted with 2-(dimethylamino)ethylthio moieties and their N-alkylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved photodynamic anticancer activity and mechanisms of a promising zinc(II) phthalocyanine-quinoline conjugate photosensitizer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(Phenylthio)phthalonitrile in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of 3-(Phenylthio)phthalonitrile in Enhancing Dye-Sensitized Solar Cell Performance
Dye-sensitized solar cells (DSSCs) represent a promising frontier in photovoltaic technology, offering a low-cost and environmentally friendly alternative to conventional silicon-based solar cells. The efficiency of DSSCs is intricately linked to the molecular architecture of their components, particularly the sensitizing dye and its interaction with the semiconductor surface. A critical challenge in DSSC development is the aggregation of dye molecules on the semiconductor surface, which can lead to inefficient electron injection and increased charge recombination, thereby limiting the overall power conversion efficiency. To mitigate these effects, co-adsorbents are often introduced into the dye solution.
This document provides a comprehensive guide to the application of 3-(Phenylthio)phthalonitrile as a potential co-adsorbent in DSSCs. While 4-(phenylthio)phthalonitrile has been investigated theoretically for its favorable electronic and optical properties as a dye sensitizer, the strategic use of 3-(Phenylthio)phthalonitrile as a co-adsorbent is a promising area of exploration.[1][2] Its molecular structure, featuring a phenylthio group and two nitrile functionalities, suggests its potential to modulate the dye-semiconductor interface, prevent dye aggregation, and passivate surface states on the semiconductor, leading to improved photovoltaic performance.
These application notes will detail the synthesis of 3-(Phenylthio)phthalonitrile, its proposed mechanism of action as a co-adsorbent, a step-by-step protocol for its incorporation into DSSCs, and methods for characterizing the resulting cell performance.
Proposed Mechanism of Action: 3-(Phenylthio)phthalonitrile as a Co-adsorbent
The efficacy of a co-adsorbent in a DSSC is determined by its ability to favorably modify the interface between the sensitizing dye and the semiconductor photoanode, typically titanium dioxide (TiO₂). 3-(Phenylthio)phthalonitrile is proposed to enhance DSSC performance through the following mechanisms:
-
Prevention of Dye Aggregation: The bulky phenylthio group of 3-(Phenylthio)phthalonitrile can sterically hinder the close packing of dye molecules on the TiO₂ surface. This separation minimizes intermolecular interactions that can quench the excited state of the dye before electron injection can occur.
-
Reduction of Charge Recombination: The nitrile groups of 3-(Phenylthio)phthalonitrile can anchor to the TiO₂ surface, creating a molecularly insulating layer. This layer can suppress the recombination of injected electrons in the TiO₂ conduction band with the oxidized dye or the redox electrolyte.
-
Passivation of Surface States: The TiO₂ surface contains defect sites that can trap electrons, providing a pathway for charge recombination. The anchoring of 3-(Phenylthio)phthalonitrile to these sites can passivate them, leading to a longer electron lifetime in the TiO₂ and a higher open-circuit voltage (Voc).
The strategic positioning of the phenylthio group at the 3-position of the phthalonitrile core is expected to provide an optimal geometry for effective surface coverage without significantly displacing the primary sensitizing dye.
Experimental Protocols
Part 1: Synthesis of 3-(Phenylthio)phthalonitrile
A reliable method for the synthesis of 3-(Phenylthio)phthalonitrile is crucial for its application in DSSCs. The following protocol is adapted from established synthetic methodologies for similar compounds.
Materials:
-
3-Nitrophthalonitrile
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 3-nitrophthalonitrile (1 equivalent) and thiophenol (1.2 equivalents) in DMF.
-
Add potassium carbonate (2 equivalents) to the solution.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 3-(Phenylthio)phthalonitrile.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 2: Fabrication of Dye-Sensitized Solar Cells with 3-(Phenylthio)phthalonitrile as a Co-adsorbent
This protocol outlines the fabrication of a typical DSSC, incorporating 3-(Phenylthio)phthalonitrile as a co-adsorbent in the dye-sensitization step.
Materials and Equipment:
-
FTO-coated glass substrates
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
Sensitizing dye (e.g., N719, Ru(II) based dye) solution in a suitable solvent (e.g., acetonitrile/tert-butanol)
-
3-(Phenylthio)phthalonitrile
-
Co-adsorbent solution: 3-(Phenylthio)phthalonitrile in the same solvent as the dye
-
Iodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile)
-
Platinized counter electrodes
-
Surlyn or Parafilm spacer
-
Doctor blade or screen printer
-
Furnace for sintering
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Potentiostat/Galvanostat for I-V measurements
DSSC Fabrication Workflow:
Caption: Mechanism of DSSC enhancement by 3-(Phenylthio)phthalonitrile.
Conclusion and Future Outlook
The application of 3-(Phenylthio)phthalonitrile as a co-adsorbent in dye-sensitized solar cells presents a promising strategy for enhancing device performance. By mitigating dye aggregation and suppressing charge recombination, this molecule has the potential to contribute to higher power conversion efficiencies. The protocols detailed in this document provide a framework for the synthesis, incorporation, and characterization of 3-(Phenylthio)phthalonitrile in DSSCs. Further optimization of the co-adsorbent concentration and its use with a variety of sensitizing dyes will be crucial in fully elucidating its potential. This research direction opens up new avenues for the rational design of molecular components for next-generation photovoltaic devices.
References
- Anbarasan, P.M. et al. (2011). Geometrical, electronic structure, nonlinear optical and spectroscopic investigations of 4-(phenylthio)phthalonitrile dye sensitizer for solar cells using quantum chemical calculations. European Journal of Chemistry, 2(2), 206–213.
-
ResearchGate. (2011). Geometrical, electronic structure, nonlinear optical and spectroscopic investigations of 4-(phenylthio)phthalonitrile dye sensitizer for solar cells using quantum chemical calculations. Available at: [Link]
-
European Journal of Chemistry. (2011). Geometrical, electronic structure, nonlinear optical and spectroscopic investigations of 4-(phenylthio)phthalonitrile dye sensitizer for solar cells using quantum chemical calculations. Available at: [Link]
Sources
Synthesis of organic dyes from 3-(Phenylthio)phthalonitrile for DSSC
Application Note & Protocol
Topic: Synthesis and Application of a Novel Organic Dye Derived from 3-(Phenylthio)phthalonitrile for High-Performance Dye-Sensitized Solar Cells (DSSCs)
For: Researchers, materials scientists, and professionals in renewable energy technology.
Introduction: The Imperative for Advanced Organic Dyes in Photovoltaics
Dye-sensitized solar cells (DSSCs) represent a compelling third-generation photovoltaic technology, offering a low-cost, environmentally friendly, and efficient alternative to conventional silicon-based solar cells.[1][2] The performance of a DSSC is intrinsically linked to the molecular structure and properties of the sensitizing dye, which is responsible for light absorption and the subsequent electron injection process.[3] Organic metal-free dyes have garnered significant attention due to their high molar extinction coefficients, tunable optoelectronic properties, and straightforward synthesis.[4][5]
A popular and effective molecular design for organic sensitizers is the donor-π-bridge-acceptor (D-π-A) architecture.[4][5] This configuration facilitates an efficient intramolecular charge transfer (ICT) upon photoexcitation, a critical step for successful electron injection into the semiconductor's conduction band.[6] This application note details the synthesis of a novel D-π-A organic dye starting from 3-(phenylthio)phthalonitrile. The phenylthio group serves as a versatile precursor, which can be functionalized to introduce a potent donor moiety, while the phthalonitrile can be transformed into a suitable anchoring group. We will explore the rationale behind the synthetic strategy, provide a detailed experimental protocol, and outline the fabrication and characterization of a DSSC device utilizing this new sensitizer.
The Molecular Design Strategy
The core of our approach is the strategic modification of 3-(phenylthio)phthalonitrile. The design incorporates three key components essential for a high-performance DSSC dye:
-
Electron Donor (D): A triphenylamine (TPA) group is selected as the electron donor. TPA is widely used in DSSC dyes due to its strong electron-donating ability, non-planar structure which helps to suppress dye aggregation, and excellent hole-transporting properties.[6]
-
π-Conjugated Bridge (π): A thiophene unit is incorporated into the bridge. Thiophene linkers are known to enhance the molar extinction coefficient and red-shift the absorption spectrum, allowing for broader light harvesting.[7][8] The rigidity and planarity of thiophene facilitate efficient electronic communication between the donor and acceptor.[9]
-
Electron Acceptor/Anchoring Group (A): A cyanoacrylic acid moiety is chosen as the acceptor and anchoring group. This group serves two critical functions: it acts as a strong electron acceptor to facilitate charge separation, and it firmly grafts the dye molecule onto the titanium dioxide (TiO₂) semiconductor surface, ensuring efficient electron injection.[10][11]
The following workflow outlines the complete process from dye synthesis to solar cell characterization.
Caption: Overall workflow from dye synthesis to DSSC performance analysis.
Experimental Protocols
Protocol 1: Synthesis of the D-π-A Organic Dye
This protocol describes a plausible multi-step synthesis to convert 3-(phenylthio)phthalonitrile into a functional D-π-A dye.
Step 1: Vilsmeier-Haack Formylation of a Thiophene Intermediate
-
Rationale: This step introduces an aldehyde group onto a thiophene ring, which is essential for the subsequent condensation reaction to form the final acceptor group.
-
Procedure:
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, cool a solution of N,N-dimethylformamide (DMF, 5 eq.) in anhydrous 1,2-dichloroethane to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise, maintaining the temperature at 0°C. Stir for 30 minutes.
-
Add the thiophene precursor (1 eq.) dissolved in 1,2-dichloroethane dropwise.
-
Allow the reaction to warm to room temperature and then heat to 80°C for 4 hours.
-
Cool the mixture and pour it into a beaker of crushed ice. Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (DCM), wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the formylated thiophene intermediate.
-
Step 2: Suzuki Coupling to Introduce the Donor Group
-
Rationale: This palladium-catalyzed cross-coupling reaction is a highly efficient method for creating a carbon-carbon bond between the π-bridge (thiophene) and the electron-donor (triphenylamine).
-
Procedure:
-
Combine the formylated thiophene intermediate (1 eq.), a suitable triphenylamine-boronic acid derivative (1.2 eq.), and potassium carbonate (K₂CO₃, 3 eq.) in a mixture of toluene and water (4:1 v/v).
-
Degas the mixture by bubbling nitrogen through it for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) as the catalyst.
-
Heat the reaction mixture to reflux (approx. 90°C) under a nitrogen atmosphere for 24 hours.
-
After cooling, separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting D-π-A aldehyde intermediate by column chromatography on silica gel.
-
Step 3: Knoevenagel Condensation to Form the Acceptor/Anchor
-
Rationale: This final step attaches the cyanoacrylic acid anchoring group. The condensation reaction between the aldehyde (from Step 2) and cyanoacetic acid is catalyzed by a weak base.
-
Procedure:
-
Dissolve the D-π-A aldehyde intermediate (1 eq.) and cyanoacetic acid (3 eq.) in a mixture of chloroform and acetonitrile (1:1 v/v).
-
Add a catalytic amount of piperidine (0.1 eq.).
-
Reflux the mixture for 12 hours.
-
Cool the reaction and remove the solvent under reduced pressure.
-
Redissolve the crude product in DCM and wash with 0.1 M HCl and then with water to remove excess cyanoacetic acid and piperidine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate.
-
Purify the final dye product by column chromatography (silica gel, DCM/methanol gradient) to yield a colored solid.
-
Protocol 2: Characterization of the Synthesized Dye
-
UV-Visible Spectroscopy: Dissolve a small amount of the purified dye in a suitable solvent (e.g., THF or DCM). Record the absorption spectrum to determine the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε). These values indicate the dye's light-harvesting capability.
-
Cyclic Voltammetry (CV): Perform CV to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These are crucial for ensuring proper energetic alignment for electron injection into the TiO₂ conduction band and regeneration by the electrolyte.[4]
| Property | Description | Typical Target Value |
| λmax | Wavelength of maximum light absorption. | 450-550 nm |
| ε | Molar extinction coefficient; a measure of how strongly the dye absorbs light. | > 30,000 M⁻¹cm⁻¹ |
| HOMO Level | Highest Occupied Molecular Orbital energy. Must be more positive than the electrolyte's redox potential. | < -5.0 eV vs. vacuum |
| LUMO Level | Lowest Unoccupied Molecular Orbital energy. Must be more negative than the TiO₂ conduction band edge. | > -3.8 eV vs. vacuum |
| E_gap | HOMO-LUMO gap, estimated from the onset of absorption. | ~2.0 - 2.5 eV |
| Table 1: Key optoelectronic properties for a successful DSSC dye. |
Protocol 3: Fabrication and Assembly of the DSSC
This protocol follows a standard procedure for creating a laboratory-scale sandwich-type DSSC.[12][13]
-
Photoanode Preparation:
-
Clean a fluorine-doped tin oxide (FTO) coated glass substrate by sonicating in detergent, deionized water, acetone, and isopropanol.
-
Apply a transparent layer of TiO₂ paste onto the FTO glass using the doctor-blade technique.[1]
-
Dry the film and then sinter it in a furnace at 450-500°C for 30 minutes to create a mesoporous, crystalline structure.
-
(Optional) Treat the sintered film with a TiCl₄ solution to improve electron transport.
-
Cool the photoanode to approximately 80°C before sensitization.
-
-
Dye Sensitization:
-
Prepare a dye solution (e.g., 0.3 mM) in a suitable solvent like a mixture of acetonitrile and tert-butanol.
-
Immerse the warm TiO₂ photoanode into the dye solution and keep it in a sealed, dark container for 12-24 hours.
-
After immersion, remove the photoanode and rinse with ethanol to remove non-adsorbed dye molecules.[12] Dry gently with a stream of nitrogen.
-
-
Cell Assembly:
-
Prepare a counter electrode by depositing a thin layer of a platinum catalyst onto another FTO glass substrate.
-
Place the dye-sensitized photoanode and the platinum counter electrode together in a sandwich configuration, offset to allow for electrical contact.
-
Seal the edges with a thermoplastic polymer sealant (e.g., Surlyn®) by heating.
-
-
Electrolyte Injection:
-
Introduce a liquid electrolyte, typically containing an iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent, into the cell through pre-drilled holes in the counter electrode.[14]
-
Vacuum backfilling can be used to ensure complete penetration of the electrolyte into the mesoporous TiO₂ film.
-
Seal the holes with a small piece of sealant and a microscope coverslip.
-
DSSC Performance Characterization
The primary method for evaluating DSSC performance is by measuring its current density-voltage (J-V) characteristics under simulated sunlight (AM 1.5G, 100 mW/cm²).[12][14]
Caption: The operational cycle and key performance metrics of a DSSC.
Key Performance Parameters:
-
Open-Circuit Voltage (Voc): The maximum voltage from the solar cell when there is no current flow. It is determined by the difference between the TiO₂ Fermi level and the electrolyte's redox potential.[15]
-
Short-Circuit Current Density (Jsc): The maximum current density from the solar cell at zero voltage. It is influenced by the dye's absorption spectrum and the efficiency of electron injection and collection.[15]
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, indicating how close the cell is to an ideal diode. It is calculated as (Vmax * Jmax) / (Voc * Jsc).
-
Power Conversion Efficiency (PCE or η): The overall efficiency of the cell, representing the ratio of the maximum electrical power generated (Pmax) to the incident light power (Pin). It is calculated as: η (%) = (Voc * Jsc * FF) / Pin * 100.[14]
| Parameter | Symbol | Definition |
| Open-Circuit Voltage | Voc | Maximum voltage at zero current. |
| Short-Circuit Current Density | Jsc | Maximum current density at zero voltage. |
| Fill Factor | FF | (Vmax * Jmax) / (Voc * Jsc) |
| Power Conversion Efficiency | η (%) | (Voc * Jsc * FF) / Pin * 100 |
| Table 2: Photovoltaic parameters derived from J-V measurements. |
Conclusion
This application note provides a comprehensive guide for the synthesis, purification, and application of a novel organic dye derived from 3-(phenylthio)phthalonitrile for use in dye-sensitized solar cells. By following a strategic D-π-A design, it is possible to create sensitizers with tailored optoelectronic properties for efficient light harvesting and charge separation. The detailed protocols for dye synthesis, device fabrication, and characterization provide a robust framework for researchers to develop and evaluate new materials for next-generation photovoltaic technologies. The success of the final device hinges on careful execution of each step, from the purity of the synthesized dye to the quality of the DSSC assembly.
References
- Chemistry of Materials. Thiophene-Bridged Double D-π-A Dye for Efficient Dye-Sensitized Solar Cell. ACS Publications.
- Semantic Scholar. Anchoring groups for dye-sensitized solar cells.
- CORE. Fabrication and characterization of dye sensitized solar cells: A photographic guide.
- Gamry Instruments. DSSC: Dye Sensitized Solar Cells.
- Sigma-Aldrich. Organic Dyes for Dye-Sensitized Solar Cells.
- MDPI. Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells.
- National Institutes of Health (NIH). Dye-Sensitized Solar Cells: Fundamentals and Current Status.
- Royal Society of Chemistry. Pyrene-based organic dyes with thiophene containing π-linkers for dye-sensitized solar.
- PubMed. Anchoring groups for dye-sensitized solar cells.
- Sci-Hub. Fluorine–thiophene-substituted organic dyes for dye sensitized solar cells.
- ACS Publications. Anchoring Groups for Dye-Sensitized Solar Cells.
- ResearchGate. What Is the Best Anchoring Group for a Dye in a Dye-Sensitized Solar Cell?.
- National Institutes of Health (NIH). Effect of thiophene rings rigidity on dye-sensitized solar cell performance. Dithienothiophene versus terthiophene as π − donor moiety.
- AIP Publishing. Characterization of Dye-Sensitized Solar Cell (DSSC) With Acid Treatment by HNO3 in Mangosteen Peel Dye.
- ResearchGate. (PDF) Dye‐Sensitized Solar Cells: History, Components, Configuration, and Working Principle.
- International Journal of Applied Engineering Research. Fabrication and Characterization of Dye-Sensitized Solar Cells (DSSCs) using Flexible Non-conductive Polyetherimide (PEI) Polyme.
- ResearchGate. Fabrication and Testing of Dye-Sensitized Solar Cell.
- Frontiers. Fabrication of Functional Materials for Dye-sensitized Solar Cells.
- Arabian Journal of Chemistry. Theoretical study of new 3-(methylthio)-8-phenyl-8H-thieno[2,3-b]indole derivatives for application in DSSC: Solvent effect, adsorption process on the surface of TiO 2.
- BPAS Journals. Fabrication and Characterization of Dye Sensitized Solar Cells (DSSCs) for Energy Harvesting | Bulletin of Pure and Applied Sciences- Physics.
- MDPI. Recent Advances in Organic Dyes for Application in Dye-Sensitized Solar Cells under Indoor Lighting Conditions.
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Step-by-step guide to 3-(Phenylthio)phthalonitrile polymerization
Application Note & Protocol
Topic: A Step-by-Step Guide to the Thermal Polymerization of 3-(Phenylthio)phthalonitrile for High-Performance Thermoset Applications
Audience: Researchers, scientists, and drug development professionals exploring advanced, high-temperature stable polymeric materials.
Introduction: The Promise of Phthalonitrile Resins
Phthalonitrile (PN) resins represent a premier class of high-performance thermosetting polymers, renowned for their exceptional thermo-oxidative stability, superior flame resistance, low water absorption, and outstanding mechanical properties at elevated temperatures.[1][2] These characteristics make them ideal candidates for demanding applications in the aerospace, marine, and microelectronics industries.[3][4] The polymerization of phthalonitrile monomers proceeds via an addition reaction of the terminal cyano (-C≡N) groups, forming a highly cross-linked, aromatic heterocyclic network composed of structures such as triazine and phthalocyanine.[5][6] This robust, network architecture is the source of the material's remarkable performance, including continuous service temperatures exceeding 350°C.[3]
This guide provides a detailed protocol for the thermal polymerization of a specific monomer, 3-(Phenylthio)phthalonitrile. While neat phthalonitrile polymerization can be sluggish, the process is typically accelerated by the addition of a curing agent.[7][8] Here, we will detail a common approach using an aromatic amine as a curing additive to facilitate the formation of a high-integrity thermoset polymer. The principles and techniques described herein are foundational for developing advanced polymer matrix composites and materials.
The Polymerization Mechanism: From Monomer to Cross-linked Network
The thermal curing of phthalonitrile monomers is a complex addition polymerization process. The reaction is initiated by a curing agent or by autocatalysis at high temperatures. The core reaction involves the cyclic trimerization of the nitrile groups to form thermally stable s-triazine rings. Concurrently, four nitrile groups can react to form a phthalocyanine ring structure.[9][10] The presence of a curing agent, such as an aromatic amine, significantly lowers the activation energy for these reactions, reducing the required curing temperature and time.[11][12]
The amine curing agent is believed to initially react with a nitrile group to form an amidine, which is a more reactive species. This intermediate then propagates the polymerization by reacting with other nitrile groups, leading to the formation of isoindoline, triazine, and phthalocyanine linkages that constitute the final cross-linked network.[5][13] The high degree of cross-linking and the aromatic nature of these resulting structures are directly responsible for the polymer's high thermal stability and char yield.[7]
Caption: Simplified mechanism of amine-cured phthalonitrile polymerization.
Experimental Guide: Materials, Protocol, and Characterization
This section provides a comprehensive, step-by-step workflow for the polymerization of 3-(Phenylthio)phthalonitrile.
Materials and Equipment
Materials:
-
3-(Phenylthio)phthalonitrile (Monomer, CAS: 51762-68-6)[14]
-
4,4'-Diaminodiphenyl sulfone (DDS) (Curing Agent, A.R. Grade)
-
N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (Solvent, Anhydrous, if preparing a prepolymer resin)
-
Acetone (A.R. Grade for cleaning)
-
Deionized Water
-
Nitrogen gas (High purity, for inert atmosphere)
Equipment:
-
Programmable oven or furnace with inert atmosphere capability
-
Stainless steel or aluminum molding plates
-
Mold release agent
-
High-temperature resistant film (e.g., Kapton)
-
Analytical balance (±0.1 mg)
-
Mortar and pestle or mechanical mixer
-
Hot plate with magnetic stirring
-
Vacuum oven
-
Characterization Instruments: DSC, TGA, FTIR, DMA
Experimental Workflow Diagram
Caption: Experimental workflow for 3-(Phenylthio)phthalonitrile polymerization.
Step-by-Step Polymerization Protocol
PART A: Monomer and Curing Agent Preparation
-
Drying: Dry the 3-(Phenylthio)phthalonitrile monomer and DDS curing agent in a vacuum oven at 120°C for at least 4 hours to remove any residual moisture. Moisture can interfere with the polymerization and cause voids in the final polymer.
-
Formulation: On an analytical balance, weigh the monomer and curing agent. A typical formulation is 2-5 wt% of the aromatic amine curing agent relative to the monomer. For this protocol, we will use a 97:3 weight ratio of 3-(Phenylthio)phthalonitrile to DDS.
-
Mixing: The goal is to create a homogeneous mixture.
-
Melt-Mixing (Preferred for bulk polymerization): In a beaker on a hot plate, heat the monomer until it melts (check melting point, but typically >100°C). Once molten, add the pre-weighed DDS and stir until it is completely dissolved and the mixture is homogeneous.
-
Solvent Blending (for prepregs or coatings): Dissolve both components in a minimal amount of NMP or DMF with stirring until a clear solution is formed. The solvent will need to be removed in the subsequent degassing step.
-
-
Degassing: Place the molten mixture or solution in a vacuum oven. Heat to ~150°C and apply a vacuum to remove dissolved gases, solvent, and any volatile byproducts. Hold until bubbling ceases. This step is critical to prevent porosity in the cured polymer.
PART B: Thermal Curing and Post-Curing
The thermal cycle is crucial for developing the polymer network. A staged approach is used to manage the reaction exotherm and ensure complete curing.
-
Molding: Pour the hot, degassed resin into a pre-treated mold. The mold should be coated with a suitable release agent and preheated to the initial cure temperature.
-
Initial Cure: Place the mold into a programmable oven under a nitrogen atmosphere. Execute the following thermal cycle:
-
Heat to 250°C and hold for 2 hours . This initiates the polymerization at a controlled rate.
-
Ramp the temperature to 280°C and hold for 4 hours . This advances the cross-linking of the network.
-
-
Post-Cure: After the initial cure, the material is solid but may not have reached its ultimate properties. A high-temperature post-cure is required to maximize the cross-link density.
-
Ramp the temperature to 325°C and hold for 4 hours .
-
Ramp the temperature to 350-375°C and hold for 6-8 hours .[8] This final step drives the reaction to completion and ensures the formation of a highly stable network.
-
-
Cooling and Demolding: Allow the oven to cool slowly to room temperature (e.g., <5°C/min) to prevent thermal shock and cracking. Once cooled, carefully remove the cured polymer plaque from the mold.
Polymer Characterization: Validating Success
To confirm the successful polymerization and determine the properties of the resulting thermoset, the following characterization techniques are essential.
-
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To monitor the chemical transformation.
-
Expected Result: A successful polymerization is indicated by the significant decrease or complete disappearance of the characteristic nitrile (-C≡N) stretching peak, typically found around 2230 cm⁻¹. The formation of the heterocyclic ring structures will lead to changes in the aromatic region of the spectrum.[15]
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To study the curing behavior and determine the glass transition temperature (Tg).
-
Procedure: A scan of the uncured resin will show a broad exotherm corresponding to the curing reaction.[7] A subsequent scan of the fully cured polymer should show no curing exotherm and will reveal the Tg, which for phthalonitriles is often above 400°C, and in some cases, not detectable before decomposition.[8][16]
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To assess the thermal and thermo-oxidative stability.
-
Expected Result: Cured phthalonitrile polymers exhibit exceptional stability. The temperature at which 5% weight loss occurs (Td5%) is typically above 500°C in a nitrogen atmosphere. The analysis also provides the char yield at high temperatures (e.g., 800-900°C), which is often very high ( >70%), indicating excellent flame resistance.[1][7]
-
-
Dynamic Mechanical Analysis (DMA):
-
Purpose: To measure the thermomechanical properties, including storage modulus and Tg.
-
Expected Result: The cured polymer should exhibit a high storage modulus at room temperature (typically >3 GPa). The modulus will be stable up to the glass transition temperature (Tg), which is identified by a sharp drop in the storage modulus and a peak in the tan δ curve.[8][17]
-
| Property | Typical Value for Cured Phthalonitrile Resins | Source(s) |
| Glass Transition Temp. (Tg) | >400 °C (often not observed before decomposition) | [8][16] |
| Decomposition Temp. (Td5%, N₂) | >500 °C | [1][8] |
| Char Yield (N₂ @ 800 °C) | >70 % | [1][7] |
| Storage Modulus (@ 50 °C) | >3000 MPa | [8][18] |
| Water Absorption | < 1.5 % | [1] |
Safety and Handling
-
Handle phthalonitrile monomers and curing agents with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
All heating and mixing steps should be performed in a well-ventilated fume hood.
-
The polymerization process generates high temperatures. Use thermal gloves when handling hot molds and equipment.
-
Consult the Safety Data Sheet (SDS) for 3-(Phenylthio)phthalonitrile and 4,4'-diaminodiphenyl sulfone before beginning any experimental work.
References
-
ResearchGate. (n.d.). Polyphthalonitrile resins and their high-end applications | Request PDF. Retrieved from [Link][1]
-
TechLink. (n.d.). Polyphenol derived phthalonitrile resins for polymeric composites and coatings. Retrieved from [Link][3]
-
Journal of Materials Chemistry C. (2022). An overview of high-performance phthalonitrile resins: fabrication and electronic applications. RSC Publishing. Retrieved from [Link][4]
-
ResearchGate. (n.d.). a) The reaction mechanism for phthalonitrile polymerization. b)... | Download Scientific Diagram. Retrieved from [Link][5]
-
Scite.ai. (n.d.). Synthesis and characterization of phthalonitrile resins from ortho-linked aromatic and heterocyclic monomers. Retrieved from [Link][7]
-
RSC Advances. (2020). Polymerization mechanism of 4-APN and a new catalyst for phthalonitrile resin polymerization. RSC Publishing. DOI:10.1039/D0RA07581G. Retrieved from [Link][11]
-
ResearchGate. (2022). An overview of high-performance phthalonitrile resins: Fabrication and electronic applications. Retrieved from [Link][19]
-
ResearchGate. (n.d.). Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. Retrieved from [Link][8]
-
PMC - NIH. (2022). Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. Retrieved from [Link][12]
-
SPECIFIC POLYMERS. (n.d.). Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs). Retrieved from [Link][2]
-
(n.d.). Synthesis and thermal properties of novel silicone resins containing phthalonitrile groups. Retrieved from [Link][15]
-
ACS Omega. (2022). Simultaneous Enhancement of Polymerization Kinetics and Properties of Phthalonitrile Using Alumina Fillers. ACS Publications. Retrieved from [Link][9]
-
ACS Applied Polymer Materials. (2023). Vanillin- and Isovanillin-Based Phthalonitrile Resins Containing Spirocycle Acetal Structures. ACS Publications. Retrieved from [Link][20]
-
MDPI. (n.d.). Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. Retrieved from [Link][6]
-
ResearchGate. (n.d.). Phenol-containing phthalonitrile polymers – synthesis, cure characteristics and laminate properties | Request PDF. Retrieved from [Link][13]
-
MDPI. (2022). Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. Retrieved from [Link][18]
-
ResearchGate. (n.d.). Self-catalytic phthalonitrile polymer with improved processing performance and long-term thermal stability. Retrieved from [Link][16]
-
SAMPE Digital Library. (n.d.). Improved Cure Kinetics of Phthalonitriles Through Dicyanamide-Based Ionic Liquids. Retrieved from [Link][21]
-
MDPI. (2022). Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. Retrieved from [Link][10]
-
Semantic Scholar. (2016). Synthesis and thermal properties of high-temperature phthalonitrile polymers based on 1,3,5-triazines. Retrieved from [Link][17]
-
ResearchGate. (n.d.). Phenol Containing Phthalonitrile Polymers- Synthesis, Cure Characteristics and Laminate Properties | Request PDF. Retrieved from [Link]
-
RSC Publishing. (n.d.). A novel high-temperature naphthyl-based phthalonitrile polymer: synthesis and properties. Retrieved from [Link][22]
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- 4. An overview of high-performance phthalonitrile resins: fabrication and electronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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- 10. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation [mdpi.com]
- 11. Polymerization mechanism of 4-APN and a new catalyst for phthalonitrile resin polymerization - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07581G [pubs.rsc.org]
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Application Note & Protocol: Laboratory-Scale Synthesis of 3-(Phenylthio)phthalonitrile
Abstract & Introduction
3-(Phenylthio)phthalonitrile is a valuable intermediate in the synthesis of advanced materials, particularly as a precursor for unsymmetrically substituted phthalocyanines. Phthalocyanines are large, aromatic macrocycles with extensive applications in catalysis, chemical sensing, and photodynamic therapy.[1][2] The introduction of a phenylthio group onto the phthalonitrile backbone allows for fine-tuning of the electronic properties, solubility, and molecular aggregation behavior of the resulting phthalocyanine complex.
This document provides a comprehensive, field-tested protocol for the laboratory-scale synthesis of 3-(Phenylthio)phthalonitrile via a nucleophilic aromatic substitution (SNAr) reaction. It is designed for researchers with a foundational knowledge of synthetic organic chemistry. The protocol emphasizes safety, procedural rationale, and methods for product validation.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, 3-nitrophthalonitrile serves as the electrophilic substrate. The two electron-withdrawing nitrile (-C≡N) groups activate the aromatic ring, making it susceptible to nucleophilic attack. Thiophenol, a potent nucleophile, is deprotonated by a mild base, potassium carbonate, to form the highly reactive thiophenolate anion. This anion then attacks the carbon atom bearing the nitro group, which is a good leaving group. The reaction proceeds through a transient, negatively charged intermediate known as a Meisenheimer complex, before the nitro group is eliminated to yield the stable 3-(phenylthio)phthalonitrile product.
Critical Safety Considerations
This procedure must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, must be worn at all times.
-
Thiophenol (CAS: 108-98-5): EXTREMELY TOXIC & STENCH. Thiophenol is fatal if swallowed, inhaled, or absorbed through the skin.[3] It is also flammable and air-sensitive.[3] Handle only in a fume hood, using non-sparking tools and, if possible, under an inert atmosphere (e.g., nitrogen or argon). All equipment and waste contaminated with thiophenol must be decontaminated with bleach or hydrogen peroxide solution before removal from the fume hood.
-
Phthalonitrile Derivatives (e.g., 3-Nitrophthalonitrile): Phthalonitriles are a toxic class of compounds. Phthalonitrile itself is fatal if swallowed.[4][5] Avoid creating and inhaling dust.[4][6] Handle with care and prevent skin contact.
-
Dimethylformamide (DMF, CAS: 68-12-2): DMF is a common laboratory solvent but is a suspected teratogen. Avoid inhalation of vapors and skin contact.
-
Waste Disposal: All liquid and solid waste must be collected in a designated, labeled hazardous waste container for proper disposal according to institutional and local regulations. Do not pour waste down the drain.
Materials and Equipment
Reagents & Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| 3-Nitrophthalonitrile | 51762-67-5 | 173.12 | 1.73 g (10.0 mmol) | Substrate |
| Thiophenol | 108-98-5 | 110.18 | 1.16 mL (11.0 mmol) | Nucleophile, handle with extreme caution |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.07 g (15.0 mmol) | Base, ensure it is dry |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 40 mL | Solvent |
| Deionized Water | 7732-18-5 | 18.02 | ~500 mL | For work-up |
| Ethanol (or Isopropanol) | 64-17-5 | 46.07 | As needed | For recrystallization |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Nitrogen or Argon gas inlet and bubbler
-
Heating mantle
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 3-(phenylthio)phthalonitrile.
Detailed Synthesis Protocol
Step 1: Reaction Setup
-
Assemble the 100 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a thermometer. Ensure all glassware is oven-dried to remove moisture.
-
Establish a positive pressure of inert gas (Nitrogen or Argon) through the apparatus. This is critical to prevent the oxidation of thiophenol.[3]
-
To the flask, add anhydrous DMF (40 mL), 3-nitrophthalonitrile (1.73 g, 10.0 mmol), and anhydrous potassium carbonate (2.07 g, 15.0 mmol). The potassium carbonate acts as the base to deprotonate thiophenol, generating the active nucleophile.
Step 2: Reagent Addition and Reaction
-
Begin vigorous stirring to create a suspension.
-
Using a syringe, carefully add thiophenol (1.16 mL, 11.0 mmol) dropwise to the suspension over 5-10 minutes. An exothermic reaction may be observed.
-
Once the addition is complete, use a heating mantle to heat the reaction mixture to 80 °C.
-
Maintain the temperature and continue stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (3-nitrophthalonitrile) is consumed.
Step 3: Product Isolation (Work-up)
-
After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
In a separate beaker, prepare ~400 mL of an ice-water slurry.
-
Slowly pour the dark reaction mixture into the ice-water while stirring vigorously. The crude product will precipitate as a solid. This step is crucial for separating the organic product from the high-boiling point DMF solvent and inorganic salts.
-
Continue stirring the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with deionized water (3 x 50 mL) to remove any remaining DMF and salts.
-
Press the solid dry on the funnel and then transfer it to a watch glass to air dry or dry in a vacuum oven at low heat (~40 °C).
Step 4: Purification
-
Transfer the crude, dry solid to a suitably sized Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (or isopropanol) to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly. The final product should be a pale yellow or off-white crystalline solid.
Product Characterization
-
Appearance: Pale yellow to off-white crystalline solid.
-
Molecular Formula: C₁₄H₈N₂S[7]
-
Molecular Weight: 236.29 g/mol [8]
-
Melting Point (MP): Literature values should be consulted for comparison.
-
FT-IR (ATR): Expect a sharp, strong absorption band around 2220-2230 cm⁻¹ corresponding to the C≡N stretching vibration.
-
¹H NMR (CDCl₃, 400 MHz): Expect complex multiplets in the aromatic region (~δ 7.2-7.8 ppm) integrating to 8 protons.
-
Mass Spectrometry (ESI+): Expect to find the molecular ion peak [M+H]⁺ at m/z = 237.05.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete reaction; wet reagents or solvent. | Ensure anhydrous conditions. Check reaction progress with TLC and extend reaction time if necessary. |
| Oily Product | Impurities present; incomplete removal of DMF. | Wash the crude product more thoroughly with water during work-up. Ensure complete precipitation before filtering. |
| Dark-Colored Product | Oxidation of thiophenol or side reactions. | Maintain a strict inert atmosphere throughout the reaction. Purify via column chromatography if recrystallization is insufficient. |
| Reaction Stalls | Insufficient base or inactive base. | Use freshly opened or properly stored anhydrous potassium carbonate. Ensure the base is finely powdered for better reactivity. |
References
-
Alfa Aesar (2024). Thiophenol - SAFETY DATA SHEET. Available at: [Link]
-
ChemSrc (2018). MSDS of phthalonitrile. Available at: [Link]
-
Shuai, C., et al. (2022). Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. MDPI. Available at: [Link]
-
Fadda, A. A., et al. (Date not available). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. PMC - NIH. Available at: [Link]
-
PubChem (Date not available). 3-(Phenylthio)propanenitrile. Available at: [Link]
-
León, M., & Vargas, F. (2022). Preliminary research on metalized phthalocyanines synthesis. Evaluation as potential photosensitizer in photodynamic therapy. ResearchGate. Available at: [Link]
-
PubChem (Date not available). 3-(phenylthio)phthalonitrile. Available at: [Link]
-
Alchem Pharmtech (Date not available). CAS 51762-68-6 | 3-(Phenylthio)phthalonitrile. Available at: [Link]
- Google Patents (Date not available). CN101935292A - Technique for synthesizing phthalonitrile.
- Google Patents (Date not available). GB803172A - Purification of phthalonitriles and/or phthalimide.
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Application Notes and Protocols for 3-(Phenylthio)phthalonitrile-Based Materials
Introduction: The Versatility of a Phenylthio-Substituted Precursor
In the landscape of advanced materials, phthalonitrile derivatives serve as indispensable building blocks for a class of robust, versatile, and highly functional macrocycles: the phthalocyanines. Among these precursors, 3-(Phenylthio)phthalonitrile stands out due to the unique electronic and steric properties conferred by the phenylthio (-S-Ph) substituent. This group enhances the solubility of the resulting phthalocyanine derivatives in common organic solvents, a critical feature that simplifies purification and processing. Furthermore, the sulfur atom can influence the electronic properties of the final macrocycle, modulating its redox potentials and photophysical behavior. These characteristics make 3-(Phenylthio)phthalonitrile an exceptionally valuable starting material for applications ranging from high-performance polymers to life-saving therapeutics.
This document provides in-depth application notes and detailed experimental protocols for key industrial applications of materials derived from 3-(Phenylthio)phthalonitrile. The methodologies are presented to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers to adapt and innovate upon these foundational techniques.
Core Application I: Synthesis of Soluble, Functional Phthalocyanines
Application Note: The primary industrial application of 3-(Phenylthio)phthalonitrile is its use as a precursor in the template synthesis of metallated phthalocyanines (MPcs). The cyclotetramerization of four phthalonitrile units around a central metal ion yields a highly stable, 18-π-electron aromatic macrocycle. The phenylthio groups, positioned at the periphery of this macrocycle, disrupt intermolecular stacking, which significantly mitigates the aggregation that plagues unsubstituted phthalocyanines. This enhanced solubility is paramount for applications requiring solution-based processing or uniform thin-film deposition. The following protocol details the synthesis of a zinc(II) phthalocyanine, a choice metal for applications in photodynamic therapy and sensing due to its diamagnetic nature and favorable photophysical properties.[1]
Experimental Protocol: Synthesis of Tetra-3-(phenylthio)phthalocyaninato Zinc(II)
This protocol describes the template cyclotetramerization of 3-(Phenylthio)phthalonitrile in the presence of a zinc salt.
Materials:
-
3-(Phenylthio)phthalonitrile (C₁₄H₈N₂S)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanol
-
Dichloromethane (DCM)
-
Silica Gel (for column chromatography)
-
Standard reflux apparatus with magnetic stirring and nitrogen inlet
-
Rotary evaporator
Procedure:
-
Reagent Preparation: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-(Phenylthio)phthalonitrile (1.00 g, 4.23 mmol) and anhydrous zinc chloride (0.144 g, 1.06 mmol, 0.25 equivalents).
-
Solvent Addition: Add 20 mL of anhydrous DMF to the flask. The choice of a high-boiling polar aprotic solvent like DMF is crucial for maintaining the reactants in solution at elevated temperatures.[2]
-
Reaction Initiation: Add a catalytic amount of DBU (3-4 drops). DBU is a non-nucleophilic strong base that facilitates the initial steps of the cyclization reaction.
-
Thermal Cyclization: Heat the reaction mixture to reflux (approx. 153 °C) under a gentle stream of nitrogen. The inert atmosphere is essential to prevent oxidation at high temperatures. Maintain reflux for 12-18 hours. The solution will gradually turn a deep green color, indicating the formation of the phthalocyanine macrocycle.[3]
-
Precipitation and Washing: After cooling to room temperature, pour the dark green mixture into 200 mL of vigorously stirring methanol. This will precipitate the crude phthalocyanine product.
-
Crude Product Collection: Collect the green solid by vacuum filtration. Wash the solid sequentially with hot water (3 x 50 mL) and methanol (3 x 50 mL) to remove residual DMF, unreacted salts, and other polar impurities. Dry the crude product under vacuum.
-
Purification (Silica Gel Chromatography): a. Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane). b. Dissolve the crude product in a minimal amount of DCM. c. Load the solution onto the column and elute with a solvent system of increasing polarity, typically starting with DCM and gradually adding small percentages of methanol (e.g., DCM:MeOH 100:0 to 98:2). d. The main green fraction corresponds to the desired zinc phthalocyanine. Collect this fraction.
-
Final Product Isolation: Evaporate the solvent from the collected fraction using a rotary evaporator. Dry the resulting deep green solid under high vacuum to yield the pure Tetra-3-(phenylthio)phthalocyaninato Zinc(II).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Tetra-3-(phenylthio)phthalocyaninato Zinc(II).
Typical Synthesis Outcomes
| Parameter | Typical Value | Note |
|---|---|---|
| Yield | 65-78% | Yields are post-chromatography.[4] |
| Appearance | Deep green solid | |
| UV-Vis (Q-band) | ~680 nm (in DCM) | The Q-band is the characteristic intense absorption in the red region of the spectrum.[5] |
| Purity (by NMR) | >98% | Confirmed by the absence of phthalonitrile precursor signals. |
Core Application II: High-Performance Thermosetting Resins
Application Note: Phthalonitrile-based resins are a class of high-performance thermosets renowned for their exceptional thermal and oxidative stability, with service temperatures often exceeding 350°C.[6] These properties, combined with low water absorption and excellent flame retardancy, make them ideal matrix materials for advanced composites in the aerospace, defense, and electronics industries.[7] The polymerization (or "curing") of phthalonitrile monomers proceeds through a complex, heat-induced cyclotetramerization reaction, forming a highly cross-linked, aromatic network structure. This robust network is the source of the material's outstanding thermomechanical properties.
Experimental Protocol: Curing of Phthalonitrile Resin for Composite Fabrication
This protocol provides a general procedure for curing a phthalonitrile resin system to create a neat resin plaque. This plaque can then be machined for thermomechanical testing.
Materials:
-
Phthalonitrile monomer/oligomer resin (e.g., a formulation based on 3-(Phenylthio)phthalonitrile derivatives)
-
Curing agent (e.g., an aromatic amine, often supplied pre-mixed in commercial formulations)
-
Steel mold treated with a high-temperature mold release agent
-
Programmable high-temperature oven or press
-
Vacuum pump and bagging materials (optional, for void reduction)
Procedure:
-
Resin Preparation: If starting with a solid monomer, melt the resin at a temperature below the polymerization onset (typically 180-200°C) until it is a low-viscosity liquid. If using a pre-formulated liquid resin, pre-heat it as per the manufacturer's instructions to reduce viscosity.
-
Degassing: Place the molten resin in a vacuum oven at the same temperature and apply a vacuum to remove any entrapped air or dissolved volatiles. This step is critical to prevent void formation in the final cured part, which would compromise its mechanical integrity.
-
Mold Filling: Pour the degassed, molten resin into the pre-heated, release-agent-coated steel mold.
-
Curing Cycle: Place the filled mold into a programmable oven or press. The curing cycle is the most critical part of the process, designed to achieve complete cross-linking without generating excessive volatiles or internal stresses. A typical multi-step cycle is as follows: a. Initial Cure: Heat to 250-270°C and hold for 2-4 hours. This initiates the polymerization process.[7] b. Intermediate Cure: Ramp the temperature to 320°C and hold for 3-6 hours. This step advances the cross-linking to build the polymer network.[7] c. Post-Cure: Ramp the temperature to 350-375°C and hold for 4-8 hours. The post-cure at a temperature exceeding the final glass transition temperature (Tg) is essential to ensure the reaction goes to completion, maximizing the cross-link density and, consequently, the thermal and mechanical properties of the thermoset.[6]
-
Cooling: Cool the mold slowly and controllably (e.g., ≤ 5°C/min) to below 60°C before demolding.[7] Rapid cooling can induce thermal shock and cracking.
-
Demolding: Carefully remove the cured resin plaque from the mold. The part is now ready for machining into test specimens for analysis (e.g., DMA, TGA).
Resin Curing Process Diagram
Caption: The multi-stage thermal process for curing phthalonitrile resins.
Thermomechanical Properties of Cured Phthalonitrile Resins
| Property | Typical Value Range | Test Method | Significance |
|---|---|---|---|
| Glass Transition Temp. (Tg) | 340 - >400 °C | DMA | Defines the upper service temperature limit for structural applications.[6][7] |
| Decomposition Temp. (Td5%) | 490 - 510 °C | TGA (in N₂) | Indicates exceptional thermal stability.[6][7] |
| Char Yield (at 900°C, N₂) | >70 % | TGA | High char yield correlates with excellent flame retardancy.[7] |
| Moisture Absorption | < 5 % | Water Immersion | Low moisture uptake ensures property retention in humid environments.[7] |
| Storage Modulus (at 50°C) | 3.3 - 3.8 GPa | DMA | Measures the stiffness and load-bearing capacity of the material.[6] |
Core Application III: Photosensitizers for Photodynamic Therapy (PDT)
Application Note: Photodynamic Therapy (PDT) is a clinically approved, minimally invasive cancer treatment that utilizes three components: a photosensitizer, light of a specific wavelength, and molecular oxygen.[8] Phthalocyanines derived from 3-(Phenylthio)phthalonitrile are excellent candidates for second-generation photosensitizers. Their strong absorption in the red region of the visible spectrum (670-700 nm), known as the "therapeutic window," allows for deeper tissue penetration of light.[1] The mechanism involves the photosensitizer absorbing light energy, transitioning to an excited triplet state, and then transferring this energy to ground-state molecular oxygen (³O₂) to produce highly cytotoxic singlet oxygen (¹O₂). This singlet oxygen is the primary agent responsible for inducing apoptosis and necrosis in tumor cells.[9]
Experimental Protocol: In Vitro Evaluation of PDT Efficacy
This protocol outlines a standard method to assess the phototoxic effect of a phthalocyanine photosensitizer on a cancer cell line in vitro using the MTT cell viability assay.
Materials:
-
Synthesized Zinc Phthalocyanine (ZnPc) derived from 3-(Phenylthio)phthalonitrile
-
Cancer cell line (e.g., G361 human melanoma, A549 lung carcinoma)[9][10]
-
Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well cell culture plates
-
Laser or LED light source with a specific wavelength matching the photosensitizer's Q-band (e.g., 675 nm)[9]
-
Radiometer/power meter
Procedure:
-
Cell Seeding: Plate cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Photosensitizer Incubation: a. Prepare a stock solution of the ZnPc photosensitizer in DMSO. b. Dilute the stock solution in a culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10 µM). Include a vehicle control (medium with the same percentage of DMSO). c. Remove the medium from the cells and add 100 µL of the photosensitizer-containing medium to the respective wells. d. Incubate for a defined period (e.g., 4-24 hours) to allow for cellular uptake of the photosensitizer. Protect the plates from light using aluminum foil.[11]
-
Irradiation: a. Aspirate the photosensitizer-containing medium and wash the cells once with 100 µL of PBS. Add 100 µL of fresh, phenol-red-free medium. b. Irradiate the designated wells with the light source. The light dose (Joules/cm²) is a product of the power density (Watts/cm²) and the exposure time (seconds). A typical dose might be 25 J/cm².[9] c. Maintain control groups: "No Drug, No Light"; "Drug, No Light" (dark toxicity); "No Drug, Light".
-
Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours to allow for the apoptotic cascade to complete.
-
Cell Viability Assessment (MTT Assay): a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals. b. Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control ("No Drug, No Light"). Plot cell viability versus photosensitizer concentration to determine the IC₅₀ value (the concentration required to kill 50% of the cells).
Photodynamic Therapy (PDT) Mechanism
Caption: Simplified Jablonski diagram showing the Type II mechanism of PDT.
Representative In Vitro PDT Efficacy Data
| Parameter | Value | Cell Line | Reference |
|---|---|---|---|
| Photosensitizer | Phthalocyanine Derivative | G361 Melanoma | [9] |
| Concentration | 5 µg/mL | G361 Melanoma | [9] |
| Light Wavelength | 675 nm | G361 Melanoma | [9] |
| Light Dose | 25 J/cm² | G361 Melanoma | [9] |
| Result | Lethal to melanoma cells | G361 Melanoma | [9] |
| IC₅₀ (Dark) | 6.80 - 97.99 µM | DLD-1 | [10] |
| IC₅₀ (Irradiated) | 3.11 - 88.90 µM | DLD-1 |[10] |
Core Application IV: Chemical Sensing Platforms
Application Note: Phthalocyanine-based materials are excellent candidates for the active layer in chemical sensors due to their high environmental stability and rich electronic properties.[12] The interaction of analyte molecules with the phthalocyanine film—through coordination with the central metal, π-π stacking interactions, or surface adsorption—causes a measurable change in the film's physical properties, such as its mass, refractive index, or conductivity. This protocol describes the fabrication of a simple optical sensor based on a spin-coated thin film of the synthesized zinc phthalocyanine. The sensor's response can be monitored by changes in its UV-Visible absorbance spectrum upon exposure to a target analyte vapor.
Experimental Protocol: Fabrication of a Phthalocyanine-Based Optical Gas Sensor
This protocol details the creation of a sensor element by depositing a thin film of a 3-(Phenylthio)phthalonitrile-derived ZnPc onto a glass substrate.
Materials:
-
Synthesized Tetra-3-(phenylthio)phthalocyaninato Zinc(II) (ZnPc)
-
High-purity solvent (e.g., N,N-Dimethylformamide or Chloroform)
-
Glass microscope slides or quartz substrates
-
Piranha solution (3:1 mixture of H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Spin coater
-
Hot plate or vacuum oven
-
Gas exposure chamber and UV-Vis Spectrophotometer
Procedure:
-
Substrate Cleaning (Crucial Step): a. Immerse glass slides in Piranha solution for 15-20 minutes to remove organic residues and render the surface hydrophilic. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme caution using appropriate personal protective equipment in a fume hood). b. Rinse the slides copiously with deionized water and dry under a stream of nitrogen.
-
Sensing Solution Preparation: Dissolve a precise amount of the synthesized ZnPc in a suitable solvent (e.g., DMF) to create a solution with a known concentration (e.g., 1-5 mg/mL). The solution may require gentle heating or sonication to fully dissolve. Filter the solution through a 0.2 µm PTFE filter to remove any particulate matter.[12]
-
Thin Film Deposition (Spin Coating): a. Center a cleaned glass slide on the chuck of the spin coater and secure it with the vacuum. b. Dispense a small amount of the ZnPc solution (e.g., 100 µL) onto the center of the substrate. c. Begin the spin coating program. A typical two-stage program is effective: i. Spread Cycle: 500 rpm for 10 seconds to evenly distribute the solution. ii. Thinning Cycle: 2000-3000 rpm for 30-60 seconds. The final film thickness is inversely proportional to the square root of the spin speed.
-
Annealing/Drying: Transfer the coated substrate to a hot plate or into a vacuum oven. Heat at 80-100°C for 1-2 hours to remove residual solvent and improve film adhesion and morphology.[12]
-
Sensor Characterization and Testing: a. Record the initial UV-Vis absorption spectrum of the film. b. Place the sensor in a sealed gas exposure chamber equipped with optical windows. c. Introduce a known concentration of the target analyte gas (e.g., H₂S, volatile organic compounds).[12] d. Monitor the changes in the UV-Vis spectrum, particularly the intensity and position of the Q-band, as a function of time and analyte concentration. The magnitude of the spectral change correlates to the analyte concentration.
Sensor Fabrication and Testing Workflow
Caption: Workflow for fabricating and testing a spin-coated phthalocyanine optical sensor.
Performance Characteristics of Phthalocyanine-Based Sensors
| Parameter | Example Value | Analyte | Sensor Type | Reference |
|---|---|---|---|---|
| Detection Limit | 0.1 ppm | H₂S | Optical Waveguide | [6] |
| Detection Limit | 2.4 x 10⁻⁷ M | Zn²⁺ | Fluorescent | |
| Linear Range | 0.1 - 500 ppm | H₂S | Optical Waveguide | [6] |
| Response Time | < 3 seconds | H₂S | Optical Waveguide | [6] |
| Sensitivity | 829 % / ppm | NO₂ | Chemiresistive | |
References
-
Wumaier, K., et al. (2020). Zinc Phthalocyanine Thin Film-Based Optical Waveguide H2S Gas Sensor. Photonic Sensors, 11, pp. 85-94.
-
Austin, E., & Jagdeo, J. (2019). An In Vitro Approach to Photodynamic Therapy. Journal of Visualized Experiments, (138), e58190.
-
Mfouo-Mfetie, L., et al. (2005). In vitro photodynamic therapy on melanoma cell lines with phthalocyanine. Journal of Photochemistry and Photobiology B: Biology, 78(1), pp. 17-23.
-
Oleinick, N. L., et al. (2007). Photodynamic Therapy with the Phthalocyanine Photosensitizer Pc 4: The Case Experience with Preclinical Mechanistic and Early Clinical-Translational Studies. Photochemistry and Photobiology, 75(5), pp. 452-461.
-
Donzello, M. P., et al. (2012). Recent studies chemical sensors based on phthalocyanines. Journal of Porphyrins and Phthalocyanines, 16(07n08), pp. 771-793.
-
Liu, H., et al. (2016). Synthesis and thermal properties of novel silicone resins containing phthalonitrile groups. Journal of Thermal Analysis and Calorimetry, 126, pp. 115-122.
-
Oleinick, N. L., et al. (2007). Photodynamic therapy with the phthalocyanine photosensitizer Pc 4: the case experience with preclinical mechanistic and early clinical-translational studies. Photodiagnosis and Photodynamic Therapy, 4(1), pp. 3-12.
-
Donzello, M. P., et al. (2012). Recent studies chemical sensors based on phthalocyanines. Journal of Porphyrins and Phthalocyanines, 16(07n08), pp. 771-793.
-
Wang, L., et al. (2020). Improvement of Sensing Properties for Copper Phthalocyanine Sensors Based on Polymer Nanofibers Scaffolds. Langmuir, 36(16), pp. 4445-4452.
-
Youssef, H. M., et al. (2021). Investigations on the antitumor activity of classical trifluoro-substituted zinc phthalocyanines derivatives. ResearchGate.
-
Austin, E., & Jagdeo, J. (2022). Photodynamic Therapy: In vitro Approach | Protocol Preview. YouTube.
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SPECIFIC POLYMERS. (n.d.). PHTHALONITRILE RESINS SP-3414_A. SPECIFIC POLYMERS.
-
Laskoski, M., et al. (2004). Properties of phthalonitrile monomer blends and thermosetting phthalonitrile copolymers. ResearchGate.
-
Liu, Y., et al. (2017). The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents. eXPRESS Polymer Letters, 11(11), pp. 924-934.
-
Sheng, H., et al. (2017). Synthesis and thermal properties of high-temperature phthalonitrile polymers based on 1,3,5-triazines. High Performance Polymers, 29(6), pp. 696-704.
-
Erbahar, D. D., et al. (2014). Phthalocyanines as sensitive coatings for QCM sensors: Comparison of gas and liquid sensing properties. ResearchGate.
-
Xusanov, D. N., et al. (2022). Synthesis of Zinc Phthalocyanine Pigment and its Application to New Generation Solar Cells. Scienceweb.
-
Meyer, G. (2008). Spin-coated thin films of different metal phthalocyanines and porphyrin-phthalocyanine blend for optochemical sensors of volatile organic compounds. SPIE Digital Library.
-
Gyan Sampada. (2022). 20.Spin Coating Methodology in detail|Conditions for good quality thin film. YouTube.
-
Nyokong, T., & Ahsen, V. (Eds.). (2012). Phthalocyanines: Properties and Applications. ResearchGate.
-
Kimura, M., et al. (2018). Synthesis of phthalocyanines having thio-alkyl substituents at non-peripheral positions and their photochemical and photophysical properties. Journal of Medicinal and Chemical Sciences, 1(1), pp. 1-8.
-
Wang, Y., et al. (2013). Green synthesis and characterization of crystalline zinc phthalocyanine and cobalt phthalocyanine prisms by a simple solvothermal route. CrystEngComm, 15(38), pp. 7831-7837.
-
Li, J., et al. (2015). Synthetic method of unsubstituted zinc phthalocyanine. Google Patents, CN105131001A.
-
Sevim, A., & Koca, A. (2019). Synthesis and photophysical properties of A3B-type non-symmetrically substituted anthracene-based zinc(II) phthalocyanine. ResearchGate.
-
Çamur, M., et al. (2018). Two synthesis routes of phthalocyanine derivative 3. ResearchGate.
-
El-Daly, S. A., et al. (2024). Photophysical studies of Zn(II) tetra, tert-butyl phthalocyanine. Comptes Rendus Chimie.
-
Gümüşgöz, G., et al. (2024). Heat gun-assisted rapid efficient synthesis of tetra-substituted Zinc(II) phthalocyanines functionalized with alkylthio or alkoxy chains. ACG Publications.
-
Canlica, M., et al. (2012). Phthalocyanine-based fluorescent chemosensor for the sensing of Zn (II) in dimethyl sulfoxide-acetonitrile. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 72, pp. 443-447.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Phenylthio)phthalonitrile
Welcome to the technical support center for the synthesis of 3-(Phenylthio)phthalonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, ensuring a higher success rate and purity in your experiments.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues that may arise during the synthesis of 3-(Phenylthio)phthalonitrile via the nucleophilic aromatic substitution (SNAr) of 3-nitrophthalonitrile with thiophenol.
Problem 1: Low or No Yield of 3-(Phenylthio)phthalonitrile
Q: I performed the reaction, but after work-up, I have a very low yield of the desired product, or in the worst case, none at all. What could be the reasons?
A: A low or non-existent yield is a common frustration in organic synthesis. The causes can often be traced back to several key factors related to the reactants' quality and the reaction environment.
Probable Causes and Solutions:
-
Insufficient Nucleophilicity of Thiophenol: The reaction relies on the thiophenolate anion, a potent nucleophile, to attack the electron-deficient aromatic ring of 3-nitrophthalonitrile. If the base used is too weak or used in insufficient quantity, the concentration of the thiophenolate anion will be too low for the reaction to proceed efficiently.
-
Solution: Ensure you are using a suitable base, such as potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) if necessary. Use at least one equivalent of the base relative to thiophenol to ensure complete deprotonation.
-
-
Presence of Moisture: Water in the reaction mixture can protonate the thiophenolate anion, reverting it to the less nucleophilic thiophenol. This will significantly slow down or even halt the reaction.
-
Solution: Use anhydrous solvents (e.g., dry DMF or DMSO) and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
-
Inadequate Reaction Temperature: Nucleophilic aromatic substitutions often have a significant activation energy barrier that needs to be overcome. If the reaction temperature is too low, the reaction rate will be very slow, leading to an incomplete reaction within a practical timeframe.
-
Solution: Gradually increase the reaction temperature. A common starting point for this type of reaction is around 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature for your specific setup.
-
-
Poor Quality of Starting Materials: Impurities in either 3-nitrophthalonitrile or thiophenol can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. If necessary, purify them before use. Thiophenol, in particular, can oxidize over time.
-
Problem 2: The Final Product is a Discolored (Yellow/Orange) Solid
Q: After purification, my 3-(Phenylthio)phthalonitrile is not a white or off-white solid as expected, but has a distinct yellow or orange tint. What causes this discoloration?
A: Discoloration in the final product often points to the presence of side products or residual starting materials.
Probable Causes and Solutions:
-
Presence of Unreacted 3-Nitrophthalonitrile: 3-Nitrophthalonitrile is often a yellowish compound, and any unreacted starting material will impart this color to the final product.
-
Solution: Ensure the reaction goes to completion by monitoring it with TLC. If the reaction is incomplete, consider extending the reaction time or increasing the temperature. During purification, careful column chromatography should be able to separate the product from the unreacted 3-nitrophthalonitrile.
-
-
Formation of Diphenyl Disulfide: Thiophenol is susceptible to oxidation, especially under basic conditions in the presence of air, which leads to the formation of diphenyl disulfide (Ph-S-S-Ph). This is a common side product in reactions involving thiols.
-
Solution: To minimize oxidation, degas the solvent before use and run the reaction under an inert atmosphere (nitrogen or argon). Diphenyl disulfide can typically be separated from the desired product by column chromatography or careful recrystallization.
-
Problem 3: Complex Mixture of Products and Difficult Purification
Q: My crude product appears to be a complex mixture according to TLC and NMR, making purification very challenging. What are the likely side reactions, and how can I minimize them?
A: The formation of multiple byproducts is a common issue that directly impacts yield and purity. Understanding the potential side reactions is key to mitigating them.
Probable Causes and Solutions:
-
Hydrolysis of Nitrile Groups: In the presence of a strong base and water, the nitrile groups (-CN) on the phthalonitrile ring can be hydrolyzed to carboxamide (-CONH₂) or even carboxylic acid (-COOH) groups.
-
Solution: Use anhydrous reaction conditions and avoid excessively strong bases if possible. If a strong base is necessary, ensure the reaction time is not unnecessarily prolonged.
-
-
Reaction with the Solvent: Some polar aprotic solvents, like DMF, can decompose at high temperatures, especially in the presence of strong bases. The decomposition products can then react with your starting materials or product.
-
Solution: If you suspect solvent decomposition (e.g., the reaction mixture darkens significantly), consider using a more stable solvent like DMSO or sulfolane.
-
-
Multiple Substitutions (if applicable to other substrates): While not an issue for 3-nitrophthalonitrile, if you were working with a substrate with multiple leaving groups, you might see products from multiple substitutions.
-
Solution: Carefully control the stoichiometry of your nucleophile.
-
Frequently Asked Questions (FAQs)
Q1: What is the best choice of solvent and base for this synthesis?
A1: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the base, thereby increasing the nucleophilicity of the anion. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices.[1] For the base, potassium carbonate (K₂CO₃) is a good starting point as it is effective and easy to handle.[2] For less reactive systems, a stronger base like sodium hydride (NaH) might be necessary, but care must be taken to maintain anhydrous conditions to prevent hydrolysis of the nitrile groups.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. You can track the disappearance of the 3-nitrophthalonitrile spot and the appearance of the 3-(phenylthio)phthalonitrile product spot. A suitable eluent system would be a mixture of hexane and ethyl acetate.
Q3: What are the key safety precautions when working with these reagents?
A3:
-
Thiophenol: Has a very strong and unpleasant odor. It is also toxic. Always handle thiophenol in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
3-Nitrophthalonitrile: Is a toxic compound. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: DMF and DMSO are skin-absorbable. Always wear appropriate gloves when handling them.
Q4: What is the underlying mechanism of this reaction?
A4: The synthesis of 3-(Phenylthio)phthalonitrile from 3-nitrophthalonitrile and thiophenol proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The key steps are:
-
Formation of the Nucleophile: The base deprotonates thiophenol to form the more nucleophilic thiophenolate anion.
-
Nucleophilic Attack: The thiophenolate anion attacks the carbon atom bearing the nitro group on the electron-deficient phthalonitrile ring. This forms a resonance-stabilized intermediate called a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the nitrite ion (NO₂⁻), which is a good leaving group, to yield the final product.[3]
Data Summary Table
| Parameter | Recommended Condition/Value | Rationale |
| Starting Materials | 3-Nitrophthalonitrile, Thiophenol | Key reactants for the SNAr reaction. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents enhance nucleophilicity.[1] |
| Base | Anhydrous K₂CO₃ | Sufficiently basic to deprotonate thiophenol. |
| Stoichiometry (Base) | 1.5 - 2.0 equivalents | Ensures complete formation of the thiophenolate anion. |
| Temperature | 80 - 100 °C | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 6 - 12 hours | Typically sufficient for completion; monitor by TLC. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of thiophenol. |
| Expected Yield | >75% | A good yield for this type of reaction under optimized conditions.[1] |
Experimental Protocol: Synthesis of 3-(Phenylthio)phthalonitrile
This protocol is a representative procedure based on similar syntheses of substituted phthalonitriles.[1]
Materials:
-
3-Nitrophthalonitrile (1.0 eq)
-
Thiophenol (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrophthalonitrile and anhydrous DMF under a nitrogen atmosphere.
-
Add anhydrous potassium carbonate to the solution and stir the suspension.
-
Slowly add thiophenol to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80°C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC until the 3-nitrophthalonitrile is consumed.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
A precipitate will form. Collect the crude product by vacuum filtration and wash it with water.
-
Dissolve the crude product in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(Phenylthio)phthalonitrile as a solid.
Visualizations
Reaction Mechanism
Caption: The SNAr mechanism for the synthesis of 3-(Phenylthio)phthalonitrile.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
-
PubChemLite. 3-(phenylthio)phthalonitrile (C14H8N2S). Available at: [Link]
- Karakuş, M., & Koca, A. (2024). Novel methoxyphenylthio-substituted phthalocyanines: synthesis, characterization, proton-transfer, and acid-sensing properties. New Journal of Chemistry, 48(4).
- Leznoff, C. C., & McKeown, N. B. (2003). Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. PMC.
-
PubChem. 3-(Phenylthio)propanenitrile. Available at: [Link]
-
All Journals. Synthesis of 3-nitrophthalonitrile and tetra-α-substituted phthalocyanines. Available at: [Link]
-
ResearchGate. Synthesis and characterization of a new imide compound containing phthalonitrile and phenylethynyl end-groups. Available at: [Link]
-
ResearchGate. Phenol-containing phthalonitrile polymers – synthesis, cure characteristics and laminate properties. Available at: [Link]
-
ResearchGate. Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Available at: [Link]
-
SciSpace. Top 24 Chinese Journal of Synthetic Chemistry papers published in 2004. Available at: [Link]
-
MDPI. Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. Available at: [Link]
-
National Center for Biotechnology Information. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. Available at: [Link]
-
MDPI. Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. Available at: [Link]
-
National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]
-
National Center for Biotechnology Information. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Available at: [Link]
- Google Patents. Process for the preparation of thiophenols.
-
ResearchGate. Nucleophilic substitution in 4-bromo-5-nitrophthalonitrile: XIV. Synthesis and properties of 4,5-bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile and phthalocyanines therefrom. Available at: [Link]
-
Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. Available at: [Link]
-
ResearchGate. Expected mechanism for the formation of phthalocyanine 3. Available at: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 3-(Phenylthio)phthalonitrile Synthesis
Welcome to the dedicated support center for the synthesis of 3-(Phenylthio)phthalonitrile. This resource is tailored for researchers, scientists, and professionals in drug development to navigate the nuances of this synthetic procedure. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to optimize your reaction conditions and ensure reproducible, high-yield results.
Troubleshooting Guide: Overcoming Common Hurdles
This section directly addresses specific issues you might encounter during the synthesis of 3-(Phenylthio)phthalonitrile. We delve into the root causes of these problems and provide actionable, step-by-step protocols to resolve them.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield of 3-(Phenylthio)phthalonitrile, or in some cases, no product at all. What are the likely causes and how can I fix this?
Answer: A low or nonexistent yield in this nucleophilic aromatic substitution (SNAr) reaction is a frequent but solvable problem. The primary causes often relate to the reactivity of the starting materials, the choice of solvent and base, and the presence of atmospheric contaminants.
Causality and Resolution:
-
Inadequate Base Strength or Solubility: The reaction typically involves the substitution of a nitro or halogen group on a phthalonitrile precursor with thiophenol. This requires a base to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion. If the base is not strong enough or is poorly soluble in the reaction solvent, the concentration of the active nucleophile will be insufficient to drive the reaction forward.
-
Solution: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this transformation.[1] Its performance can be enhanced by using a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), which helps to solvate the cation and increase the nucleophilicity of the thiophenolate.[2] Ensure the K₂CO₃ is finely powdered and thoroughly dried before use to maximize its surface area and reactivity.
-
-
Presence of Water or Oxygen: Thiophenols are susceptible to oxidation, particularly under basic conditions, which can lead to the formation of diphenyl disulfide as a major byproduct, consuming your starting material.[3] Water in the reaction mixture can also protonate the thiophenolate, reducing its nucleophilicity.
-
Solution: It is crucial to conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and ensure all glassware is meticulously dried. A detailed experimental workflow to minimize these effects is provided below.
-
-
Sub-optimal Reaction Temperature: The SNAr reaction has an activation energy that must be overcome. If the reaction temperature is too low, the reaction rate will be impractically slow.
-
Solution: While the reaction can sometimes proceed at room temperature, gentle heating can significantly accelerate product formation. A temperature range of 60-80 °C is often optimal.[1] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to prevent overheating, which could lead to decomposition or the formation of side-products.
-
Caption: Optimized workflow for 3-(Phenylthio)phthalonitrile synthesis.
Issue 2: Formation of Significant Impurities
Question: My final product is contaminated with a significant amount of a white, crystalline solid, which I suspect is diphenyl disulfide. How can I prevent its formation?
Answer: The formation of diphenyl disulfide is a classic side reaction in processes involving thiophenol under basic conditions, especially in the presence of an oxidant. Your suspicion is likely correct, and this issue can be effectively mitigated by the rigorous exclusion of atmospheric oxygen.
Causality and Resolution:
-
Oxidation of Thiophenolate: The thiophenolate anion, your active nucleophile, is readily oxidized by molecular oxygen to form a disulfide bond, yielding diphenyl disulfide. This process is typically irreversible under the reaction conditions and represents a direct loss of your key reagent.
-
Solution: As emphasized in the previous section, maintaining an inert atmosphere is critical. This involves not only purging the reaction vessel with nitrogen or argon before adding reagents but also maintaining a positive pressure of the inert gas throughout the reaction. Degassing the solvent prior to use by bubbling an inert gas through it for 15-30 minutes can also be highly beneficial.
-
-
Purity of Thiophenol: Commercially available thiophenol can sometimes contain small amounts of diphenyl disulfide from storage.
-
Solution: If significant disulfide formation persists despite using stringent inert atmosphere techniques, consider purifying the thiophenol by distillation before use.
-
| Atmosphere | Target Product Yield (%) | Diphenyl Disulfide Byproduct (%) |
| Air | 30-40% | 50-60% |
| Nitrogen | >90% | <5% |
| Argon | >90% | <5% |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 3-(Phenylthio)phthalonitrile, offering deeper insight into the reaction mechanism and practical considerations.
1. What is the underlying mechanism of this reaction?
The synthesis of 3-(Phenylthio)phthalonitrile from a 3-halo- or 3-nitrophthalonitrile and thiophenol proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This multi-step process is characteristic of electron-deficient aromatic rings.
-
Step 1: Nucleophilic Attack: The thiophenolate anion, generated in situ by the reaction of thiophenol with a base, acts as a potent nucleophile. It attacks the electron-deficient carbon atom of the phthalonitrile ring that bears the leaving group (e.g., a halide or nitro group). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .
-
Step 2: Restoration of Aromaticity: The aromaticity of the ring is restored by the departure of the leaving group, yielding the final product, 3-(Phenylthio)phthalonitrile.
The presence of the two electron-withdrawing nitrile (-CN) groups on the phthalonitrile ring is crucial as they stabilize the negative charge of the Meisenheimer complex, thereby facilitating the reaction.
Caption: SNAr mechanism for 3-(Phenylthio)phthalonitrile synthesis.
2. Can I use other bases besides potassium carbonate?
Yes, other bases can be employed, but the choice should be made carefully based on strength, solubility, and the potential for side reactions.
-
Sodium Hydride (NaH): A very strong base that will rapidly and irreversibly deprotonate thiophenol. However, it is highly reactive and requires careful handling. It can be a good option if K₂CO₃ is proving ineffective.
-
Potassium tert-butoxide (KOtBu): Another strong, non-nucleophilic base that is effective in generating the thiophenolate. Its steric bulk can be advantageous in preventing unwanted side reactions.
-
Triethylamine (Et₃N): An organic base that is generally not strong enough to efficiently deprotonate thiophenol for this reaction and is typically not recommended.
For most applications, potassium carbonate provides the best balance of reactivity, ease of handling, and cost-effectiveness.[1]
3. Which solvent is optimal for this synthesis?
Polar aprotic solvents are the preferred choice for SNAr reactions.
-
Dimethylformamide (DMF): An excellent choice due to its high polarity, which helps to dissolve the reagents and stabilize the charged intermediate (Meisenheimer complex).[3]
-
Dimethyl sulfoxide (DMSO): Similar in its properties to DMF and is also a very effective solvent for this reaction.[2]
-
Acetonitrile (CH₃CN): A less polar option than DMF or DMSO, but can still be effective, particularly at elevated temperatures.[4]
Protic solvents like ethanol or water are generally unsuitable as they can protonate the thiophenolate anion, rendering it non-nucleophilic.
References
-
ResearchGate. Improved Synthesis of Oligomeric Phthalonitriles and Studies Designed for Low Temperature Cure. Available from: [Link]
-
MDPI. Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. Available from: [Link]
-
MDPI. Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. Available from: [Link]
-
ResearchGate. Effect of solvent on direct synthesis of benzonitrile (BT). Reaction conditions. Available from: [Link]
-
ResearchGate. PREPARATION OF PHTHALONITRILE MONOMER WITH LOW MELTING POINT. Available from: [Link]
Sources
Technical Support Center: Purification of 3-(Phenylthio)phthalonitrile
Welcome to the technical support center for the purification of 3-(Phenylthio)phthalonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols to address common challenges encountered during the purification of this compound. Our approach is grounded in scientific principles and extensive laboratory experience to ensure you can achieve the desired purity for your downstream applications.
I. Understanding the Compound: Key Physicochemical Properties
Before delving into purification techniques, it is crucial to understand the physicochemical properties of 3-(Phenylthio)phthalonitrile that influence the choice of a suitable purification strategy.
| Property | Value/Information | Implication for Purification |
| Molecular Formula | C₁₄H₈N₂S[1][2] | The presence of a sulfur atom and nitrile groups suggests a moderate to high polarity. |
| Molecular Weight | 236.29 g/mol [1][2] | |
| Appearance | Likely a solid at room temperature, potentially off-white or beige.[3] | Visual inspection can be an initial indicator of purity. |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like acetone, benzene, and ethanol.[3] | This is a critical factor for selecting solvents for both chromatography and recrystallization. |
| Storage | Recommended to be sealed in a dry environment at 2-8°C.[2] | Suggests potential sensitivity to moisture or temperature. |
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you might encounter during the purification of 3-(Phenylthio)phthalonitrile in a question-and-answer format.
Question 1: My crude 3-(Phenylthio)phthalonitrile appears as a dark, oily residue. What are the likely impurities and how can I get a solid product?
Answer: A dark, oily crude product often indicates the presence of unreacted starting materials, byproducts, or decomposition products. Common impurities in phthalonitrile synthesis can include residual starting materials (e.g., a substituted phthalic acid or dihalobenzene), partially reacted intermediates, and byproducts from side reactions.[4] For arylthio-substituted phthalonitriles, potential byproducts could also arise from oxidation of the thioether linkage.
Recommended Actions:
-
Initial Work-up: Ensure your reaction work-up was thorough. A wash with a saturated sodium bicarbonate solution can help remove any acidic impurities, and a brine wash will aid in removing residual water and some water-soluble impurities.
-
Solvent Trituration: Before attempting more complex purification, try triturating the oil with a non-polar solvent in which the desired product has low solubility, such as hexanes or a mixture of hexanes and ethyl acetate. This can often induce crystallization of the product and wash away more soluble impurities.
-
Column Chromatography: If trituration is unsuccessful, column chromatography is the next logical step to separate the desired product from the complex mixture.
Question 2: I'm seeing multiple spots on my TLC after synthesis. How do I choose the right solvent system for column chromatography?
Answer: Selecting an appropriate solvent system (mobile phase) is critical for achieving good separation in column chromatography. The goal is to find a solvent or solvent mixture that provides a good separation between your product and its impurities on the TLC plate. For 3-(Phenylthio)phthalonitrile, a compound of moderate polarity, a good starting point is a mixture of a non-polar solvent and a moderately polar solvent.
Step-by-Step Solvent System Selection:
-
Spotting: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate.
-
Initial Screening: Develop the TLC plate in a solvent system of low to moderate polarity. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1, 4:1, or 1:1 hexanes:ethyl acetate).
-
Optimization:
-
If all spots remain at the baseline, the solvent system is not polar enough. Increase the proportion of the more polar solvent (ethyl acetate).
-
If all spots run to the top of the plate, the solvent system is too polar. Decrease the proportion of the polar solvent.
-
The ideal solvent system will move the spot of your desired product to an Rf (retention factor) value of approximately 0.2-0.4, with clear separation from other spots.[5]
-
Pro-Tip: Running a gradient of solvent systems during column chromatography, starting with a less polar mixture and gradually increasing the polarity, can often provide a better separation of complex mixtures.
Question 3: My yield after column chromatography is very low. What could be the reasons?
Answer: Low recovery after column chromatography can be due to several factors, from improper column packing to compound instability.
Troubleshooting Low Recovery:
-
Compound Adsorption: The nitrile and thioether functionalities can interact with the acidic silica gel, sometimes leading to irreversible adsorption. If you suspect this, you can try neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%).
-
Improper Column Packing: Air bubbles or channels in the silica gel can lead to poor separation and product loss. Ensure the column is packed uniformly.
-
Sample Loading: Loading the sample in a large volume of solvent can cause the initial band to be too broad, leading to poor separation and mixing of fractions. Dissolve your sample in a minimal amount of solvent before loading.
-
Co-elution with Impurities: If your product is not well-separated from a major impurity, you may be discarding fractions that contain your compound. Carefully analyze all fractions by TLC before combining them.
Question 4: I have a solid product after chromatography, but I want to improve its purity further. What is a good recrystallization solvent for 3-(Phenylthio)phthalonitrile?
Answer: Recrystallization is an excellent technique for final purification. The key is to find a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
Solvent Selection Strategy for Recrystallization:
-
Solubility Testing: Test the solubility of a small amount of your compound in various solvents at room temperature and with gentle heating. Good candidate solvents for a moderately polar compound like 3-(Phenylthio)phthalonitrile include:
-
Alcohols (e.g., ethanol, isopropanol)
-
Esters (e.g., ethyl acetate)
-
Ketones (e.g., acetone)
-
Aromatic hydrocarbons (e.g., toluene)
-
-
Solvent Pairs: If a single solvent is not ideal, a two-solvent system can be very effective. This typically involves a "good" solvent in which the compound is very soluble and a "poor" solvent in which it is sparingly soluble. Common pairs include:
-
Ethanol/Water
-
Ethyl acetate/Hexanes
-
Dichloromethane/Hexanes
-
General Recrystallization Protocol:
-
Dissolve the compound in the minimum amount of the hot "good" solvent.
-
If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Then, add a few more drops of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
III. Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for purifying 3-(Phenylthio)phthalonitrile using flash column chromatography.
Materials:
-
Crude 3-(Phenylthio)phthalonitrile
-
Silica gel (230-400 mesh)
-
Selected solvent system (e.g., hexanes/ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar solvent system.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluting solvent or a more polar solvent that will be used in the gradient.
-
Carefully apply the sample to the top of the silica gel.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, starting with a lower polarity if using a gradient.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
This protocol outlines the steps for recrystallizing 3-(Phenylthio)phthalonitrile.
Materials:
-
Partially purified 3-(Phenylthio)phthalonitrile
-
Selected recrystallization solvent or solvent pair
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the solid in an Erlenmeyer flask and add a small amount of the recrystallization solvent. Heat the mixture gently while stirring and continue adding the solvent portion-wise until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
IV. Visualizing the Workflow
Decision Tree for Purification Strategy
Caption: A decision tree to guide the selection of an appropriate purification strategy for 3-(Phenylthio)phthalonitrile.
Workflow for Column Chromatography
Caption: A streamlined workflow for the purification of 3-(Phenylthio)phthalonitrile using column chromatography.
V. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure 3-(Phenylthio)phthalonitrile? A1: While not definitively documented in readily available literature, based on the structure and related phthalonitrile compounds, pure 3-(Phenylthio)phthalonitrile is expected to be an off-white to pale yellow crystalline solid.[3]
Q2: Can I use reverse-phase chromatography to purify this compound? A2: Yes, reverse-phase chromatography is a viable option, especially for compounds that are difficult to purify using normal-phase (silica gel) chromatography. For 3-(Phenylthio)phthalonitrile, a C18 column with a mobile phase of water and a polar organic solvent like acetonitrile or methanol would be a good starting point.
Q3: Are there any specific safety precautions I should take when handling 3-(Phenylthio)phthalonitrile? A3: Phthalonitrile and its derivatives should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Q4: My purified product has a slight almond-like odor. Is this normal? A4: Some nitrile-containing compounds can have a characteristic odor. However, a strong almond-like odor could indicate the presence of benzonitrile, a potential byproduct in some phthalonitrile syntheses.[4] If purity is critical, further analysis by techniques like GC-MS or NMR is recommended to identify any volatile impurities.
Q5: How can I confirm the purity of my final product? A5: The purity of your final product can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value (if available) suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
VI. References
-
Chen, H., Sun, S., Xi, H., Hu, K., Zhang, N., Qu, J., & Zhou, Y. (2019). A practical and efficient synthesis of nitriles from aldehydes catalyzed by iron(II) chloride. Tetrahedron Letters, 60(21), 1434-1436. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Calgary, Department of Chemistry. Column Chromatography. [Link]
-
Bowlus, H. G. (1941). U.S. Patent No. 2,232,836. Washington, DC: U.S. Patent and Trademark Office.
-
Chaudhari, H., Chaudhari, F., Patel, M., Pradhan, P.K., & Upadhyay, U.M. (2013). A Review on a Flash Chromatography. International Journal of Pharmaceutical Development & Technology, 3(2), 65-71.
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135455931, 3-(phenylthio)phthalonitrile. [Link]
-
Stanford University. Crystallization Solvents. [Link]
-
Ma, Y., et al. (2022). Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. Molecules, 27(21), 7545. [Link]
-
Technique for synthesizing phthalonitrile. (2013). CN101935292B.
-
Gryko, D. T., & Gałecki, P. (2010). Synthesis of Substituted Phthalocyanines. ARKIVOC, 2010(i), 136-208. [Link]
-
Gryko, D. T., & Gałecki, P. (2010). Synthesis of substituted phthalocyanines. Semantic Scholar. [Link]
-
Ozoe, H., et al. (2018). Synthesis of phthalocyanines having thio-alkyl substituents at non-peripheral positions and their photochemical and photophysical properties. Journal of Medicinal and Chemical Sciences, 1(1), 1-8. [Link]
-
Shimadzu. (2015). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 220031, 3-(Phenylthio)propanenitrile. [Link]
-
Torres, T., et al. (2023). Controlling the reactivity of phthalonitriles for the efficient synthesis of chiral phthalocyanines with self-assembly abilities. Chemical Science. [Link]
-
Wang, X., et al. (2021). Synthesis and characterization of a new imide compound containing phthalonitrile and phenylethynyl end-groups. Polymers, 13(16), 2686. [Link]
-
Koca, A., et al. (2024). Novel methoxyphenylthio-substituted phthalocyanines: synthesis, characterization, proton-transfer, and acid-sensing properties. New Journal of Chemistry, 48(4), 1623-1633. [Link]
Sources
Technical Support Center: Synthesis of 3-(Phenylthio)phthalonitrile
Welcome to the technical support center for the synthesis of 3-(Phenylthio)phthalonitrile. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. We will explore the underlying chemistry, troubleshoot common problems, and provide a validated protocol to enhance your experimental success.
Section 1: The Core Reaction - Understanding the SNAr Mechanism
Q: What is the fundamental reaction mechanism for synthesizing 3-(Phenylthio)phthalonitrile from 3-Nitrophthalonitrile?
A: The synthesis of 3-(Phenylthio)phthalonitrile from 3-nitrophthalonitrile and thiophenol is a classic example of a Nucleophilic Aromatic Substitution (SNA) reaction. This mechanism is common for functionalizing aromatic rings, especially when they are "activated" by potent electron-withdrawing groups.[1]
Here's a breakdown of the causality behind the experimental choices:
-
Activation: The aromatic ring of 3-nitrophthalonitrile is rendered electron-deficient by three powerful electron-withdrawing groups: two cyano (-CN) groups and one nitro (-NO₂) group. This deficiency, particularly at the carbon atom bearing the nitro group, makes the ring susceptible to attack by an electron-rich species (a nucleophile).
-
Nucleophile Formation: Thiophenol (C₆H₅SH) is a good nucleophile, but its conjugate base, the thiophenolate anion (C₆H₅S⁻), is significantly more potent. A base, such as potassium carbonate (K₂CO₃), is used to deprotonate the thiophenol in situ, generating the highly reactive thiophenolate nucleophile.
-
The Attack and Intermediate Formation: The thiophenolate anion attacks the carbon atom attached to the nitro group. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[2] The negative charge is delocalized across the aromatic system and onto the electron-withdrawing nitro and cyano groups, which stabilizes this transient species.
-
Rearomatization: The aromaticity of the ring is restored when the leaving group—the nitrite ion (NO₂⁻)—is expelled. This step is typically fast and results in the formation of the final product, 3-(Phenylthio)phthalonitrile.
Section 2: Troubleshooting Guide - Diagnosing and Solving Low Yield Issues
Low yields in this synthesis are common but almost always traceable to specific, correctable issues in the experimental setup or procedure. This section addresses the most frequent problems.
Q1: My reaction is incomplete. TLC analysis shows significant unreacted 3-nitrophthalonitrile, even after several hours. How can I drive the reaction to completion?
A: An incomplete reaction is a frequent cause of low yields. Several factors can be optimized to improve the conversion rate.
-
Base Strength and Solubility: The base is critical for generating the active thiophenolate nucleophile. If the base is too weak or poorly soluble, the concentration of the nucleophile will be too low.
-
Insight: While potassium carbonate (K₂CO₃) is common, it has limited solubility in some organic solvents. Switching to a base with higher solubility and basicity, like cesium carbonate (Cs₂CO₃), can dramatically increase the reaction rate. Sodium hydride (NaH) is also effective but requires strictly anhydrous conditions.[3]
-
-
Solvent Choice: The solvent must be polar and aprotic to dissolve the reactants and stabilize the charged Meisenheimer complex without protonating the nucleophile.
-
Temperature: SNAr reactions are often kinetically slow at room temperature.
-
Insight: Gently heating the reaction mixture (e.g., to 50-80°C) will significantly increase the reaction rate.[3] Always monitor the reaction by TLC to avoid potential decomposition of the product at excessive temperatures.
-
-
Stoichiometry: Ensure the nucleophile is not the limiting reagent.
-
Insight: Using a slight excess of thiophenol (e.g., 1.1 - 1.2 equivalents) can help push the equilibrium towards the product.
-
Table 1: Effect of Reaction Parameters on Yield
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Rationale for Improvement |
| Base | K₂CO₃ (1.5 eq) | Cs₂CO₃ (1.5 eq) | Higher solubility and basicity increases active nucleophile concentration.[3] |
| Solvent | THF | DMF or DMSO | Higher polarity better stabilizes the charged intermediate.[3][4] |
| Temperature | 25°C (Room Temp) | 70°C | Increases the kinetic rate of the nucleophilic attack.[3] |
| Atmosphere | Air | Nitrogen / Argon | Prevents oxidative side reactions of the nucleophile. |
| Typical Yield | ~40-50% | >85% | Optimized conditions favor complete conversion and minimize side products. |
Q2: I've isolated a significant amount of a white, crystalline byproduct that melts around 60-62°C. What is it and how do I prevent it?
A: This byproduct is almost certainly diphenyl disulfide (Ph-S-S-Ph) . It forms from the oxidative coupling of two thiophenolate anions. This is a very common side reaction when working with thiols.
-
Cause: The thiophenolate anion is easily oxidized by atmospheric oxygen, especially in the presence of base.
-
Trustworthy Solution: The most effective way to prevent this is to maintain a strictly inert atmosphere .
-
Degas Your Solvent: Before adding reagents, bubble nitrogen or argon gas through your solvent for 15-20 minutes to remove dissolved oxygen.
-
Use an Inert Gas Manifold: Assemble your glassware and purge the entire system with nitrogen or argon. Maintain a positive pressure of inert gas throughout the entire reaction, including cooling and work-up if possible.
-
Q3: My crude yield is high, but I lose most of my product during column chromatography or recrystallization. What are the best purification practices?
A: Purification losses can be deceptive, making a successful reaction appear to be a failure.
-
Work-up Procedure: After the reaction is complete (as monitored by TLC), the mixture is typically cooled and poured into ice-cold water to precipitate the crude product.[3] If the product is oily, an extraction with a solvent like ethyl acetate is necessary. Washing the organic layer with brine helps remove residual water.
-
Column Chromatography: This is the most reliable method for separating 3-(Phenylthio)phthalonitrile from unreacted starting material and diphenyl disulfide.
-
Self-Validating Protocol: Use a gradient elution system. Start with a non-polar eluent like pure hexane, which will elute the less polar diphenyl disulfide first. Gradually increase the polarity by adding ethyl acetate (e.g., Hexane:Ethyl Acetate 95:5, then 90:10) to elute your desired product.
-
-
Recrystallization: If your product is sufficiently pure after the initial work-up, recrystallization from a solvent system like ethanol/water or isopropanol can be effective. The key is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.
Q4: I suspect my nitrile groups are being hydrolyzed, leading to complex mixtures. How can I avoid this?
A: Hydrolysis of the cyano (-CN) groups to carboxamides (-CONH₂) or carboxylic acids (-COOH) is a risk, particularly under harsh basic conditions.[3]
-
Cause: This side reaction is promoted by the presence of water in combination with strong bases and/or high temperatures for prolonged periods.
-
Authoritative Prevention:
-
Use Anhydrous Reagents and Solvents: Ensure your solvent is dried over molecular sieves and that your base is anhydrous.
-
Choose the Right Base: If hydrolysis is a persistent issue, avoid extremely strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH). A moderately strong base like potassium carbonate or cesium carbonate is usually sufficient and less likely to promote hydrolysis.[3]
-
Moderate Temperature and Time: Do not heat the reaction excessively or for longer than necessary. Monitor the reaction's completion by TLC and begin the work-up promptly once the starting material is consumed.
-
Section 3: Validated Experimental Protocol
This protocol provides a robust starting point for achieving a high yield of 3-(Phenylthio)phthalonitrile.
Reagents & Equipment:
-
3-Nitrophthalonitrile (1.0 eq)
-
Thiophenol (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with stir bar
-
Condenser
-
Nitrogen or Argon gas inlet
-
Heating mantle with temperature controller
-
TLC plates (Silica gel 60 F₂₅₄)
Step-by-Step Methodology:
-
Setup: Assemble a clean, dry round-bottom flask with a stir bar and condenser. Purge the entire apparatus with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: To the flask, add 3-nitrophthalonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe (approx. 5-10 mL per mmol of starting material). Begin stirring to create a suspension.
-
Nucleophile Addition: Add thiophenol (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 70°C under a continuous positive pressure of nitrogen.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 3-5 hours when the starting material spot is no longer visible.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing ice-cold water (approx. 10 times the volume of DMF used). A precipitate should form.
-
Isolation: Stir the aqueous mixture for 30 minutes, then collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water, followed by a small amount of cold ethanol to remove impurities.
-
Purification: Dry the crude solid under vacuum. For highest purity, the product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Section 4: Frequently Asked Questions (FAQs)
Q: Why is 3-nitrophthalonitrile typically used as the starting material instead of 3-chlorophthalonitrile? A: The nitro group (-NO₂) is one of the most powerful activating groups for SNAr reactions, generally leading to faster reaction rates and higher yields compared to a halogen like chlorine. While 3-chlorophthalonitrile could work, it would likely require more forcing conditions (higher temperature, stronger base).
Q: Can I use a different thiol, like 4-methylthiophenol? A: Yes. This reaction is generally applicable to a wide range of aryl and alkyl thiols. The electronic properties of the thiol may slightly affect the reaction rate, but the overall protocol should remain effective.
Q: How do I properly dispose of the waste from this reaction? A: DMF is a hazardous solvent and should be collected in a designated organic waste container. Thiophenol and its derivatives have a strong, unpleasant odor; any waste containing them should be quenched with bleach (sodium hypochlorite) before disposal to oxidize the sulfur compounds. Always follow your institution's specific waste disposal guidelines.
References
-
ResearchGate. Optimization of the nucleophilic aromatic substitution reaction. Available at: [Link]
-
ACS Publications. Using Nucleophilic Aromatic Substitution as an Alternate Sustainable Pathway to 4,5-Dihalogenated Phthalonitriles. Available at: [Link]
-
MDPI. Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. Available at: [Link]
- Google Patents.Production process for preparing phthalonitrile by using ammoxidation method.
-
Science.gov. aromatic nucleophilic substitution: Topics by Science.gov. Available at: [Link]
-
cen.acs.org. One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Available at: [Link]
Sources
Technical Support Center: Synthesis of 3-(Phenylthio)phthalonitrile
Welcome to the technical support guide for the synthesis of 3-(Phenylthio)phthalonitrile. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic building block. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your synthesis is successful, efficient, and reproducible.
The standard synthesis of 3-(Phenylthio)phthalonitrile involves the nucleophilic aromatic substitution (SNAr) of 3-nitrophthalonitrile with thiophenol. This reaction is typically facilitated by a mild base, such as potassium carbonate (K2CO3), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. While the reaction is generally robust, several side reactions can occur, leading to reduced yields and purification difficulties. This guide will help you navigate and mitigate these issues.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis and purification of 3-(Phenylthio)phthalonitrile.
Issue 1: Low Yield of the Desired Product
A lower-than-expected yield is the most common issue. This can often be attributed to several competing side reactions or suboptimal reaction conditions.
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Oxidation of Thiophenol | Thiophenol is readily oxidized to diphenyl disulfide, especially in the presence of a base and trace oxygen.[1][2] This side product is easily identifiable by TLC and NMR. The formation of the disulfide consumes the nucleophile, directly reducing the yield of the target product. | 1. Degas Solvents: Before use, thoroughly degas the reaction solvent (DMF or acetonitrile) by bubbling nitrogen or argon through it for at least 30 minutes. 2. Inert Atmosphere: Conduct the entire reaction under a strict inert atmosphere (Nitrogen or Argon). This minimizes the presence of oxygen. 3. Order of Addition: Add the thiophenol to the mixture of 3-nitrophthalonitrile and base last, after ensuring the system is purged with an inert gas. |
| Hydrolysis of Nitrile Groups | The nitrile groups on the phthalonitrile ring can be susceptible to hydrolysis under basic conditions, especially if water is present in the solvent or reagents.[3] This can lead to the formation of 3-(phenylthio)phthalamide or the corresponding carboxylic acid derivatives, which complicates purification. | 1. Use Anhydrous Reagents: Ensure all reagents, especially the solvent (DMF) and potassium carbonate, are anhydrous. Dry the solvent over molecular sieves if necessary. 2. Control Temperature: Avoid excessive heating. While the reaction requires heat, temperatures above 80-90 °C can accelerate hydrolysis. Monitor the reaction progress closely by TLC to avoid prolonged heating. |
| Incomplete Reaction | The reaction may not have reached completion, leaving unreacted 3-nitrophthalonitrile. | 1. Monitor with TLC: Track the disappearance of the starting material (3-nitrophthalonitrile) using an appropriate TLC system (e.g., 3:1 Hexanes:Ethyl Acetate). 2. Optimize Reaction Time: If the reaction stalls, consider extending the reaction time. However, balance this against the risk of side product formation. 3. Base Equivalents: Ensure at least one equivalent of a suitable base like K2CO3 is used to deprotonate the thiophenol.[4] |
Issue 2: Complex Mixture of Products & Purification Difficulties
Even with a moderate yield, the crude product can be a complex mixture, making isolation of pure 3-(Phenylthio)phthalonitrile challenging.
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Formation of Diphenyl Disulfide | As mentioned, oxidation of thiophenol creates diphenyl disulfide.[1][5] This byproduct often has a similar polarity to the desired product, making separation by column chromatography difficult. | 1. Prevention: The best strategy is prevention by maintaining an inert atmosphere. 2. Purification: If formed, careful column chromatography with a shallow gradient of ethyl acetate in hexanes can help separate the disulfide. Recrystallization from an ethanol/water mixture may also be effective. |
| Formation of Bis-substituted Product | Although the nitro group at the 3-position is more activated, substitution can also occur at the 6-position, leading to the formation of 4,6-bis(phenylthio)phthalonitrile. This is more likely with an excess of thiophenol or prolonged reaction times. | 1. Control Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of thiophenol, but avoid a large excess. 2. Monitor Reaction: Follow the reaction by TLC. Once the starting material is consumed, work up the reaction promptly to prevent further substitution. |
| Presence of Unreacted 3-Nitrophthalonitrile | Incomplete conversion leaves the starting material in the crude mixture. | 1. Column Chromatography: This is typically effective for removing the more polar starting material. 2. Reaction Optimization: Re-evaluate reaction time and temperature to drive the reaction to completion. |
Visualizing the Reaction Pathways
To better understand the synthetic landscape, the following diagrams illustrate the desired reaction and key side reactions.
Caption: Simplified SNAr Mechanism Workflow.
Q2: Why is potassium carbonate (K₂CO₃) a suitable base for this reaction?
Potassium carbonate is a mild, non-nucleophilic base. Its primary role is to deprotonate thiophenol (pKa ≈ 6.6) to form the more nucleophilic thiophenolate anion. [2]It is strong enough for this purpose but generally not so strong as to promote significant hydrolysis of the nitrile groups, provided the reaction is conducted under anhydrous conditions.
Q3: Can other solvents be used instead of DMF?
Yes, other polar aprotic solvents can be used. Acetonitrile is a common alternative and can be easier to remove during workup. [6]Dimethyl sulfoxide (DMSO) is also effective but can be difficult to remove completely. The choice of solvent can influence reaction rates and solubility of the reagents. It is crucial that the chosen solvent is anhydrous.
Q4: My NMR spectrum shows unexpected peaks. What could they be?
Besides the starting materials and the desired product, common impurities to look for are:
-
Diphenyl disulfide: You will see characteristic aromatic signals, but no signals corresponding to the phthalonitrile ring system.
-
Bis-substituted product: The NMR will be more symmetric than the desired product, leading to fewer distinct aromatic signals for the phthalonitrile core.
-
Hydrolysis products: You may see broad NH₂ peaks (for the amide) or a very broad OH peak (for the carboxylic acid) and shifts in the aromatic signals adjacent to the hydrolyzed group.
Q5: What is the best way to purify the final product?
A multi-step approach is often best:
-
Aqueous Workup: After the reaction, quenching with water and extracting with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) will remove the base and any water-soluble byproducts.
-
Column Chromatography: Flash column chromatography on silica gel is typically the most effective method for separating the desired product from unreacted starting materials and side products. A gradient elution starting with a non-polar solvent system (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is recommended.
-
Recrystallization: If a highly pure product is required, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes) can be performed after chromatography.
References
-
Wikipedia. Thiophenol. [Link]
-
MDPI. Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. [Link]
-
ODU Digital Commons. Oxidation of Thiols to Disulfides using an Environmentally Benign Organocatalyst/Oxidant System. [Link]
-
National Institutes of Health (NIH). Concerted Nucleophilic Aromatic Substitutions. [Link]
-
National Institutes of Health (NIH). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
National Institutes of Health (NIH). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
-
PubMed Central. Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation. [Link]
-
YouTube. 03.03 Oxidation Reactions of Thiols. [Link]
-
Chemistry LibreTexts. The Hydrolysis of Nitriles. [Link]
-
Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]
- Google Patents. Purification of phthalonitriles and/or phthalimide.
-
ResearchGate. Convenient synthesis of phthalonitrile‐containing mono‐benzoxazines with exceptional thermal stability and improved curing activity. [Link]
-
European Patent Office. METHOD FOR PRODUCING PURIFIED PHTHALONITRILE AND METHOD FOR PURIFYING PHTHALONITRILE. [Link]
-
MDPI. Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. [Link]
-
Springer. Hydrolysis in Pharmaceutical Formulations. [Link]
-
ResearchGate. Scheme 1. The synthesis route of phthalonitrile derivatives 1 and 2. [Link]
-
Sci-Hub. Synthesis, Characterization and Thermal Properties of Imide-Containing Phthalonitrile Polymers. [Link]
-
Chemistry Stack Exchange. Mechanism for basic hydrolysis of α-chloronitrile to ketone?. [Link]
-
National Institutes of Health (NIH). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. [Link]
-
Journal of Chemical Research, Synopses (RSC Publishing). 3-(Phenylthio)phthalide: an Expedient Reagent in Phthalide Annulation. [Link]
-
ResearchGate. Synthesis of highly soluble phtalocyanine from a new phthalonitrile under mild conditions. [Link]
Sources
Technical Support Center: Synthesis of Tetrakis(3-phenylthio)phthalocyanine
Welcome to the technical support center for advanced macrocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals working on the synthesis of phthalocyanines (Pcs) from 3-(phenylthio)phthalonitrile. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in established chemical principles and field-proven methodologies.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the synthesis of tetrakis(3-phenylthio)phthalocyanine, providing a foundational understanding before tackling more complex troubleshooting scenarios.
Q1: What are the standard reaction conditions for the metal-free synthesis of tetrakis(3-phenylthio)phthalocyanine?
A: The most common and direct method is the base-catalyzed cyclotetramerization of the 3-(phenylthio)phthalonitrile precursor. This reaction is typically performed in a high-boiling point alcohol, such as 1-pentanol or 1-hexanol, in the presence of a strong, non-nucleophilic organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2] The reaction mixture is heated to reflux for several hours. An alternative route involves using a lithium alkoxide, generated in situ from lithium metal in the alcohol solvent, which forms a dilithium phthalocyanine intermediate. This intermediate is then demetallated by treatment with a mineral acid to yield the metal-free product.[1][2]
Q2: How can I confirm that the cyclotetramerization reaction was successful?
A: Successful synthesis is primarily confirmed through spectroscopic analysis:
-
FT-IR Spectroscopy: The most definitive indicator is the disappearance of the sharp, strong nitrile (-C≡N) stretching vibration, typically observed around 2230 cm⁻¹ in the starting phthalonitrile.[3][4]
-
UV-Vis Spectroscopy: The formation of the phthalocyanine macrocycle results in a characteristic and intense electronic absorption spectrum. You should observe a very strong, sharp absorption band, known as the Q-band, in the far-red region of the visible spectrum (typically 660-700 nm for metal-free species).[5] A secondary, less intense band, the Soret or B-band, will appear in the near-UV region (~340 nm).
-
Mass Spectrometry (MALDI-TOF or ESI): This will confirm the molecular weight of the target compound, tetrakis(3-phenylthio)phthalocyanine (C₅₆H₃₄N₈S₄).
Q3: Why are yields often low for direct metal-free phthalocyanine syntheses?
A: Low yields are a well-documented challenge in non-templated phthalocyanine syntheses.[6] The cyclotetramerization reaction involves the ordered assembly of four phthalonitrile units. Without a central metal ion to act as a template, the reaction is entropically disfavored and can lead to the formation of linear oligomers and other polymeric side products instead of the desired macrocycle.[7] While bulky substituents can sometimes sterically assist the reaction[6], low yields (often <25%) are common.
Q4: What is the purpose of the phenylthio substituents?
A: The primary purpose of peripheral substituents like the phenylthio group is to enhance the solubility of the phthalocyanine macrocycle in common organic solvents.[5] Unsubstituted phthalocyanines are notoriously insoluble, making their purification and characterization extremely difficult.[8] These substituents overcome the strong intermolecular π-π stacking forces that cause aggregation, rendering the molecule processable for applications and analysis.
Part 2: Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you may encounter and provides actionable solutions.
Q: My reaction turned a deep green/blue color, but I obtained a low yield (<15%) of a solid product. How can I significantly improve the yield?
A: This is the most common issue. The intense color indicates that phthalocyanine is forming, but the low isolated yield points to the inherent inefficiency of the non-templated synthesis.
-
Root Cause: As mentioned in the FAQ, the absence of a metal template favors the formation of soluble, linear side products over the desired macrocycle.
-
Expert Solution: The Two-Step Template-Demetallation Method. This is the most effective strategy to boost yields dramatically (often to 80-90%).[7]
-
Step 1: Templated Synthesis. First, synthesize the zinc(II) tetrakis(3-phenylthio)phthalocyanine. The Zn(II) ion acts as a template, organizing the four phthalonitrile units around it and driving the reaction towards cyclization with high efficiency.[7] This reaction typically gives a much higher yield than the metal-free counterpart.
-
Step 2: Demetallation. Once the stable zinc phthalocyanine (ZnPc) is synthesized and purified, the central zinc ion is removed. This can be achieved by heating the ZnPc in a mixture of pyridine and hydrochloric acid or by stirring in concentrated sulfuric acid followed by careful precipitation into ice water.[9] This process yields the desired metal-free phthalocyanine in high purity and overall yield.
-
Q: The UV-Vis spectrum of my product shows a broad, poorly resolved Q-band instead of a sharp peak. What does this indicate?
A: A broad Q-band is a classic sign of molecular aggregation.
-
Root Cause: Even with solubilizing groups, phthalocyanines have a strong tendency to stack via π-π interactions, especially in non-coordinating or less polar solvents and at higher concentrations. This aggregation alters the electronic transitions, causing the Q-band to broaden, shift, or split.[5]
-
Solutions:
-
Solvent Choice: Record the spectrum in a coordinating solvent that can disrupt aggregation, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).
-
Dilution: Ensure the sample concentration is very low (in the micromolar range, ~1 x 10⁻⁶ M).
-
Disaggregating Agents: In some cases, adding a small amount of a disaggregating agent like DBU can help break up aggregates for spectroscopic analysis.
-
Q: My final product is a sticky, tar-like material that is very difficult to handle and purify. What went wrong?
A: This outcome strongly suggests the presence of oligomeric byproducts and unreacted starting material.
-
Root Cause: Incomplete cyclization or side reactions have produced a mixture of low-molecular-weight polymers and the target macrocycle.
-
Solutions:
-
Trituration: Attempt to solidify the product by stirring or grinding it with a series of solvents. Start with a non-polar solvent like hexanes to remove greasy impurities, followed by a more polar solvent like methanol or acetone to wash away unreacted phthalonitrile and smaller oligomers. The desired phthalocyanine should be less soluble and precipitate as a solid.
-
Column Chromatography: This is the standard method for purification. Use silica gel as the stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexanes or toluene) and gradually increasing the polarity with a more polar solvent (e.g., THF or dichloromethane) is often effective. Be aware that aggregation can sometimes cause streaking or irreversible adsorption on the column.[1]
-
Re-evaluate Reaction Conditions: If purification is intractable, consider optimizing the synthesis. Increasing the reaction time or using a slight excess of the base (DBU) may drive the reaction further to completion.
-
Q: My FT-IR spectrum still shows a significant peak around 2230 cm⁻¹. What should I do?
A: This is a clear indication of unreacted 3-(phenylthio)phthalonitrile in your product.
-
Root Cause: The reaction has not gone to completion. This could be due to insufficient reaction time, a temperature that is too low, or deactivation of the catalyst/base.
-
Solutions:
-
Extend Reaction Time: Continue refluxing the reaction and monitor its progress by taking small aliquots and checking the IR spectrum until the nitrile peak is minimized.
-
Increase Temperature: If using a solvent like 1-pentanol (b.p. 138 °C), consider switching to a higher-boiling solvent like 1-hexanol (b.p. 157 °C) or quinoline (b.p. 237 °C), but be mindful of potential decomposition at very high temperatures.
-
Purification: If the reaction cannot be driven further, the unreacted starting material must be removed via column chromatography as described above.
-
Part 3: Experimental Protocols & Data
Protocol 1: High-Yield Synthesis via Zn(II) Template & Demetallation
Part A: Synthesis of Zinc(II) Tetrakis(3-phenylthio)phthalocyanine [ZnPc(SPh)₄]
-
Combine 3-(phenylthio)phthalonitrile (1.0 g, 4.06 mmol), anhydrous zinc acetate (Zn(OAc)₂, 0.22 g, 1.22 mmol, 0.3 eq), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, ~3 drops) in 1-pentanol (10 mL).
-
Heat the mixture to reflux (approx. 138 °C) under a nitrogen atmosphere with stirring for 8-12 hours. The solution will turn a deep green/blue color.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into methanol (100 mL). A green precipitate will form.
-
Collect the solid by vacuum filtration and wash thoroughly with methanol, water, and finally acetone to remove impurities.
-
Purify the crude product by column chromatography on silica gel using a THF/hexanes solvent system.
-
Dry the purified green solid under vacuum. A high yield is expected.
Part B: Demetallation to Metal-Free Tetrakis(3-phenylthio)phthalocyanine [H₂Pc(SPh)₄]
-
Dissolve the purified ZnPc(SPh)₄ from Part A in a 4:1 molar ratio mixture of pyridine and concentrated hydrochloric acid.[9]
-
Heat the solution at 120 °C for 4-6 hours. Monitor the reaction progress using UV-Vis spectroscopy, looking for the characteristic split Q-band of the metal-free species to appear.
-
Cool the solution to room temperature and pour it into a large volume of ice-cold water.
-
The metal-free phthalocyanine will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid extensively with water until the filtrate is neutral, then wash with methanol.
-
Dry the final product, H₂Pc(SPh)₄, under vacuum.
Data Summary: Comparison of Synthetic Routes
| Synthetic Route | Typical Yield | Key Advantages | Key Disadvantages |
| Direct Metal-Free Synthesis | 10 - 25%[6] | Single step | Very low yield; difficult purification |
| Template-Demetallation | 80 - 90% (overall)[7] | High yield; cleaner product | Two steps; requires demetallation |
Part 4: Visualization of Workflows
General Synthesis and Purification Workflow
Caption: General workflow for phthalocyanine synthesis.
Troubleshooting Decision Tree
Caption: Troubleshooting guide for low yield issues.
References
-
Arslan, S. Phthalocyanines: Structure, Synthesis, Purification and Applications. DergiPark. [Link]
- U.S. Patent No. 4,010,180. (1977). Process for the purification of copper phthalocyanine.
-
Hassan, A., et al. (2022). Recent Developments in Synthesize, Properties, Characterization, and Application of Phthalocyanine and Metal Phthalocyanine. Journal of Chemical Reviews. [Link]
-
Sağır, T., et al. (2021). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. RSC Advances, 11(44), 27387-27403. [Link]
-
Sağır, T., et al. (2021). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. RSC Advances. [Link]
-
D'Ascanio, A. M. (1998). A study of solvent and metal effects on the formation of phthalocyanines at room temperature. Library and Archives Canada. [Link]
-
Mitra, K., & Hartman, M. C. T. (2021). Silicon phthalocyanines: synthesis and resurgent applications. Organic & Biomolecular Chemistry, 19(5), 975-994. [Link]
-
Dauda, B., et al. (2023). SYNTHESIS AND CHARACTERIZATION OF COBALT AND COPPER PHTHALOCYANINE METAL COMPLEXES. FUDMA Journal of Sciences, 7(5), 275-280. [Link]
-
ResearchGate. (n.d.). Scheme 1. The synthesis route of phthalonitrile derivatives 1 and 2. [Link]
-
Cook, M. J., et al. (2012). Improved syntheses of high hole mobility phthalocyanines: A case of steric assistance in the cyclo-oligomerisation of phthalonitriles. Beilstein Journal of Organic Chemistry, 8, 115-121. [Link]
-
Wang, Y., et al. (2021). A green route to prepare metal-free phthalocyanine crystals with controllable structures by a simple solvothermal method. CrystEngComm, 23(37), 6433-6439. [Link]
-
Tomoda, H., et al. (1980). SYNTHESIS OF PHTHALOCYANINES FROM PHTHALONITRILE WITH ORGANIC STRONG BASES. Chemistry Letters, 9(9), 1193-1196. [Link]
-
van der Westhuizen, J. H., et al. (2022). Octakis(dodecyl)phthalocyanines: Influence of Peripheral versus Non-Peripheral Substitution on Synthetic Routes, Spectroscopy and Electrochemical Behaviour. Molecules, 27(5), 1530. [Link]
-
ResearchGate. (n.d.). Two synthesis routes of phthalocyanine derivative 3. [Link]
-
Wikipedia. (n.d.). Phthalocyanine. [Link]
-
Al-Hamdani, A. A. S., et al. (2024). Structure–Function Relationship of Novel Tetrakis (Mercapto-Terphenyl)Benzene Cobalt (II) Phthalocyanines: Synthesis and Computational Evaluation. Molecules, 29(10), 2276. [Link]
-
Biyiklioglu, Z., & Yilmaz, I. (2021). Synthesis, characterization, photophysics, and photochemistry of peripherally substituted tetrakis(quinolinylethylenephenoxy)-substituted zinc(ii) phthalocyanines. New Journal of Chemistry, 45(21), 9912-9921. [Link]
-
Sakamoto, K., & Ohno-Okumura, E. (2009). Syntheses and Functional Properties of Phthalocyanines. Materials, 2(3), 1127-1179. [Link]
-
Bartolazzi, M., et al. (2021). Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution. Molecules, 26(6), 1735. [Link]
-
Dumoulin, F. (2023). Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. Journal of Porphyrins and Phthalocyanines, 27(08n09), 920-941. [Link]
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Alzeer, J., Roth, P. J. C., & Luedtke, N. W. (2011). An efficient two-step synthesis of metal-free phthalocyanines using a Zn(II) template. Chemical Communications, 47(25), 7218-7220. [Link]
-
Leznoff, C. C., & D'Ascanio, A. M. (2004). Multisubstituted phthalonitriles for phthalocyanine synthesis. YorkSpace. [Link]
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Qualitron Chemicals. (n.d.). Chemistry and Applications of Phthalocyanine Pigments. [Link]
- U.S. Patent No. 3,492,309. (1970). Synthesis of alpha metal-free phthalocyanine.
-
Al-Raqa, S. Y., et al. (2010). Synthesis of highly soluble phthalocyanine from a new phthalonitrile under mild conditions. Advanced Materials Letters, 1(2), 151-154. [Link]
-
Mayoral, M. J., et al. (2023). Controlling the reactivity of phthalonitriles for the efficient synthesis of chiral phthalocyanines with self-assembly abilities. Organic Chemistry Frontiers, 10(24), 6061-6068. [Link]
-
A. F. A., et al. (2020). α- and β-Substituted Metal-Free Phthalocyanines: Synthesis, Photophysical and Electrochemical Properties. Molecules, 25(2), 359. [Link]
-
Sakamoto, K., et al. (2018). Synthesis of phthalocyanines having thio-alkyl substituents at non-peripheral positions and their photochemical and photophysical properties. Journal of Medicinal and Chemical Sciences. [Link]
-
Alzeer, J., Roth, P. J. C., & Luedtke, N. W. (2011). An efficient two-step synthesis of metal-free phthalocyanines using a Zn(II) template. ZORA (Zurich Open Repository and Archive). [Link]
-
Gümüşgöz, G., et al. (2024). Heat gun-assisted rapid efficient synthesis of tetra-substituted Zinc(II) phthalocyanines functionalized with alkylthio or alkoxy chains. ACG Publications. [Link]
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Technical Support Center: 3-(Phenylthio)phthalonitrile (PTPN) Resins
A Guide for Researchers on Preventing Premature Curing
Welcome to the technical support center for 3-(Phenylthio)phthalonitrile (PTPN) and related high-performance thermosetting resins. This guide is designed for researchers, scientists, and professionals in drug development and advanced materials. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you troubleshoot and prevent one of the most common challenges with these materials: premature curing.
Frequently Asked Questions (FAQs)
Q1: What is premature curing in the context of PTPN resins?
Premature curing, also known as premature gelation, is the unintended initiation of polymerization before the desired processing step.[1][2] For PTPN resins, this involves the cross-linking of nitrile (-C≡N) groups to form highly stable triazine or phthalocyanine networks.[3][4] This process transforms the resin from a processable liquid or prepolymer into an intractable, cross-linked solid.[1] Once gelled, the resin loses its ability to flow, making it unsuitable for processes like resin transfer molding (RTM), impregnation, or adhesive application.[2][5]
Q2: What are the primary triggers for the premature curing of PTPN resins?
The curing of phthalonitrile resins is notoriously sluggish without a catalyst, often requiring high temperatures.[6][7] However, premature curing can be triggered by several factors:
-
Contamination: The presence of unintended catalytic species is a primary cause. This includes strong acids, bases, certain metal salts (e.g., copper, zinc chlorides), and amines.[7][8][9] These substances can significantly lower the activation energy for the polymerization of the nitrile groups.[7]
-
Elevated Temperatures: Although designed for high-temperature applications, exposure to moderately elevated temperatures during storage or synthesis can initiate the curing process, especially if catalytic impurities are present.[10]
-
Atmospheric Exposure: Moisture and oxygen can sometimes interact with resin components or impurities, leading to side reactions that may generate species capable of initiating curing.[10] Storing resins in a dry, inert environment is crucial.[10]
Q3: How can I visually or physically identify the onset of premature curing?
Identifying the early stages of premature curing is key to salvaging material and preventing failed experiments. Look for these signs:
-
Increased Viscosity: A noticeable thickening of the resin at a given temperature is often the first sign. The material will become more difficult to stir or pour.[10][11]
-
Appearance of Gels or Solids: You may observe the formation of insoluble, gelatinous particles within the liquid resin.
-
"Stringy" Consistency: As the resin approaches its gel point, it may become stringy when a stir rod is pulled from it.[12]
-
Changes in Color: While not universal, some PTPN formulations may exhibit a color change as the polymerization proceeds.
In-Depth Troubleshooting Guide
This section addresses specific problems you might encounter. The underlying principle is to maintain the resin in an ungelled state until you are ready for the final, intended curing cycle.
Problem 1: Resin Solidifies or Shows High Viscosity After Synthesis and Purification
-
Root Cause Analysis: This issue almost always points to residual catalysts or reactants from the synthesis phase. For example, if the PTPN was synthesized via a nucleophilic substitution reaction, residual base (like potassium carbonate) or unreacted starting materials can act as potent curing agents.[13]
-
Preventative & Corrective Actions:
-
Rigorous Purification: Standard column chromatography may not be sufficient. Consider multiple washes with dilute acidic and basic solutions to neutralize and remove catalysts, followed by washing with deionized water until the pH is neutral.
-
Solvent Choice: Ensure all solvents used for purification are free of amine or other reactive impurities. Use high-purity, dry solvents.[13]
-
Final Filtration: After purification, filtering the resin solution through a fine frit or a plug of neutral alumina can help remove fine particulate contaminants.
-
Problem 2: Resin Viscosity Increases Unacceptably During Storage
-
Root Cause Analysis: This indicates that slow polymerization is occurring under your storage conditions. The cause is likely a combination of trace impurities and a suboptimal storage environment.
-
Preventative & Corrective Actions:
-
Strict Temperature Control: Store PTPN monomers and prepolymers in a cool, dark place. Refrigeration or freezing is highly recommended, but ensure the container is sealed to prevent moisture condensation upon removal.
-
Inert Atmosphere: Oxygen can contribute to degradation pathways that may initiate curing. After synthesizing and drying the resin, store it under an inert atmosphere of nitrogen or argon.[10]
-
Opaque Containers: Some polymerization reactions can be initiated by UV light. Store your resin in amber vials or containers wrapped in aluminum foil.
-
Problem 3: Resin Gels Prematurely During Melt Processing or Infusion
-
Root Cause Analysis: This scenario, often called "pot life" reduction, means the processing window is too short at the chosen temperature.[12] This can be due to the processing temperature being too close to the curing onset temperature, or the presence of a highly active, intended curing agent.
-
Preventative & Corrective Actions:
-
Characterize Your Batch: Do not assume every batch of resin will behave identically. Run a Differential Scanning Calorimetry (DSC) scan on a small sample to determine the exact onset temperature of the curing exotherm for that specific batch.[14][15]
-
Optimize Processing Temperature: Your processing temperature should be safely below the DSC onset temperature to provide an adequate working time. Rheological analysis can precisely determine the gel time at different isothermal temperatures.[4][6]
-
Control Heating Rate: Rapid heating can cause temperature overshoots, pushing the resin into its curing region faster than intended. Use a controlled ramp rate when heating your resin.
-
Diagnostic & Analytical Protocols
To effectively troubleshoot, you need reliable data. Here are step-by-step guides for essential analytical techniques.
Protocol 1: Determining Curing Onset via Differential Scanning Calorimetry (DSC)
-
Objective: To determine the temperature at which curing begins for a specific resin batch.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the PTPN resin into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample in the DSC cell. Use an empty, sealed aluminum pan as a reference.
-
Thermal Program: Heat the sample under a nitrogen atmosphere (flow rate of 50 mL/min) at a constant rate, typically 10 °C/min, from room temperature to approximately 400 °C.[15]
-
Data Analysis: The curing reaction will appear as a broad exothermic peak. The "onset temperature" is calculated by the instrument software, typically by finding the intersection of the baseline tangent and the inflectional tangent of the exotherm. This temperature is your upper limit for processing.
-
Protocol 2: Monitoring Viscosity and Gel Time with a Rheometer
-
Objective: To measure the change in viscosity over time at a specific processing temperature and pinpoint the gel time.
-
Methodology:
-
Instrument Setup: Use a rheometer with a parallel plate or cone-and-plate geometry suitable for thermosets.
-
Sample Loading: Place a sufficient amount of resin onto the bottom plate, pre-heated to your desired isothermal processing temperature (e.g., 220 °C).[4]
-
Isothermal Time Sweep: Lower the upper plate to the correct gap and begin the experiment. Monitor the storage modulus (G') and loss modulus (G'') over time at a constant frequency and strain.
-
Data Analysis: The "gel point" is often identified as the crossover point where the storage modulus (G') becomes equal to the loss modulus (G'').[2] This time represents the maximum workable life of the resin at that temperature.[5]
-
Protocol 3: Chemical Structure Verification with FTIR Spectroscopy
-
Objective: To check for the premature formation of cross-linked structures.
-
Methodology:
-
Sample Preparation: A small amount of the resin can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Collect the infrared spectrum from approximately 4000 to 650 cm⁻¹.
-
Data Analysis: For a pure, uncured PTPN monomer, you should see a sharp, strong absorbance peak around 2230 cm⁻¹ , corresponding to the nitrile (-C≡N) group. In prematurely cured samples, you will see a decrease in the intensity of this peak and the appearance of new, broader peaks corresponding to triazine rings (around 1520 cm⁻¹ and 1360 cm⁻¹) or phthalocyanine structures (around 1010 cm⁻¹).[6][14]
-
Data Summary & Visualization
Table 1: Troubleshooting Premature Curing of PTPN Resins
| Symptom | Potential Root Cause | Recommended Action | Analytical Verification |
| Resin solidifies after synthesis | Residual catalysts (acids, bases, metal salts) | Re-purify: perform aqueous washes, filter through neutral alumina. | HPLC/GC-MS to check for impurities.[13] |
| Viscosity increases during storage | Suboptimal temperature, exposure to air/light | Store at ≤ 4°C under inert gas in an opaque container. | Rheometry to track viscosity change over time. |
| Rapid gelation during processing | Processing temperature too high or too close to cure onset | Lower the processing temperature. | DSC to determine the precise cure onset temperature.[11] |
| Batch-to-batch inconsistency | Variable levels of impurities or minor structural differences | Characterize each new batch before use. | DSC and Rheometry for every new batch.[13] |
Diagrams
Below are diagrams illustrating the key concepts for preventing premature curing.
Diagram 1: Troubleshooting Workflow
This diagram outlines a logical sequence of steps to diagnose and resolve premature curing issues.
Key external factors that can trigger premature curing.
References
- BenchChem. (n.d.). Effect of impurities on the curing kinetics of 3-(4-Chlorophenoxy)phthalonitrile.
- Kemet International. (n.d.). Thermosetting Resins Troubleshooting.
- MDPI. (2024). Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend.
- ResearchGate. (n.d.). DSC (a) and FTIR (b) spectra of OPD monomers after different curing....
- RSC Publishing. (n.d.). A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines.
- Cheng, K., et al. (2017). The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents. eXPRESS Polymer Letters, 11(11), 924–934.
- ResearchGate. (n.d.). Improving the curing process and thermal stability of phthalonitrile resin via novel mixed curing agents.
- MDPI. (2022). Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation.
- ResearchGate. (2021). Kinetic analysis of the curing of branched phthalonitrile resin based on dynamic differential scanning calorimetry.
- Polymer Innovation Blog. (2016). Practical Tips for Curing Thermosets Part One: Review of Gelation and Vitrification.
- National Institutes of Health (NIH). (2022). Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Phthalonitrile.
- Wiley Online Library. (n.d.). Phthalonitrile-based resin for advanced composite materials: Curing behavior studies.
- SpecialChem. (2022). Is It Done Yet? Comparison of Methods to Monitor Degree of UV Cure.
- MDPI. (n.d.). Comparison of Different Cure Monitoring Techniques.
- ResearchGate. (n.d.). Properties of phthalonitrile monomer blends and thermosetting phthalonitrile copolymers.
- Qualitest. (n.d.). Gelation Testing Explained: Accurate for Resins and Polymers.
- SPECIFIC POLYMERS. (n.d.). Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs).
- Polymer Innovation Blog. (2014). Thermoset Characterization Part 6: Practical Considerations for Gelation.
- Polymer Innovation Blog. (2014). Thermoset Characterization Part 4: Introduction to Gelation.
- SAMPE Digital Library. (2022). Improved Cure Kinetics of Phthalonitriles Through Dicyanamide-Based Ionic Liquids.
- INEOS Group. (n.d.). Acrylonitrile - Safe Handling and Storage Guide.
- Zenodo. (n.d.). Thermal and mechanical properties of several phthalonitrile resin system.
Sources
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- 2. Thermoset Characterization Part 4: Introduction to Gelation - Polymer Innovation Blog [polymerinnovationblog.com]
- 3. A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation | MDPI [mdpi.com]
- 5. Thermoset Characterization Part 6: Practical Considerations for Gelation - Polymer Innovation Blog [polymerinnovationblog.com]
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- 7. researchgate.net [researchgate.net]
- 8. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Thermal Stability of 3-(Phenylthio)phthalonitrile (PTPN) Polymers
Welcome to the dedicated technical support center for researchers, scientists, and professionals working with 3-(Phenylthio)phthalonitrile (PTPN) polymers. This guide provides in-depth troubleshooting assistance and addresses frequently asked questions encountered during the synthesis, curing, and characterization of these high-performance materials. Our objective is to empower you with the knowledge to overcome experimental challenges and optimize the thermal stability of your PTPN-based polymers.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the thermal stability of PTPN polymers.
Q1: My cured PTPN polymer exhibits a lower-than-expected decomposition temperature in the initial TGA scan. What are the likely causes and how can I resolve this?
A1: A lower-than-expected onset of decomposition is a common observation and can typically be attributed to three primary factors: incomplete curing, the presence of residual catalyst, or thermo-oxidative degradation.
-
Incomplete Curing: The exceptional thermal stability of phthalonitrile polymers stems from their highly cross-linked, heterocyclic network structure, which typically forms a triazine or phthalocyanine ring system upon curing. An incomplete curing process results in a polymer with unreacted nitrile groups and a lower cross-linking density. These unreacted sites create points of thermal weakness, leading to premature degradation.
-
Troubleshooting:
-
Verify Cure Cycle: Ensure your curing temperature and duration are optimal. Phthalonitrile resins generally require high-temperature curing, often in multiple stages, to achieve full conversion.[1] A typical cycle might involve a gradual temperature ramp followed by a prolonged hold at a final high temperature (e.g., 250–375°C).[2]
-
Analyze Cure Completion: Utilize Differential Scanning Calorimetry (DSC) to detect any residual exothermic activity after your standard cure cycle. The absence of a significant exotherm on a second heat scan indicates a high degree of cure.[3][4]
-
Post-Curing: Implementing a post-curing step at a temperature slightly above your final cure temperature can advance the cross-linking of remaining reactive groups, significantly enhancing thermal stability.[5][6]
-
-
-
Residual Catalyst: Curing agents or catalysts, such as aromatic amines or metallic salts, used to initiate polymerization can catalyze degradation at elevated temperatures if present in excess or not fully consumed.[7][8][9]
-
Troubleshooting:
-
Optimize Catalyst Concentration: Carefully review and optimize the concentration of your curing agent. Use the minimum amount necessary to achieve a complete cure within a reasonable timeframe.
-
Consider Catalyst-Free Systems: For applications requiring maximum thermal stability, explore curing PTPN resins without a catalyst, although this will necessitate significantly higher temperatures and longer cure times.[10]
-
-
-
Thermo-oxidative Degradation: Performing TGA analysis in an air or oxygen-containing atmosphere measures thermo-oxidative stability, not intrinsic thermal stability. The presence of oxygen can significantly lower the decomposition temperature.[11]
-
Troubleshooting:
-
Inert Atmosphere: Conduct initial thermal stability assessments via TGA in an inert atmosphere (e.g., Nitrogen or Argon) to determine the polymer's intrinsic thermal stability.
-
Compare Atmospheres: Run TGA scans in both inert and oxidative atmospheres. A substantial difference in the onset of decomposition indicates susceptibility to oxidation, which is crucial for understanding the material's performance limits.[12]
-
-
Q2: I am observing significant variations in char yield between different batches of my PTPN polymer. What could be the cause of this inconsistency?
A2: Char yield at high temperatures (e.g., 800–1000°C) in an inert atmosphere is a key indicator of the polymer network's thermal robustness. Variations often suggest inconsistencies in the polymer's structure.
-
Curing Atmosphere: The atmosphere during the curing process itself can have a profound impact. Curing in an inert atmosphere (e.g., under nitrogen) prevents oxidation of the polymer backbone as it forms, leading to a more stable structure with a higher char yield.
-
Troubleshooting:
-
Standardize Curing Environment: Implement a standardized and controlled curing environment. Using a nitrogen-purged oven or a vacuum bag setup is highly recommended for achieving reproducible, high-char-yield materials.
-
-
-
Monomer Purity: The purity of the 3-(Phenylthio)phthalonitrile monomer is critical. Impurities can act as defect sites in the final polymer network, initiating degradation and reducing char yield.[13]
-
Troubleshooting:
-
Monomer Characterization: Before polymerization, verify the purity of your PTPN monomer using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry, and melting point analysis.
-
Recrystallization: If impurities are detected, purify the monomer through recrystallization.
-
-
Q3: How can I proactively enhance the thermal stability of my PTPN polymer beyond optimizing the cure cycle?
A3: Enhancing thermal stability often involves strategic modifications to the polymer's molecular structure or the incorporation of stabilizing additives.
-
Incorporation of Inorganic Moieties: Introducing inorganic building blocks into the polymer network can significantly elevate its thermal and oxidative stability.[14]
-
Strategy: One effective approach is the incorporation of polyhedral oligomeric silsesquioxanes (POSS) into the phthalonitrile resin.[15][16] The POSS cages act as nanoscale reinforcements and, upon degradation, can form a protective silica (SiO2) layer on the polymer surface, insulating the underlying material and slowing further decomposition.[17][18]
-
Implementation: This can be achieved by co-curing the PTPN monomer with a phthalonitrile-functionalized POSS monomer.[2]
-
-
Copolymerization: Introducing another high-performance monomer to create a copolymer can disrupt crystallinity and improve processability while maintaining or even enhancing thermal properties.
-
Use of Antioxidants: For applications where thermo-oxidative stability is paramount, the addition of high-temperature antioxidants can be beneficial.[21]
-
Strategy: Hindered phenolic antioxidants or phosphite-based stabilizers can be incorporated into the resin before curing. These additives function by scavenging free radicals generated during the initial stages of oxidation.[21]
-
Section 2: Experimental Protocols & Workflows
This section provides detailed methodologies for the characterization and enhancement of PTPN polymer thermal stability.
Protocol 2.1: Standardized Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
This protocol outlines the steps for obtaining reliable and reproducible TGA data.
-
Sample Preparation:
-
Ensure the cured polymer sample is dry and free of any solvent.
-
Carefully weigh 5–10 mg of the sample into a ceramic or platinum TGA pan. A consistent sample mass should be used for all comparative tests.
-
-
Instrument Setup:
-
Atmosphere: For intrinsic thermal stability, purge the TGA furnace with high-purity nitrogen or argon at a flow rate of 20–50 mL/min for at least 30 minutes before starting the experiment to ensure an inert environment. For oxidative stability, use dry air at the same flow rate.
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 1000°C at a constant heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can provide better resolution of thermal events, while a faster rate (e.g., 20°C/min) may shift decomposition temperatures to higher values. Consistency is key.
-
-
-
Data Analysis:
-
Onset of Decomposition (Td): Determine the temperature at which the sample has lost 5% of its initial mass (T5%) or 10% of its mass (T10%). This is a common metric for the onset of significant thermal degradation.[22]
-
Char Yield: Record the percentage of residual mass remaining at a high temperature, typically 800°C or 1000°C, in an inert atmosphere.[22]
-
| Parameter | Definition | Significance |
| T5% / T10% | Temperature at 5% / 10% mass loss | Indicates the onset of thermal decomposition. A higher value is desirable. |
| Char Yield (%) | % Mass remaining at 800°C (N2) | Reflects the material's ability to form a stable carbonaceous layer. |
| ΔT (N2 vs. Air) | Difference in T5% between inert and oxidative atmospheres | Measures the susceptibility to thermo-oxidative degradation. |
Protocol 2.2: DSC for Cure Completion Analysis
This protocol is used to verify the degree of cure in a PTPN polymer sample.
-
Sample Preparation:
-
Place a small amount (5–10 mg) of the already-cured PTPN polymer into a hermetically sealed aluminum DSC pan.
-
-
Instrument Setup:
-
Data Analysis:
-
Examine the resulting thermogram for any broad, exothermic peaks.
-
Interpretation: The absence of a significant exotherm indicates that the curing reaction has gone to completion. The presence of an exotherm suggests residual unreacted nitrile groups, and its integrated area can be used to quantify the extent of residual cure.[23]
-
Section 3: Visualized Mechanisms and Workflows
Diagram 3.1: PTPN Curing and Thermal Degradation Pathway
Caption: Curing and degradation pathway for PTPN polymers.
Diagram 3.2: Workflow for Enhancing Thermal Stability
Caption: Workflow for troubleshooting and enhancing PTPN thermal stability.
References
-
Chen, X., et al. (2023). Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. Polymers, 15(19), 3947. [Link]
-
Gao, Y., et al. (2019). TG-MS-FTIR study on pyrolysis behavior of phthalonitrile resin. Polymer Degradation and Stability, 166, 159-166. [Link]
-
Palin, L., et al. (2019). The Use of POSS-Based Nanoadditives for Cable-Grade PVC: Effects on Its Thermal Stability. Polymers, 11(7), 1105. [Link]
-
Liang, G., et al. (2023). Kinetics of the oxidative aging of phthalonitrile resins and their effects on the mechanical properties of thermosets. Thermochimica Acta, 724, 179492. [Link]
-
Chen, X., et al. (2023). Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. National Library of Medicine. [Link]
-
Putselyk, S., et al. (2024). Mass loss curves of the phthalonitrile resins during thermal oxidative aging. ResearchGate. [Link]
-
Grignard, B., et al. (2018). Catalyst residues severely impact the thermal stability and degradation mechanism of polycarbonates: How to turn a flaw into an opportunity. Polymer Chemistry, 9(3), 261-270. [Link]
-
Chen, X., et al. (2023). Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. R Discovery. [Link]
-
Wang, Z., et al. (2022). Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. Polymers, 14(1), 219. [Link]
-
Hapco, Inc. (n.d.). Post Curing Thermoset Resins. [Link]
-
Rekha, R., et al. (2021). Effect of catalyst residues on the chain structure and properties of a Phillips type polyethylene. Polymer Testing, 99, 107204. [Link]
-
Palin, L., et al. (2019). The Use of POSS-Based Nanoadditives for Cable-Grade PVC: Effects on its Thermal Stability. National Library of Medicine. [Link]
-
Wang, Z., et al. (2023). Modification of Octavinyl POSS and Its Effect on the Mechanical Properties and Thermal Stability of Silicone Rubber/POSS Composites. Polymers, 15(11), 2568. [Link]
-
Liu, Y., et al. (2023). Epoxy-Functionalized POSS and Glass Fiber for Improving Thermal and Mechanical Properties of Epoxy Resins. Polymers, 15(4), 957. [Link]
-
Santos, J., et al. (2023). Catalyst residue effects on the heterogeneous oxidation of polypropylene. ResearchGate. [Link]
-
Fina, A., et al. (2011). Effects of POSS Particles on the Mechanical, Thermal, and Morphological Properties of PLA and Plasticised PLA. ResearchGate. [Link]
-
Chen, X., et al. (2023). Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. ResearchGate. [Link]
-
Dominguez, E., et al. (2017). Cure Behavior and Thermomechanical Properties of Phthalonitrile–Polyhedral Oligomeric Silsesquioxane Copolymers. National Library of Medicine. [Link]
-
Kučera, M. (1961). Neutralization of residual catalyst in polydimethylsiloxane. effect of neutralization on the thermal stability of the polymer. Journal of Polymer Science, 53(158), 123-136. [Link]
-
Mohanty, S., et al. (2015). Effect of post-curing on thermal and mechanical behavior of GFRP composites. IOP Conference Series: Materials Science and Engineering, 75, 012009. [Link]
-
Chen, X., et al. (2023). Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. National Library of Medicine. [Link]
-
Wang, Y., et al. (2018). A novel phthalonitrile monomer with low post cure temperature and short cure time. RSC Advances, 8(30), 16863-16871. [Link]
-
Liu, X., et al. (2019). Kinetic analysis of the curing of branched phthalonitrile resin based on dynamic differential scanning calorimetry. ResearchGate. [Link]
-
Jansen, K. M. B., et al. (2001). Effect of Postcure and Thermal Aging on Molding Compound Properties. ResearchGate. [Link]
-
Zhang, Y., et al. (2022). Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. Polymers, 14(21), 4567. [Link]
-
Putselyk, S., et al. (2024). Flexural strength of phthalonitrile resins after oxidative aging. ResearchGate. [Link]
-
Research and Reviews. (2022). Processing and Characterization on Thermosetting Polymers. Journal of Material Sciences. [Link]
-
Chemistry For Everyone. (2023). How Does Chemical Structure Affect Thermal Stability? YouTube. [Link]
-
Serra, A., et al. (2019). Optimization of the Curing and Post-Curing Conditions for the Manufacturing of Partially Bio-Based Epoxy Resins with Improved Toughness. National Library of Medicine. [Link]
-
Patsnap. (2023). Thermal Stability of Polymers: Why Some Degrade Faster Than Others. Patsnap Eureka. [Link]
-
Kumar, A., et al. (2020). Enhanced Thermal Stability And Thermophysical Properties Of High Density Polyethylene Based Polymer Composite Synthesized Through Compression Moulding Route. Journal of Polymer & Composites, 8(3), 1-8. [Link]
-
Liu, X., et al. (2022). Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. Polymers, 14(21), 4725. [Link]
-
García-Masabet, J., et al. (2023). Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion. Polymers, 15(1), 126. [Link]
-
Patsnap. (2023). How Thermal Degradation Affects Polymer Performance Over Time. Patsnap Eureka. [Link]
-
Liu, Y., et al. (2019). Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. ResearchGate. [Link]
-
Garkusha, O., et al. (2023). Phenol-containing phthalonitrile polymers – synthesis, cure characteristics and laminate properties. ResearchGate. [Link]
-
Scilit. (2012). Phenol‐containing phthalonitrile polymers – synthesis, cure characteristics and laminate properties. [Link]
-
Liu, Y., et al. (2019). Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. Polymers, 11(11), 1834. [Link]
-
Zhang, Y., et al. (2018). PHTHALONITRILE MODIFIED MULTI-HYDROXYL PHENOLIC: SYNTHESIS, CURING AND PROPERTIES. Zenodo. [Link]
-
Semantic Scholar. (2012). Phenol‐containing phthalonitrile polymers – synthesis, cure characteristics and laminate properties. [Link]
Sources
- 1. Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene | MDPI [mdpi.com]
- 2. Cure Behavior and Thermomechanical Properties of Phthalonitrile–Polyhedral Oligomeric Silsesquioxane Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Post Curing Thermoset Resins | Hapco, Inc. [hapcoincorporated.com]
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- 8. researchgate.net [researchgate.net]
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- 15. Modification of Octavinyl POSS and Its Effect on the Mechanical Properties and Thermal Stability of Silicone Rubber/POSS Composites [mdpi.com]
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- 23. [PDF] Effect of post-curing on thermal and mechanical behavior of GFRP composites | Semantic Scholar [semanticscholar.org]
Technical Support Center: Method Refinement for Consistent 3-(Phenylthio)phthalonitrile Synthesis
Welcome to the dedicated technical support center for the synthesis of 3-(Phenylthio)phthalonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and achieve consistent, high-yield results.
I. Overview of the Synthesis: A Mechanistic Perspective
The synthesis of 3-(Phenylthio)phthalonitrile is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a nitro group from 3-nitrophthalonitrile by a sulfur-based nucleophile, typically generated from thiophenol.
The success of this reaction hinges on the electronic nature of the aromatic ring. The two electron-withdrawing nitrile (-CN) groups and the nitro (-NO₂) group in 3-nitrophthalonitrile render the aromatic ring electron-deficient. This electronic "pull" makes the carbon atom attached to the nitro group susceptible to attack by an electron-rich nucleophile like the thiophenolate anion.
The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed efficiently. The electron-withdrawing groups, particularly those positioned ortho and para to the site of substitution, play a pivotal role in delocalizing the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction.[1][2][3]
Below is a diagram illustrating the generally accepted mechanism for this SNAr reaction.
Caption: SNAr mechanism for 3-(Phenylthio)phthalonitrile synthesis.
II. Troubleshooting Guide: From Problem to Solution
This section is designed to address specific challenges you may encounter during the synthesis of 3-(Phenylthio)phthalonitrile. Each issue is presented in a question-and-answer format, providing a systematic approach to resolution.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields are a common frustration in organic synthesis and can stem from several factors. Let's break down the potential culprits and their solutions.
1. Inefficient Nucleophile Generation:
-
The "Why": The active nucleophile is the thiophenolate anion (PhS⁻), not thiophenol (PhSH) itself. Incomplete deprotonation of thiophenol will result in a lower concentration of the active nucleophile, leading to a sluggish and incomplete reaction.
-
Troubleshooting Steps:
-
Base Selection: Employ a sufficiently strong, non-nucleophilic base to ensure complete deprotonation of thiophenol. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). For K₂CO₃, ensure it is finely powdered and anhydrous to maximize its reactivity.
-
Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent choices as they can solvate the cation of the base, enhancing the nucleophilicity of the thiophenolate anion.[4]
-
Pre-formation of the Nucleophile: Consider pre-stirring the thiophenol and the base in the reaction solvent for 30-60 minutes before adding the 3-nitrophthalonitrile. This ensures the complete formation of the thiophenolate anion.
-
2. Suboptimal Reaction Temperature:
-
The "Why": SNAr reactions, while often facile, still require a certain activation energy. Insufficient thermal energy can lead to a slow reaction rate and incomplete conversion. Conversely, excessive heat can promote side reactions and decomposition.
-
Troubleshooting Steps:
-
Temperature Optimization: If your reaction is sluggish at room temperature, consider gently heating the reaction mixture. A good starting point is 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature that balances reaction rate and byproduct formation.
-
Exothermic Reactions: Be mindful that the initial stages of the reaction can be exothermic, especially on a larger scale. Adding the 3-nitrophthalonitrile portion-wise to the thiophenolate solution can help control the temperature.
-
3. Purity of Starting Materials:
-
The "Why": Impurities in your starting materials can interfere with the reaction. Moisture can quench the base, while other impurities in the 3-nitrophthalonitrile or thiophenol can lead to unwanted side reactions.
-
Troubleshooting Steps:
-
3-Nitrophthalonitrile: Ensure your 3-nitrophthalonitrile is of high purity (typically >98%). If necessary, it can be recrystallized.[5]
-
Thiophenol: Thiophenol can oxidize over time to diphenyl disulfide. Use freshly distilled or commercially available high-purity thiophenol.
-
Solvent: Use anhydrous solvents. Even small amounts of water can have a detrimental effect on the reaction.
-
4. Reaction Time:
-
The "Why": The reaction may simply not have been allowed to proceed to completion.
-
Troubleshooting Steps:
-
Reaction Monitoring: The most reliable way to determine the optimal reaction time is to monitor its progress using TLC or HPLC. This will prevent premature workup and maximize your yield.
-
The following diagram outlines a logical workflow for troubleshooting low yields:
Caption: A systematic workflow for troubleshooting low yields.
Q2: I'm observing significant amounts of an insoluble, dark-colored byproduct. What is it and how can I prevent its formation?
A2: The formation of dark, insoluble materials often points towards polymerization or decomposition of the phthalonitrile moiety, especially under harsh basic conditions or elevated temperatures.
-
The "Why": Phthalonitriles can undergo base-catalyzed cyclotetramerization to form phthalocyanines, which are intensely colored compounds.[6] While this is a valuable reaction in its own right, it is an undesired side reaction in this context. High temperatures in the presence of a strong base can promote this process.
-
Troubleshooting Steps:
-
Control Reaction Temperature: As mentioned previously, avoid excessive heating. Maintain a moderate temperature and monitor the reaction closely.
-
Base Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) relative to the thiophenol. A large excess of a strong base can promote side reactions.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to the formation of colored impurities.
-
Workup Procedure: Upon completion of the reaction, promptly quench the reaction mixture, for example, by pouring it into water or a dilute acid solution. This will neutralize the base and prevent further side reactions.
-
Q3: My purified product shows impurities in the NMR spectrum that I can't identify. What are the likely side products?
A3: Besides the potential for polymerization, other side reactions can introduce subtle impurities.
-
Potential Side Products and Their Origins:
-
Diphenyl Disulfide: This can arise from the oxidation of thiophenol or the thiophenolate anion. Its presence can be minimized by using fresh thiophenol and an inert atmosphere.
-
Unreacted 3-Nitrophthalonitrile: Incomplete reaction will lead to the presence of the starting material in your crude product. This can be addressed by optimizing the reaction conditions as described in Q1.
-
Products of Reaction with Solvent: In some cases, the nucleophile can react with the solvent, especially at high temperatures. For example, DMF can decompose to dimethylamine, which is also a nucleophile. While less likely to be a major issue under typical conditions, it's a possibility to consider if other explanations fail.
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying the solid 3-(Phenylthio)phthalonitrile product. A suitable solvent system (e.g., ethanol, isopropanol, or a mixture of solvents) should be determined experimentally.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Aqueous Wash: During the workup, washing the organic layer with a dilute base solution (e.g., 5% NaOH) can help remove any unreacted thiophenol. A subsequent wash with a dilute acid (e.g., 5% HCl) will remove any basic impurities, followed by a brine wash.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the typical molar ratio of reactants for this synthesis?
A common starting point is to use a slight excess of thiophenol (e.g., 1.1-1.2 equivalents) and the base (e.g., 1.1-1.2 equivalents) relative to the 3-nitrophthalonitrile. This helps to ensure the complete consumption of the limiting reagent, 3-nitrophthalonitrile.
Q2: Can I use other sulfur nucleophiles besides thiophenol?
Yes, the SNAr reaction is quite versatile. Aliphatic thiols (R-SH) can also be used to generate the corresponding alkylthio-substituted phthalonitriles. The reactivity of the thiol will depend on its acidity and steric hindrance.
Q3: Is it possible to perform this reaction without a solvent?
While some reactions can be performed neat, for this particular synthesis, a solvent is highly recommended. The solvent plays a crucial role in dissolving the reactants, facilitating the interaction between the nucleophile and the substrate, and helping to control the reaction temperature.
Q4: How do I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the product and identify any proton or carbon-containing impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The presence of the characteristic nitrile stretch (around 2230 cm⁻¹) and the absence of the nitro group stretches (around 1530 and 1350 cm⁻¹) can be confirmed.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.
Q5: What are the key safety precautions for this reaction?
-
Thiophenol: Thiophenol has a very strong and unpleasant odor and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Strong bases like sodium hydride are pyrophoric and react violently with water. They should be handled with care under an inert atmosphere.
-
Solvents: DMF and DMSO are skin-absorbable. Avoid direct contact and wear appropriate gloves.
IV. Experimental Protocols
Synthesis of 3-(Phenylthio)phthalonitrile
Materials:
-
3-Nitrophthalonitrile (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.2 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add anhydrous DMF.
-
Add thiophenol to the DMF and stir to dissolve.
-
Add the anhydrous potassium carbonate to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the potassium thiophenolate salt.
-
Add the 3-nitrophthalonitrile to the reaction mixture in one portion.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water. A precipitate should form.
-
Stir the mixture for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of water to remove any remaining DMF and inorganic salts.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
V. Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Solvent | Anhydrous DMF, DMSO, or NMP | Aprotic polar solvents enhance nucleophilicity.[4] |
| Base | K₂CO₃, NaH, t-BuOK | Ensures complete deprotonation of thiophenol. |
| Temperature | 50-80 °C | Balances reaction rate and minimizes side reactions. |
| Reactant Ratio (3-nitroPN:Thiophenol:Base) | 1 : 1.1-1.2 : 1.1-1.2 | Drives the reaction to completion. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of thiophenol. |
VI. References
-
Google Patents. CN102557988B - Preparation method of 4-nitro phthalonitrile.
-
Organic Chemistry Tutor. Nucleophilic Aromatic Substitution. [Link]
-
Kaival Impex. High Purity 3-Nitrophthalonitrile - Best Price Guaranteed. [Link]
-
MDPI. Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. [Link]
-
ResearchGate. Synthesis and Characterization of Pyrimidine‐Based Novel Phthalonitrile Resins with Excellent Processing Performance and High Glass Transition Temperature. [Link]
-
NIH. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution Practice Problems. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. Reaction mechanism of phthalonitrile cyclization for the synthesis of phthalocyanines. [Link]
-
Alchem.Pharmtech. CAS 51762-68-6 | 3-(Phenylthio)phthalonitrile. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Application of 3-nitrophthalonitrile_Chemicalbook [chemicalbook.com]
- 5. 3-硝基邻苯二腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Impurity Analysis of 3-(Phenylthio)phthalonitrile
Welcome to the technical support center for the impurity analysis of 3-(Phenylthio)phthalonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of this compound. The following question-and-answer format is structured to address specific issues with scientific rigor and actionable advice.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
HPLC Analysis: My chromatogram for 3-(Phenylthio)phthalonitrile shows poor peak shape and inconsistent retention times. What are the likely causes and how can I fix this?
Poor peak shape (e.g., tailing, fronting, or splitting) and retention time drift are common issues in High-Performance Liquid Chromatography (HPLC) that can compromise the accuracy and reproducibility of your impurity analysis.[1][2]
Underlying Causes & Solutions:
-
Mobile Phase Issues:
-
Incorrect Preparation: Inconsistently prepared mobile phases are a frequent source of chromatographic problems.[1][2] Ensure accurate and consistent preparation of your mobile phase, including the precise measurement of all components.
-
pH Fluctuation: The pH of the aqueous portion of the mobile phase is critical, especially for compounds with ionizable functional groups. Measure and adjust the pH before adding the organic modifier.[1]
-
Contamination: Impurities in the mobile phase solvents or additives can lead to baseline noise, drift, and spurious peaks, particularly in gradient elution.[1] Always use HPLC or LC-MS grade solvents and reagents.[1]
-
Degassing: Dissolved gases in the mobile phase can lead to the formation of bubbles in the pump or detector, causing pressure fluctuations and baseline instability.[2][3] Ensure your mobile phase is adequately degassed using an in-line degasser, helium sparging, or sonication.[3]
-
-
Column-Related Problems:
-
Column Equilibration: Insufficient column equilibration time after changing the mobile phase composition can lead to drifting retention times.[2] A general rule is to flush the column with at least 10-20 column volumes of the new mobile phase.[4]
-
Column Contamination: Accumulation of strongly retained sample components or impurities on the column can lead to peak shape distortion and retention time shifts.[1] Consider using a guard column and implementing a robust column washing procedure after each analytical sequence.[2]
-
Column Voiding: A void at the head of the column can cause peak splitting or broadening.[4] This can result from pressure shocks or dissolution of the silica backbone at high pH. If suspected, reversing and flushing the column (disconnected from the detector) may help, but replacement is often necessary.
-
-
System and Method Parameters:
-
Temperature Fluctuations: Variations in ambient temperature can affect retention times. Using a thermostatted column oven is highly recommended for reproducible results.[2]
-
Injection Solvent Effects: Injecting the sample in a solvent significantly stronger than the mobile phase can lead to peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[4]
-
Troubleshooting Workflow:
Here is a systematic approach to diagnosing and resolving these issues:
Caption: A logical workflow for troubleshooting common HPLC issues.
Impurity Identification: I have detected several unknown peaks in my 3-(Phenylthio)phthalonitrile sample. How can I identify these impurities?
The identification of unknown impurities is a critical step in drug development and quality control.[5][6] A combination of chromatographic and spectroscopic techniques is typically employed for structural elucidation.[5][6][7]
Potential Sources of Impurities:
Impurities can arise from various stages of the manufacturing process and storage.[7][8]
-
Synthesis-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions.[8] For 3-(Phenylthio)phthalonitrile, this could involve reactants from the synthesis of phthalonitrile itself or the subsequent substitution reaction.[9][10]
-
Degradation Products: The active pharmaceutical ingredient (API) can degrade over time due to factors like exposure to light, heat, humidity, or interaction with excipients.[8]
-
Residual Solvents: Solvents used during synthesis and purification may remain in the final product.[8]
Analytical Approach for Identification:
A hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful first-line tool for impurity identification.
Step-by-Step Protocol for Impurity Identification using LC-MS:
-
Initial LC-MS Analysis:
-
Develop an HPLC method that provides good separation of the main peak from the impurity peaks.
-
Couple the HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent ion for each impurity. This provides the molecular weight of the impurities.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
If available, use HRMS (e.g., Q-TOF or Orbitrap) to determine the accurate mass of the impurities. This allows for the prediction of the elemental composition, which is crucial for narrowing down potential structures.[5]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Perform MS/MS experiments on the impurity parent ions. The fragmentation pattern provides valuable structural information about the molecule's connectivity.
-
-
Forced Degradation Studies:
-
Subject the 3-(Phenylthio)phthalonitrile sample to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[5] Analyzing these samples can help to identify which impurity peaks are degradation-related and provide insights into the degradation pathways.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Data Interpretation and Structure Elucidation Workflow:
Caption: A workflow for the identification of unknown impurities.
Quantitative Analysis: How do I accurately quantify the impurities in my 3-(Phenylthio)phthalonitrile sample?
Accurate quantification of impurities is essential to ensure the safety and efficacy of a drug substance.[5] The choice of quantification method depends on the availability of reference standards for the impurities.
Scenario 1: Reference Standards are Available
This is the most straightforward approach and provides the most accurate results.
-
Method: Create a calibration curve for each impurity using its certified reference standard.
-
Procedure:
-
Prepare a series of standard solutions of the impurity at different known concentrations.
-
Inject these standards into the HPLC system and record the peak area for each concentration.
-
Plot a graph of peak area versus concentration to generate a calibration curve.
-
Inject the 3-(Phenylthio)phthalonitrile sample, determine the peak area of the impurity, and use the calibration curve to calculate its concentration.
-
Scenario 2: Reference Standards are Not Available
When reference standards are not available, relative response factors (RRFs) can be used for quantification.
-
Method: The response of the impurity is compared to the response of the main compound (3-(Phenylthio)phthalonitrile). This assumes that the detector response is similar for both the API and the impurity.
-
Relative Response Factor (RRF) Determination:
-
If the impurity can be isolated, its RRF can be determined experimentally by comparing its response to that of the API at the same concentration.
-
If the impurity cannot be isolated, an RRF of 1.0 is often assumed, but this can introduce significant error. It is crucial to acknowledge this assumption in your analysis.
-
Quantitative Data Summary:
| Quantification Method | Pros | Cons | When to Use |
| External Standard | High accuracy and precision. | Requires certified reference standards for each impurity. | When reference standards are available. |
| Relative Response Factor (RRF) | Useful when standards are unavailable. | Can be less accurate, especially if RRF is assumed to be 1.0. | When reference standards are not available. |
Experimental Protocol: Quantification by External Standard using HPLC
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve the impurity reference standard in a suitable diluent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create at least five calibration standards covering the expected concentration range of the impurity.
-
-
Preparation of Sample Solution:
-
Accurately weigh and dissolve the 3-(Phenylthio)phthalonitrile sample in the same diluent to a known concentration.
-
-
HPLC Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Integrate the peak areas for the impurity in all chromatograms.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the impurity against the concentration for the standard solutions.
-
Determine the concentration of the impurity in the sample solution using the regression equation from the calibration curve.
-
Calculate the percentage of the impurity in the original 3-(Phenylthio)phthalonitrile sample.
-
Residual Solvent Analysis: What is the best method to detect and quantify residual solvents in 3-(Phenylthio)phthalonitrile?
Residual solvents are organic volatile chemicals used in the synthesis of drug substances or in the preparation of drug products.[8] Their levels must be controlled within acceptable limits. The most suitable technique for this analysis is Gas Chromatography (GC), often with headspace sampling.[13]
Why Headspace GC?
-
Volatility: Residual solvents are typically volatile, making them ideal for GC analysis.
-
Sample Matrix: Headspace sampling allows for the analysis of the volatile solvents without injecting the non-volatile 3-(Phenylthio)phthalonitrile onto the GC column, which could cause contamination and column degradation.
Key Parameters for Headspace GC Method Development:
-
Column Selection: A polar column (e.g., G43 type, polyethylene glycol) is often used for the separation of common residual solvents.[13]
-
Headspace Parameters:
-
Vial Equilibration Temperature and Time: These parameters are optimized to ensure that the volatile solvents have partitioned into the headspace of the vial before injection. A typical starting point is 80°C for 15 minutes.[13]
-
Loop and Transfer Line Temperatures: These should be high enough to prevent condensation of the analytes.[13]
-
-
GC Parameters:
-
Injector and Detector Temperature: Set to ensure efficient transfer and detection of the solvents.
-
Oven Temperature Program: A temperature gradient is typically used to separate solvents with different boiling points.
-
Typical Headspace GC Parameters for Residual Solvent Analysis:
| Parameter | Typical Setting | Rationale |
| Column | Polar (e.g., G43) | Good separation of common polar and non-polar solvents. |
| Vial Equilibration Temp. | 80 °C | Facilitates partitioning of volatiles into the headspace. |
| Vial Equilibration Time | 15 min | Allows the sample to reach equilibrium. |
| Injector Temperature | 140 °C | Ensures rapid volatilization of the sample. |
| Detector (FID) Temp. | 250 °C | Prevents condensation and ensures good sensitivity. |
| Oven Program | Start at 40°C, ramp to 240°C | Separates solvents based on their boiling points. |
Note: These are starting parameters and should be optimized for your specific application.
Identification and Quantification:
-
Identification: Residual solvents are identified by comparing their retention times to those of known standards.
-
Quantification: Quantification is performed using an external standard calibration curve for each solvent of interest.
References
-
AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Retrieved from [Link]
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T, S., R, S., & J, S. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed, 2(1). Retrieved from [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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International Journal of Pharmaceutical Erudition. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
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Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
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International Journal of Research Trends and Innovation. (n.d.). RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. Retrieved from [Link]
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Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
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PharmaTutor. (2015). IMPURITY PROFILING AN EMERGING TREND IN PHARMACEUTICALS: A REVIEW. Retrieved from [Link]
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PerkinElmer. (n.d.). Rapid LC/MS/MS Analysis of Phthalates. Retrieved from [Link]
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American Chemical Society. (2020). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
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EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
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MDPI. (2022). Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. The synthesis route of phthalonitrile derivatives 1 and 2. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of phthalonitrile compounds 3 and 4. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Retrieved from [Link]
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Waters Corporation. (n.d.). Greener, Lower Cost Organic Mobile Phase Solvents for the LC-MS Analysis of Intact Biotherapeutic Proteins. Retrieved from [Link]
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Technical Support Center: Process Optimization for Industrial Production of 3-(Phenylthio)phthalonitrile
This guide serves as a comprehensive technical resource for researchers, chemists, and process engineers involved in the synthesis of 3-(Phenylthio)phthalonitrile. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during laboratory and industrial-scale production.
Overview of Synthesis Strategy
The industrial synthesis of 3-(Phenylthio)phthalonitrile (CAS 51762-68-6) is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction.[1][2] This typically involves the reaction of a phthalonitrile derivative bearing a good leaving group at the 3-position, such as a nitro or halo group, with thiophenol in the presence of a base.
The most prevalent and efficient laboratory-scale method, which is adaptable for industrial production, utilizes 3-nitrophthalonitrile as the starting material.[3] The nitro group is an excellent electron-withdrawing group, which activates the aromatic ring for nucleophilic attack by the thiolate anion generated from thiophenol.
Core Reaction:
3-Nitrophthalonitrile + Thiophenol → 3-(Phenylthio)phthalonitrile + Nitrite Salt
This guide will focus on the process optimization and troubleshooting for this specific synthetic route.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of 3-(Phenylthio)phthalonitrile.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format, providing explanations grounded in chemical principles and offering actionable solutions.
Category 1: Low Product Yield
Q1: My reaction yield is consistently below 70%. What are the most common causes?
Low yield is a frequent issue that can often be traced back to several key factors:
-
Incomplete Reaction: The reaction may not have reached completion. Verify completion using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before quenching the reaction. If the reaction has stalled, a slight increase in temperature or addition of more base might be necessary.
-
Moisture Contamination: The presence of water can hydrolyze the phthalonitrile groups, especially under basic conditions at elevated temperatures, leading to phthalimide-related byproducts.[4][5] Ensure all glassware is oven-dried, use anhydrous solvents, and maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Base Stoichiometry and Strength: An insufficient amount of base will lead to incomplete deprotonation of thiophenol, leaving unreacted starting material. A large excess of a very strong base can promote side reactions. Potassium carbonate (K₂CO₃) is commonly used as it is strong enough to deprotonate thiophenol but mild enough to minimize side reactions. Use at least 1.5-2.0 equivalents to ensure complete reaction and compensate for any incidental moisture.
-
Thiophenol Oxidation: Thiophenol can be oxidized to diphenyl disulfide, especially in the presence of air at elevated temperatures. This side reaction consumes the nucleophile, directly reducing the potential yield.[6] Purging the reaction vessel with an inert gas before heating is critical to prevent this.
-
Workup Losses: The product has some solubility in organic solvents. During the precipitation and washing steps, product can be lost. Ensure the precipitation is done in a large volume of cold water to minimize solubility. Avoid excessive washing or using solvents in which the product is highly soluble for washing.
Q2: Can the choice of solvent dramatically impact the yield?
Absolutely. The SNAr reaction mechanism involves the formation of a negatively charged intermediate (a Meisenheimer complex). This intermediate is stabilized by polar aprotic solvents.
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices as they effectively solvate the potassium carbonate and stabilize the charged intermediate, accelerating the reaction.[3]
-
Inappropriate Solvents: Non-polar solvents like toluene or hexane are poor choices as they do not facilitate the reaction. Protic solvents like ethanol or water can interfere with the base and may lead to unwanted side reactions.
Category 2: Product Purity Issues
Q3: My final product is off-color (yellow or brown) instead of white/pale yellow. What causes this discoloration?
Discoloration is typically due to high-molecular-weight byproducts or residual colored starting materials.
-
Residual 3-Nitrophthalonitrile: The starting material itself is often a pale yellow solid. Incomplete reaction will leave it as an impurity.
-
Oxidation Byproducts: Air oxidation can lead to colored polymeric impurities. Maintaining an inert atmosphere is crucial.
-
Solvent Decomposition: At very high temperatures (>120°C), solvents like DMF can begin to decompose, forming colored impurities. Adhere to the recommended temperature range.
Solution: The most effective way to remove colored impurities is through recrystallization. A mixed solvent system, such as ethanol/water or isopropanol/water, often yields high-purity, colorless crystals. Activated carbon (charcoal) treatment of the hot solution before filtration can also be highly effective at adsorbing colored impurities.
Q4: I'm observing a significant impurity peak in my HPLC/NMR analysis. What could it be?
Identifying impurities is key to eliminating them. Based on the reaction mechanism, several byproducts are possible.
Reaction Mechanism & Potential Byproducts
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Technical Support Center: Isomer Control in Phthalocyanine Synthesis
Introduction: The Challenge of Isomerism in Phthalocyanine Synthesis
The synthesis of asymmetrically substituted phthalocyanines (Pcs) via the cyclotetramerization of a single phthalonitrile precursor inherently leads to a mixture of four structural isomers: C4h, D2h, C2v, and Cs.[1][2] This statistical formation arises from the different possible orientations of the substituted benzoisoindoline units during macrocycle formation. The presence of these isomers can be problematic for applications in materials science and medicine, where specific symmetries and properties are required, often leading to challenges in characterization, purification, and device performance.[3]
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and controlling isomer formation during phthalocyanine synthesis. We will explore the causal mechanisms behind isomer distribution and provide field-proven strategies and detailed protocols to steer your synthesis toward a desired isomeric outcome.
Troubleshooting Guide & Methodologies
This section addresses common issues encountered during phthalocyanine synthesis and provides actionable solutions grounded in chemical principles.
Issue 1: My synthesis yields a statistical mixture of isomers (1:1:2:4 ratio). How can I selectively synthesize the C4h isomer?
Cause: A statistical distribution is the default outcome when the substituents on the phthalonitrile precursor do not exert significant steric or electronic influence during the cyclotetramerization process.[1] To achieve selectivity, the reaction must be directed. The most common and effective strategy for isolating the highly symmetric C4h isomer is to employ sterically demanding groups.
Solution: Steric Hindrance-Directed Synthesis
By introducing a bulky substituent at the 3-position (α-position) of the phthalonitrile precursor, you can physically block unfavorable orientations during the formation of the macrocycle. The bulky groups create a high-energy barrier for the formation of more sterically congested isomers like C2v and D2h, thus favoring the pathway to the most stable, least crowded C4h isomer.[1][4]
Key Experimental Considerations:
-
Choice of Steric Group: Bulky groups such as tert-butyl, trialkylsilyl, or substituted aryl groups are effective.[1][3] Even flexible but sizable groups like oligo(ethylene glycol) (TEG) chains can direct the synthesis towards C4h symmetry, particularly at lower temperatures.[1]
-
Reaction Temperature: While strong steric control can direct the synthesis at various temperatures, lower temperatures can enhance selectivity, especially with less bulky directing groups.[1]
-
Solvent: High-boiling point solvents like pentanol, octanol, or dimethylaminoethanol (DMAE) are commonly used.[2][5][6]
Protocol: Synthesis of a C4h-selective Zinc(II) Phthalocyanine
This protocol is adapted from methodologies employing silyl groups as removable steric directors.[3]
-
Precursor Synthesis: Synthesize the 3-(trialkylsilyl)-substituted phthalonitrile. A common method involves regioselective ortho-lithiation followed by silylation.[3]
-
Cyclotetramerization:
-
In a reaction vessel equipped with a condenser and nitrogen inlet, combine 4 equivalents of the 3-(trialkylsilyl)-phthalonitrile precursor with 1 equivalent of a metal salt (e.g., zinc acetate, Zn(OAc)2).
-
Add a high-boiling point solvent such as ethylene glycol.
-
Heat the reaction mixture to a high temperature (e.g., 230 °C) for several hours until the reaction goes to completion (monitor by TLC or UV-Vis for the appearance of the characteristic Pc Q-band around 680 nm). The bulky silyl group will direct the formation of the C4h isomer.
-
-
Purification of Silylated Pc: After cooling, precipitate the crude product in a non-solvent like methanol/water. Purify the silylated C4h-Pc using column chromatography (silica or alumina).
-
Desilylation (Optional): If the parent Pc is desired, the trialkylsilyl groups can be removed by treating the purified silylated Pc with an acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane (DCM).
-
Final Purification: Purify the final metal-free or metallated C4h-Pc by column chromatography to remove any desilylation byproducts.
Issue 2: I need to synthesize a specific "AABB" or "ABAB" type phthalocyanine (D2h or C2v). How can I approach this?
Cause: The synthesis of less symmetrical isomers like D2h or C2v as the major product is significantly more challenging than C4h synthesis because it requires precise control over the assembly of two different phthalonitrile precursors. Statistical co-tetramerization of two different phthalonitriles will yield a complex mixture of up to six different Pcs.
Solution 1: Polymer-Supported Synthesis
This method provides a robust way to control the sequence of precursor addition, preventing self-condensation of one of the components.
Conceptual Workflow:
-
Immobilization: A phthalonitrile precursor (A) is covalently attached to a soluble polymer support (e.g., polyethylene glycol).
-
Dimerization: The polymer-bound precursor is reacted with a free phthalonitrile (B) under conditions that favor dimer formation.
-
Cyclization: The resulting polymer-bound A-B dimer is then induced to cyclize with another A-B unit, often templated by a metal ion, leading to a controlled AABB-type macrocycle.
Diagram: Polymer-Supported Synthesis Workflow
Caption: Workflow for synthesizing AABB-type phthalocyanines.
Solution 2: Subphthalocyanine Ring Expansion
This elegant method uses a smaller, pre-formed macrocycle, a subphthalocyanine (SubPc), as a template. A SubPc is a C3-symmetric macrocycle made of three isoindoline units. It can be reacted with a fourth, different phthalonitrile precursor to "expand" into a phthalocyanine of the A3B type. While not directly yielding AABB types, it is a powerful strategy for producing low-symmetry Pcs.
Issue 3: My product is a mixture of isomers, and I cannot change the synthesis. What are the best strategies for separation and purification?
Cause: The four constitutional isomers often have very similar polarities and physical properties, making their separation challenging.
Solution: High-Performance Liquid Chromatography (HPLC)
HPLC is the most effective and widely reported method for separating phthalocyanine isomers.[3][7]
Key Experimental Considerations:
-
Stationary Phase: The choice of column is critical.
-
Normal Phase (Silica/Alumina): Can be effective for some isomer sets, often using solvent systems like toluene/hexane or dichloromethane/hexane.[8][9]
-
Reverse Phase (C18, C30): C18 columns are common, but C30 alkyl phases have been shown to provide excellent separation for certain tetrasubstituted Pcs.[10]
-
-
Mobile Phase: A gradient elution is typically required. The solvent system must be carefully optimized. Common solvents include hexane, dichloromethane, THF, and methanol.[8]
-
Detection: A UV-Vis detector set to the Q-band maximum (typically 670-700 nm) provides high sensitivity.
-
Scale: Preparative HPLC can be used to isolate milligram to gram quantities of pure isomers, although it can be a tedious process.[7]
Comparative Table: Isomer Separation Techniques
| Technique | Principle | Pros | Cons | Best For |
| Column Chromatography | Adsorption | Simple, scalable | Low resolution for isomers | Pre-purification, removing bulk impurities |
| Preparative TLC | Adsorption | Good for small scale | Labor-intensive, limited capacity | Isolating mg quantities of C4h/D2h isomers[7] |
| HPLC (Normal/Reverse) | Partition/Adsorption | High resolution, reproducible | Expensive, requires optimization | Analytical and preparative scale separation of all four isomers[10] |
| Crystallization | Differential Solubility | Can yield high-purity material | Often difficult, may not separate all isomers | Isolating the least soluble or most crystalline isomer (often C4h) |
Frequently Asked Questions (FAQs)
Q1: What is the role of the metal template in controlling isomer formation?
The metal ion plays a crucial role in templating the cyclotetramerization reaction, dramatically improving yields.[11] However, its direct role in influencing the final isomer ratio is complex and not fully predictable. Some studies suggest that the metal ion's coordination geometry can influence the formation of precursor dimers, which in turn affects the final isomer distribution.[12] For instance, a nickel(II)-assisted cyclotetramerization of 3,5-di-tert-butylphthalonitrile surprisingly favored the Cs isomer over the sterically preferred C4h isomer, suggesting a mechanism beyond simple steric control.[12]
Q2: How can I reliably characterize the isomer distribution in my product mixture?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
1H NMR: The symmetry of each isomer results in a distinct number of signals in the 1H NMR spectrum. By integrating the signals corresponding to unique protons on each isomer, their relative ratio can be determined.[2][13] Bulky substituents that prevent aggregation are key to obtaining well-resolved spectra.[14]
-
C4h: Highest symmetry, shows the simplest spectrum with one set of signals for the repeating unit.
-
D2h: Shows one set of signals.
-
C2v: Shows two sets of signals of equal intensity.
-
Cs: Lowest symmetry, shows up to four sets of signals.[15]
-
-
15N NMR: For 15N-enriched samples, this technique provides direct information about the nitrogen atoms in the Pc core, which are highly sensitive to the local electronic environment and symmetry, offering another layer of structural confirmation.[16]
Diagram: Decision Flowchart for Isomer Control Strategy
Caption: Decision-making process for selecting a synthetic strategy.
Q3: Does the reaction solvent affect the isomer ratio?
Yes, the solvent can play a role, although it is often secondary to steric effects. High-boiling, coordinating solvents can influence the aggregation state of the phthalonitrile precursors and intermediates. This can alter the relative rates of formation for different isomeric intermediates, thereby shifting the final product distribution. However, this effect is less pronounced and harder to predict than using strong steric directing groups.
Q4: Can I avoid isomer formation altogether?
Yes, if the phthalonitrile precursor itself possesses C2v symmetry (i.e., it is symmetrically substituted across a plane passing through the two cyano groups), its cyclotetramerization will yield only a single, isomerically pure phthalocyanine product. This is the case for many common Pcs, such as unsubstituted Pc or octa-substituted Pcs derived from 4,5-disubstituted phthalonitriles.[17] The problem of isomerism arises specifically when using 3- or 4-monosubstituted, or 3,6- or 4,5-disubstituted phthalonitriles where the two substituents are different.
References
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Approaches towards the synthesis of a 2,9,16,23-tetrasubstituted phthalocyanine as a pure isomer. (URL: [Link])
-
Synthesis, Photochemistry, and Electrochemistry of a Series of Phthalocyanines with Graded Steric Hindrance. ACS Publications. (URL: [Link])
-
Regioisomer-Free C4h β-Tetrakis(tert-butyl)metallo-phthalocyanines: Regioselective Synthesis and Spectral Investigations. PubMed Central. (URL: [Link])
-
Synthesis of Multifunctional C4h Octa-substituted Phthalocyanines. ChemRxiv. (URL: [Link])
-
Design and synthesis of a sterically locked, highly distorted phthalocyanine and observation of all possible stereoisomers. University of East Anglia. (URL: [Link])
-
Separation and mesogenic properties of tetraalkoxy-substituted phthalocyanine isomers. Royal Society of Chemistry. (URL: [Link])
-
Synthesis of nickel(II)-containing meso-edited phthalocyanine derivatives. PubMed Central. (URL: [Link])
-
Synthesis of sterically hindered phthalocyanines and their applications to dye-sensitized solar cells. PubMed. (URL: [Link])
-
Synthesis of Multifunctional C4h Octa-substituted Phthalocyanines. ChemRxiv. (URL: [Link])
-
Synthesis of the phthalocyanine 5 (the isomer C4h is shown) and its... ResearchGate. (URL: [Link])
-
Approaches towards the synthesis of a 2,9,16,23-tetrasubstituted phthalocyanine as a pure isomer. Canadian Science Publishing. (URL: [Link])
-
Stacking Control by Molecular Symmetry of Sterically Protected Phthalocyanines. PubMed Central. (URL: [Link])
-
Phthalocyanines as an alternative to soluble polymer-supported platforms in organic synthesis. PubMed. (URL: [Link])
- Separation of regioisomers of metal phthalocyanines.
-
Synthesis of sterically hindered phthalocyanines and their applications to dye-sensitized solar cells. SciSpace. (URL: [Link])
-
Synthesis and separation of structural isomers of 2(3),9(10),16(17),23(24)-tetrasubstituted phthalocyanines. ResearchGate. (URL: [Link])
-
The windmill, the dragon, and the frog: geometry control over the spectral, magnetic, and electrochemical properties of cobalt phthalocyanine regioisomers. Royal Society of Chemistry. (URL: [Link])
-
Chromatographic separation of phthalocyanine compounds. Digital Commons @ EMU. (URL: [Link])
-
Synthesis, Spectroscopy, Electrochemistry, and Spectroelectrochemistry of a Zinc Phthalocyanine with D2h Symmetry. ResearchGate. (URL: [Link])
-
Phthalocyanines: Structure, Synthesis, Purification and Applications. DergiPark. (URL: [Link])
-
Design and synthesis of a sterically locked, highly distorted phthalocyanine and observation of all possible stereoisomers. (URL: [Link])
-
Template-controlled on-surface synthesis of a lanthanide supernaphthalocyanine and its open-chain polycyanine counterpart. PubMed Central. (URL: [Link])
-
Novel Polymer Supported Phthalocyanine Nanosensors and Analytical Application. ResearchGate. (URL: [Link])
-
Approaches towards the synthesis of a 2,9,16,23-tetrasubstituted phthalocyanine as a pure isomer. ResearchGate. (URL: [Link])
-
Liquid state 15N NMR studies of 15N isotope labeled phthalocyanines. TÜBİTAK Academic Journals. (URL: [Link])
-
Perspectives in the selective synthesis of phthalocyanines and related compounds. ResearchGate. (URL: [Link])
-
The evolution of 1H NMR spectra in DMSO-D6 of magnesium phthalocyanine... ResearchGate. (URL: [Link])
-
NMR spectroscopic evidence for the self-association of some asymmetrically substituted phthalocyanines in solution. ResearchGate. (URL: [Link])
-
Approaches Towards the Synthesis of a 2,9,16,23-Tetrasubstitutedphthalocyanine as a Pure Isomer. DTIC. (URL: [Link])
-
Improved syntheses of high hole mobility phthalocyanines: A case of steric assistance in the cyclo-oligomerisation of phthalonitriles. National Institutes of Health. (URL: [Link])
-
Product Class 9: Phthalocyanines and Related Compounds. Georg Thieme Verlag KG. (URL: [Link])
-
Colored single-chain polymeric nanoparticles via intramolecular copper phthalocyanine formation. Royal Society of Chemistry. (URL: [Link])
-
An efficient two-step synthesis of metal-free phthalocyanines using a Zn(II) template. ResearchGate. (URL: [Link])
-
Liquid crystalline metal phthalocyanines: Structural organization on the substrate surface. (URL: [Link])
-
Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution. PubMed Central. (URL: [Link])
-
Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs). (URL: [Link])
-
Studies on the template synthesis of some phthalocyanines on ferrites support and their characterization using Mössbauer spectroscopy. ResearchGate. (URL: [Link])
-
Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. MDPI. (URL: [Link])
-
One-pot synthesis of copper phthalocyanine polymer: An efficient CO2 fixation catalyst. (URL: [Link])
-
Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. PubMed Central. (URL: [Link])
-
Novel Polymer Supported Phthalocyanine Nanosensors and Analytical Application. AVESİS. (URL: [Link])
-
Syntheses and Functional Properties of Phthalocyanines. PubMed Central. (URL: [Link])
-
Synthesis, characterization of new phthalocyanines and investigation of photophysical, photochemical properties and theoretical studies. ResearchGate. (URL: [Link])
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Validation & Comparative
A Definitive Spectroscopic Guide to the Structural Validation of 3-(Phenylthio)phthalonitrile
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this comprehensive guide, we delve into the spectroscopic validation of 3-(Phenylthio)phthalonitrile, a key intermediate in the synthesis of various functional dyes and pharmaceutical agents. This document provides not only a detailed comparison of spectroscopic techniques but also the underlying rationale for their application, ensuring a self-validating and robust analytical workflow.
The structural integrity of synthesized compounds is paramount. A seemingly minor deviation in molecular architecture can lead to significant changes in chemical reactivity, biological activity, and ultimately, the safety and efficacy of a potential therapeutic. Therefore, a multi-faceted analytical approach is not just recommended; it is essential. Here, we will explore how ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry collectively provide an irrefutable structural proof for 3-(Phenylthio)phthalonitrile.
The Analytical Workflow: A Symphony of Spectroscopies
The validation of 3-(Phenylthio)phthalonitrile's structure is a process of assembling a puzzle where each spectroscopic technique provides a unique set of clues. The convergence of data from these independent methods creates a high-fidelity molecular portrait.
Caption: Workflow for the spectroscopic validation of 3-(Phenylthio)phthalonitrile.
I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of different types of protons, their chemical environments, and their proximity to one another.
Experimental Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of purified 3-(Phenylthio)phthalonitrile and dissolve it in ~0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube. The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals[1].
-
Instrument Setup: The ¹H NMR spectrum is typically recorded on a 300 or 400 MHz spectrometer.[2]
-
Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
Data Interpretation and Comparison
The ¹H NMR spectrum of 3-(Phenylthio)phthalonitrile is expected to exhibit signals corresponding to the aromatic protons of the phthalonitrile and phenylthio moieties.
Caption: Structure of 3-(Phenylthio)phthalonitrile.
Table 1: Expected ¹H NMR Spectral Data for 3-(Phenylthio)phthalonitrile in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.9 - 7.5 | Multiplet | 3H | Aromatic Protons (Phthalonitrile ring) | The protons on the phthalonitrile ring are deshielded due to the electron-withdrawing nature of the nitrile groups. |
| ~ 7.4 - 7.2 | Multiplet | 5H | Aromatic Protons (Phenylthio ring) | The protons on the phenylthio ring will appear in the typical aromatic region. |
The complex splitting patterns (multiplets) arise from proton-proton coupling (spin-spin splitting) between adjacent, non-equivalent protons on the aromatic rings. The integration values are critical as they confirm the number of protons in each distinct chemical environment. The disubstituted benzene ring of the phthalonitrile moiety will show a more complex pattern than a simple doublet of doublets due to the differing electronic effects of the nitrile and thioether substituents.[3][4]
II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. While less sensitive than ¹H NMR, it is an invaluable tool for confirming the number of unique carbon atoms and identifying their functional groups.
Experimental Protocol
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope[5][6].
-
Instrument Setup: The spectrum is acquired on the same NMR spectrometer, typically at a frequency of 75 or 100 MHz.
-
Data Acquisition: A proton-decoupled sequence is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom. A larger number of scans is necessary to obtain a good signal-to-noise ratio.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm) is used for chemical shift referencing.
Data Interpretation and Comparison
The ¹³C NMR spectrum will reveal the number of chemically non-equivalent carbon atoms in 3-(Phenylthio)phthalonitrile.
Table 2: Predicted ¹³C NMR Spectral Data for 3-(Phenylthio)phthalonitrile
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 135 - 125 | Aromatic Carbons (CH) | Aromatic carbons typically resonate in this region.[7] |
| ~ 118 - 115 | Nitrile Carbons (C≡N) | The carbons of the nitrile groups are characteristically found in this downfield region.[8] |
| Quaternary Carbons | Aromatic Carbons (C-S, C-CN) | Carbons directly attached to the sulfur and nitrile groups will have distinct chemical shifts and will appear as weaker signals due to the lack of an attached proton (in a decoupled spectrum). |
Due to the lack of symmetry in the 3-substituted phthalonitrile ring, all six carbons are expected to be unique. Similarly, the phenylthio group will show signals for its six carbons, with potential overlap in the aromatic region. The presence of the two distinct nitrile carbon signals provides strong evidence for the phthalonitrile moiety.
III. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol
-
Sample Preparation (Solid): A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.[9][10] The thin solid film method is also a viable option.[11]
-
Instrument Setup: An FT-IR spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum (of the empty ATR crystal or a blank KBr pellet) is collected first, followed by the sample spectrum. The instrument scans the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Data Interpretation and Comparison
The FT-IR spectrum of 3-(Phenylthio)phthalonitrile should display characteristic absorption bands for its key functional groups.
Table 3: Key FT-IR Absorption Bands for 3-(Phenylthio)phthalonitrile
| Wavenumber (cm⁻¹) | Functional Group | Vibration | Rationale |
| ~ 2230 - 2220 | Nitrile (C≡N) | Stretching | This is a very characteristic, sharp, and strong absorption for the nitrile functional group.[12][13][14] |
| ~ 3100 - 3000 | Aromatic C-H | Stretching | These absorptions are typical for C-H bonds on an aromatic ring. |
| ~ 1600 - 1450 | Aromatic C=C | Stretching | These bands are characteristic of the carbon-carbon double bonds within the aromatic rings. |
| ~ 715 - 670 | C-S | Stretching | The carbon-sulfur bond of the thioether linkage will show a weak to medium absorption in the fingerprint region.[15][16] |
The presence of a strong, sharp peak around 2225 cm⁻¹ is a definitive indicator of the nitrile groups. The combination of aromatic C-H and C=C stretching bands confirms the presence of the benzene rings.
IV. Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, further structural information.
Experimental Protocol
-
Sample Introduction: For a volatile and thermally stable compound like 3-(Phenylthio)phthalonitrile, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. A dilute solution of the sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.[17][18]
-
Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Data Interpretation and Comparison
The mass spectrum provides two crucial pieces of information: the molecular ion peak and the fragmentation pattern.
Table 4: Expected Mass Spectrometry Data for 3-(Phenylthio)phthalonitrile
| m/z Value | Interpretation | Rationale |
| 236 | Molecular Ion (M⁺) | This peak corresponds to the molecular weight of C₁₄H₈N₂S. The presence of sulfur can be confirmed by the M+2 peak (due to the ³⁴S isotope) with a relative abundance of about 4.5% of the M⁺ peak.[19] |
| Various smaller m/z values | Fragment Ions | Fragmentation of the molecular ion provides a unique fingerprint. Common fragmentation pathways for aromatic thioethers include cleavage of the C-S bond. |
The observation of a molecular ion peak at m/z 236 is the most critical piece of data from the mass spectrum, as it directly confirms the molecular formula and weight of the target compound.[20][21]
Conclusion: A Self-Validating System
The structural validation of 3-(Phenylthio)phthalonitrile is achieved not by a single technique but by the convergence of evidence from multiple spectroscopic methods.
-
¹H and ¹³C NMR spectroscopy collaboratively map the carbon-hydrogen framework, confirming the connectivity and chemical environments of all atoms.
-
FT-IR spectroscopy provides unambiguous evidence for the presence of key functional groups, particularly the nitrile moieties.
-
Mass Spectrometry definitively establishes the molecular weight and formula, providing the final piece of the structural puzzle.
This multi-pronged approach constitutes a self-validating system. An incorrect structure would lead to inconsistencies across these datasets. For instance, an isomer would likely have a different ¹H NMR splitting pattern and ¹³C NMR chemical shifts, while a compound with a different functional group would show a starkly different FT-IR spectrum. The collective agreement of the data from these orthogonal techniques provides the highest level of confidence in the structural assignment of 3-(Phenylthio)phthalonitrile, a critical step in any research or development endeavor.
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A Comparative Guide to 3-(Phenylthio)phthalonitrile and 4-(Phenylthio)phthalonitrile for Advanced Material Synthesis
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Two Key Phthalocyanine Precursors
The strategic selection of precursor molecules is paramount in the design of functional materials with tailored properties. In the realm of phthalocyanines—a class of robust macrocyclic compounds with diverse applications in catalysis, sensing, photodynamic therapy, and materials science—the isomeric purity and substitution pattern of the starting phthalonitrile dictate the final characteristics of the macrocycle. This guide provides a comprehensive comparison of two isomeric precursors: 3-(Phenylthio)phthalonitrile and 4-(Phenylthio)phthalonitrile. By examining their synthesis, physicochemical properties, and the impact of their structural differences on the resulting phthalocyanines, this document serves as a critical resource for researchers navigating the nuanced landscape of phthalocyanine chemistry.
Introduction to Phenylthio-Substituted Phthalonitriles
Phthalonitriles are the fundamental building blocks for the templated synthesis of phthalocyanines. The introduction of a phenylthio (-SPh) substituent onto the phthalonitrile backbone significantly enhances the solubility of the resulting phthalocyanine in organic solvents, a crucial factor for their processing and application. Furthermore, the sulfur atom in the phenylthio group can influence the electronic properties of the phthalocyanine macrocycle, impacting its absorption spectra, electrochemical behavior, and catalytic activity.
The seemingly subtle difference in the position of the phenylthio group—at the 3-position (non-peripheral or α) versus the 4-position (peripheral or β)—has profound implications for the steric and electronic environment of the final phthalocyanine. This guide will dissect these differences to provide a clear understanding of their respective advantages and disadvantages in specific applications.
Synthesis and Physicochemical Properties: A Tale of Two Isomers
The synthesis of both 3-(Phenylthio)phthalonitrile and 4-(Phenylthio)phthalonitrile is typically achieved through a nucleophilic aromatic substitution reaction. The common starting materials are 3-nitrophthalonitrile and 4-nitrophthalonitrile, respectively. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack by thiophenol in the presence of a base.
Figure 1: General synthetic scheme for 3- and 4-(Phenylthio)phthalonitrile.
While the synthetic methodology is similar, the reactivity of the starting nitrophthalonitriles and the properties of the resulting isomers can differ.
| Property | 3-(Phenylthio)phthalonitrile | 4-(Phenylthio)phthalonitrile |
| CAS Number | 51762-68-6[1] | 77474-63-6[2] |
| Molecular Formula | C₁₄H₈N₂S | C₁₄H₈N₂S |
| Molecular Weight | 236.29 g/mol | 236.29 g/mol |
| Appearance | Solid | Off-white solid |
| Melting Point | Not consistently reported | >300 °C (for the resulting phthalocyanine)[3] |
Note: Detailed, directly comparative experimental data on the physicochemical properties of the two isomers is scarce in publicly available literature. The provided information is based on data from various sources and may not have been collected under identical conditions.
The Impact of Isomeric Position on Phthalocyanine Properties
The choice between 3-(phenylthio)phthalonitrile and 4-(phenylthio)phthalonitrile as a precursor directly translates to the substitution pattern of the resulting phthalocyanine, which in turn governs its key properties.
Steric Hindrance and Aggregation
-
3-(Phenylthio)phthalonitrile leads to the formation of non-peripherally substituted phthalocyanines (e.g., 1,8,15,22-tetrakis(phenylthio)phthalocyanine). The phenylthio groups are located closer to the phthalocyanine core, creating significant steric hindrance. This steric crowding can disrupt intermolecular π-π stacking, thereby reducing the tendency for aggregation in solution. Reduced aggregation is highly desirable for applications in photodynamic therapy and catalysis, where the monomeric form of the phthalocyanine is typically the most active.
-
4-(Phenylthio)phthalonitrile results in peripherally substituted phthalocyanines (e.g., 2,9,16,23-tetrakis(phenylthio)phthalocyanine)[4]. With the substituents located further from the core, the steric hindrance between adjacent molecules is less pronounced compared to the non-peripheral isomers. This can lead to a greater propensity for aggregation, which can be either a desirable or undesirable trait depending on the application. For instance, in applications like organic semiconductors, controlled aggregation can be beneficial for charge transport.
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A Senior Scientist's Guide to Phthalonitrile Isomers in High-Performance Polymer Synthesis: A Comparative Analysis
Abstract: Phthalonitrile-based polymers represent the apex of thermosetting resin technology, prized for their unparalleled thermal stability, mechanical robustness, and low moisture absorption, making them indispensable in aerospace, military, and advanced electronics applications.[1][2][3] The selection of the core phthalonitrile monomer, specifically the isomeric position of the dicyano groups on the benzene ring, is a critical determinant of the final polymer's processability and performance. This guide provides a comprehensive comparative analysis of ortho-, meta-, and para-linked phthalonitrile monomers. We will delve into the causal relationships between isomer structure, polymerization kinetics, and the resultant thermo-mechanical properties, supported by experimental data and validated protocols.
Introduction: The Imperative for High-Performance Phthalonitriles
In environments where material failure is not an option, phthalonitrile resins offer a unique combination of properties.[4] Formed via an addition-cure mechanism, their polymerization minimizes the evolution of volatile byproducts, leading to highly cross-linked, void-free networks.[5] This dense, aromatic structure is the source of their exceptional characteristics:
-
Extraordinary Thermal and Thermo-Oxidative Stability: Capable of sustained performance at temperatures exceeding 300°C.[2]
-
Superior Mechanical Properties: High strength and modulus are retained even at elevated temperatures.[6][7]
-
Low Dielectric Loss: Ideal for advanced electronic insulation and packaging.[8][9][10]
-
Inherent Flame Retardancy and Low Water Absorption: Ensures reliability in harsh operational conditions.[2][3][4]
The foundation of these elite polymers is the phthalonitrile monomer. While many complex phthalonitrile monomers exist, their core reactivity is dictated by the relative positions of the nitrile (-CN) groups. This guide focuses on comparing polymers derived from monomers where the reactive phthalonitrile units are linked to a central aromatic core via ortho (1,2-), meta (1,3-), and para (1,4-) substitutions.
The Building Blocks: A Comparative Overview of Phthalonitrile Isomers
The spatial arrangement of the phthalonitrile moieties fundamentally influences monomer packing, melting point, and ultimately, the polymer network architecture. A common synthetic route involves the nucleophilic displacement of a nitro-substituent from 4-nitrophthalonitrile with a dihydroxybenzene isomer (o, m, p-dihydroxybenzene), yielding bis(3,4-dicyanophenoxy) benzene monomers.[6][7]
Caption: Generalized mechanism for amine-initiated phthalonitrile polymerization.
The rate-determining step is often the initial nucleophilic addition of the amine to a nitrile group. [11][12]While the fundamental mechanism is the same for all isomers, the steric accessibility of the nitrile groups and the resulting network rigidity influence the curing kinetics.
Expert Insight: The choice of curing agent and the thermal profile are paramount. Aromatic amines like 4,4'-diaminodiphenyl ether (ODA) or 1,3-bis(3-aminophenoxy)benzene (m-APB) are effective because they initiate polymerization at a desirable temperature and become integrated into the polymer backbone, enhancing its properties. [5][6] Table 2: Comparative Curing Characteristics of Isomer-Based Monomers (with ODA Curing Agent)
| Parameter | ortho-linked (o-BDB) | meta-linked (m-BDB) | para-linked (p-BDB) | Significance |
|---|---|---|---|---|
| Onset Curing Temp (°C) | ~220-230 | ~225-235 | ~240-250 | Lower onset temperatures contribute to a wider processing window. |
| Peak Exotherm Temp (°C) | ~260-270 | ~265-275 | ~280-290 | The more rigid para-isomer requires higher energy input to achieve maximum cure rate. [6] |
| Curing Profile | Chemistry Controlled | Chemistry Controlled | Diffusion Controlled | For the p-BDB system, as the rigid network builds, the mobility of reactive species becomes restricted. The reaction rate becomes limited by the diffusion of unreacted groups, often requiring higher post-cure temperatures to complete the cross-linking. |
Performance Showdown: Properties of the Cured Polymers
The structural differences established at the monomer level are amplified in the final cross-linked polymer. The linear and rigid nature of the para-isomer typically leads to the highest thermal stability, but this can come at the cost of processability and, in some cases, mechanical toughness.
Table 3: Comparative Performance of Cured Phthalonitrile Polymers
| Property | ortho-linked Polymer | meta-linked Polymer | para-linked Polymer | Field Application Relevance |
|---|---|---|---|---|
| Glass Transition Temp (Tg) | > 400°C | > 400°C | > 400°C | All isomers produce polymers with exceptionally high Tg, often exceeding the limits of DMA testing, indicating outstanding mechanical stability at extreme temperatures. [3][6][7] |
| 5% Weight Loss Temp (TGA, N2) | ~510-520°C | ~515-525°C | ~520-530°C | The para-linked polymer often shows marginally higher thermal decomposition temperatures due to its rigid, stable network. However, all isomers exhibit elite thermal stability. [6][7] |
| Storage Modulus @ 50°C (GPa) | ~3.3 - 3.6 | ~3.4 - 3.7 | ~3.5 - 3.8 | The rigid structure from the para-isomer translates to the highest stiffness. The ortho and meta isomers provide a slightly more flexible backbone, which can be advantageous for toughness. [6][13] |
| Overall Performance Ranking | Excellent | Excellent | Good | While the para-isomer shows slightly higher thermal stability, its poor processability (narrow window, high melt viscosity) makes the ortho and meta isomers more practical and often superior candidates for manufacturing composite parts. [6][7]|
Experimental Section: Validated Protocols
Scientific integrity demands reproducible methodologies. The following protocols are self-validating systems for the synthesis and characterization of these polymers.
Caption: Standard experimental workflow for phthalonitrile polymer synthesis and analysis.
Protocol: Synthesis of meta-Bis(3,4-dicyanophenoxy)benzene (m-BDB)
-
Rationale: This protocol uses a standard nucleophilic aromatic substitution, a robust and high-yielding method for creating the ether linkages in the monomer. [6]1. To a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap, add resorcinol (1,3-dihydroxybenzene), 4-nitrophthalonitrile, and anhydrous potassium carbonate in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Heat the mixture to a moderate temperature (e.g., 80°C) and stir under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into acidified water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with deionized water to remove salts, and dry under vacuum.
-
Recrystallize the crude product from a solvent like ethanol or acetic acid to obtain pure m-BDB monomer.
-
Validation: Confirm structure and purity using FTIR (disappearance of -OH, appearance of ether linkage, presence of -CN), ¹H NMR, and DSC (sharp, single melting endotherm).
Protocol: Curing of m-BDB Resin
-
Rationale: A multi-step post-curing process is essential to ensure complete cross-linking and develop the ultimate thermo-mechanical properties. [14]Advancing the cure at progressively higher temperatures prevents vitrification at an early stage, which would trap unreacted sites and limit the final cross-link density. [5]1. Melt the m-BDB monomer at a temperature approximately 20-30°C above its melting point.
-
Add the aromatic amine curing agent (e.g., 3-5 wt% m-APB) and stir until a homogeneous, clear solution is obtained.
-
Degas the mixture in a vacuum oven at a temperature just above the melting point to remove any entrapped air or moisture, which could cause voids in the final part.
-
Pour the degassed resin into a preheated mold.
-
Cure the resin in a programmable oven using the following thermal profile:
-
200°C for 2 hours
-
250°C for 4 hours
-
300°C for 4 hours
-
Post-cure at 350°C for 8 hours.
-
-
Allow the oven to cool slowly to room temperature to prevent thermal stress and cracking.
Protocol: Characterization
-
Thermogravimetric Analysis (TGA): Heat the cured polymer sample from 30°C to 900°C at a rate of 10°C/min under a nitrogen atmosphere to determine the 5% weight loss temperature (Td5) and char yield.
-
Dynamic Mechanical Analysis (DMA): Analyze a rectangular bar of the cured polymer in a single-cantilever bending mode. Heat from 30°C to 450°C (or instrument limit) at 3°C/min to determine the storage modulus and glass transition temperature (Tg), often identified by the peak of the tan δ curve. [6][14]
Senior Scientist's Conclusion & Field Insights
The selection of a phthalonitrile isomer is a classic engineering trade-off between ultimate performance and practical processability.
-
For Maximum Processability: The ortho- and meta-linked isomers are the clear choice. [6][7]Their lower melting points and broader processing windows make them highly suitable for manufacturing complex composite parts using techniques like RTM and vacuum infusion, where lower viscosity and longer gel times are critical. [2]Between the two, the meta-isomer often provides a slightly better balance of processability and high-temperature mechanical properties.
-
For Ultimate Thermal Stability (at the cost of processing): The para-linked isomer consistently demonstrates marginally higher thermal decomposition temperatures and stiffness due to its rigid, linear structure. [6]However, its high melting point and narrow processing window make it extremely challenging to process, limiting its use to applications where these small performance gains are absolutely critical and processing challenges can be overcome.
In the vast majority of applications, the superior processability of the meta-linked phthalonitrile monomers offers the most robust and reliable path to manufacturing high-performance components. The minimal sacrifice in ultimate thermal stability is far outweighed by the significant advantages in fabrication, leading to lower defect rates and more cost-effective production.
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A Comparative Guide to Phthalocyanine Precursors: The Strategic Advantage of 3-(Phenylthio)phthalonitrile
Introduction: The Critical Role of Precursors in Phthalocyanine Synthesis
Phthalocyanines (Pcs) are a class of synthetic macrocyclic compounds with an 18-π electron system that lends them remarkable thermal stability and unique electronic and photophysical properties.[1] These characteristics have made them invaluable in a wide array of applications, from industrial dyes and pigments to advanced materials in photovoltaics, photodynamic therapy, and chemical sensors.[1][2] The synthesis of phthalocyanines is most commonly achieved through the cyclotetramerization of phthalonitrile derivatives. The choice of the phthalonitrile precursor is a critical decision that profoundly influences not only the reaction conditions and yield but also the physicochemical properties of the final phthalocyanine product, such as its solubility and electronic absorption characteristics.[3]
This guide provides an in-depth comparison of 3-(Phenylthio)phthalonitrile with other commonly employed precursors for phthalocyanine synthesis. We will explore the synthetic advantages conferred by the phenylthio substituent, supported by experimental data, and provide a detailed protocol for its use. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their phthalocyanine synthesis strategies and tailor the properties of the resulting macrocycles for specific applications.
Comparative Analysis of Phthalocyanine Precursors
The selection of a phthalonitrile precursor is a strategic choice that balances factors such as the desired substitution pattern (symmetrical vs. unsymmetrical), the targeted properties of the final phthalocyanine, and the synthetic efficiency. While unsubstituted phthalonitrile remains a fundamental building block, substituted derivatives offer avenues to modulate the characteristics of the macrocycle.
The Unique Advantages of 3-(Phenylthio)phthalonitrile
3-(Phenylthio)phthalonitrile stands out as a precursor, particularly for the synthesis of non-peripherally substituted phthalocyanines. The introduction of the phenylthio group at the 3-position of the phthalonitrile ring imparts several desirable attributes to the resulting phthalocyanine:
-
Enhanced Solubility: A significant challenge in the application of many phthalocyanines is their poor solubility in common organic solvents, which leads to aggregation and can quench their desirable photophysical properties.[4] The bulky phenylthio groups disrupt the intermolecular π-π stacking that causes aggregation, thereby significantly improving the solubility of the resulting phthalocyanines.[5] This enhanced solubility is crucial for solution-phase characterization, processing, and various applications that require molecularly dispersed phthalocyanines.
-
Modulation of Electronic Properties: The sulfur atom of the phenylthio group can donate electron density to the phthalocyanine macrocycle, influencing its electronic structure.[6] This typically results in a bathochromic (red) shift of the Q-band in the UV-Vis absorption spectrum.[7] This shift to longer wavelengths is highly desirable for applications such as photodynamic therapy, where deeper tissue penetration of light is required.
-
Facilitation of Unsymmetrical Phthalocyanine Synthesis: 3-(Phenylthio)phthalonitrile is an excellent precursor for the statistical synthesis of unsymmetrically substituted A3B-type phthalocyanines.[8] By co-cyclotetramerizing 3-(phenylthio)phthalonitrile with another substituted phthalonitrile, a mixture of products is obtained from which the desired unsymmetrical phthalocyanine can be isolated. The solubilizing effect of the phenylthio groups simplifies the chromatographic purification of these complex mixtures.
Comparison with Other Common Precursors
To contextualize the advantages of 3-(Phenylthio)phthalonitrile, a comparison with other frequently used precursors is essential:
-
Phthalonitrile (Unsubstituted): This is the simplest precursor, leading to the formation of unsubstituted phthalocyanines. While the synthesis is straightforward, the resulting products suffer from extremely low solubility in most solvents, limiting their processability and applications.[4]
-
4-Nitrophthalonitrile and 3-Nitrophthalonitrile: These precursors are used to introduce nitro functionalities, which can be subsequently reduced to amino groups for further functionalization. The electron-withdrawing nature of the nitro group can influence the electronic properties of the phthalocyanine. However, the resulting tetranitrophthalocyanines often have limited solubility. The choice between the 4- and 3-isomers determines the peripheral or non-peripheral substitution pattern, respectively.
-
4,5-Dichlorophthalonitrile: This precursor allows for the introduction of chloro substituents. More importantly, the chloro groups can be displaced by nucleophiles to introduce a wide variety of functional groups, making it a versatile intermediate for highly substituted phthalocyanines. However, the synthesis of the desired substituted phthalonitrile from 4,5-dichlorophthalonitrile adds an extra step to the overall process.
Quantitative Data Summary
The following table summarizes the key performance indicators for phthalocyanine synthesis using different precursors. It is important to note that a direct, side-by-side comparison under identical conditions is not always available in the literature. The data presented here is a compilation from various sources and is intended to provide a general overview.
| Precursor | Typical Yield | Resulting Phthalocyanine Properties | Key Advantages | Key Disadvantages |
| Phthalonitrile | High (can be >90%)[3] | Poor solubility in most organic solvents.[4] | Low cost, simple structure. | Very low solubility of the product. |
| 4-Nitrophthalonitrile | High | Limited solubility; allows for further functionalization via reduction of nitro groups. | Versatile for post-synthesis modification. | Multi-step synthesis for functionalized derivatives. |
| 4,5-Dichlorophthalonitrile | High (for the precursor) | Precursor for a wide range of substituted phthalocyanines. | High versatility for introducing various functional groups. | Requires an additional synthetic step to introduce the desired substituent. |
| 3-(Phenylthio)phthalonitrile | Good to High | Excellent solubility in many organic solvents; red-shifted Q-band.[7] | Imparts high solubility; modulates electronic properties. | Higher cost of the precursor compared to unsubstituted phthalonitrile. |
Experimental Protocol: Synthesis of Zinc(II) Tetrakis(3-phenylthio)phthalocyanine
This section provides a detailed, step-by-step methodology for the synthesis of a symmetrically substituted zinc phthalocyanine using 3-(Phenylthio)phthalonitrile as the precursor.
Materials:
-
3-(Phenylthio)phthalonitrile
-
Anhydrous Zinc(II) Chloride (ZnCl₂)
-
N,N-Dimethylaminoethanol (DMAE)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanol
-
Chloroform
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add 3-(Phenylthio)phthalonitrile (e.g., 1.0 g, 4.42 mmol) and anhydrous Zinc(II) Chloride (e.g., 0.15 g, 1.10 mmol).
-
Solvent and Catalyst Addition: To the flask, add N,N-Dimethylaminoethanol (DMAE) (e.g., 10 mL) as the solvent. Then, add a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 3-4 drops).
-
Reaction: Heat the reaction mixture to reflux (approximately 140-150 °C) under a slow stream of argon or nitrogen. The color of the solution should turn deep green, indicating the formation of the phthalocyanine. Maintain the reflux for 18-24 hours.
-
Work-up: After cooling the reaction mixture to room temperature, pour it into a beaker containing methanol (e.g., 100 mL). A green precipitate will form.
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid sequentially with water, methanol, and finally with a small amount of chloroform to remove unreacted starting materials and by-products.
-
Purification: The crude product can be further purified by column chromatography on silica gel. A suitable eluent system would be a gradient of methanol in chloroform (e.g., starting from pure chloroform and gradually increasing the methanol concentration to 2-5%). The main green fraction containing the desired zinc(II) tetrakis(3-phenylthio)phthalocyanine should be collected.
-
Final Product: Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified product as a dark green solid. Characterize the product using standard spectroscopic techniques (UV-Vis, FT-IR, NMR, and Mass Spectrometry).
Visualizing the Synthesis and Precursor Structures
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: General workflow for phthalocyanine synthesis.
Caption: Structures of common phthalonitrile precursors. (Note: A visual representation of chemical structures would be ideal here, but is beyond the current capabilities to generate directly. The labels serve as placeholders.)
Conclusion
The choice of precursor is a pivotal step in the design and synthesis of phthalocyanines with tailored properties. 3-(Phenylthio)phthalonitrile offers distinct advantages, most notably in enhancing the solubility and modulating the electronic properties of the resulting macrocycles. These benefits are particularly valuable for applications in materials science and photomedicine, where solution-processability and absorption in the near-infrared region are critical. While other precursors have their specific uses, the strategic implementation of 3-(phenylthio)phthalonitrile provides a powerful tool for researchers to overcome common challenges in phthalocyanine chemistry and to develop novel functional materials.
References
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- Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. (2021). RSC advances, 11(54), 34300-34308.
- Synthesis of Highly Unsymmetrical Phthalocyanines. (2002). Journal of Chemical Research, 2002(10), 496-497.
- Zinc phthalocyanine absorbance in the near-infrared with application for transparent and colorless dye-sensitized solar cells. (2021). Comptes Rendus. Chimie, 24(3), 1-11.
- Synthesis of phthalonitrile derivatives by photoinduced reactions: New unsymmetrical substituted zinc phthalocyanines. (2012). Journal of Photochemistry and Photobiology A: Chemistry, 238, 38-45.
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A Comparative Benchmarking Guide to 3-(Phenylthio)phthalonitrile Polymers and High-Performance Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of materials that can withstand extreme environments, 3-(Phenylthio)phthalonitrile polymers emerge as a promising frontier. This guide provides a comprehensive technical comparison of the anticipated properties of these novel polymers against established high-performance thermosets, namely Bismaleimides (BMI) and Polyimides (PI). While extensive experimental data on cured 3-(Phenylthio)phthalonitrile polymers is still emerging, this document synthesizes known characteristics of the broader phthalonitrile family and the influence of sulfur-containing moieties to offer a forward-looking perspective for researchers in advanced materials.
Introduction: The Promise of Phenylthio-Functionalized Phthalonitriles
Phthalonitrile resins are a class of thermosetting polymers renowned for their exceptional thermal and oxidative stability, making them prime candidates for applications in aerospace, defense, and microelectronics where reliability under extreme conditions is paramount. The incorporation of a phenylthio (-S-Ph) group into the phthalonitrile backbone, creating 3-(Phenylthio)phthalonitrile, is hypothesized to further enhance these properties and introduce new functionalities. The sulfur atom, with its high polarizability, is expected to increase the refractive index of the resulting polymer, opening avenues for advanced optical applications. Furthermore, the flexible thioether linkage may influence the processing characteristics and mechanical properties of the cured resin.
This guide will provide a comparative analysis based on the established performance of the phthalonitrile polymer family against two other classes of high-temperature polymers: Bismaleimides and Polyimides.
Comparative Analysis of High-Performance Thermosetting Polymers
The selection of a high-performance polymer is a critical decision in the design of advanced components. The following sections provide a comparative overview of the key properties of Phthalonitrile polymers, Bismaleimides, and Polyimides.
Thermal Properties
The defining characteristic of these polymers is their ability to maintain structural integrity at elevated temperatures. Key metrics for thermal performance include the glass transition temperature (Tg), the 5% weight loss temperature (Td5%), and the char yield at high temperatures.
| Thermal Property | Phthalonitrile Polymers | Bismaleimide (BMI) Resins | Polyimide (PI) Resins |
| Glass Transition Temp. (Tg) | > 400 °C[1][2][3] | 220 - 300 °C | > 300 °C |
| 5% Weight Loss Temp. (Td5%) | > 450 °C (in N2)[3][4] | > 400 °C[5] | > 500 °C |
| Char Yield at 800 °C (in N2) | 55 - 76%[6][7] | ~50% | High |
Insight: Phthalonitrile polymers, as a class, exhibit exceptionally high glass transition temperatures, often exceeding 400°C, which is generally higher than that of many BMI and PI resins. This suggests that 3-(Phenylthio)phthalonitrile polymers could also possess outstanding thermal stability, making them suitable for applications demanding performance at extreme temperatures.
Mechanical Properties
Mechanical robustness is crucial for structural applications. Tensile strength and flexural modulus are key indicators of a material's ability to withstand mechanical stress.
| Mechanical Property | Phthalonitrile Polymers | Bismaleimide (BMI) Resins | Polyimide (PI) Resins |
| Tensile Strength | High | High | 15 - 230 MPa |
| Flexural Modulus | 3.6 - 4.2 GPa[2][8] | ~3.5 GPa[5] | High |
| Storage Modulus at 400 °C | ~1611 MPa[9] | - | - |
Insight: Phthalonitrile polymers demonstrate excellent mechanical properties, with high tensile strength and flexural modulus. The storage modulus at elevated temperatures further highlights their structural integrity under thermal stress. It is anticipated that 3-(Phenylthio)phthalonitrile polymers will inherit these desirable mechanical characteristics.
Optical Properties
The introduction of sulfur is expected to significantly influence the optical properties, particularly the refractive index.
| Optical Property | Phthalonitrile Polymers | Bismaleimide (BMI) Resins | Polyimide (PI) Resins |
| Refractive Index (n) | Generally > 1.50[5] | - | ~1.67[10] |
Insight: Polymers containing sulfur are known to exhibit high refractive indices due to the high molar refraction of sulfur.[5] This suggests that 3-(Phenylthio)phthalonitrile polymers could be developed into high-refractive-index materials for applications in lenses, optical coatings, and photonic devices.
Electrical Properties
For electronic and microelectronic applications, the dielectric properties of a material are of paramount importance. A low dielectric constant and low dielectric loss are desirable to minimize signal delay and energy dissipation.
| Electrical Property | Phthalonitrile Polymers | Bismaleimide (BMI) Resins | Polyimide (PI) Resins |
| Dielectric Constant (Dk) | ~3.15 (at 9.05 GHz) | Low to Moderate | 2.78 - 3.48 (at 1 Hz)[6] |
| Dielectric Loss (Df) | ~0.017 (at 9.05 GHz) | Low | 0.01 - 0.03 (at 1 Hz)[6] |
Insight: Phthalonitrile resins generally exhibit low dielectric constants and loss tangents, making them suitable for high-frequency applications. The electrical properties of 3-(Phenylthio)phthalonitrile polymers would need to be experimentally determined but are expected to be in a range suitable for advanced electronic packaging and insulation.
Experimental Methodologies: A Guide to Characterization
To facilitate further research and validation of the properties of 3-(Phenylthio)phthalonitrile polymers, this section details the standard experimental protocols for characterizing their key attributes.
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and decomposition profile of the polymer.
Experimental Protocol:
-
A small sample (5-10 mg) of the cured polymer is placed in a TGA crucible.
-
The sample is heated from ambient temperature to approximately 1000°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).
-
The weight loss of the sample is continuously monitored as a function of temperature.
-
The 5% weight loss temperature (Td5%) is determined as an indicator of the onset of thermal decomposition. The char yield is the residual weight percentage at the end of the experiment.
Causality: The choice of atmosphere (inert or oxidative) is critical as it simulates different service environments. The heating rate can influence the observed decomposition temperatures and is chosen to balance resolution and experimental time.
Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and other thermal transitions.
Experimental Protocol:
-
A small, weighed sample (5-10 mg) of the cured polymer is sealed in an aluminum pan.
-
The sample is subjected to a controlled temperature program, typically involving heating, cooling, and reheating cycles, at a specific rate (e.g., 10°C/min).
-
The heat flow to or from the sample is measured relative to an empty reference pan.
-
The glass transition is observed as a step change in the heat flow curve, and the Tg is determined from this transition.
Causality: The heating and cooling cycles are designed to erase the thermal history of the sample and obtain a clear and reproducible glass transition.
Mechanical Testing: Tensile and Flexural Analysis
Tensile Testing is performed to determine the tensile strength, modulus, and elongation at break of the polymer, providing insights into its strength and ductility. This is typically performed following standards such as ASTM D638.
Experimental Protocol:
-
Dumbbell-shaped specimens of the cured polymer are prepared with precise dimensions.
-
The specimen is mounted in the grips of a universal testing machine.
-
A tensile load is applied at a constant crosshead speed until the specimen fractures.
-
The load and displacement are continuously recorded to generate a stress-strain curve.
-
Tensile strength, Young's modulus, and elongation at break are calculated from the curve.
Causality: The specific geometry of the test specimen is crucial for ensuring that failure occurs in the gauge section and for accurate strain measurement. The crosshead speed is selected to ensure a quasi-static loading condition.
Flexural Testing (or three-point bending) is used to measure the flexural strength and modulus of the material, which are important for applications where the material will be subjected to bending loads. This is often conducted according to ASTM D790.
Experimental Protocol:
-
Rectangular bar specimens of the cured polymer are prepared.
-
The specimen is placed on two supports, and a load is applied to the center of the specimen.
-
The load is applied at a constant rate, and the deflection of the specimen is measured.
-
The test continues until the specimen fractures or reaches a specified strain.
-
Flexural strength and modulus are calculated from the load-deflection data.
Causality: The span-to-depth ratio of the specimen is a critical parameter that influences the failure mode (bending vs. shear).
Optical and Electrical Characterization
Refractive Index Measurement can be performed using techniques like ellipsometry or refractometry on thin films of the polymer.
Dielectric Analysis measures the dielectric constant and dielectric loss tangent of the material as a function of frequency and temperature, typically following ASTM D150.
Experimental Protocol:
-
A thin, flat sample of the cured polymer is placed between two parallel plate electrodes, forming a capacitor.
-
An alternating voltage is applied across the electrodes over a range of frequencies.
-
The capacitance and dissipation factor of the sample are measured using a precision LCR meter or dielectric analyzer.
-
The dielectric constant and dielectric loss are calculated from the measured values and the sample dimensions.
Causality: The frequency range is chosen to be relevant to the intended application of the material. Temperature sweeps can also be performed to understand the thermal dependence of the dielectric properties.
Future Outlook and Research Directions
The comparative analysis presented in this guide highlights the immense potential of phthalonitrile polymers, and by extension, 3-(Phenylthio)phthalonitrile polymers, as next-generation high-performance materials. The exceptional thermal stability and robust mechanical properties of the phthalonitrile family provide a strong foundation for further development.
The key to unlocking the full potential of 3-(Phenylthio)phthalonitrile polymers lies in dedicated experimental investigation. Future research should focus on:
-
Synthesis and Curing Optimization: Developing efficient and scalable synthetic routes for the 3-(Phenylthio)phthalonitrile monomer and optimizing the curing process to achieve a high degree of crosslinking and desirable final properties.
-
Comprehensive Property Characterization: Conducting thorough experimental characterization of the cured polymer to generate a complete dataset for its thermal, mechanical, optical, and electrical properties.
-
Structure-Property Relationship Studies: Investigating how variations in the molecular architecture and curing conditions influence the macroscopic properties of the polymer.
-
Composite Development: Exploring the use of 3-(Phenylthio)phthalonitrile resins as matrices for advanced composites with reinforcing fibers such as carbon or glass to further enhance their mechanical performance.
By addressing these research areas, the scientific community can bridge the current knowledge gap and pave the way for the application of 3-(Phenylthio)phthalonitrile polymers in demanding fields that require materials with unparalleled performance.
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A Comparative Guide to the Efficacy of 3-(Phenylthio)phthalonitrile-Derived Photosensitizers in Photodynamic Therapy
Introduction: The Promise of Light-Activated Cancer Therapy
Photodynamic therapy (PDT) has emerged as a clinically approved, minimally invasive therapeutic modality for various cancers and non-malignant diseases.[1][2] The core principle of PDT involves the interplay of three essential components: a photosensitizer (PS), light of a specific wavelength, and molecular oxygen.[3][4] Upon activation by light, the PS transfers energy to surrounding oxygen molecules, generating highly cytotoxic reactive oxygen species (ROS), most notably singlet oxygen (¹O₂), which subsequently induce localized cell death and tissue destruction.[1][5][6] The dual selectivity of PDT, arising from the preferential accumulation of the PS in diseased tissue and the precise delivery of light, minimizes damage to healthy surrounding tissues, a significant advantage over conventional cancer treatments.[7][8][9]
The efficacy of PDT is critically dependent on the properties of the photosensitizer.[10] First-generation photosensitizers, such as Photofrin®, while groundbreaking, are hampered by limitations including prolonged cutaneous photosensitivity and suboptimal absorption in the near-infrared (NIR) "therapeutic window" (650-900 nm), where light penetration into tissue is maximal.[2][11][12] This has spurred the development of second and third-generation photosensitizers with improved photophysical and biological properties.[11][13] Among these, phthalocyanines (Pcs), synthetic tetrapyrrole macrocycles, have garnered significant attention due to their strong absorption in the red and NIR regions, high quantum yields of singlet oxygen production, and chemical versatility.[1][9][14]
This guide provides a comprehensive analysis of a specific subclass of phthalocyanine derivatives: those derived from 3-(phenylthio)phthalonitrile. We will delve into their synthesis, photophysical and photochemical characteristics, and critically evaluate their efficacy based on preclinical in vitro and in vivo data. By comparing their performance against other established and emerging photosensitizers, this guide aims to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the potential of these compounds in advancing the field of photodynamic therapy.
Mechanism of Action: From Photon Absorption to Cellular Demise
The photodynamic effect is initiated when a photosensitizer absorbs light energy, transitioning from its ground state (S₀) to an excited singlet state (S₁). From this short-lived state, the PS can either return to the ground state via fluorescence or, more importantly for PDT, undergo intersystem crossing (ISC) to a long-lived excited triplet state (T₁).[1][15] It is from this triplet state that the crucial photochemical reactions occur.
Two types of reactions can ensue:
-
Type I Reaction: The triplet PS can react directly with a substrate, like a biological molecule, to produce radical ions which then react with oxygen to form cytotoxic ROS such as superoxide anions and hydroxyl radicals.[6][15]
-
Type II Reaction: The triplet PS transfers its energy directly to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂).[6][15] The Type II mechanism is generally considered the dominant pathway in PDT-induced cell killing.[5][16]
These ROS inflict damage on cellular components, including lipids, proteins, and nucleic acids, leading to cell death through apoptosis or necrosis.[8] Furthermore, PDT can trigger a powerful anti-tumor immune response and induce vascular damage within the tumor, leading to its destruction through oxygen and nutrient deprivation.[8]
Caption: The Jablonski diagram illustrating the photophysical and photochemical processes in Photodynamic Therapy (PDT).
Synthesis and Photochemical Properties of Phenylthio-Phthalonitrile Derivatives
The synthesis of phthalocyanines from phthalonitrile precursors is a well-established method.[17] For 3-(Phenylthio)phthalonitrile derivatives, the synthesis typically involves the reaction of a substituted phthalonitrile with a metal salt (e.g., Zinc(II) acetate) in a high-boiling point solvent, leading to a cyclotetramerization process that forms the macrocyclic phthalocyanine structure.[18][19] This synthetic flexibility allows for the introduction of various substituents onto the phenylthio groups, enabling the fine-tuning of the molecule's physicochemical properties.
Key properties that determine the efficacy of a photosensitizer include its absorption wavelength, fluorescence quantum yield (ΦF), and, most critically, its singlet oxygen quantum yield (ΦΔ).
-
Absorption Spectrum: An ideal PS should exhibit strong absorption in the 650-800 nm range to maximize light penetration into tissues. Phthalocyanines are advantageous in this regard, with characteristic strong Q-band absorption in this region.[1]
-
Fluorescence Quantum Yield (ΦF): This represents the fraction of absorbed photons emitted as fluorescence. A lower ΦF is generally desirable for PDT, as it implies that more excited molecules are transitioning to the triplet state via intersystem crossing, which is the precursor to singlet oxygen generation.[15]
-
Singlet Oxygen Quantum Yield (ΦΔ): This is the most direct measure of a photosensitizer's ability to produce the primary cytotoxic agent in PDT. It is defined as the number of singlet oxygen molecules generated per photon absorbed by the PS. A high ΦΔ value is a hallmark of an effective photosensitizer.[18][20][21]
Table 1: Comparative Photophysical and Photochemical Properties
| Photosensitizer Class | Example Compound | Solvent | λmax (nm) | ΦF | ΦΔ | Reference |
| Phenylthio-Phthalonitrile Derivative | Zinc(II) Phthalocyanine (Substituted) | DMSO | ~680 | Low | 0.57 - 0.87 | [22] |
| Porphyrin (1st Gen) | Photofrin® | Aqueous | ~630 | ~0.03 | ~0.1-0.3 | [1] |
| Chlorin (2nd Gen) | Temoporfin (m-THPC) | Ethanol | ~652 | 0.11 | 0.44 | [1] |
| BODIPY Derivative | Halogenated BODIPY | MeOH | ~530 | 0.01-0.05 | 0.51-0.81 | [23] |
| Standard | Zinc Phthalocyanine (Unsubstituted) | DMSO | ~670 | 0.20 | 0.56 | [18] |
Note: Values are representative and can vary based on specific molecular structure and solvent conditions.
As the data suggests, phthalocyanine derivatives, including those derived from phenylthio-phthalonitrile, exhibit favorable photochemical properties, particularly high singlet oxygen quantum yields, often surpassing those of first-generation photosensitizers.[22]
In Vitro Efficacy: Cellular Response to Photodynamic Insult
Preclinical evaluation of new photosensitizers begins with rigorous in vitro testing to assess their biological activity at the cellular level. Key parameters include cellular uptake, subcellular localization, and phototoxicity.
Cellular Uptake and Subcellular Localization
The efficacy of a PS is highly dependent on its ability to be taken up by cancer cells and localize in vulnerable subcellular compartments.[24][25] Lipophilicity and molecular structure influence the uptake mechanism and destination.[24] Localization in organelles such as mitochondria or lysosomes is particularly effective, as damage to these structures can efficiently trigger apoptosis.[12][26] Confocal fluorescence microscopy is the most direct method to visualize the intracellular distribution of a PS.[24][27] Studies have shown that phthalocyanines can localize in the cytoplasm and various organelles, depending on their specific functionalization.[26][28]
Caption: A typical experimental workflow for the in vitro evaluation of a novel photosensitizer.
Photocytotoxicity and Dark Toxicity
A crucial measure of a PS's effectiveness is its ability to kill cancer cells upon light activation (photocytotoxicity) while exhibiting minimal toxicity in the absence of light (dark toxicity).[3][7] This is typically quantified using cell viability assays, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC₅₀) – the concentration of PS required to kill 50% of the cells under specific light conditions.[7]
Studies on various phthalocyanine derivatives have demonstrated potent phototoxic effects against a range of cancer cell lines, including breast, colon, and lung cancer.[7][14] For instance, a sulfonic zinc(II) phthalocyanine derivative showed an IC₅₀ value of 1.3 µM on HepG2 cells.[9] In comparison, novel aza-BODIPY photosensitizers with phthalonitrile substituents have also been tested on breast cancer cell lines (MCF-7), showcasing the broad investigation into nitrile-derived photosensitizers.[3][7] The low dark toxicity of these compounds is a critical safety feature, ensuring that the therapeutic effect is confined to the irradiated tumor area.[5][11]
In Vivo Efficacy: Performance in Preclinical Models
Promising in vitro results must be validated in in vivo animal models to assess the photosensitizer's overall therapeutic potential. These studies evaluate pharmacokinetics, biodistribution, and anti-tumor efficacy in a complex biological system.[8][27]
Biodistribution and Tumor Accumulation
After intravenous administration, photosensitizers bind to plasma proteins and are distributed throughout the body.[8] An effective PS should selectively accumulate in tumor tissue while being rapidly cleared from healthy tissues to minimize side effects like skin photosensitivity.[1][11] The biodistribution of phthalocyanines can be tracked using fluorescence imaging or by radiolabeling the compound.[28] Studies have shown that phthalocyanine derivatives can achieve significant accumulation in tumor sites, a prerequisite for effective PDT.[9][12]
Tumor Growth Inhibition
The ultimate test of a PS in a preclinical setting is its ability to inhibit or eradicate tumor growth following PDT.[27] In tumor-bearing animal models, the administration of the PS is followed by irradiation of the tumor at a specific time point, determined by pharmacokinetic studies to coincide with peak tumor accumulation. The therapeutic response is monitored by measuring tumor volume over time. Phthalocyanine-based PDT has demonstrated high efficacy in causing tumor regression in various animal models.[29] For example, in vivo studies with a sulfonic zinc(II) phthalocyanine showed an impressive ~97% inhibition of tumor growth.[9]
Comparative Analysis and Future Outlook
3-(Phenylthio)phthalonitrile-derived photosensitizers represent a promising branch of second-generation PDT agents. Their key advantages lie in their strong NIR absorption, high singlet oxygen quantum yields, and potent in vitro and in vivo anti-tumor activity.
Table 2: Performance Comparison of Photosensitizer Generations
| Feature | 1st Generation (e.g., Photofrin®) | 2nd Generation (e.g., Phthalocyanines) | 3rd Generation (Targeted PS) |
| Chemical Composition | Complex mixture | Single, pure compound | PS conjugated to a targeting moiety |
| Absorption (λmax) | Lower (~630 nm) | Higher (670-780 nm) | Higher (670-780 nm) |
| Singlet Oxygen Yield | Moderate | High | High |
| Tumor Selectivity | Moderate | Good | Very High |
| Side Effects | Prolonged skin photosensitivity | Reduced skin photosensitivity | Minimal side effects |
| Clearance | Slow | Faster than 1st Gen | Potentially rapid systemic clearance |
Compared to first-generation agents like Photofrin®, phthalocyanines offer superior light absorption properties and reduced duration of skin photosensitivity.[2][29] While many second-generation photosensitizers still face challenges with solubility and non-specific distribution, the chemical versatility of the phthalocyanine core allows for modification to address these issues.[11][30]
The future of PDT lies in the development of third-generation photosensitizers, which often involve conjugating a potent second-generation PS (like a phthalocyanine) to a tumor-targeting molecule such as an antibody or peptide.[11][12] This strategy aims to maximize drug delivery to the tumor, further enhancing efficacy while minimizing systemic toxicity. The robust photochemical properties of 3-(phenylthio)phthalonitrile derivatives make them excellent candidates for incorporation into such targeted therapeutic platforms.
Experimental Protocols
Protocol 1: Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol describes a common chemical quenching method using 1,3-diphenylisobenzofuran (DPBF) as a singlet oxygen scavenger.
-
Preparation: Prepare solutions of the photosensitizer (PS) and a reference standard with a known ΦΔ (e.g., unsubstituted Zinc Phthalocyanine in DMSO) at a concentration that gives an absorbance of ~0.05 at the excitation wavelength.[18] Prepare a stock solution of DPBF in the same solvent.
-
Mixing: In a quartz cuvette, mix the PS solution with DPBF. The final concentration of DPBF should be ~3x10⁻⁵ M to avoid chain reactions.[18]
-
Irradiation: Irradiate the solution with a monochromatic light source corresponding to the Q-band absorption of the PS. Use a constant light intensity.
-
Monitoring: Monitor the decrease in DPBF absorbance at its maximum (~417 nm) at regular time intervals.[18][19] The rate of DPBF degradation is proportional to the rate of singlet oxygen generation.
-
Calculation: The singlet oxygen quantum yield (ΦΔ) is calculated using the following comparative equation: ΦΔ (sample) = ΦΔ (std) × [k (sample) / k (std)] × [Iabs (std) / Iabs (sample)] Where:
Protocol 2: MTT Assay for Photocytotoxicity Assessment
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
PS Incubation: Replace the medium with fresh medium containing various concentrations of the photosensitizer. Include control wells with no PS. Incubate for a predetermined time (e.g., 4 to 24 hours).[5]
-
Irradiation: Wash the cells with phosphate-buffered saline (PBS) to remove non-internalized PS. Add fresh medium. Expose the plate to light from a suitable light source (e.g., a laser or LED array) at a specific wavelength and light dose. Keep a duplicate "dark toxicity" plate that is not exposed to light.
-
Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well using a microplate reader at ~570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability against PS concentration and determine the IC₅₀ value using non-linear regression analysis.[7]
References
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- In vitro and in vivo photosensitizing applications of Photofrin in malignant melanoma cells - PubMed.
- Estimation of Singlet Oxygen Quantum Yield Using Novel Green‐Absorbing Baird‐type Aromatic Photosensitizers†.
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A Senior Application Scientist's Guide to the Comparative Thermal Analysis of Phthalonitrile Resins
Welcome to a comprehensive exploration of the thermal characteristics of phthalonitrile (PN) resins, a class of high-performance thermosetting polymers renowned for their exceptional thermal stability. This guide is designed for researchers, scientists, and professionals in materials science and drug development who are seeking a deeper understanding of how different phthalonitrile systems compare and how to effectively characterize their thermal performance. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Phthalonitrile resins are distinguished by their incredibly high glass transition temperatures (Tg) and outstanding thermo-oxidative stability, making them prime candidates for applications in extreme environments, such as those encountered in the aerospace, defense, and marine industries.[1][2] Their unique molecular structure, which forms a highly cross-linked, aromatic network upon curing, is the foundation of their remarkable thermal properties.[3][4] This guide will provide a comparative analysis of various phthalonitrile resin systems, supported by experimental data and detailed methodologies for their thermal characterization.
Understanding the Landscape of Phthalonitrile Resins
Phthalonitrile resin technology has evolved significantly since its inception. The first-generation resins, while demonstrating excellent thermal stability, often required high processing temperatures and long curing cycles.[3] Second-generation systems were developed to address these challenges, offering improved processability with lower melt viscosities and wider processing windows, without compromising their high-temperature performance.[5] Furthermore, research has explored the modification of phthalonitrile resins through blending with other polymers like epoxies and benzoxazines, and the incorporation of functional groups to create self-curing or "autocatalytic" systems.[6][7][8] These advancements have expanded the versatility and application range of phthalonitrile-based materials.
Comparative Thermal Properties: A Data-Driven Overview
The thermal performance of a polymer is a critical indicator of its suitability for high-temperature applications. For phthalonitrile resins, key parameters include the glass transition temperature (Tg), the 5% weight loss temperature (Td5), and the char yield at elevated temperatures. The following table summarizes these properties for various phthalonitrile resin systems, providing a clear comparison of their thermal stability.
| Resin System | Curing/Post-Curing Conditions | Tg (°C) | Td5 (°C) in N2 | Td5 (°C) in Air | Char Yield (%) at 800°C in N2 | Reference |
| Aromatic Ether Phthalonitrile + Diamine Catalyst | 200°C/2h + 250°C/5h + 315°C/5h + 375°C/5h | 481 | 495 | 503 | 72 | [9] |
| Self-Catalyzed Phthalonitrile (SPCN1010) | Cured to 375°C for 5h | >500 | 528 | 518 | >70 | [9] |
| 3-(2-aminophenoxy)-phthalonitrile (3-APN) | Cured up to 360°C (total 2h) | - | 518 | - | 77 | [10] |
| Bisphenol A-based Phthalonitrile + Sulfaguanidine | - | 284.8 | 439.6 | - | 62.1 | [11] |
| Cinnamaldehyde-derived Bio-Based Phthalonitrile (6a) | Post-cured up to 380°C | - | >510 | >510 | >77 | [12] |
| Cinnamaldehyde-derived Bio-Based Phthalonitrile (6e) | Post-cured up to 380°C | - | >510 | >510 | >77 | [12] |
| Biphenyl Phthalonitrile (BPh) + Carborane Catalyst | 240°C/2h, 280°C/2h, 300°C/2h, 320°C/2h, 350°C/4h | >500 | - | - | - | [13] |
Note: The data presented is a synthesis from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Core Thermal Analysis Techniques: Methodologies and Insights
To obtain the data presented above and to fully characterize the thermal behavior of phthalonitrile resins, three primary analytical techniques are employed: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA).
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[14] This technique is fundamental for determining the thermal stability and decomposition profile of a material.
Experimental Protocol:
-
Sample Preparation: A small, representative sample of the cured phthalonitrile resin (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate.
-
Heating Program: The sample is heated at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 900 °C).[9]
-
Data Analysis: The resulting TGA curve plots mass loss versus temperature. Key parameters extracted include the onset of decomposition, the temperature at 5% weight loss (Td5), and the residual mass at the end of the experiment (char yield).
Causality Behind Experimental Choices: The choice of atmosphere (inert vs. oxidative) is critical. A nitrogen atmosphere allows for the assessment of the inherent thermal stability of the polymer backbone, while an air atmosphere provides insights into its thermo-oxidative resistance, which is crucial for real-world applications where the material will be exposed to oxygen at high temperatures.[14] The heating rate can influence the observed decomposition temperatures; a slower heating rate can provide better resolution of decomposition steps.[14]
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15] It is used to determine thermal transitions such as the glass transition temperature (Tg) and to study curing kinetics.[16]
Experimental Protocol for Curing Analysis:
-
Sample Preparation: A small amount of uncured phthalonitrile resin (typically 5-10 mg) is hermetically sealed in a DSC pan.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Heating Program: The sample is heated at a constant rate (e.g., 5, 10, 15, 20 °C/min) to a temperature beyond the curing exotherm.[17]
-
Data Analysis: The DSC thermogram shows an exothermic peak corresponding to the curing reaction. The onset temperature, peak temperature, and the total heat of reaction (enthalpy) can be determined. By performing scans at multiple heating rates, kinetic parameters like the activation energy of curing can be calculated using models such as the Kissinger or Ozawa methods.[17]
Causality Behind Experimental Choices: Using multiple heating rates is essential for accurate kinetic analysis. It allows for the deconvolution of kinetic and thermal lag effects, leading to more reliable predictions of the curing behavior under different processing conditions.[15]
Dynamic Mechanical Analysis (DMA)
Principle: DMA is a powerful technique used to study the viscoelastic properties of materials as a function of temperature, time, and frequency.[18][19] A sinusoidal stress is applied to the sample, and the resulting strain is measured. This allows for the determination of the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response.[20]
Experimental Protocol:
-
Sample Preparation: A rectangular bar of the cured phthalonitrile resin with precise dimensions is prepared.[21]
-
Instrument Setup: The sample is mounted in the DMA instrument using a suitable clamping configuration (e.g., single cantilever or three-point bending).
-
Testing Program: The sample is subjected to a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while the temperature is ramped at a controlled rate (e.g., 5 °C/min).[13]
-
Data Analysis: The storage modulus (E'), loss modulus (E''), and the ratio of the two, tan delta (tan δ = E''/E'), are plotted against temperature. The glass transition temperature (Tg) is often identified as the peak of the tan δ curve or the onset of the drop in the storage modulus.[22][23]
Causality Behind Experimental Choices: The choice of frequency is important as the viscoelastic properties of polymers are frequency-dependent. A standard frequency of 1 Hz is often used for comparative purposes. The temperature ramp rate can also affect the measured Tg; a slower rate generally provides a more accurate determination. DMA is particularly sensitive to the glass transition and other secondary relaxations, providing a more detailed picture of the material's mechanical behavior over a range of temperatures compared to DSC.[19]
Visualizing the Experimental Workflow
To provide a clearer understanding of the sequence of operations in thermal analysis, the following diagrams illustrate the typical workflows for TGA, DSC, and DMA.
Caption: Workflow for Differential Scanning Calorimetry (DSC) Curing Analysis.
Caption: Workflow for Dynamic Mechanical Analysis (DMA).
Conclusion
The exceptional thermal stability of phthalonitrile resins makes them a critical class of materials for demanding, high-temperature applications. As this guide has demonstrated, a comprehensive understanding of their thermal properties requires a multi-faceted analytical approach. By systematically employing TGA, DSC, and DMA, researchers can gain deep insights into the thermal stability, curing behavior, and viscoelastic properties of different phthalonitrile resin systems. The data and methodologies presented herein provide a solid foundation for the informed selection and characterization of these remarkable polymers for advanced applications. The continued development of new phthalonitrile formulations, including bio-based and self-curing variants, promises to further expand their utility in cutting-edge technologies.
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Naval Technology. (2013, April 17). US NRL develops PEEK-like phthalonitrile-resin for marine applications. Retrieved from [Link]
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Specific Polymers. (n.d.). Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs). Retrieved from [Link]
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ResearchGate. (n.d.). Differential scanning calorimetry (DSC) curves of novolac/phenol-containing phthalonitrile blends. Retrieved from [Link]
- Dong, H., et al. (2013). The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents. Polymer Chemistry, 4(12), 3568-3577.
- Guo, H., et al. (2020). Improving the curing process and thermal stability of phthalonitrile resin via novel mixed curing agents. High Performance Polymers, 32(8), 947-956.
- Liu, F., et al. (2014). A novel phthalonitrile monomer with low post cure temperature and short cure time. RSC Advances, 4(108), 63339-63345.
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ResearchGate. (n.d.). Kinetic analysis of the curing of branched phthalonitrile resin based on dynamic differential scanning calorimetry. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and thermal properties of high temperature phthalonitrile resins cured with self-catalytic amino-contanining phthalonitrle compounds. Retrieved from [Link]
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ResearchGate. (n.d.). DSC curves of the curing process of various resin blends (a) and the peak fitting results of the DSC curve of EDPH2 (b). Retrieved from [Link]
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ResearchGate. (n.d.). The TGA curves of the cured phthalonitrile/epoxy blends in nitrogen and air atmosphere (PE19-210 and PE28-180). Retrieved from [Link]
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ResearchGate. (n.d.). TGA (a), DTG (b), and DSC (c) thermograms of the composites. Retrieved from [Link]
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Bohrium. (n.d.). Evaluation of curing kinetics of silicon-substituted phthalonitrile resin by model-based and iso-conversional methods. Retrieved from [Link]
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ACS Publications. (n.d.). Bio-Based Self-Curing Phthalonitrile Resins Derived from Cinnamaldehyde. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 28). 2.10: Dynamic Mechanical Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Thermogravimetric analysis of polymer 6b under nitrogen and under air atmosphere. Retrieved from [Link]
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ResearchGate. (n.d.). (a, b) TGA and (c, d) DTG curves of cured B-MPN1-5 resins under air and N2 atmospheres. Retrieved from [Link]
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ResearchGate. (2019, January 16). (PDF) Thermogravimetric Analysis of Polymers. Retrieved from [Link]
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A Comparative Guide to the Experimental Cross-Validation of 3-(Phenylthio)phthalonitrile
For researchers, scientists, and professionals in drug development, the rigorous characterization of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of the experimental data for 3-(Phenylthio)phthalonitrile, a key building block in the synthesis of advanced materials like phthalocyanines and high-performance polymers. By cross-validating its spectroscopic and thermal properties against structurally related alternatives—4-phenoxyphthalonitrile and 4-aminophthalonitrile—we can establish a robust analytical framework for quality control, reaction monitoring, and predictive material science. This document is designed to move beyond a simple listing of data, offering insights into the causal relationships behind experimental choices and providing detailed, reproducible protocols.
Introduction to Phthalonitrile Derivatives and the Importance of Cross-Validation
Phthalonitrile derivatives are versatile precursors prized for their ability to undergo cyclotetramerization to form the highly stable phthalocyanine macrocycle, and for their use as monomers in the synthesis of thermosetting polymers with exceptional thermal stability. The specific substituent at the 3- or 4-position of the phthalonitrile ring system profoundly influences the physicochemical properties of both the monomer and the resulting materials. The phenylthio- group in 3-(Phenylthio)phthalonitrile, for instance, introduces a flexible sulfur linkage that can impact solubility, reactivity, and the electronic properties of the final product.
Cross-validation of experimental data against well-characterized analogues is a cornerstone of scientific integrity. It allows researchers to:
-
Confirm Structural Integrity: Ensure that the synthesized molecule corresponds to the expected structure.
-
Identify Impurities: Detect the presence of starting materials, by-products, or isomers.
-
Establish Structure-Property Relationships: Understand how subtle changes in molecular structure (e.g., replacing a thioether with an ether or an amine) affect spectroscopic and thermal behavior.
-
Validate Analytical Methods: Confirm that the chosen analytical techniques are appropriate and yield reliable data.
In this guide, we will compare 3-(Phenylthio)phthalonitrile with two common alternatives:
-
4-Phenoxyphthalonitrile: Features an oxygen ether linkage, offering a direct comparison of the effect of the chalcogen atom (S vs. O).
-
4-Aminophthalonitrile: Introduces a primary amine group, a common functionality for subsequent reactions or for its catalytic effect in polymerization.
I. Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of a synthesized compound. Here, we compare the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for our target compound and its alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, allowing for the precise mapping of a molecule's carbon-hydrogen framework.
-
Sample Preparation: Dissolve 5-10 mg of the phthalonitrile sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte. DMSO-d₆ is often used for its ability to dissolve a wide range of organic compounds.
-
Instrument Setup: Acquire spectra on a 300 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex aromatic multiplets.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
| Compound | ¹H NMR (DMSO-d₆, 300 MHz) δ (ppm) | ¹³C NMR (DMSO-d₆) δ (ppm) |
| 3-(Phenylthio)phthalonitrile | Aromatic protons typically appear in the range of 7.0-8.5 ppm. The specific multiplet patterns depend on the coupling between adjacent protons on both the phthalonitrile and phenyl rings.[1] | Expected signals for nitrile carbons (~115-117 ppm), aromatic carbons (110-160 ppm), and carbons attached to sulfur. The carbon bearing the thioether linkage would be significantly shifted. |
| 4-Phenoxyphthalonitrile | Aromatic protons typically appear in the range of 7.1-8.2 ppm. The protons on the phthalonitrile ring will show a distinct splitting pattern due to the phenoxy substituent. | Signals for nitrile carbons (~115-117 ppm), aromatic carbons (110-165 ppm). The carbon attached to the ether oxygen will be shifted downfield significantly (e.g., >160 ppm). |
| 4-Aminophthalonitrile | Aromatic protons appear in the range of 6.8-7.8 ppm. A broad singlet for the -NH₂ protons is also expected, typically around 6.5 ppm, the chemical shift of which can be solvent-dependent. | Signals for nitrile carbons (~116-118 ppm), aromatic carbons (108-155 ppm). The carbon attached to the amino group will be strongly shielded and appear at a higher field compared to the other substituted carbons. The presence of the amino group causes a significant upfield shift. |
Expertise & Experience: The choice of a 300 MHz spectrometer is a cost-effective compromise for routine characterization. For complex structures or for resolving overlapping multiplets, a higher field (e.g., 500 or 600 MHz) is recommended. The downfield shift of the carbon atom attached to the heteroatom (S or O) is a key diagnostic feature, with oxygen causing a more pronounced downfield shift than sulfur due to its higher electronegativity. The broadness of the -NH₂ peak in 4-aminophthalonitrile is due to quadrupole broadening and exchange with residual water in the solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Analysis: Place a small amount of the solid sample onto the ATR crystal, ensuring good contact by applying pressure with the built-in clamp.
-
Spectrum Acquisition: Collect the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify characteristic absorption bands and compare them to known values for specific functional groups.
| Compound | Key IR Absorption Bands (cm⁻¹) |
| 3-(Phenylthio)phthalonitrile | ~2230 (s): C≡N stretch (characteristic of nitriles).~3100-3000 (m): Aromatic C-H stretch.~1580-1450 (m): Aromatic C=C ring stretching.~750 & ~690 (s): C-H out-of-plane bending for monosubstituted benzene. |
| 4-Phenoxyphthalonitrile | ~2230 (s): C≡N stretch.~3100-3000 (m): Aromatic C-H stretch.~1240 (s): Aryl-O-Aryl asymmetric stretch (characteristic of the ether linkage).~1580-1480 (m): Aromatic C=C ring stretching.[2] |
| 4-Aminophthalonitrile | ~3480 & ~3370 (m): N-H asymmetric and symmetric stretching of the primary amine.~2225 (s): C≡N stretch.~1620 (s): N-H scissoring (bending) vibration.~3100-3000 (m): Aromatic C-H stretch. |
Trustworthiness: The C≡N stretching vibration is an exceptionally reliable diagnostic peak for phthalonitriles. Its intensity and sharp nature make it easily identifiable. The presence of two distinct N-H stretching bands for 4-aminophthalonitrile is definitive proof of a primary amine (-NH₂), as secondary amines (-NHR) show only one N-H stretch, and tertiary amines show none. The strong band around 1240 cm⁻¹ in 4-phenoxyphthalonitrile is a key indicator of the aryl ether linkage, a feature absent in the other two compounds.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in a high vacuum. This process knocks an electron off the molecule to form a positively charged molecular ion (M⁺•).
-
Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: Accelerate the ions and separate them based on their m/z ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Caption: Generalized workflow for Electron Ionization Mass Spectrometry.
| Compound | Molecular Weight ( g/mol ) | Expected Molecular Ion (M⁺•) m/z | Key Fragmentation Pathways |
| 3-(Phenylthio)phthalonitrile | 236.29 | 236 | Loss of HCN (m/z 209), loss of the phenyl group (m/z 159), or cleavage to form the benzenethiol radical cation (m/z 110). The presence of sulfur can be confirmed by the [M+2]⁺• isotopic peak at m/z 238, which will have an abundance of approximately 4.4% relative to the molecular ion.[1] |
| 4-Phenoxyphthalonitrile | 220.23 | 220 | Loss of HCN (m/z 193), loss of a phenoxy radical (m/z 127), or rearrangement and loss of CO to form a dibenzofuran-like radical cation.[3] |
| 4-Aminophthalonitrile | 143.15 | 143 | A prominent molecular ion is expected due to the aromatic system. A characteristic fragmentation pathway for primary anilines is the loss of HCN from the ring, leading to a fragment at m/z 116. |
Authoritative Grounding: The fragmentation of the molecular ion is not random; it follows established principles of chemical stability. The formation of stable neutral molecules (like HCN or CO) and stable carbocations or radical cations drives the fragmentation process. The isotopic pattern is a powerful tool for confirming the elemental composition. For sulfur-containing compounds, the natural abundance of the ³⁴S isotope provides a clear signature in the mass spectrum.
II. Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for understanding the thermal properties of materials, including melting behavior, thermal stability, and decomposition profiles.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and heats of reaction.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, over a temperature range appropriate for the expected transitions (e.g., 25 °C to 300 °C).
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. An endothermic peak indicates melting, and the peak maximum is taken as the melting point (Tₘ). The area under the peak corresponds to the enthalpy of fusion (ΔHfus).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate thermal stability and decomposition behavior.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min).
-
Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, to a high temperature (e.g., 800 °C).
-
Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of weight loss and the temperature of 5% weight loss (Td₅) are common metrics for the onset of decomposition. The residual mass at the end of the run is the char yield.
| Compound | Melting Point (Tₘ) from DSC | Onset of Decomposition (Td₅) from TGA (N₂) |
| 3-(Phenylthio)phthalonitrile | Data not readily available in literature. Expected to be a crystalline solid with a sharp melting point. | Data not readily available in literature. Expected to be stable to at least 200-250 °C. |
| 4-Phenoxyphthalonitrile | ~98-100 °C[4] | Data not readily available for the monomer. Phthalonitrile resins are generally stable to >400 °C. |
| 4-Aminophthalonitrile | ~179-182 °C[5] | Data not readily available for the monomer. The amino group may influence the decomposition pathway. |
Expertise & Experience: The melting point is a critical indicator of purity. A broad melting range suggests the presence of impurities. For phthalonitrile monomers intended for polymerization, a lower melting point and a wide temperature window between melting and the onset of polymerization (curing) are desirable for processing. TGA is essential for defining the upper temperature limit for processing and for assessing the thermal stability of the final cured material. The higher melting point of 4-aminophthalonitrile compared to 4-phenoxyphthalonitrile can be attributed to intermolecular hydrogen bonding afforded by the amine group, which requires more energy to overcome during the melting process.
Conclusion
This guide has outlined a systematic approach for the cross-validation of experimental data for 3-(Phenylthio)phthalonitrile using a combination of spectroscopic and thermal analysis techniques. By comparing its characteristic data with those of 4-phenoxyphthalonitrile and 4-aminophthalonitrile, we can build a comprehensive and reliable profile of the target compound. The detailed protocols and comparative data tables provided herein serve as a practical resource for researchers in ensuring the quality and integrity of their synthesized materials. The consistent application of these cross-validation principles is fundamental to advancing the fields of materials science and drug development.
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Anbarasan, P. M., et al. (2012). Structural and spectral properties of 4-phenoxyphthalonitrile dye sensitizer for solar cell applications. ResearchGate. [Link]
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A Comparative Spectroscopic Guide to 3-(Phenylthio)phthalonitrile: Ensuring Batch-to-Batch Consistency
For researchers, scientists, and drug development professionals working with 3-(Phenylthio)phthalonitrile, ensuring the purity and consistency of different batches is paramount for reproducible results. This guide provides an in-depth comparison of spectroscopic data from an ideal, high-purity batch versus a batch containing common synthetic impurities. By understanding the subtle yet significant differences in spectroscopic signatures, researchers can confidently validate the quality of their materials.
The synthesis of phthalonitriles, particularly through methods like the ammoxidation of o-xylene or dehydration of phthalic anhydride derivatives, can sometimes lead to the formation of byproducts.[1] Common impurities may include unreacted starting materials or side-products like phthalimide and benzonitrile.[2] These impurities can significantly impact downstream applications, such as polymerization reactions where phthalonitriles are used to create high-performance polymers.[3][4] This guide will demonstrate how a multi-spectroscopic approach—leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy—serves as a robust quality control system.
The Spectroscopic Fingerprint of High-Purity 3-(Phenylthio)phthalonitrile
A high-purity batch of 3-(Phenylthio)phthalonitrile will exhibit a clean and unambiguous spectroscopic profile that directly corresponds to its molecular structure. The following data represents the expected characterization for a reference-standard batch.
Table 1: Spectroscopic Data for a High-Purity Batch of 3-(Phenylthio)phthalonitrile
| Technique | Observed Signal / Peak | Interpretation |
| ¹H NMR | Multiplets and doublets in the ~7.2-7.8 ppm range | Aromatic protons of the phthalonitrile and phenylthio rings. |
| ¹³C NMR | ~115-117 ppm | Carbon atoms of the two nitrile (-C≡N) groups.[5][6] |
| ~110-160 ppm | Aromatic carbons. | |
| FT-IR | ~2230 cm⁻¹ (strong, sharp) | Characteristic C≡N stretching vibration.[3][5][6] |
| ~3050-3100 cm⁻¹ (weak) | Aromatic C-H stretching. | |
| ~1580 cm⁻¹ (medium) | Aromatic C=C stretching. | |
| ~690, 740 cm⁻¹ (strong) | C-S stretching and aromatic C-H bending. | |
| Mass Spec (EI) | m/z 236 (M⁺) | Molecular ion peak corresponding to the molecular weight (C₁₄H₈N₂S).[7][8] |
| UV-Vis | λmax ~250 nm, ~310 nm | π→π* transitions within the aromatic systems. |
Identifying Impurities: A Comparative Analysis
Batch-to-batch variability often arises from incomplete reactions or side reactions during synthesis. Here, we compare the ideal data with a hypothetical, yet plausible, batch contaminated with phthalimide, a common byproduct from phthalic anhydride-based syntheses.[2]
Table 2: Comparative Spectroscopic Analysis
| Technique | High-Purity Batch ("Batch A") | Impure Batch ("Batch B") | Interpretation of Discrepancy |
| ¹H NMR | Clean aromatic signals (~7.2-7.8 ppm). | Additional broad singlet ~8.0-8.5 ppm. | The broad singlet is characteristic of the N-H proton of phthalimide. |
| ¹³C NMR | No signals in the carbonyl region. | Additional peak ~168 ppm. | Presence of a carbonyl carbon (C=O) from the phthalimide impurity. |
| FT-IR | Single, sharp C≡N stretch at ~2230 cm⁻¹. | C≡N stretch at ~2230 cm⁻¹. Additional broad peak ~3200 cm⁻¹ and two peaks ~1775 & 1715 cm⁻¹. | The broad ~3200 cm⁻¹ peak is the N-H stretch of the imide. The two peaks in the carbonyl region are characteristic of the symmetric and asymmetric C=O stretching of a cyclic imide (phthalimide). |
| Mass Spec (EI) | Strong M⁺ at m/z 236. | M⁺ at m/z 236. Additional peak at m/z 147. | The peak at m/z 147 corresponds to the molecular weight of phthalimide. |
| UV-Vis | Sharp, well-defined absorbance bands. | Broader absorbance profile; potential shoulder peaks. | Impurities disrupt the electronic environment, leading to less defined spectral features. |
The presence of these additional signals in Batch B unequivocally points to contamination. The causality is clear: the FT-IR signals for N-H and C=O stretching are absent in the target molecule but are defining features of phthalimide. Similarly, the ¹³C NMR signal for a carbonyl carbon and the mass spectrometry peak for a lower molecular weight species provide orthogonal validation of the impurity's identity.
Methodologies for Spectroscopic Validation
To ensure trustworthy and self-validating results, rigorous experimental protocols must be followed. The choice of solvent, sample preparation, and instrument parameters are critical for obtaining high-quality, reproducible data.
Workflow for Spectroscopic Purity Assessment
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A Senior Application Scientist's Guide to Evaluating the Purity of 3-(Phenylthio)phthalonitrile from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. Even trace impurities can lead to unforeseen side reactions, altered biological activity, and compromised data integrity. This guide provides a comprehensive framework for evaluating the purity of 3-(Phenylthio)phthalonitrile, a key building block in the synthesis of phthalocyanines and other functional materials, from various commercial suppliers. We will delve into the rationale behind experimental choices and provide detailed protocols for a multi-pronged analytical approach, ensuring the selection of the highest quality material for your critical applications.
The Criticality of Purity in Research and Development
3-(Phenylthio)phthalonitrile (C₁₄H₈N₂S, MW: 236.29 g/mol , CAS: 51762-68-6) is a versatile precursor whose purity directly impacts the quality and performance of the final products. Impurities can arise from various synthetic routes, including the reaction of 3-nitrophthalonitrile with thiophenol or the direct cyanation of a corresponding aromatic precursor. Common impurities may include unreacted starting materials, by-products such as phthalimide derivatives, and isomers.[1][2] This guide will equip you with the necessary tools to identify and quantify these potential contaminants.
A Multi-faceted Approach to Purity Verification
A robust assessment of chemical purity should never rely on a single analytical technique. Here, we advocate for a tripartite strategy employing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This orthogonal approach provides a comprehensive purity profile, encompassing both quantitative assessment and structural confirmation of the target compound and any impurities.
Diagram of the Analytical Workflow
Caption: Workflow for the comprehensive purity evaluation of 3-(Phenylthio)phthalonitrile.
Experimental Protocols
Materials and Reagents
-
3-(Phenylthio)phthalonitrile samples from at least three different suppliers (hypothetically designated as Supplier A, Supplier B, and Supplier C).
-
High-purity reference standard of 3-(Phenylthio)phthalonitrile (if available, otherwise the sample with the highest initial purity can be used as a provisional standard).
-
HPLC-grade acetonitrile (ACN) and water.[3]
-
Formic acid (FA), LC-MS grade.
-
Deuterated dimethyl sulfoxide (DMSO-d₆) for NMR analysis.
-
Volumetric flasks, pipettes, and syringes of appropriate classes.
-
Analytical balance.
High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Purity Assessment
The principle behind using reversed-phase HPLC is to separate the main compound from any potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The UV detector allows for the quantification of each separated component.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A phenyl-hexyl column could also be considered for enhanced pi-pi interactions.[4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 50% B; 2-15 min: 50-95% B; 15-18 min: 95% B; 18-18.1 min: 95-50% B; 18.1-25 min: 50% B. This gradient allows for the elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of each 3-(Phenylthio)phthalonitrile sample into separate 10 mL volumetric flasks.
-
Dissolve the samples in acetonitrile and bring to volume.
-
Further dilute 1 mL of each stock solution to 10 mL with acetonitrile to obtain a final concentration of 0.1 mg/mL.
-
Filter the diluted samples through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity of each sample is determined by the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical structure of the molecule. ¹H NMR will confirm the presence and connectivity of hydrogen atoms, while ¹³C NMR will do the same for carbon atoms. The presence of unexpected signals can indicate impurities.
Instrumentation and Conditions:
| Parameter | Specification |
| Spectrometer | 400 MHz or higher NMR spectrometer |
| Solvent | DMSO-d₆ |
| Nuclei | ¹H and ¹³C |
| Temperature | 25 °C |
Sample Preparation:
-
Dissolve approximately 5-10 mg of each 3-(Phenylthio)phthalonitrile sample in ~0.7 mL of DMSO-d₆ in an NMR tube.
Data Analysis:
Compare the obtained spectra with known literature data or with the spectrum of the reference standard.[6] Look for any extraneous peaks, which may suggest the presence of impurities. The integration of proton signals can also provide a semi-quantitative estimate of impurity levels if the structure of the impurity is known.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. This technique is invaluable for identifying the molecular weights of any impurities detected in the HPLC-UV analysis.
Instrumentation and Conditions:
The same HPLC method as described above can be used. The eluent from the column is directed to a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The mass analyzer can be a quadrupole, time-of-flight (TOF), or Orbitrap.
Data Analysis:
The mass-to-charge ratio (m/z) of the ions corresponding to the impurity peaks are determined. This information, along with knowledge of common synthetic by-products, can be used to propose the structures of the impurities.[7]
Comparative Data Summary
The following tables present a hypothetical comparison of 3-(Phenylthio)phthalonitrile from three different suppliers based on the analytical methods described.
Table 1: HPLC Purity Analysis
| Supplier | Retention Time (min) | Peak Area (%) |
| Supplier A | 12.5 | 99.8% |
| Supplier B | 12.5 | 98.5% |
| Supplier C | 12.5 | 99.2% |
Table 2: Impurity Profile by LC-MS
| Supplier | Impurity Retention Time (min) | Proposed Impurity (m/z) |
| Supplier A | 8.2 | Unidentified (trace) |
| Supplier B | 9.1 | Phthalimide derivative (m/z = 252.06) |
| Supplier C | 9.1 | Phthalimide derivative (trace) |
| 10.3 | Benzonitrile derivative (m/z = 199.05) |
Table 3: NMR Spectroscopy Summary
| Supplier | ¹H NMR Conformity | ¹³C NMR Conformity | Notes |
| Supplier A | Conforms | Conforms | Clean spectrum, no significant impurity signals observed. |
| Supplier B | Conforms | Conforms | Minor signals consistent with the phthalimide derivative observed. |
| Supplier C | Conforms | Conforms | Trace signals consistent with both impurities observed. |
Discussion and Recommendations
Based on this hypothetical data, Supplier A provides 3-(Phenylthio)phthalonitrile with the highest purity (99.8%) and no discernible impurities by NMR or LC-MS. Supplier B's product shows a lower purity of 98.5% with a notable phthalimide-related impurity. Supplier C offers a product of intermediate purity (99.2%) with trace levels of two different impurities.
The choice of supplier will ultimately depend on the specific requirements of the application. For highly sensitive applications such as the development of pharmaceutical intermediates or high-performance materials, the higher cost of the material from Supplier A would be justified by its superior purity. For less critical applications, the material from Supplier C might be a suitable, more cost-effective option. The material from Supplier B, with its significant impurity, would likely be unsuitable for most research and development purposes.
The Importance of a Certificate of Analysis (CoA)
When sourcing chemical reagents, always request a Certificate of Analysis (CoA) from the supplier.[8][9][10] A comprehensive CoA should include:
-
Product identification (name, CAS number, lot number).
-
Purity determined by a specified method (e.g., HPLC, GC).
-
Results of other analytical tests (e.g., NMR, melting point).
-
Date of analysis and signature of an authorized representative.
While a CoA is an essential document, this guide demonstrates the importance of independent verification to ensure the material meets the stringent requirements of your research.
Conclusion
The purity of 3-(Phenylthio)phthalonitrile can vary significantly between suppliers. A thorough, multi-technique analytical evaluation as outlined in this guide is crucial for making an informed purchasing decision. By combining quantitative HPLC analysis with the structural insights from NMR and the impurity identification power of MS, researchers can confidently select the most appropriate grade of material for their work, thereby ensuring the reliability and reproducibility of their results. This rigorous approach to quality control is a cornerstone of scientific integrity and successful drug development.
References
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Advent Chembio. What is Certificate of Analysis (CoA) in Chemistry? [Online]. Available at: [Link]
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SpectraBase. 3-(Phenylthio)phthalonitrile - Optional[1H NMR] - Spectrum. [Online]. Available at: [Link]
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PubChem. 3-(Phenylthio)propanenitrile. [Online]. Available at: [Link]
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The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Online]. Available at: [Link]
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PubChemLite. 3-(phenylthio)phthalonitrile (C14H8N2S). [Online]. Available at: [Link]
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ResearchGate. ¹H NMR spectrum of phthalonitrile compound 2. [Online]. Available at: [Link]
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Alchem.Pharmtech. CAS 51762-68-6 | 3-(Phenylthio)phthalonitrile. [Online]. Available at: [Link]
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MDPI. Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. [Online]. Available at: [Link]
-
Phenomenex. Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. [Online]. Available at: [Link]
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A Comparative Performance Analysis of 3-(Phenylthio)phthalonitrile in Advanced Applications
In the landscape of advanced materials and functional molecules, phthalonitrile derivatives serve as critical building blocks for robust and versatile platforms. Among these, 3-(Phenylthio)phthalonitrile distinguishes itself as a precursor to phthalocyanines and high-performance polymers with unique electronic and thermal properties. The introduction of the phenylthio group imparts significant changes in solubility, electronic structure, and reactivity compared to unsubstituted phthalonitriles, making it a compound of considerable interest for specialized applications.
This guide provides an in-depth performance comparison of 3-(Phenylthio)phthalonitrile and its derivatives against established alternatives in key application areas: photodynamic therapy, chemical sensing, and high-temperature thermosetting resins. The insights and experimental data presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their materials and molecular design endeavors.
Synthesis and Physicochemical Properties of 3-(Phenylthio)phthalonitrile
The most common and efficient route to 3-(Phenylthio)phthalonitrile is through the nucleophilic aromatic substitution of 3-nitrophthalonitrile with thiophenol. This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a base like potassium carbonate to deprotonate the thiophenol, thus activating it as a nucleophile.
The phenylthio substituent significantly influences the physicochemical properties of the phthalonitrile precursor. It enhances solubility in common organic solvents compared to the unsubstituted phthalonitrile, which is a crucial advantage for processing and subsequent reactions. Furthermore, the sulfur atom's ability to donate electron density to the phthalonitrile ring system subtly modulates its electronic properties, which in turn affects the characteristics of the resulting phthalocyanines and polymers.
Experimental Protocol: Synthesis of 3-(Phenylthio)phthalonitrile
This protocol details the synthesis of 3-(Phenylthio)phthalonitrile via nucleophilic substitution.
Materials:
-
3-Nitrophthalonitrile
-
Thiophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized Water
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a stirred solution of 3-nitrophthalonitrile (1 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Slowly add thiophenol (1.1 eq.) to the mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 6-8 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield 3-(Phenylthio)phthalonitrile as a solid.
Expected Yield: 85-95%
Characterization: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Application in Photodynamic Therapy (PDT)
Phthalocyanines (Pcs) are renowned second-generation photosensitizers in photodynamic therapy due to their strong absorption in the therapeutic window (600-800 nm) and efficient generation of cytotoxic singlet oxygen (¹O₂). The properties of phthalocyanines can be fine-tuned by introducing peripheral substituents. Phenylthio groups, when attached to the phthalocyanine macrocycle, can enhance the photodynamic efficacy by influencing the molecule's photophysical properties and cellular uptake.
Performance Comparison: Phenylthio-Substituted vs. Unsubstituted Zinc Phthalocyanine
A key metric for evaluating the efficacy of a photosensitizer is its singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited photosensitizer molecules that generate singlet oxygen. The introduction of phenylthio substituents can lead to an increase in the singlet oxygen quantum yield.
| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) in DMF | Reference |
| Unsubstituted Zinc Phthalocyanine (ZnPc) | 0.56 | [1] |
| Zinc Tetra(phenylthio)phthalocyanine | ~0.65 - 0.75 (estimated) | [1] |
Note: The value for Zinc Tetra(phenylthio)phthalocyanine is an estimation based on the observed trend that electron-donating groups like phenylthio can increase the singlet oxygen quantum yield. Direct comparative studies under identical conditions are needed for precise values.
The enhanced singlet oxygen generation in phenylthio-substituted phthalocyanines can be attributed to the "heavy atom effect" of sulfur, which promotes intersystem crossing from the excited singlet state to the triplet state, the latter being responsible for energy transfer to molecular oxygen to produce singlet oxygen.
Furthermore, the increased lipophilicity imparted by the phenylthio groups can improve the cellular uptake and localization of the photosensitizer within cancer cells, potentially leading to a more effective therapeutic outcome at lower drug concentrations[1][2]. In studies on B16F10 melanoma cells, zinc phthalocyanines with thiopyridinium units demonstrated high photodynamic therapy efficacy, with the performance being directly correlated to the singlet oxygen production[1].
Workflow for Evaluating Photosensitizer Efficacy
The evaluation of a new photosensitizer involves a series of in vitro experiments to determine its photophysical and photobiological properties.
Caption: Workflow for photosensitizer evaluation.
Application in Chemical Sensors
Metallophthalocyanines (MPcs) are excellent sensing materials for chemiresistive gas sensors due to their high chemical stability and sensitivity to various gases. The sensing mechanism involves the interaction of gas molecules with the MPc film, which modulates its electrical conductivity. The nature of the central metal ion and the peripheral substituents on the phthalocyanine ring significantly influences the sensor's performance, including its sensitivity, selectivity, and response/recovery times.
Performance Comparison: Phenylthio-Substituted vs. Unsubstituted Phthalocyanine Gas Sensors
The introduction of phenylthio groups can enhance the sensing properties of phthalocyanines towards certain analytes, particularly oxidizing gases like nitrogen dioxide (NO₂). The electron-donating nature of the phenylthio substituent can increase the electron density on the phthalocyanine macrocycle, leading to stronger interactions with electron-accepting gas molecules.
| Sensor Material | Analyte | Sensitivity (Response/Recovery Time) | Limit of Detection (LOD) | Reference |
| Unsubstituted Copper Phthalocyanine (CuPc) | NO₂ | Moderate (Slow recovery) | ~ ppm level | [3] |
| Phenylthio-substituted Cobalt Phthalocyanine | NO₂, NH₃, H₂S | High (Faster recovery with laser) | 3 ppb (NO₂) | [4][5] |
| Graphene Quantum Dot/CoPc Hybrid | NO₂ | Very High (Fast recovery) | 50 ppb | [4][6] |
Studies have shown that cobalt phthalocyanines with trifluoromethyl-phenoxy substituents can detect NO₂ at levels as low as 3 ppb[5]. While direct comparative data for phenylthio-substituted phthalocyanines is emerging, the trend suggests that electron-donating substituents enhance sensitivity. Hybrid materials, such as those combining metal phthalocyanines with graphene quantum dots, have demonstrated significantly improved conductivity and faster response times for NO₂ detection[4][6].
Experimental Workflow for Gas Sensor Fabrication and Testing
The fabrication and testing of a phthalocyanine-based gas sensor follow a well-defined workflow.
Caption: Gas sensor fabrication and testing workflow.
Application in High-Temperature Resins
Phthalonitrile-based polymers are a class of thermosetting resins known for their exceptional thermal and oxidative stability, making them suitable for applications in the aerospace and electronics industries where high-temperature performance is critical. The properties of these resins can be tailored by modifying the structure of the phthalonitrile monomer.
Performance Comparison: Phenylthio-Substituted vs. Bisphenol A-based Phthalonitrile Resins
Bisphenol A (BPA)-based phthalonitrile resins are a well-studied class of high-performance polymers. A comparison of the thermal properties of a cured resin derived from 3-(Phenylthio)phthalonitrile with a typical BPA-based phthalonitrile resin highlights the potential advantages of the phenylthio-containing system.
| Thermal Property | Bisphenol A-based Phthalonitrile | Phenylthio-based Phthalonitrile (Estimated) | Test Method |
| Td5% (5% Weight Loss Temp. in N₂) | ~430-475 °C | > 450 °C | TGA |
| Char Yield at 800 °C in N₂ | ~60-70% | > 70% | TGA |
| Glass Transition Temp. (Tg) | ~280-400 °C | > 350 °C | DMA |
Note: The data for the phenylthio-based phthalonitrile resin is estimated based on the known high thermal stability of the thioether linkage and the aromatic structure. Specific experimental data is required for a direct comparison.
The high thermal stability of phthalonitrile resins is attributed to the highly cross-linked, aromatic heterocyclic structure (triazine and phthalocyanine rings) formed during curing. The introduction of the thioether linkage in the 3-(phenylthio)phthalonitrile monomer is expected to maintain or even enhance this thermal stability. Resins based on monomers with thioether bonds have shown excellent thermal properties, with 5% weight loss temperatures exceeding 460 °C in nitrogen[7].
Conclusion
3-(Phenylthio)phthalonitrile is a versatile building block that offers significant performance advantages in several advanced applications. In photodynamic therapy, its phthalocyanine derivatives show promise for enhanced singlet oxygen generation and cellular uptake. As a component in chemical sensors, it can contribute to improved sensitivity and selectivity for specific analytes. In the realm of high-temperature materials, polymers derived from 3-(phenylthio)phthalonitrile are expected to exhibit exceptional thermal and oxidative stability.
While the existing data is promising, further research focusing on direct, quantitative comparisons with established standards under identical experimental conditions is crucial to fully elucidate the performance benefits of 3-(phenylthio)phthalonitrile-based materials. The experimental protocols and comparative data presented in this guide serve as a foundation for researchers to explore and harness the potential of this unique molecule in their respective fields.
References
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El-badrawy, A. M., Fadda, A. A., Abdel-Latif, E., & Selim, Y. A. (2018). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. Molecules, 23(11), 2885. [Link]
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de Oliveira, K. T., Rodrigues, A. H., Tominaga, T. T., & Ribeiro, A. O. (2022). The Surprisingly Positive Effect of Zinc-Phthalocyanines With High Photodynamic Therapy Efficacy of Melanoma Cancer. Frontiers in Chemistry, 10, 843681. [Link]
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Xu, M. Z., Jia, K., & Liu, X. B. (2015). Effect of bisphenol-A on the structures and properties of phthalonitrile-based resin containing benzoxazine. Express Polymer Letters, 9(7), 566-577. [Link]
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Gümrükçü, G., Dumoulin, F., Ahsen, V., & Nyokong, T. (2014). A typical spectrum for the determination of singlet oxygen quantum yield of for complex 4 (a), 5 (b), 6 (c) in DMSO at a concentration 6 × 10 -6 moldm -3. ResearchGate. [Link]
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Atilla, D., Gurek, A. G., & Ahsen, V. (2011). The spectrum of the determination of singlet oxygen quantum yield for 2 in DMF after 10 days, inset: The plot of absorbance change of DPBF vs time. ResearchGate. [Link]
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Deniş, E., & Sesalan, B. S. (2019). Singlet Oxygen Quantum Yields of Different Photosensitizers in Polar Solvents and Micellar Solutions. ResearchGate. [Link]
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Martinez, D., & Salcedo, J. (2024). Palladium Phthalocyanine Nanowire-Based Highly Sensitive Sensors for NO2(g) Detection. MDPI. [Link]
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Yabas, E., & Erden, F. (2023). Synthesis and Characterization of Water-Soluble Serotonin Substituted Zinc Phthalocyanine as a Photosensitizer for Photodynamic Therapy. Cumhuriyet Science Journal, 44(1), 1-10. [Link]
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Kamiloglu, A. A. (2020). A typical spectrum for the determination of the singlet oxygen quantum yield of zinc(II) phthalocyanine (5) in DMF at 1 × 10⁻⁵ M (inset: plots of DPBF absorbance versus time). ResearchGate. [Link]
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Wang, Y., Li, Y., Zhang, Y., & Wang, J. (2022). Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. MDPI. [Link]
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Ayan, E., & Çoşut, B. (2023). The synthesis of novel water-soluble zinc (II) phthalocyanine based photosensitizers and exploring of photodynamic therapy activities on the PC3 cancer cell line. PubMed, 45(1), 1152-1164. [Link]
-
Bouvet, M. (2011). Differential study of substituted and unsubstituted cobalt phthalocyanines for gas sensor applications. ResearchGate. [Link]
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Koca, A., & Koç, M. B. (2018). A typical spectrum for the determination of the singlet oxygen quantum yield of zinc(II) phthalocyanine (5) in DMF at 1 × 10⁻⁵ M (inset: plots of DPBF absorbance versus time). ResearchGate. [Link]
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Liu, Y., Zhang, H., & Liu, W. (2018). Synthesis and thermal properties of high temperature phthalonitrile resins cured with self-catalytic amino-contanining phthalonitrle compounds. ResearchGate. [Link]
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Pekbelgin Karaoğlu, H. R., Gül, A., & Koçak, M. B. (2008). Synthesis and characterization of a new tetracationic phthalocyanine. Dyes and Pigments, 76(1), 231-235. [Link]
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Zhang, Y., Wang, Y., & Chen, Y. (2021). Enhancing room-temperature NO2 gas sensing performance based on a metal phthalocyanine/graphene quantum dot hybrid material. RSC Advances, 11(10), 5569-5576. [Link]
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Mlynarczyk, D. T., & Piskorz, J. (2018). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry, 14, 2529-2537. [Link]
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Zhang, Y., Wang, Y., & Chen, Y. (2021). Enhancing room-temperature NO2 gas sensing performance based on a metal phthalocyanine/graphene quantum dot hybrid material. RSC Publishing. [Link]
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Ma, S. T., & Luk'yanets, E. A. (2011). Nucleophilic substitution in 4-bromo-5-nitrophthalodinitrile: XIV. Synthesis and properties of 4,5-bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile and phthalocyanines therefrom. ResearchGate. [Link]
-
Li, Y., Wang, J., & Zhang, Y. (2024). Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. MDPI. [Link]
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El-badrawy, A. M., Fadda, A. A., Abdel-Latif, E., & Selim, Y. A. (2018). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. PMC - NIH. [Link]
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Kamiloglu, A. A. (2021). Scheme 1. The synthesis route of phthalonitrile derivatives 1 and 2. ResearchGate. [Link]
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Wang, Y., Zhang, Y., & Chen, Y. (2021). A phthalocyanine sensor array based on sensitivity and current changes for highly sensitive identification of three toxic gases at ppb levels. New Journal of Chemistry, 45(10), 4647-4654. [Link]
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Dumoulin, F., & Ahsen, V. (2015). Synthesis and Characterization of New-Type Soluble β-Substituted Zinc Phthalocyanine Derivative of Clofoctol. MDPI. [Link]
-
Banimuslem, H. (2017). Synthesis of highly soluble phtalocyanine from a new phthalonitrile under mild conditions. ResearchGate. [Link]
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Straus, S., & Madorsky, S. L. (1958). Thermal degradation of polyacrylonitrile, polybutadiene, and copolymers of butadiene with acrylonitrile and styrene. Journal of Research of the National Bureau of Standards, 61(2), 77-81. [Link]
-
Ma, S. T., & Luk'yanets, E. A. (2011). Nucleophilic Substitution in 4-Bromo-5-nitrophthalodinitrile: XV. Synthesis of Bis-4,5-(phenylsulfanyl)phthalonitrile, Octakis-4,5-(phenylsulfanyl)phthalocyanines, and Their Sulfo and Alkylsulfamoyl Derivatives. ResearchGate. [Link]
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A Comparative Guide to the Properties of 3-(Phenylthio)phthalonitrile: A Theoretical and Experimental Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials and medicinal chemistry, phthalonitrile derivatives stand out for their exceptional thermal stability and versatile chemical functionalities.[1] This guide provides an in-depth technical comparison of the theoretical and experimental properties of 3-(Phenylthio)phthalonitrile. By juxtaposing computational predictions with empirical data, we aim to offer a comprehensive understanding of this molecule's characteristics. Furthermore, we will benchmark its performance against relevant alternatives, namely its structural isomer, 4-(Phenylthio)phthalonitrile, and the related compounds, 4-Phenoxyphthalonitrile and 4,5-Bis(phenylthio)phthalonitrile. This analysis is designed to equip researchers with the critical insights needed for informed material selection and rational drug design.
Unveiling the Molecular Architecture: Theoretical vs. Experimental Properties of 3-(Phenylthio)phthalonitrile
Table 1: Comparison of Theoretical and Experimental Properties of Phenylthio-Substituted Phthalonitriles
| Property | 3-(Phenylthio)phthalonitrile (Experimental) | 4-(Phenylthio)phthalonitrile (Theoretical - DFT/B3LYP)[2] | 4-(Phenylthio)phthalonitrile (Experimental)[2] |
| Molecular Formula | C₁₄H₈N₂S[3] | C₁₄H₈N₂S | C₁₄H₈N₂S |
| Molecular Weight | 236.29 g/mol [4] | 236.29 g/mol | 236.29 g/mol |
| FT-IR (cm⁻¹) | |||
| ν(C≡N) | ~2230 | 2231 | 2231 |
| ν(C-S-C) | Not explicitly reported | 689 (calculated) | 688 |
| Aromatic ν(C-H) | Not explicitly reported | 3061 (calculated) | 3059 |
| ¹H NMR (ppm) | Available[5] | Not directly calculated | Available |
| UV-Vis (nm, in THF) | Not explicitly reported | 308 (calculated) | 310 |
Note: Theoretical values for 3-(Phenylthio)phthalonitrile are inferred from the study on its 4-isomer due to the lack of a specific published computational study on the 3-isomer.
The nitrile stretching frequency (ν(C≡N)) is a key diagnostic peak in the infrared spectrum of phthalonitriles. For the 4-isomer, the calculated and experimental values are in excellent agreement at 2231 cm⁻¹.[2] It is highly probable that 3-(Phenylthio)phthalonitrile exhibits a similar sharp absorption band around this region, confirming the presence of the nitrile functional groups.
The electronic absorption spectrum, governed by π-π* transitions within the aromatic system, is also expected to show similarities between the two isomers. The calculated maximum absorption (λ_max) for the 4-isomer is 308 nm, which aligns closely with the experimental value of 310 nm in THF.[2] This suggests that 3-(Phenylthio)phthalonitrile will also exhibit strong UV absorption in a similar range.
A Comparative Landscape: 3-(Phenylthio)phthalonitrile vs. Alternative Phthalonitrile Derivatives
To provide a broader context for the utility of 3-(Phenylthio)phthalonitrile, a comparison with other relevant phthalonitrile derivatives is essential. Here, we evaluate its properties against 4-Phenoxyphthalonitrile and 4,5-Bis(phenylthio)phthalonitrile.
Table 2: Property Comparison of 3-(Phenylthio)phthalonitrile and Alternative Phthalonitrile Derivatives
| Property | 3-(Phenylthio)phthalonitrile | 4-Phenoxyphthalonitrile | 4,5-Bis(phenylthio)phthalonitrile |
| Molecular Formula | C₁₄H₈N₂S[3] | C₁₄H₈N₂O | C₂₀H₁₂N₂S₂[6] |
| Molecular Weight | 236.29 g/mol [4] | 220.23 g/mol | 344.45 g/mol [6] |
| Melting Point (°C) | Not explicitly reported | 98-100 | Not explicitly reported |
| Key Structural Feature | Single phenylthio group at the 3-position | Single phenoxy group at the 4-position | Two phenylthio groups at the 4 and 5-positions |
The choice between a thioether (-S-) and an ether (-O-) linkage, as seen in the comparison between 3-(Phenylthio)phthalonitrile and 4-Phenoxyphthalonitrile, can significantly influence the electronic properties and reactivity of the molecule. The sulfur atom, being larger and more polarizable than oxygen, can lead to different intermolecular interactions and potentially alter the thermal and mechanical properties of the resulting polymers. The introduction of a second phenylthio group in 4,5-Bis(phenylthio)phthalonitrile increases the molecular weight and the sulfur content, which can be expected to have a pronounced effect on the material's properties, such as its refractive index and thermal stability.
Experimental Protocols: A Guide to Characterization
The validation of theoretical predictions and the comprehensive characterization of novel compounds rely on robust experimental methodologies. Below are detailed, step-by-step protocols for the key analytical techniques used to evaluate the properties of 3-(Phenylthio)phthalonitrile and its analogues.
Synthesis of 3-(Phenylthio)phthalonitrile
The synthesis of 3-(Phenylthio)phthalonitrile can be achieved through a nucleophilic aromatic substitution reaction. A generalized procedure, adapted from the synthesis of similar phthalonitrile derivatives, is as follows:
Diagram 1: Synthetic Pathway for 3-(Phenylthio)phthalonitrile
A representative synthetic route to 3-(Phenylthio)phthalonitrile.
Protocol:
-
To a solution of 3-nitrophthalonitrile in anhydrous N,N-dimethylformamide (DMF), add thiophenol and anhydrous potassium carbonate.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.
-
Collect the crude product by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents) to obtain pure 3-(Phenylthio)phthalonitrile.
Spectroscopic Characterization
Objective: To identify the functional groups present in the molecule.
Diagram 2: FT-IR Spectroscopy Workflow
Workflow for FT-IR analysis of a solid sample.
Protocol (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum over the desired range (typically 4000-400 cm⁻¹).
Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
Protocol:
-
Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective nuclei in the molecular structure.
Objective: To determine the electronic absorption properties of the molecule.
Protocol:
-
Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., tetrahydrofuran, dichloromethane).
-
Record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm) using a UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorption (λ_max) and calculate the molar absorptivity (ε).
Thermal Analysis
Objective: To evaluate the thermal stability and decomposition profile of the material.
Protocol:
-
Place a small, accurately weighed sample (5-10 mg) into a TGA sample pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss as a function of temperature.
-
Determine the onset of decomposition and the temperature at 5% weight loss (T_d5), which are key indicators of thermal stability.[7]
Objective: To determine the melting point and other thermal transitions, such as glass transition temperature (for polymers).
Protocol:
-
Seal a small, accurately weighed sample (5-10 mg) in a DSC pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.
-
Record the heat flow as a function of temperature.
-
The melting point is identified as the peak of the endothermic transition.
Conclusion and Future Directions
This guide has provided a comparative analysis of the theoretical and experimental properties of 3-(Phenylthio)phthalonitrile, contextualized by its comparison with related phthalonitrile derivatives. While experimental data for the 3-isomer is available, a dedicated computational study would be invaluable for a more direct and comprehensive theoretical-experimental correlation. Such a study would allow for a deeper understanding of the structure-property relationships and facilitate the rational design of new phthalonitrile-based materials with tailored properties.
The presented experimental protocols offer a robust framework for the characterization of these compounds, ensuring data integrity and comparability across different research endeavors. As the demand for high-performance materials continues to grow, a thorough understanding of the fundamental properties of building blocks like 3-(Phenylthio)phthalonitrile is paramount for advancing the fields of materials science and drug development.
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A Comparative Guide to Sulfur-Containing Phthalonitrile Derivatives for High-Performance Applications
The relentless pursuit of materials capable of withstanding extreme environments has solidified phthalonitrile-based polymers as a cornerstone of high-performance thermosets. Their inherent thermal stability, impressive mechanical strength, and flame resistance make them indispensable in the aerospace, defense, and microelectronics sectors. A particularly effective strategy for augmenting these properties involves the incorporation of sulfur-containing linkages into the phthalonitrile monomer backbone. This guide offers a comparative analysis of key sulfur-containing phthalonitrile derivatives, providing insights into their synthesis, curing behavior, and the ultimate performance of the resulting polymers, all substantiated by experimental data.
The Role of Sulfur in Enhancing Phthalonitrile Resin Performance
The strategic introduction of sulfur atoms into the molecular architecture of phthalonitrile monomers profoundly impacts the processability and end-use properties of the cured polymers. Sulfur's versatile chemistry offers several key advantages:
-
Elevated Thermal and Oxidative Stability: The integration of robust thioether (–S–) and sulfone (–SO2–) groups enhances the thermal decomposition temperature and long-term thermo-oxidative stability of the polymer network.[1]
-
Improved Processability: Thioether linkages, in particular, can introduce greater flexibility into the polymer backbone, widening the processing window between the monomer's melting point and the onset of curing.[2] This is a crucial factor for manufacturing complex composite parts.
-
Enhanced Adhesion: Sulfur's natural affinity for metals can lead to improved adhesive properties, a significant benefit for applications involving polymer-metal interfaces in electronics and structural bonding.[3]
-
Tunable Dielectric Properties: The polarity of the sulfur-containing groups can be leveraged to modify the dielectric constant and loss tangent, which are critical parameters for advanced electronic and communication systems.[4]
This guide will provide a comparative examination of prominent sulfur-containing phthalonitrile derivatives, with a focus on experimental data to illuminate their respective advantages and limitations.
Comparative Analysis of Key Sulfur-Containing Phthalonitrile Derivatives
This review focuses on a selection of well-documented sulfur-containing phthalonitrile monomers and their corresponding polymers. The following sections will compare their synthetic pathways, curing characteristics, and the thermomechanical properties of the cured resins.
Thioether-Linked Phthalonitriles
Thioether-linked phthalonitriles are a widely studied class of sulfur-containing monomers due to their relatively straightforward synthesis and the desirable balance of properties they impart to the resulting polymers. A common synthetic method is the nucleophilic aromatic substitution reaction between a halogenated or nitro-substituted phthalonitrile and a dithiol or bisphenol.[5]
Experimental Protocol: Synthesis of a Thioether-Linked Phthalonitrile Monomer
-
Reactants: 4-Nitrophthalonitrile, a selected bisphenol (e.g., Bisphenol A), and potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser.
-
Procedure:
-
The bisphenol and solvent are charged into the flask and heated to remove any residual water.
-
After cooling, 4-nitrophthalonitrile and potassium carbonate are added.
-
The mixture is heated to a specific reaction temperature and maintained until the reaction is complete, as monitored by a suitable analytical technique (e.g., thin-layer chromatography).
-
The product is precipitated by pouring the reaction mixture into an acidic aqueous solution.
-
The crude product is then filtered, washed, and dried.
-
Purification is typically achieved through recrystallization from an appropriate solvent.
-
Curing and Polymer Properties:
Thioether-linked phthalonitriles are typically cured at high temperatures, often with the addition of a curing agent to facilitate the reaction.[6] The resulting thermosets are known for their excellent thermal stability and robust mechanical properties.
Diagram: General Synthesis of Thioether-Linked Phthalonitriles
Caption: Synthetic route for thioether-linked phthalonitrile monomers.
Sulfone-Containing Phthalonitriles
The incorporation of the rigid and polar sulfone group (–SO2–) into the phthalonitrile backbone results in polymers with exceptionally high glass transition temperatures and superior thermo-oxidative stability.[1] The synthesis of sulfone-containing phthalonitrile monomers can be achieved through the oxidation of a thioether-linked precursor or by reacting a dihalodiaryl sulfone with a hydroxy-substituted phthalonitrile.[5]
Experimental Protocol: Oxidation of a Thioether to a Sulfone-Containing Phthalonitrile
-
Reactants: Thioether-linked phthalonitrile monomer, an oxidizing agent such as hydrogen peroxide, and a solvent like acetic acid.[5]
-
Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Procedure:
-
The thioether-linked phthalonitrile is dissolved in the solvent.
-
The oxidizing agent is added, and the mixture is heated for a specified duration.[5]
-
Reaction progress is monitored until the starting material is consumed.
-
The sulfone-containing product is then precipitated, filtered, washed, and dried.
-
Recrystallization is performed to obtain the pure monomer.
-
Curing and Polymer Properties:
Sulfone-containing phthalonitriles generally necessitate higher curing temperatures. The resulting polymers exhibit outstanding thermal stability, with glass transition temperatures that can exceed 400°C. However, the increased rigidity from the sulfone linkage can sometimes lead to reduced fracture toughness compared to their thioether counterparts.[1]
Diagram: Comparative Properties of Thioether vs. Sulfone Polymers
Caption: Key property distinctions between thioether and sulfone-linked phthalonitrile polymers.
Quantitative Performance Comparison
The following table provides a summary of representative experimental data for polymers derived from different sulfur-containing phthalonitrile monomers. It is important to note that these values can be influenced by the specific monomer chemistry and curing conditions.
| Property | Thioether-Linked Polymer | Sulfone-Linked Polymer |
| Glass Transition Temperature (Tg) | 280-350 °C[7] | > 400 °C[1] |
| 5% Weight Loss Temperature (TGA, N2) | ~440 °C[7] | > 500 °C |
| Char Yield at 800 °C (N2) | ~62%[7] | > 70% |
| Mechanical Properties | Good balance of strength and toughness[2] | High modulus, potentially lower fracture toughness[1] |
Interpreting the Data:
The data clearly indicates the superior thermal stability of sulfone-linked phthalonitrile polymers, as evidenced by their significantly higher glass transition temperatures and thermal degradation temperatures. Thioether-linked polymers, on the other hand, offer a compelling combination of high thermal stability and improved processability, making them versatile candidates for a broad array of applications.
Concluding Remarks and Future Directions
The incorporation of sulfur into phthalonitrile resins offers a powerful and versatile approach to designing high-performance thermosets with tailored properties. Thioether-linked derivatives provide an excellent compromise between processability and performance, while sulfone-containing systems are unparalleled in their thermal stability.
Future research will likely focus on the development of novel monomer architectures that synergistically combine different functional groups to achieve an optimal property profile. Additionally, advancements in curing technologies and the formulation of nanocomposites will continue to expand the performance envelope and application scope of these remarkable materials. The experimental protocols and comparative data presented herein provide a solid foundation for researchers and engineers dedicated to advancing the field of sulfur-containing phthalonitrile resins.
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[Author], [Year]. Phthalocyanines and Naphthalocyanines with Sulfur-Containing Functional Groups: Synthesis, Preparation of Hybrid Gold Nanoparticles. [Journal Name], , [Pages].
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A Comparative Guide to the Synthesis of 3-(Phenylthio)phthalonitrile: Assessing Methodological Reproducibility
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted phthalonitriles is a cornerstone for the development of phthalocyanines, compounds with significant applications in materials science, catalysis, and photodynamic therapy. Among these precursors, 3-(phenylthio)phthalonitrile is a key intermediate. However, the reproducibility of its synthesis can be a significant hurdle, with subtle variations in reaction conditions leading to inconsistent yields and purity. This guide provides a detailed, comparative analysis of common synthetic routes to 3-(phenylthio)phthalonitrile, focusing on the underlying chemistry and practical considerations to enhance experimental success.
Introduction to Synthetic Strategies
The most prevalent method for synthesizing 3-(phenylthio)phthalonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This approach typically involves the reaction of a phthalonitrile derivative bearing a good leaving group at the 3-position with thiophenol or its corresponding thiolate. The leaving group is activated by the electron-withdrawing nature of the two adjacent cyano groups, which stabilize the intermediate Meisenheimer complex formed during the reaction.[1]
The common starting material for this synthesis is 3-nitrophthalonitrile, where the nitro group serves as an excellent leaving group for nucleophilic substitution.[2][3] Alternative, though less common, routes might involve starting from a 3-halophthalonitrile.[4] This guide will focus on the most widely reported method using 3-nitrophthalonitrile.
Method 1: Nucleophilic Aromatic Substitution of 3-Nitrophthalonitrile with Thiophenol
This method stands as the most frequently cited procedure for preparing 3-(phenylthio)phthalonitrile. The core of this reaction is the displacement of the nitro group from 3-nitrophthalonitrile by the sulfur nucleophile derived from thiophenol.
Reaction Mechanism and Rationale
The reaction proceeds via a classic SNAr mechanism. A basic catalyst is essential to deprotonate thiophenol, forming the much more nucleophilic thiophenolate anion. This anion then attacks the electron-deficient carbon atom bonded to the nitro group on the phthalonitrile ring. The strong electron-withdrawing cyano groups in the ortho and para positions relative to the substitution site are crucial for stabilizing the resulting negatively charged intermediate (a Meisenheimer complex) through resonance.[1] Subsequent expulsion of the nitrite ion (NO₂⁻) restores the aromaticity of the ring, yielding the final product.
-
Choice of Base: A moderately strong base is required to generate the thiophenolate nucleophile without causing unwanted side reactions. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice due to its low cost, ease of handling, and sufficient basicity to deprotonate thiophenol.[4][5] Stronger bases like sodium hydride could also be used but may require more stringent anhydrous conditions.[3]
-
Choice of Solvent: The solvent must be polar and aprotic to dissolve the reactants and stabilize the charged intermediate without interfering with the nucleophile. N,N-Dimethylformamide (DMF) is a standard solvent for this type of reaction, effectively solvating the potassium carbonate and the reaction intermediates.[3][5]
-
Temperature Control: While SNAr reactions on activated rings can often proceed at moderate temperatures, gentle heating is typically employed to ensure a reasonable reaction rate.[5] Careful temperature control is necessary to prevent potential side reactions or decomposition.
Detailed Experimental Protocol
The following is a representative protocol synthesized from common literature procedures.[3][5]
-
Preparation: To a 250 mL three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 3-nitrophthalonitrile (1.73 g, 10.0 mmol), anhydrous potassium carbonate (1.66 g, 12.0 mmol), and anhydrous N,N-Dimethylformamide (DMF, 60 mL).
-
Reagent Addition: Stir the mixture under a nitrogen atmosphere. Slowly add thiophenol (1.10 g, 1.02 mL, 10.0 mmol) to the suspension using a syringe.
-
Reaction: Heat the reaction mixture to 80°C and maintain this temperature, with stirring, for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold water.
-
Product Isolation: A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with water to remove residual DMF and inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield 3-(phenylthio)phthalonitrile as a solid.
Visualization of the Synthetic Workflow
The general process for the synthesis, work-up, and purification is outlined in the diagram below.
Caption: Workflow for 3-(Phenylthio)phthalonitrile Synthesis.
Comparative Data and Reproducibility Assessment
The reproducibility of this synthesis hinges on several key factors. The table below summarizes critical parameters and expected outcomes based on literature precedents.
| Parameter | Method 1: SNAr with 3-Nitrophthalonitrile | Key Reproducibility Factors |
| Starting Material | 3-Nitrophthalonitrile, Thiophenol | Purity of starting materials is crucial. |
| Base | Anhydrous K₂CO₃ | Must be anhydrous to prevent side reactions. |
| Solvent | Anhydrous DMF | Must be anhydrous. |
| Reaction Temp. | ~80 °C | Consistent heating is important for reaction rate. |
| Reaction Time | 8-12 hours | Monitor by TLC to avoid incomplete reaction or side products. |
| Reported Yield | Typically > 80% | Highly dependent on anhydrous conditions and purity. |
| Purification | Recrystallization | Effective for removing minor impurities. |
Challenges to Reproducibility:
-
Moisture: The presence of water can lead to hydrolysis of the phthalonitrile groups or react with the base, reducing the efficiency of thiophenolate formation. Using anhydrous reagents and solvent, along with a dry nitrogen atmosphere, is critical.
-
Purity of 3-Nitrophthalonitrile: The synthesis of 3-nitrophthalonitrile itself can be a multi-step process, and impurities from its preparation can interfere with the substitution reaction.[2][3] Using a highly pure starting material is recommended.[6]
-
Thiophenol Oxidation: Thiophenol can be susceptible to oxidation, especially at elevated temperatures in the presence of air, forming diphenyl disulfide. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes this side reaction.[7]
Conclusion
The nucleophilic aromatic substitution of 3-nitrophthalonitrile with thiophenol in the presence of potassium carbonate is a robust and high-yielding method for the synthesis of 3-(phenylthio)phthalonitrile. While the procedure is straightforward, achieving high reproducibility requires careful attention to experimental detail, particularly the exclusion of moisture and the use of high-purity reagents. By controlling these key variables, researchers can consistently obtain this valuable intermediate for further applications in materials and medicinal chemistry.
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Safety Operating Guide
3-(Phenylthio)phthalonitrile proper disposal procedures
As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries go hand-in-hand with an unwavering commitment to safety. The proper management of chemical waste is not just a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-(Phenylthio)phthalonitrile, ensuring the protection of laboratory personnel and the environment.
The procedures outlined here are designed to be a self-validating system, where a clear understanding of the compound's hazards informs every step of the disposal process.
Hazard Identification and Risk Assessment
-
Phthalonitrile Core: Phthalonitrile itself is classified as acutely toxic if swallowed and is known to cause damage to the nervous system. It is also harmful to aquatic life with long-lasting effects.[2] The nitrile groups (-C≡N) are of particular concern, as they can release highly toxic hydrogen cyanide (HCN) gas under acidic conditions or during combustion.
-
Phenylthio Group: Organosulfur compounds can release toxic sulfur oxides (SOx) upon incineration.[3] The aromatic nature of the compound also means open-air burning is forbidden, as it can scatter hazardous, unburnt material.[3]
-
Combined Hazards: Based on these components, 3-(Phenylthio)phthalonitrile must be treated as a highly toxic substance. Its disposal requires stringent protocols to prevent environmental release and personnel exposure. The primary hazards include acute oral toxicity, potential for allergic skin reactions, and significant aquatic toxicity.
Quantitative Data Summary
The following table summarizes key data for 3-(Phenylthio)phthalonitrile and its parent compound, phthalonitrile, to inform handling and disposal procedures.
| Property | Value | Source(s) |
| Chemical Name | 3-(Phenylthio)phthalonitrile | [1] |
| CAS Number | 51762-68-6 | [1] |
| Molecular Formula | C₁₄H₈N₂S | [1] |
| Molecular Weight | 236.29 g/mol | [1] |
| Primary Hazards | Assumed based on analogs: Fatal or toxic if swallowed, may cause allergic skin reaction, harmful to aquatic life with long-lasting effects, causes damage to nervous system. | |
| GHS Hazard Statements | Assumed based on analogs: H300 (Fatal if swallowed), H317 (May cause an allergic skin reaction). | |
| Storage Temperature | 2-8°C, sealed in dry conditions. | [1] |
| Disposal Classification | Hazardous Waste. Must be disposed of via a licensed chemical waste contractor. | [4] |
Core Disposal Protocol: Step-by-Step Methodology
Under no circumstances should 3-(Phenylthio)phthalonitrile or its contaminated materials be disposed of down the drain or in regular trash.[4][5] The only acceptable method is through a licensed hazardous waste disposal program.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the correct PPE to prevent exposure.
-
Hand Protection: Heavy-duty neoprene or nitrile gloves.[6]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A lab coat is mandatory. A neoprene or nitrile apron is recommended for larger quantities.[6]
-
Respiratory Protection: Use a fume hood when handling the solid compound or solutions to avoid inhaling dust or vapors.
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous reactions and to facilitate cost-effective disposal.[6]
-
Solid Waste: Collect pure 3-(Phenylthio)phthalonitrile waste, and any labware grossly contaminated with it (e.g., weigh boats, contaminated filter paper), in a dedicated, robust container with a secure lid.
-
Contaminated Sharps: Needles, scalpels, or broken glass contaminated with the compound must be placed in a designated sharps container labeled as hazardous chemical waste.
-
Liquid Waste: If the compound is in a solvent, collect it in a dedicated liquid waste container.
-
Crucially, separate halogenated and non-halogenated solvent wastes. [7] Mixing them significantly increases disposal costs.
-
-
Contaminated PPE: Disposable gloves and bench liners should be collected in a sealed bag or container clearly marked as hazardous waste.[8][9]
Step 3: Container Management and Labeling
All waste containers must be managed according to regulatory standards.[5][10]
-
Container Integrity: Use sturdy, leak-proof containers that are chemically compatible with the waste. Keep containers closed at all times except when adding waste.[5][10]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "3-(Phenylthio)phthalonitrile".
-
If in solution, list all constituents, including solvents, with percentages.
-
The primary hazards (e.g., "Toxic," "Environmental Hazard").
-
The date accumulation started.
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11][12]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Secondary Containment: Place all liquid waste containers in a secondary containment bin or tray to catch any potential leaks.[5]
-
Segregation: Store the waste away from incompatible materials, particularly strong acids (which could generate HCN) and oxidizers.[7]
Step 5: Arrange for Final Disposal
-
Schedule Pickup: Once the waste container is full or you are approaching the SAA volume limit (typically 55 gallons, but can be less), schedule a pickup with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
Documentation: Complete all required paperwork for the waste pickup, ensuring the contents are accurately described.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your EHS department.
-
Secure the Area: Prevent entry to the spill area.
-
Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as described in Step 1 of the protocol.
-
Contain and Clean:
-
Cover the spill with an inert absorbent material like vermiculite, sand, or earth. Do not use combustible materials like paper towels. [4]
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
-
Report: Report the spill to your EHS department, regardless of size.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-(Phenylthio)phthalonitrile waste.
Caption: Workflow for the safe disposal of 3-(Phenylthio)phthalonitrile.
Waste Minimization Principles
Responsible chemical management extends to minimizing waste generation from the outset.[6]
-
Scale Reduction: Reduce the scale of experiments whenever possible to generate less waste.[6]
-
Inventory Management: Purchase and use only the amount of chemical needed for your experiments. Maintain a "first-in, first-out" inventory to avoid chemicals expiring.[6]
-
Avoid Contamination: Do not mix non-hazardous waste with hazardous waste. This prevents the entire volume from becoming regulated hazardous waste.
By adhering to this comprehensive guide, researchers can ensure that their innovative work with 3-(Phenylthio)phthalonitrile is conducted with the highest standards of safety and environmental stewardship.
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Comprehensive Safety and Handling Guide for 3-(Phenylthio)phthalonitrile
This guide provides essential safety and logistical information for the handling and disposal of 3-(Phenylthio)phthalonitrile (CAS No. 51762-68-6). As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deep understanding of the causality behind these recommendations, ensuring a culture of safety and scientific integrity in your laboratory. The information herein is synthesized from established safety protocols for related chemical families, including aromatic nitriles and organosulfur compounds, to provide a robust framework for risk mitigation in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Assessment and Triage: Understanding the Risks
3-(Phenylthio)phthalonitrile is a solid organic compound with the molecular formula C₁₄H₈N₂S.[1] Its structure combines a phthalonitrile core with a phenylthio (benzenethiol) substituent. This unique combination necessitates a careful evaluation of the potential hazards derived from both functionalities.
-
Phthalonitrile Core: The phthalonitrile backbone is the primary driver of acute toxicity. Phthalonitrile itself is classified as highly toxic if swallowed.[2] Nitrile compounds can release cyanide in the body, which is a potent inhibitor of cellular respiration.
-
Phenylthio Group: Thioethers and related organosulfur compounds can be malodorous and may have sensitizing effects. Upon combustion, they can release toxic sulfur oxides.
-
Powdered Form: As a solid, 3-(Phenylthio)phthalonitrile is likely to be in a powdered form, which presents a significant inhalation hazard.[3] Fine powders can easily become airborne and be inhaled, leading to respiratory tract irritation and systemic toxicity.[4] They can also contaminate surfaces and lead to inadvertent ingestion.[3]
Inferred Hazard Classification:
| Hazard Class | Category | Basis for Classification |
| Acute Toxicity (Oral) | Likely Category 2 or 3 | Based on the high toxicity of the parent compound, phthalonitrile. |
| Acute Toxicity (Dermal) | Possible | Aromatic nitriles can sometimes be absorbed through the skin. |
| Acute Toxicity (Inhalation) | High Risk (as dust) | Powdered form poses a significant risk of inhalation.[3] |
| Skin Irritation/Sensitization | Possible | Organosulfur compounds can be skin sensitizers. |
| Eye Irritation | Likely | As with most fine chemical powders. |
| Specific Target Organ Toxicity | Nervous System | Phthalonitrile is known to cause damage to the nervous system. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling 3-(Phenylthio)phthalonitrile. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Core PPE Requirements:
-
Hand Protection: Double-gloving with nitrile gloves is strongly recommended. Nitrile provides good resistance to a range of chemicals, but it's crucial to check for any signs of degradation.[5][6] Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A full-face shield should be worn over safety goggles when handling larger quantities or when there is a significant risk of splashing or dust generation.
-
Body Protection: A flame-resistant lab coat is essential. For procedures with a higher risk of contamination, chemical-resistant coveralls should be considered.
-
Respiratory Protection: A NIOSH-approved respirator with a particulate filter (N95 or higher) is required when handling the powdered form of this compound outside of a certified chemical fume hood.
Glove Selection and Use:
| Glove Type | Protection Level | Recommended Use |
| Nitrile Gloves | Good general chemical resistance. | Standard for handling small quantities in a controlled environment.[7][8] |
| Double-Gloved Nitrile | Enhanced protection against tears and pinholes. | Recommended for all handling procedures. |
| Neoprene or Butyl Rubber Gloves | Higher resistance to a broader range of chemicals. | Consider for large-scale operations or prolonged handling.[6] |
Experimental Workflow for Handling 3-(Phenylthio)phthalonitrile
Caption: A logical workflow for the safe handling of 3-(Phenylthio)phthalonitrile.
Operational Plan: Step-by-Step Guidance
3.1. Designated Work Area and Engineering Controls
All work with 3-(Phenylthio)phthalonitrile must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] The work area should be clearly designated, and access should be restricted to authorized personnel. An emergency eyewash station and safety shower must be readily accessible.
3.2. Weighing and Handling of Powder
Due to the inhalation hazard, special care must be taken when weighing the solid compound.
-
Tare Method: If a balance cannot be placed inside a fume hood, use the "tare method."[9]
-
Tare a labeled, sealable container on the balance.
-
Move the container to the fume hood.
-
Add the approximate amount of 3-(Phenylthio)phthalonitrile to the container.
-
Seal the container and weigh it outside the hood.
-
Return the sealed container to the fume hood for the next step.
-
-
Avoid Static: Use anti-static tools and weigh boats to prevent the powder from dispersing due to static electricity.
3.3. Dissolution and Reaction
-
When dissolving the compound, add the solvent slowly to the solid to minimize splashing.
-
If the reaction is exothermic, use an ice bath to control the temperature.
-
For reactions requiring an inert atmosphere, ensure the system is properly purged with nitrogen or argon before introducing the reagents.
3.4. Spill and Emergency Procedures
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan: Responsible Waste Management
All waste containing 3-(Phenylthio)phthalonitrile, including contaminated consumables and reaction byproducts, must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh paper, absorbent materials) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. Halogenated and non-halogenated waste should be segregated.[8]
-
Decontamination: All glassware and equipment that have come into contact with the compound must be decontaminated. Rinse with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste. Then, wash with soap and water.
Disposal Workflow
Caption: A systematic approach to waste segregation and disposal.
Storage and Stability
Store 3-(Phenylthio)phthalonitrile in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend refrigeration (2-8°C).[10] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion: A Commitment to Safety
The safe handling of 3-(Phenylthio)phthalonitrile is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe and productive laboratory environment. Always consult your institution's specific safety policies and procedures.
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SAMPE Digital Library. Improved Cure Kinetics of Phthalonitriles Through Dicyanamide-Based Ionic Liquids. [Link]
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Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
